molecular formula C20H21NO4 B557601 Fmoc-D-Val-OH CAS No. 84624-17-9

Fmoc-D-Val-OH

货号: B557601
CAS 编号: 84624-17-9
分子量: 339.4 g/mol
InChI 键: UGNIYGNGCNXHTR-GOSISDBHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-D-Val-OH, also known as this compound, is a useful research compound. Its molecular formula is C20H21NO4 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNIYGNGCNXHTR-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84624-17-9
Record name (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to Fmoc-D-Val-OH: Properties and Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Fmoc-D-Val-OH is a protected form of the D-isomer of the amino acid valine, a critical building block in the synthesis of peptides and proteins for research and pharmaceutical development. The attachment of the fluorenylmethyloxycarbonyl (Fmoc) group to the amine of D-valine provides a temporary protective shield, preventing unwanted reactions during the stepwise assembly of the peptide chain. This guide provides an in-depth overview of its chemical properties, its primary application in solid-phase peptide synthesis (SPPS), and a generalized experimental workflow for its use.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for researchers in calculating molar equivalents for synthesis reactions and for the characterization of the final peptide products.

IdentifierValueReferences
CAS Number 84624-17-9[1][2][3][4]
Molecular Weight 339.39 g/mol [1][2][3][4][5]
Molecular Formula C₂₀H₂₁NO₄[1][2][3][5]
Synonyms N-(9-Fluorenylmethoxycarbonyl)-D-valine, Fmoc-D-valine[3]
Appearance White to light yellow solid[5]
Purity Typically ≥98.0% (by HPLC)[3][6]
Solubility Soluble in DMSO (e.g., 90-100 mg/mL)[5][6]
Storage Conditions Powder: -20°C for up to 3 years, 4°C for up to 2 years. In solvent: -80°C for up to 6 months, -20°C for up to 1 month.[6]

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone reagent in Fmoc-based solid-phase peptide synthesis, a technique that revolutionized the custom synthesis of peptides. In this methodology, the peptide chain is assembled step-by-step while one end is anchored to a solid support (resin). The Fmoc protecting group on the amino acid is base-labile, meaning it can be removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). This selective removal is orthogonal to the acid-labile protecting groups often used for the amino acid side chains and for cleaving the final peptide from the resin, allowing for the precise and controlled elongation of the peptide.

The use of D-amino acids, such as D-valine, is of particular interest in drug development. Peptides incorporating D-amino acids often exhibit increased resistance to proteolytic degradation by enzymes in the body, leading to a longer biological half-life. They can also confer specific conformational properties to the peptide, which can be crucial for its biological activity.

Generalized Experimental Protocol for this compound Coupling in SPPS

The following is a generalized protocol for the incorporation of an this compound residue into a growing peptide chain on a solid support. The specific reagents, reaction times, and temperatures may vary depending on the specific peptide sequence and the scale of the synthesis.

1. Resin Preparation: The synthesis begins with a solid support (resin), typically pre-loaded with the first amino acid of the target sequence. If the C-terminal amino acid is not D-valine, the synthesis proceeds until the point where D-valine is to be added.

2. Fmoc Deprotection:

  • The resin-bound peptide is washed with a suitable solvent, such as DMF.
  • The Fmoc protecting group from the N-terminal amino acid of the growing peptide chain is removed by treating the resin with a 20-50% solution of piperidine in DMF for a specified period (e.g., 5-20 minutes).
  • The resin is then thoroughly washed with DMF to remove the cleaved Fmoc group and residual piperidine.

3. Activation of this compound:

  • In a separate vessel, this compound is dissolved in a suitable solvent (e.g., DMF or N-methyl-2-pyrrolidone).
  • A coupling reagent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is added to the this compound solution.
  • A base, typically diisopropylethylamine (DIPEA), is added to facilitate the formation of the activated ester of this compound.

4. Coupling Reaction:

  • The solution containing the activated this compound is added to the reaction vessel containing the deprotected resin-bound peptide.
  • The mixture is agitated for a sufficient time (e.g., 1-2 hours) at room temperature to allow for the complete coupling of the this compound to the N-terminus of the peptide chain.

5. Washing:

  • After the coupling reaction, the resin is thoroughly washed with DMF to remove any unreacted reagents and byproducts.

6. Capping (Optional):

  • To block any unreacted amino groups on the peptide chain and prevent the formation of deletion sequences, a capping step can be performed using reagents like acetic anhydride.

7. Cycle Repetition:

  • The deprotection, activation, and coupling steps are repeated for each subsequent amino acid in the target peptide sequence.

8. Final Cleavage and Deprotection:

  • Once the peptide sequence is fully assembled, the resin is treated with a strong acid cocktail (e.g., trifluoroacetic acid with scavengers) to cleave the peptide from the solid support and remove any remaining side-chain protecting groups.

9. Purification and Analysis:

  • The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry and analytical HPLC.

Experimental Workflow Diagram

The following diagram illustrates the key stages in a single coupling cycle involving this compound in solid-phase peptide synthesis.

Fmoc_SPPS_Workflow Resin Resin-Bound Peptide (N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling to Resin Washing1->Coupling Activation This compound Activation (HBTU/DIPEA in DMF) Activation->Coupling Washing2 DMF Wash Coupling->Washing2 NextCycle Next Coupling Cycle or Final Cleavage Washing2->NextCycle

This compound solid-phase peptide synthesis cycle.

Signaling Pathways and Broader Applications

While this compound itself is a synthetic building block and not directly involved in biological signaling pathways, the peptides synthesized using it can have profound biological effects. The incorporation of D-valine can influence the peptide's structure and stability, making it a valuable tool for designing peptide-based therapeutics that can modulate various signaling pathways. For instance, D-amino acid-containing peptides are being investigated as enzyme inhibitors, receptor antagonists, and antimicrobial agents. The specific signaling pathway targeted depends entirely on the full sequence and structure of the final synthetic peptide. Therefore, the primary role of this compound is as a critical precursor that enables the synthesis of these potentially therapeutic molecules.

References

Solubility Profile of Fmoc-D-Val-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Fmoc-D-Val-OH , a cornerstone building block in solid-phase peptide synthesis (SPPS), exhibits variable solubility across a range of organic solvents commonly employed in drug development and proteomics research. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, presenting available quantitative and qualitative data, a detailed experimental protocol for solubility determination, and a logical workflow for its application in peptide synthesis.

Core Data Presentation: Solubility Summary

The solubility of this compound is a critical parameter for ensuring efficient coupling reactions and minimizing aggregation during peptide synthesis. While extensive quantitative data for the D-enantiomer is not universally available, information from supplier datasheets and analogous data for the L-enantiomer provide valuable insights.

SolventAbbreviationSolubility of this compoundNotes
N,N-Dimethylformamide DMF≥ 0.5 M ("clearly soluble")[1]Stated as "clearly soluble" at concentrations of 1 mmole in 2 ml and 25 mmole in 50 ml.[1]
Dimethyl sulfoxide DMSO100 mg/mL (approx. 0.29 M)Ultrasonic assistance may be required for dissolution.[2]
N-Methyl-2-pyrrolidone NMPReadily SolubleWhile specific quantitative data is not provided, it is generally stated that Fmoc-Val-OH is easily dissolved in NMP.[3][4]

Note: The solubility of the corresponding L-enantiomer, Fmoc-L-Val-OH, has been quantitatively determined in a broader range of solvents and can serve as a useful reference. It is important to note that enantiomers can sometimes exhibit slight differences in solubility.

Experimental Protocols: Determining Solubility

For researchers requiring precise solubility data for their specific applications, the following experimental protocol outlines a gravimetric method for determining the solubility of this compound.

Protocol: Gravimetric Solubility Determination

1. Materials and Equipment:

  • This compound

  • Solvent of interest (e.g., DMF, NMP, DMSO, etc.)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (B75204) (e.g., 2 mL or 4 mL)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Pipettes

  • Drying oven or vacuum desiccator

2. Procedure:

  • Sample Preparation: Accurately weigh a small, empty vial. Add an excess amount of this compound to the vial and record the total mass.

  • Solvent Addition: Add a known volume or mass of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

  • Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

  • Aliquoting the Supernatant: Carefully withdraw a known volume or mass of the clear supernatant without disturbing the solid pellet.

  • Solvent Evaporation: Place the aliquot in a pre-weighed, clean, and dry vial. Evaporate the solvent completely using a gentle stream of nitrogen, a drying oven at a temperature below the decomposition point of this compound, or a vacuum desiccator.

  • Mass Determination: Once the solvent is fully evaporated, accurately weigh the vial containing the dried solute.

  • Calculation: The solubility can be calculated in various units (e.g., mg/mL, g/100g of solvent, molarity) based on the mass of the dissolved solid and the volume or mass of the solvent in the aliquot taken.

Mandatory Visualizations: Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental and logical workflows relevant to the use of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_end Conclusion start Start weigh_solid Weigh excess This compound start->weigh_solid add_solvent Add known volume of solvent weigh_solid->add_solvent equilibrate Equilibrate at constant temperature (e.g., 24-48h) add_solvent->equilibrate centrifuge Centrifuge to separate solid equilibrate->centrifuge aliquot Take known volume of supernatant centrifuge->aliquot evaporate Evaporate solvent aliquot->evaporate weigh_residue Weigh dried residue evaporate->weigh_residue calculate Calculate solubility weigh_residue->calculate end End calculate->end SPPS_Coupling_Workflow cluster_activation Amino Acid Activation cluster_resin_prep Resin Preparation cluster_coupling Coupling Reaction cluster_next_cycle Next Cycle dissolve Dissolve this compound in suitable solvent (e.g., DMF) add_activator Add activating agent (e.g., HBTU/DIPEA) dissolve->add_activator add_activated_aa Add activated This compound to resin add_activator->add_activated_aa swell_resin Swell resin in appropriate solvent deprotection Fmoc deprotection (e.g., 20% piperidine (B6355638) in DMF) swell_resin->deprotection wash_resin Wash resin deprotection->wash_resin wash_resin->add_activated_aa couple Allow to react (e.g., 1-2 hours) add_activated_aa->couple monitor Monitor coupling completion (e.g., Kaiser test) couple->monitor wash_final Wash resin monitor->wash_final proceed Proceed to next coupling cycle wash_final->proceed

References

Technical Guide: Physicochemical Properties and Application of Fmoc-D-Val-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the physical and chemical properties of N-(9-fluorenylmethoxycarbonyl)-D-valine (Fmoc-D-Val-OH), a critical reagent for researchers, scientists, and professionals in drug development and peptide chemistry. This document details its appearance and melting point, provides a comprehensive experimental protocol for melting point determination, and illustrates its primary application in solid-phase peptide synthesis.

Physicochemical Properties of this compound

This compound is a derivative of the amino acid D-valine containing a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino terminus. This protecting group is fundamental to its application in peptide synthesis.

Appearance

This compound is consistently described as a white to light yellow solid powder.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound.

PropertyValueReferences
Melting Point 143-144 °C[1][3]
144-154 °C
144 °C
Molecular Weight 339.39 g/mol [1][3]
Molecular Formula C₂₀H₂₁NO₄[1][2][3]
CAS Number 84624-17-9[1][3]

Experimental Protocols

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound, whereas a broad melting range often indicates the presence of impurities. The following protocol describes the capillary method for determining the melting point of this compound using a digital melting point apparatus.

Apparatus and Materials:

  • Digital melting point apparatus (e.g., Mel-Temp, DigiMelt)

  • Capillary tubes (sealed at one end)

  • This compound sample (dry)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

  • Long glass tube for packing

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry, as residual solvent can depress the melting point.

    • If the sample consists of large crystals, gently pulverize a small amount into a fine powder using a mortar and pestle.

    • Load the capillary tube by pressing the open end into the powdered sample until a small amount of material (approximately 1-2 mm in height) is in the tube.[4][5]

  • Packing the Sample:

    • To pack the sample tightly at the bottom of the capillary tube, invert the tube and tap it gently on a hard surface.

    • For more effective packing, drop the capillary tube (sealed end down) through a long, narrow glass tube onto the benchtop. This will compact the sample at the bottom.[4][5]

  • Melting Point Measurement:

    • Place the packed capillary tube into the sample holder of the melting point apparatus.

    • If the approximate melting point is known (around 144°C), set the apparatus to heat rapidly to about 20°C below the expected melting point.

    • Decrease the heating rate to approximately 1-2°C per minute as the temperature approaches the expected melting point. A slow heating rate is crucial for an accurate measurement.[4][5][6]

    • Observe the sample through the magnifying lens.

  • Recording the Melting Range:

    • Record the temperature at which the first drop of liquid appears. This is the beginning of the melting range.

    • Continue to observe the sample and record the temperature at which the last solid crystal melts completely. This is the end of the melting range.[6]

    • For high-purity this compound, this range should be narrow (e.g., 0.5-1.0°C).

  • Post-Measurement:

    • Turn off the apparatus and allow it to cool.

    • Dispose of the used capillary tube in the appropriate glass waste container.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a fundamental building block in Fmoc-based solid-phase peptide synthesis (SPPS).[1][3] This method allows for the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. The Fmoc group protects the N-terminus of the amino acid, preventing self-polymerization and allowing for controlled, sequential additions.

Fmoc-SPPS Workflow

The following diagram illustrates the key steps in a single cycle of amino acid addition in Fmoc-SPPS.

Fmoc_SPPS_Workflow Resin Start: Resin with free amine Coupling 1. Coupling Resin->Coupling Fmoc_AA This compound Fmoc_AA->Coupling Coupling_Reagent Coupling Reagent (e.g., HCTU) Coupling_Reagent->Coupling Wash1 2. Wash (DMF) Coupling->Wash1 Peptide chain extended Deprotection 3. Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Wash1->Deprotection Wash2 4. Wash (DMF) Deprotection->Wash2 Fmoc group removed Next_Cycle Ready for next amino acid coupling Wash2->Next_Cycle Next_Cycle->Coupling Start next cycle

Caption: A diagram illustrating one cycle of Fmoc solid-phase peptide synthesis.

The cycle begins with a resin support that has a free amine group. The carboxyl group of this compound is activated by a coupling reagent and then reacts with the resin's amine, forming a peptide bond. After a washing step to remove excess reagents, the Fmoc protecting group is removed by a mild base, typically a solution of piperidine in dimethylformamide (DMF). This deprotection step reveals a new free amine at the N-terminus of the growing peptide chain. Following another wash, the resin is ready for the next coupling cycle with the subsequent Fmoc-protected amino acid. This entire process is repeated until the desired peptide sequence is synthesized.

References

Spectroscopic and Methodological Profile of Fmoc-D-Val-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N-α-Fmoc-D-valine (Fmoc-D-Val-OH), a critical building block in solid-phase peptide synthesis (SPPS). Designed for researchers, scientists, and professionals in drug development, this document presents key analytical data, detailed experimental protocols, and a visual representation of its primary application workflow.

Core Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. This data is essential for the structural confirmation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. The data presented here is representative for samples dissolved in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.78d2HAr-H (Fmoc)
7.62d2HAr-H (Fmoc)
7.41t2HAr-H (Fmoc)
7.32t2HAr-H (Fmoc)
5.30d1HNH
4.45 - 4.38m2HO-CH₂ (Fmoc)
4.29dd1Hα-CH
4.23t1HCH (Fmoc)
2.25m1Hβ-CH
1.05d3Hγ-CH₃
0.98d3Hγ'-CH₃

¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
176.5C=O (Carboxylic Acid)
156.4C=O (Urethane)
143.8Ar-C (Fmoc, Quaternary)
141.3Ar-C (Fmoc, Quaternary)
127.8Ar-CH (Fmoc)
127.1Ar-CH (Fmoc)
125.2Ar-CH (Fmoc)
120.0Ar-CH (Fmoc)
67.3O-CH₂ (Fmoc)
58.9α-CH
47.2CH (Fmoc)
31.2β-CH
19.2γ-CH₃
17.8γ'-CH₃
Infrared (IR) Spectroscopy

The FT-IR spectrum of solid this compound reveals characteristic absorption bands corresponding to its various functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3310Strong, BroadO-H Stretch (Carboxylic Acid)
3065MediumC-H Stretch (Aromatic)
2965MediumC-H Stretch (Aliphatic)
1715StrongC=O Stretch (Carboxylic Acid Dimer)
1690StrongC=O Stretch (Urethane)
1535StrongN-H Bend (Amide II)
1450MediumC=C Stretch (Aromatic)
1230StrongC-O Stretch (Carboxylic Acid/Urethane)
740StrongC-H Out-of-Plane Bend (Aromatic)
Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of this compound.

Ionization ModeCalculated m/zObserved m/zIon Species
Positive340.1543340.15[M+H]⁺
Positive362.1363362.14[M+Na]⁺
Negative338.1400338.14[M-H]⁻

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are representative and may require optimization based on the specific instrumentation used.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation : Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Set the spectral width to cover a range of -1 to 10 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1.0 seconds.

    • Acquire 16-32 scans for sufficient signal-to-noise.

  • ¹³C NMR Acquisition :

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2.0 seconds.

    • Acquire 1024-4096 scans.

  • Processing : Process the acquired free induction decays (FIDs) with an exponential window function and perform a Fourier transform. Reference the spectra to the TMS signal at 0.00 ppm.

FT-IR Spectroscopy
  • Sample Preparation : Prepare the sample as a KBr (potassium bromide) pellet.

    • Thoroughly grind 1-2 mg of this compound with approximately 100 mg of dry KBr powder in an agate mortar.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or semi-transparent pellet.

  • Background Spectrum : Acquire a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.

  • Sample Spectrum Acquisition :

    • Place the sample pellet in the spectrometer's sample holder.

    • Scan the sample over a range of 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis : The resulting spectrum should be displayed in terms of transmittance or absorbance.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation :

    • Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Instrumentation : Use a mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole or time-of-flight analyzer).

  • Mobile Phase : A typical mobile phase is a 50:50 mixture of acetonitrile and water, often with 0.1% formic acid for positive ion mode or 0.1% ammonium (B1175870) hydroxide (B78521) for negative ion mode.

  • Acquisition Parameters :

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Set the capillary voltage to 3-4 kV.

    • Optimize the nebulizing gas flow and drying gas temperature for stable spray and efficient desolvation.

    • Acquire spectra in both positive and negative ion modes over a mass range of 100-500 m/z.

Application Workflow: Fmoc Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone reagent for the synthesis of peptides using the Fmoc-SPPS strategy. The following diagram illustrates the cyclical workflow of adding an amino acid to a growing peptide chain on a solid support.

Fmoc_SPPS_Workflow cluster_cycle SPPS Cycle cluster_resin Resin Bound Peptide Deprotection 1. Deprotection (Piperidine in DMF) Wash1 2. Washing (DMF) Deprotection->Wash1 Removes Dibenzofulvene Adduct Resin_NH2 Resin-Peptide-NH2 Deprotection->Resin_NH2 Free Amine Coupling 3. Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Prepares for Next Residue Wash2 4. Washing (DMF) Coupling->Wash2 Removes Excess Reagents Resin_NewAA Resin-Peptide-AA-Fmoc Coupling->Resin_NewAA Elongated Peptide Wash2->Deprotection Initiates Next Cycle Resin_Fmoc Resin-Peptide-Fmoc Resin_Fmoc->Deprotection Fmoc Cleavage Resin_NH2->Coupling Peptide Bond Formation

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-D-Val-OH Raw Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 9-fluorenylmethoxycarbonyl-D-valine (Fmoc-D-Val-OH), a critical raw material in solid-phase peptide synthesis (SPPS). The quality of Fmoc-amino acids is paramount in the successful synthesis of high-purity peptides for research and therapeutic applications.[1][2][3] This document outlines detailed experimental protocols, presents key quantitative data, and illustrates the process workflows for the preparation of high-purity this compound.

Introduction

This compound is an N-α-Fmoc-protected form of the non-proteinogenic amino acid D-valine. The Fmoc protecting group is fundamental to modern peptide synthesis, offering stability under various reaction conditions and selective removal under mild basic conditions, typically with piperidine.[4][5][6] The incorporation of D-amino acids like D-valine into peptide sequences can enhance their stability against enzymatic degradation and modulate their biological activity, making this compound a valuable building block in drug design and development.[1][7]

Synthesis of this compound

The most common method for the synthesis of this compound involves the reaction of D-valine with a fluorenylmethoxycarbonylating agent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions. The reaction is typically carried out in a biphasic system of an organic solvent and an aqueous basic solution.

Synthesis Pathway

The synthesis of this compound from D-valine and Fmoc-Cl is a straightforward nucleophilic acyl substitution reaction.

Synthesis_Pathway DVal D-Valine Reaction Reaction Mixture DVal->Reaction FmocCl Fmoc-Cl FmocCl->Reaction Base Base (e.g., Na2CO3) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Acidification Acidification (e.g., HCl) Reaction->Acidification Work-up Extraction Extraction (e.g., Ethyl Acetate) Acidification->Extraction CrudeProduct Crude this compound Extraction->CrudeProduct FinalProduct Purified this compound CrudeProduct->FinalProduct Purification

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on a general procedure for the synthesis of Fmoc-amino acids.[7]

Materials:

  • D-Valine

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • 10% aqueous sodium carbonate (Na₂CO₃) solution

  • Dioxane

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ether

Procedure:

  • In a 500 mL three-necked flask, add D-valine (4.5 g, 38.9 mmol), 40 mL of dioxane, and 100 mL of 10% aqueous sodium carbonate solution.

  • Cool the mixture in an ice bath with mechanical stirring.

  • In a separate dropping funnel, dissolve 9-fluorenylmethyl chloroformate (10.0 g, 38.8 mmol) in 100 mL of dioxane.

  • Slowly add the Fmoc-Cl solution dropwise to the reaction flask over a period of 1-2 hours, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Add 100 mL of water to the reaction mixture.

  • Extract the aqueous phase three times with 50 mL of ether to remove unreacted Fmoc-Cl and byproducts. Discard the organic phase.

  • Cool the aqueous phase in an ice bath and adjust the pH to 1 by the slow addition of 1 M dilute hydrochloric acid. A white precipitate will form.

  • Extract the acidified aqueous phase three times with 50 mL of ethyl acetate.

  • Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Filter off the desiccant and concentrate the organic phase under reduced pressure to yield the crude this compound as a white solid.

Purification of this compound

The crude product is typically purified by recrystallization to remove any remaining starting materials and byproducts, such as dibenzofulvene-piperidine adduct (a common impurity from Fmoc deprotection in peptide synthesis) or di-Fmoc-amino acid derivatives.[3]

Purification Workflow

The purification process for crude this compound generally involves recrystallization from a suitable solvent system.

Purification_Workflow CrudeProduct Crude this compound Dissolution Dissolve in Hot Toluene (B28343) CrudeProduct->Dissolution Stirring Stir at 50°C for 1 hour Dissolution->Stirring Cooling Cool to 30±5°C and stir for 2 hours Stirring->Cooling Filtration Filter the Precipitate Cooling->Filtration Washing Wash with Toluene Filtration->Washing Drying Dry under Vacuum at 50°C Washing->Drying PureProduct Purified this compound Drying->PureProduct

Caption: Purification of this compound.

Experimental Protocol: Purification of this compound

This protocol is adapted from a general procedure for the purification of Fmoc-amino acids.[8]

Materials:

  • Crude this compound

  • Toluene

Procedure:

  • Charge a flask with crude this compound (100 g) and toluene (800 mL).

  • Raise the temperature of the mixture to 50 °C and stir for 1 hour to ensure complete dissolution.

  • Cool the solution down to 30±5 °C and continue stirring for approximately 2 hours to allow for crystallization.

  • Filter the resulting precipitate.

  • Wash the collected solid with fresh toluene.

  • Dry the wet cake under vacuum at 50 °C to obtain the purified this compound.

Data Presentation

The following table summarizes typical quantitative data for this compound.

ParameterTypical ValueReference
Synthesis Yield ~96%[7]
Purification Yield High (not specified)[8]
Appearance White powder[1]
Melting Point 143-144 °C[7]
Purity (HPLC) ≥ 98.0% - ≥ 99.5%[1]
Molecular Formula C₂₀H₂₁NO₄[1]
Molecular Weight 339.39 g/mol
Optical Rotation Data not consistently reported

Conclusion

The synthesis and purification of this compound are critical steps in ensuring the quality of this essential raw material for peptide synthesis. The protocols described provide a reliable method for producing high-purity this compound. Adherence to these procedures and careful monitoring of product purity are essential for the successful application of this building block in research and drug development. The use of high-quality Fmoc-amino acids directly impacts the purity and yield of the final peptide product.[2][3]

References

A Technical Guide to the Stereochemistry and Chiral Purity of Fmoc-D-Val-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereochemistry and chiral purity of N-α-Fmoc-D-valine (Fmoc-D-Val-OH), a critical building block in solid-phase peptide synthesis (SPPS). Maintaining the stereochemical integrity of amino acid derivatives is paramount in drug development, as the chirality of a peptide therapeutic dictates its biological activity, efficacy, and safety profile. This document details the analytical methodologies for assessing chiral purity, explores the mechanisms of racemization, and provides quantitative data from various commercial suppliers.

Stereochemistry of this compound

This compound is the D-enantiomer of valine, an α-amino acid with a chiral center at the α-carbon. The fluorenylmethyloxycarbonyl (Fmoc) group is attached to the α-amino group, providing a temporary protecting group that is stable under various conditions but readily cleaved by a mild base, typically piperidine, during SPPS. The "D" designation signifies that the amino group is on the right side in a Fischer projection, corresponding to an (R) configuration according to the Cahn-Ingold-Prelog priority rules for valine.

Chiral Purity and Commercial Specifications

The enantiomeric purity of this compound is a critical quality attribute. The presence of the undesired L-enantiomer (Fmoc-L-Val-OH) can lead to the synthesis of diastereomeric peptide impurities, which are often difficult to separate from the target peptide and can have altered or undesirable pharmacological properties. High-purity starting materials are essential for minimizing these impurities.[1]

Commercial suppliers of this compound typically guarantee a high level of chiral purity, often expressed as enantiomeric excess (e.e.).

SupplierStated Chiral Purity (e.e.)Analytical Method
Chem-Impex ≥ 99.5%Chiral HPLC[2]
MedchemExpress 100%Not Specified[3]
Sigma-Aldrich (Novabiochem®) ≥ 99.8%Not Specified[4]
Sigma-Aldrich ≥ 98.0%HPLC[5][6]

Note: The stated purity levels are subject to change and may vary by batch. It is always recommended to consult the supplier's certificate of analysis for specific lot information.

Experimental Protocol: Chiral Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for determining the enantiomeric purity of this compound.[7][8] Polysaccharide-based CSPs are particularly effective for the separation of Fmoc-protected amino acids.[7][9]

Objective: To separate and quantify the D- and L-enantiomers of Fmoc-Val-OH to determine the enantiomeric excess of a given sample.

Materials and Reagents:

  • This compound sample

  • Fmoc-L-Val-OH reference standard

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • HPLC system with UV detector

  • Chiral stationary phase column (e.g., Lux Cellulose-1, 5 µm, 250 x 4.6 mm)[7]

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% trifluoroacetic acid.[7] Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of the Fmoc-L-Val-OH reference standard in the mobile phase (e.g., 1 mg/mL).

  • Sample Solution Preparation: Prepare a solution of the this compound sample in the mobile phase at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Column: Lux Cellulose-1, 5 µm, 250 x 4.6 mm[7]

    • Mobile Phase: Acetonitrile / 0.1% Trifluoroacetic Acid in Water (60:40)[7]

    • Flow Rate: 1.0 mL/min[7]

    • Column Temperature: Ambient

    • Detection Wavelength: 265 nm (for the Fmoc group)

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the standard solution to determine the retention time of the L-enantiomer.

    • Inject the sample solution. The major peak should correspond to the D-enantiomer, and any minor peak at the retention time of the standard is the L-enantiomer.

  • Calculation of Enantiomeric Excess (e.e.):

    • Calculate the area of the peaks corresponding to the D- and L-enantiomers.

    • Use the following formula to determine the enantiomeric excess: e.e. (%) = [(AreaD - AreaL) / (AreaD + AreaL)] x 100

Below is a DOT script for a Graphviz diagram illustrating the experimental workflow for chiral purity determination.

G cluster_prep Sample & Standard Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis prep_sample Dissolve this compound sample in mobile phase injection Inject Sample and Standard prep_sample->injection prep_standard Dissolve Fmoc-L-Val-OH standard in mobile phase prep_standard->injection prep_mobile Prepare Mobile Phase (e.g., ACN/H2O/TFA) hplc_system HPLC System with Chiral Stationary Phase prep_mobile->hplc_system hplc_system->injection separation Enantiomeric Separation injection->separation detection UV Detection (265 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_integration Integrate Peak Areas (D and L enantiomers) chromatogram->peak_integration ee_calculation Calculate Enantiomeric Excess (e.e.) peak_integration->ee_calculation

Workflow for Chiral Purity Determination of this compound by HPLC.

Racemization in Peptide Synthesis

Racemization is the process by which an enantiomerically pure compound is converted into a mixture of enantiomers. During SPPS, the activation of the carboxylic acid group of an amino acid for coupling can lead to racemization at the α-carbon.[10][11][12] This is a significant concern as it introduces diastereomeric impurities into the final peptide.

Mechanisms of Racemization:

There are two primary mechanisms through which racemization can occur during peptide synthesis:

  • Oxazolone (B7731731) Formation: The activated carboxyl group can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to a loss of stereochemistry. Subsequent nucleophilic attack by the amino group of the growing peptide chain on the achiral oxazolone results in a mixture of D- and L-amino acid incorporation.[11] This is the predominant mechanism for racemization.

  • Direct Enolization: A base can directly abstract the α-proton of the activated amino acid to form an enolate intermediate, which is achiral. Reprotonation of the enolate can occur from either face, leading to a racemic mixture.[11]

Factors Influencing Racemization:

  • Coupling Reagents: Highly reactive coupling reagents can promote oxazolone formation and increase the risk of racemization. The use of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization by forming active esters that are less prone to cyclization.[10][12]

  • Base: The choice and concentration of the base used during coupling can significantly impact the rate of racemization. Sterically hindered bases are generally preferred.[10]

  • Temperature: Higher temperatures can accelerate the rate of racemization.

  • Amino Acid Side Chain: The steric bulk of the amino acid side chain can influence the rate of oxazolone formation.

The following DOT script generates a diagram illustrating the mechanisms of racemization during peptide synthesis.

G cluster_main Racemization Pathways in Peptide Synthesis cluster_suppression Suppression Strategies start This compound (Chirally Pure) activated Activated this compound start->activated Activation (Coupling Reagent) oxazolone 5(4H)-Oxazolone Intermediate (Achiral) activated->oxazolone Cyclization enolization Enolate Intermediate (Achiral) activated->enolization Base-mediated Proton Abstraction racemic_peptide Peptide with Racemized Valine Residue oxazolone->racemic_peptide Nucleophilic Attack by Peptide Chain enolization->racemic_peptide Reprotonation & Coupling additives Additives (e.g., HOBt, Oxyma) additives->activated Inhibit Oxazolone Formation base Optimized Base Selection base->enolization Minimize Proton Abstraction temp Lower Temperature temp->activated Reduce Reaction Rate

Mechanisms of Racemization and Suppression Strategies in Peptide Synthesis.

Conclusion

The stereochemical integrity of this compound is a critical parameter for the successful synthesis of high-purity peptides for research and therapeutic applications. Understanding the analytical methods for determining chiral purity, being aware of the potential for racemization during synthesis, and implementing strategies to minimize it are essential for ensuring the quality and efficacy of the final peptide product. Researchers and drug development professionals should always source Fmoc-amino acids from reputable suppliers with stringent quality control specifications and verify the chiral purity of each batch.

References

A Technical Guide to High-Purity Fmoc-D-Val-OH for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available high-purity (9-fluorenylmethoxycarbonyl)-D-valine (Fmoc-D-Val-OH), a critical raw material for solid-phase peptide synthesis (SPPS). This document is intended to assist researchers, scientists, and drug development professionals in selecting suitable suppliers and implementing effective quality control measures. This compound is an essential building block in the synthesis of peptides containing D-amino acids, which can enhance peptide stability and bioactivity.[1]

Commercial Suppliers and Specifications

The selection of a high-purity this compound supplier is a critical step in ensuring the successful synthesis of high-quality peptides. The purity of the starting material directly impacts the yield and purity of the final peptide product.[2][3] Several reputable commercial suppliers offer high-purity this compound. A summary of their product specifications is provided in the tables below for easy comparison. It is important to note that while suppliers provide general specifications, lot-specific data is available on the Certificate of Analysis (CoA), which should be requested and reviewed before use.[4][5]

Table 1: General Specifications of Commercial this compound

SupplierProduct CodePurity SpecificationAnalytical MethodCAS NumberMolecular Weight ( g/mol )
Chem-Impex 02538≥ 99.5%Chiral HPLC84624-17-9339.4
Sigma-Aldrich 47481≥ 98.0%HPLC84624-17-9339.39
CEM Corporation -≥ 99.0%HPLC68858-20-8 (L-form)-
Biosynth FF37758--84624-17-9339.39
Watanabe Chemical -≥ 98%HPLC84624-17-9339.39
AltaBioscience FAA20----
Activotec FDV-01--84624-17-9-
P3 BioSystems 42018--84624-17-9339.39
AbMole BioScience M4208>98.0%-84624-17-9339.39
PeptaNova 2419> 98%HPLC84624-17-9339.39

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource
Appearance White powderChem-Impex[6]
Melting Point 144 - 154 °CChem-Impex[6]
143 - 144 °CSigma-Aldrich[7]
144 °CBiosynth[8]
Optical Rotation [a]D20 = +17 ±2° (c=1 in DMF)Chem-Impex[6]
Storage Temperature 0 - 8 °CChem-Impex[6]
2 - 8 °CSigma-Aldrich[7]

Quality Control and Experimental Protocols

Ensuring the purity of this compound is paramount for the synthesis of high-quality peptides. Impurities in the starting material can lead to the formation of deletion sequences, capped sequences, and other peptide impurities that are difficult to remove during purification.[2][3] The primary methods for assessing the purity of Fmoc-amino acids are High-Performance Liquid Chromatography (HPLC) and Chiral HPLC.

Impurity Profile

Common impurities in Fmoc-amino acids include:

  • Diastereomers: The presence of the L-enantiomer (Fmoc-L-Val-OH) is a critical parameter to control, as it can lead to the incorporation of the incorrect stereoisomer into the peptide chain.

  • Dipeptides: Self-condensation of the amino acid during the Fmoc protection step can lead to the formation of Fmoc-D-Val-D-Val-OH.

  • Free Amino Acid: Incomplete reaction or degradation can result in the presence of free D-valine.

  • β-Alanine Adducts: A known impurity that can arise from the Fmoc-protection reagent and be incorporated into the peptide.[9]

  • Acetate: Can lead to N-terminal acetylation of the peptide, acting as a capping agent.[2][3]

General Experimental Protocol for Purity Determination by Chiral HPLC

While specific protocols are proprietary to each supplier, a general method for the enantiomeric purity analysis of Fmoc-amino acids by Chiral HPLC is outlined below. Polysaccharide-based chiral stationary phases are commonly used for this separation.[10]

  • Column: Chiral stationary phase (CSP) column (e.g., Lux Cellulose-2 or similar).[10]

  • Mobile Phase: A typical mobile phase is a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution containing an acidic additive (e.g., 0.1% trifluoroacetic acid).[10]

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength where the Fmoc group has strong absorbance (e.g., 265 nm).

  • Sample Preparation: Dissolve a small amount of the this compound in the mobile phase.

  • Injection Volume: Typically 5-20 µL.

  • Analysis: The retention times of the D- and L-enantiomers will differ, allowing for their separation and quantification. The enantiomeric purity is calculated based on the peak areas of the two enantiomers.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in the Fmoc/tBu strategy of SPPS.[11] This methodology allows for the stepwise assembly of a peptide chain on a solid support.

General Experimental Protocol for SPPS using this compound

The following is a generalized protocol for the incorporation of this compound into a peptide chain on a solid support.

  • Resin Swelling: The solid support resin (e.g., Wang resin for a C-terminal acid or Rink Amide resin for a C-terminal amide) is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).[11]

  • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed by treatment with a solution of 20% piperidine (B6355638) in DMF.[11]

  • Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Activation: In a separate vessel, this compound is activated by a coupling reagent. Common activating agents include hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in the presence of a base such as N,N-diisopropylethylamine (DIPEA).

  • Coupling: The activated this compound solution is added to the resin, and the mixture is agitated to allow the coupling reaction to proceed. The reaction progress can be monitored by a colorimetric test such as the Kaiser test.

  • Washing: The resin is washed with DMF to remove any unreacted reagents.

  • Repeat Cycle: The deprotection, washing, activation, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with a strong acid, typically a cocktail containing trifluoroacetic acid (TFA).[11]

  • Purification: The crude peptide is then purified, usually by reverse-phase HPLC.

Visualizations

Quality Control Workflow for this compound

QC_Workflow cluster_0 Incoming Material cluster_1 Analytical Testing cluster_2 Decision cluster_3 Disposition raw_material This compound (New Lot) hplc Purity by HPLC raw_material->hplc chiral_hplc Enantiomeric Purity by Chiral HPLC raw_material->chiral_hplc identity Identity (FTIR/NMR) raw_material->identity impurities Impurity Profile raw_material->impurities decision Meets Specifications? hplc->decision chiral_hplc->decision identity->decision impurities->decision release Release for Synthesis decision->release Yes reject Reject Lot decision->reject No

Caption: Quality Control Workflow for this compound.

Solid-Phase Peptide Synthesis (SPPS) Cycle

SPPS_Cycle start Start with Resin-Bound Protected Amino Acid deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling of Activated This compound wash1->coupling wash2 Wash (DMF) coupling->wash2 next_cycle Repeat for Next Amino Acid wash2->next_cycle next_cycle->deprotection Next Cycle

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.

References

The Chiral Twist: A Technical Guide to the Role of D-Amino Acids in Peptide Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide therapeutics and research, the incorporation of non-natural amino acids has emerged as a powerful strategy to overcome inherent limitations of their L-amino acid counterparts. Among these, the use of D-amino acids, the enantiomers of the naturally occurring L-amino acids, offers a profound impact on peptide structure, stability, and biological function. This technical guide provides an in-depth exploration of the multifaceted roles of D-amino acids in peptide science, offering detailed methodologies and quantitative data to inform and guide research and development in this dynamic field.

Enhancing Peptide Stability: Resisting Proteolytic Degradation

A primary driver for the incorporation of D-amino acids into peptide sequences is the significant enhancement of their stability against enzymatic degradation.[1][2] Proteases, the enzymes responsible for peptide and protein cleavage, exhibit a high degree of stereospecificity, primarily recognizing and acting upon peptides composed of L-amino acids. By strategically substituting L-amino acids with their D-enantiomers, the peptide backbone becomes a poor substrate for these enzymes, leading to a substantial increase in its circulatory half-life and bioavailability.[2][3]

This resistance to proteolysis is a critical factor in the development of peptide-based drugs, as it allows for less frequent dosing and sustained therapeutic effects.[4][5] The introduction of D-amino acids can transform a transiently active peptide into a robust therapeutic candidate.[5]

Modulating Peptide Structure: A Conformational Shift

The substitution of an L-amino acid with its D-counterpart induces significant local and global changes in peptide secondary and tertiary structure. These conformational alterations are not merely a consequence of steric hindrance but a fundamental shift in the peptide's folding landscape.

  • β-Turns and β-Hairpins: D-amino acids are known to promote the formation of specific types of β-turns, particularly type I' and type II' turns. This can be a valuable tool in stabilizing β-hairpin structures, which are important motifs for receptor recognition and biological activity.

  • α-Helices: The introduction of a D-amino acid into an α-helical sequence is generally disruptive to the right-handed helix common in L-peptides. However, this disruption can be harnessed to induce specific kinks or turns, or in the case of all-D-peptides, to form stable left-handed α-helices.[6]

  • Retro-Inverso Peptides: A particularly elegant application of D-amino acids is in the design of retro-inverso peptides. These analogs are synthesized with D-amino acids in a reversed sequence compared to the parent L-peptide.[1][7] This unique arrangement aims to maintain the spatial orientation of the side chains, which are crucial for receptor interaction, while inverting the direction of the peptide backbone.[1] The resulting peptide is not only resistant to proteolysis but can also mimic the biological activity of the original L-peptide.[7] However, it is important to note that the structural mimicry is not always perfect, and the activity of retro-inverso peptides must be empirically validated.[3][8] In some cases, retro-inverso isomers have shown significantly reduced binding affinity compared to their L-counterparts.[3]

Impact on Biological Function and Receptor Binding

The structural modifications induced by D-amino acids have a direct and often profound impact on a peptide's biological function. This can manifest as altered receptor binding affinity, changes in signaling pathway activation, and novel biological activities.

The strategic placement of a D-amino acid can either enhance or decrease the binding affinity of a peptide for its target receptor. This is highly dependent on the specific receptor and the location of the substitution. For some G-protein coupled receptors (GPCRs), the conformational constraints imposed by a D-amino acid can lock the peptide into a bioactive conformation, leading to increased potency. Conversely, a poorly positioned D-amino acid can disrupt critical interactions with the receptor, leading to a loss of activity.

Quantitative Data on D-Amino Acid Containing Peptides

The following tables summarize key quantitative data for well-characterized peptides containing D-amino acids, illustrating their enhanced stability and potent biological activity.

Peptide DrugD-Amino Acid(s)Half-life (t½)Therapeutic Area
Octreotide (B344500) D-Phe, D-Trp~1.5 - 2 hours[4]Acromegaly, Neuroendocrine Tumors
Degarelix D-Ala, D-Phe, D-Pal, D-Cpa, D-Nal~53 days (initial dose)[9][10]Prostate Cancer
Leuprolide D-Leu~3 hoursProstate Cancer, Endometriosis
Goserelin D-Ser~4.2 hoursProstate Cancer, Breast Cancer
PeptideReceptorBinding Affinity (Ki/Kd)Assay Condition
Octreotide Somatostatin (B550006) Receptor 2 (SSTR2)IC50: 0.3 nMHEK293 cells expressing human SSTR2[11]
Octreotide Somatostatin Receptor 5 (SSTR5)IC50: 5.9 nMHEK293 cells expressing human SSTR5[11]
Degarelix Gonadotropin-Releasing Hormone Receptor (GnRHR)High Affinity (not specified)Pituitary gland[12]
p53(15-29) MDM2Kd: 0.3 µMSurface Plasmon Resonance
RI-p53(15-29) MDM2Kd: 90.5 µMSurface Plasmon Resonance[3]

Signaling Pathways of D-Amino Acid-Containing Peptide Drugs

The biological effects of D-amino acid-containing peptides are mediated through the activation or inhibition of specific intracellular signaling pathways. Understanding these pathways is crucial for drug development and for elucidating the mechanism of action.

Octreotide Signaling Pathway

Octreotide, an analog of somatostatin, primarily exerts its effects by binding to somatostatin receptors 2 and 5 (SSTR2 and SSTR5), which are G-protein coupled receptors (GPCRs).[11] Upon binding, octreotide activates inhibitory G-proteins (Gi), leading to a cascade of downstream events that ultimately inhibit cell growth and hormone secretion.[13]

Octreotide_Signaling Octreotide Octreotide SSTR2_5 SSTR2/SSTR5 Octreotide->SSTR2_5 Gi_protein Gi Protein SSTR2_5->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits Ca_channel Ca²⁺ Channel Gi_protein->Ca_channel MAPK_pathway MAPK Pathway Gi_protein->MAPK_pathway Modulates PI3K_Akt_pathway PI3K/Akt Pathway Gi_protein->PI3K_Akt_pathway Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Hormone_Secretion Hormone Secretion Ca_influx->Hormone_Secretion Cell_Proliferation Cell Proliferation MAPK_pathway->Cell_Proliferation PI3K_Akt_pathway->Cell_Proliferation Apoptosis Apoptosis PI3K_Akt_pathway->Apoptosis Degarelix_Signaling Degarelix Degarelix GnRHR GnRH Receptor (Pituitary) Degarelix->GnRHR PLC Phospholipase C GnRHR->PLC No Activation IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC LH_FSH_synthesis LH & FSH Synthesis & Release Ca_release->LH_FSH_synthesis PKC->LH_FSH_synthesis Testes Testes LH_FSH_synthesis->Testes No Stimulation Testosterone Testosterone Production Testes->Testosterone Prostate_Cancer Prostate Cancer Cell Growth Testosterone->Prostate_Cancer No Stimulation SPPS_Workflow start Start resin_prep Resin Preparation (Swelling in DMF) start->resin_prep deprotection1 Fmoc Deprotection (20% Piperidine in DMF) resin_prep->deprotection1 wash1 Washing (DMF, DCM, MeOH) deprotection1->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA in DMF) wash1->coupling wash2 Washing (DMF, DCM, MeOH) coupling->wash2 repeat Repeat Steps 3-6 for each amino acid wash2->repeat repeat->deprotection1 Next L-AA d_coupling D-Amino Acid Coupling (Fmoc-D-AA-OH, HBTU, DIPEA in DMF) repeat->d_coupling D-AA final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final AA d_coupling->wash2 cleavage Cleavage from Resin & Side-Chain Deprotection (TFA cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification analysis Analysis (Mass Spectrometry) purification->analysis end End analysis->end Protease_Assay_Workflow start Start peptide_prep Prepare Peptide Stock Solution (e.g., 1 mg/mL in buffer) start->peptide_prep protease_prep Prepare Protease Stock Solution (e.g., Trypsin at 1 mg/mL) start->protease_prep reaction_setup Set up Reaction Mixtures (Peptide + Protease in buffer) peptide_prep->reaction_setup protease_prep->reaction_setup incubation Incubate at 37°C reaction_setup->incubation sampling Take Aliquots at Time Points (e.g., 0, 1, 2, 4, 8, 24 hours) incubation->sampling quenching Quench Reaction (e.g., add TFA or heat) sampling->quenching analysis Analyze by RP-HPLC quenching->analysis data_analysis Quantify Peak Area of Intact Peptide analysis->data_analysis half_life Calculate Peptide Half-Life data_analysis->half_life end End half_life->end

References

An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide research and drug development. We will delve into the core principles, detailed experimental protocols, and critical considerations for the successful synthesis of peptides.

Core Principles of Fmoc Solid-Phase Peptide Synthesis

Fmoc-SPPS is a cyclical process that enables the stepwise addition of amino acids to a growing peptide chain covalently attached to an insoluble solid support, known as a resin.[1][2] This methodology is favored for its mild reaction conditions, which makes it compatible with a wide range of peptide sequences and modifications.[3][4] The entire process can be automated, allowing for high-throughput synthesis of peptides.[2]

The synthesis cycle consists of three main steps:

  • Fmoc Deprotection: The Nα-Fmoc protecting group of the resin-bound amino acid is removed using a secondary amine base, typically piperidine (B6355638) in N,N-dimethylformamide (DMF).[3][5] This exposes a free amine group for the subsequent coupling reaction.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the free amine of the growing peptide chain. This is a critical step, and a variety of coupling reagents have been developed to ensure high efficiency and minimize side reactions.[6][7]

  • Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring the purity of the final peptide.[8]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA), in the presence of scavengers to yield the crude peptide.[3][9]

The Fmoc-SPPS Workflow: A Visual Representation

The logical progression of Fmoc-SPPS can be visualized as a cyclical process with a distinct initiation and termination phase.

Fmoc_SPPS_Workflow cluster_initiation Initiation cluster_cycle Synthesis Cycle (Repeated n-1 times) cluster_termination Termination Resin_Preparation Resin Swelling First_AA_Loading First Amino Acid Loading Resin_Preparation->First_AA_Loading Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) First_AA_Loading->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (Activated Fmoc-AA) Washing_1->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Washing_2->Fmoc_Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Washing_2->Final_Deprotection Final Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Peptide Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

The cyclical workflow of Fmoc solid-phase peptide synthesis.

Key Chemical Reactions in Fmoc-SPPS

The success of Fmoc-SPPS hinges on a series of well-defined chemical reactions. Understanding the mechanisms of these reactions is crucial for troubleshooting and optimizing the synthesis process.

Fmoc Deprotection

The Fmoc group is removed by a base-catalyzed β-elimination reaction. Piperidine acts as the base, abstracting a proton from the fluorenyl ring system, which leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine. The DBF is subsequently scavenged by piperidine to form a stable adduct.[10][11]

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Carbanion_Intermediate Carbanion Intermediate Fmoc_Peptide->Carbanion_Intermediate + Piperidine Piperidine Piperidine Free_Amine H2N-Peptide-Resin Carbanion_Intermediate->Free_Amine β-Elimination DBF Dibenzofulvene (DBF) Carbanion_Intermediate->DBF DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct + Piperidine

The mechanism of Fmoc deprotection by piperidine.
Amino Acid Coupling

The formation of the peptide bond is achieved by activating the carboxylic acid of the incoming Fmoc-amino acid. This is typically done using a coupling reagent, which converts the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by the free amine of the resin-bound peptide.[12]

Peptide_Coupling_Mechanism Fmoc_AA Fmoc-AA-COOH Activated_Ester Activated Ester Intermediate Fmoc_AA->Activated_Ester + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., HATU, HCTU) Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Ester->Tetrahedral_Intermediate + H2N-Peptide-Resin Free_Amine_Peptide H2N-Peptide-Resin Coupled_Peptide Fmoc-AA-Peptide-Resin Tetrahedral_Intermediate->Coupled_Peptide Collapse

The general mechanism of amino acid coupling.

Quantitative Data in Fmoc-SPPS

The efficiency of each step in Fmoc-SPPS is critical for the overall yield and purity of the final peptide. The following tables summarize key quantitative data related to common reagents and expected outcomes.

Table 1: Common Coupling Reagents and Typical Reaction Times
Coupling ReagentChemical NameTypical Coupling Time (min)Notes
HBTU2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate15 - 60A widely used and effective coupling reagent.[13]
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate15 - 60Highly efficient, especially for sterically hindered amino acids.[1][6]
HCTU2-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate15 - 60A more reactive and cost-effective alternative to HBTU.[1]
DIC/OxymaN,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate30 - 120A carbodiimide-based method with an additive to suppress racemization.[1][6]
PyBOP(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate30 - 120A phosphonium-based reagent known for low racemization.[7][14]
Table 2: Fmoc Deprotection Conditions and Times
Deprotection ReagentConcentration (% v/v in DMF)Typical Time (min)Notes
Piperidine202 x (5-10)The standard and most widely used reagent for Fmoc deprotection.[3][15] A two-step process is common.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)2-52 x (2-5)A stronger, non-nucleophilic base that can be faster but may increase side reactions.[15]
Table 3: Common Cleavage Cocktails for Final Deprotection
Reagent CocktailComposition (v/v)Target ResiduesCleavage Time (hours)
Reagent KTFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)General purpose, good for Cys, Met, Trp, Tyr.[16][17]2 - 4
Reagent BTFA / Phenol / H₂O / Triisopropylsilane (TIS) (88:5:5:2)Good for peptides with Trt-protected residues.[9][17]2 - 4
TFA / TIS / H₂O95:2.5:2.5For peptides without sensitive residues.[3]2 - 3
TFA / DCM1:1 to 95:5For very acid-sensitive resins.0.5 - 2

Detailed Experimental Protocols

The following protocols provide a general framework for manual Fmoc-SPPS. These can be adapted for automated synthesizers.

Protocol 1: Resin Preparation and Swelling
  • Weigh Resin: Accurately weigh the desired amount of resin (e.g., 100-200 mg for a 0.1 mmol scale) and transfer it to a fritted reaction vessel.[8][16]

  • Wash: Wash the resin with N,N-dimethylformamide (DMF) (3 x 5 mL) to remove any impurities.[16]

  • Swell: Add enough DMF to cover the resin and allow it to swell for at least 30-60 minutes at room temperature with occasional agitation. This step is crucial for ensuring the accessibility of reactive sites.[8]

  • Drain: Drain the DMF from the reaction vessel.

Protocol 2: Fmoc Deprotection
  • Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.[3]

  • First Deprotection: Add the 20% piperidine solution to the swollen resin and agitate the mixture for 5-10 minutes at room temperature.[16]

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Repeat the treatment with a fresh 20% piperidine solution for another 5-10 minutes to ensure complete removal of the Fmoc group.[16]

  • Wash: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Protocol 3: Amino Acid Coupling (using HATU)
  • Activation Solution: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and HATU (3-5 equivalents) in DMF.[1]

  • Activation: Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and vortex briefly. The solution will typically change color, indicating activation.[1]

  • Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture for 1-2 hours at room temperature. Coupling times may need to be extended for difficult sequences.

  • Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction, while a positive result (blue beads) indicates the presence of free amines and the need for a recoupling step.

Protocol 4: Final Cleavage and Peptide Isolation

Caution: Trifluoroacetic acid (TFA) is highly corrosive and volatile. This procedure must be performed in a certified fume hood with appropriate personal protective equipment.

  • Final Deprotection and Washing: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Protocol 5.2. Following deprotection, wash the resin with DMF and then with a less polar solvent like dichloromethane (B109758) (DCM) to prepare for cleavage. Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation: Prepare the appropriate cleavage cocktail based on the amino acid composition of the peptide (see Table 3). For example, Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT at 82.5:5:5:5:2.5 v/v).[16]

  • Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).[16] Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate, which contains the dissolved peptide. Add the filtrate dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate). The peptide will precipitate as a white solid.[16]

  • Isolation and Drying: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the peptide pellet under vacuum to obtain the crude product.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

Fmoc solid-phase peptide synthesis is a robust and versatile technology that has become the cornerstone of modern peptide science. A thorough understanding of its core principles, chemical reactions, and experimental protocols is essential for researchers aiming to synthesize peptides for a wide range of applications, from basic biological research to the development of novel therapeutics. By carefully controlling the synthesis parameters and employing appropriate reagents and strategies, high-purity peptides can be efficiently produced to advance scientific discovery and drug development.

References

An In-depth Technical Guide to Fmoc Protection and Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the organic synthesis of molecules with primary and secondary amines, the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical tool. Its widespread adoption, particularly in solid-phase peptide synthesis (SPPS), is due to its stability under acidic conditions and its lability to mild basic conditions, which allows for an orthogonal protection strategy in the presence of acid-labile side-chain protecting groups.[1][2][3] This guide provides a detailed overview of the mechanisms of Fmoc protection and deprotection, experimental protocols, and quantitative data to aid in the successful application of this essential protecting group.

The Mechanism of Fmoc Protection

The protection of an amine with the Fmoc group is typically achieved by reacting the amine with a 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[1][4] The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the Fmoc reagent.

The use of Fmoc-Cl is a classic method, often performed under Schotten-Baumann conditions (e.g., NaHCO₃ in a biphasic system of dioxane and water) or in anhydrous conditions with a base like pyridine.[1] The base neutralizes the hydrochloric acid that is liberated during the reaction.[1] While effective, Fmoc-Cl is sensitive to moisture and heat.[1] Consequently, Fmoc-OSu has become a more commonly used reagent due to its increased stability.[1]

Fmoc_Protection cluster_reactants Reactants cluster_products Products Amine R-NH₂ (Amine) Fmoc_Amine Fmoc-NH-R (Fmoc-protected Amine) Amine->Fmoc_Amine Nucleophilic Attack Fmoc_Cl Fmoc-Cl (9-fluorenylmethyl chloroformate) Fmoc_Cl->Fmoc_Amine HCl HCl Fmoc_Cl->HCl releases Neutralized_Acid Salt + H₂O HCl->Neutralized_Acid neutralized by Base Base (e.g., NaHCO₃) Base->Neutralized_Acid Fmoc_Deprotection cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Fmoc_Amine Fmoc-NH-R (Fmoc-protected Amine) Carbanion Fluorenyl Carbanion Fmoc_Amine->Carbanion Proton Abstraction Piperidine Piperidine (Base) Piperidine->Carbanion DBF_Adduct DBF-Piperidine Adduct Piperidine->DBF_Adduct DBF Dibenzofulvene (DBF) Carbanion->DBF β-Elimination Free_Amine R-NH₂ (Free Amine) Carbanion->Free_Amine releases CO2 CO₂ Carbanion->CO2 releases DBF->DBF_Adduct Michael Addition (Scavenging) SPPS_Cycle_Workflow start Start with Fmoc-AA-Resin swell Swell Resin in DMF start->swell deprotection Fmoc Deprotection (20% Piperidine in DMF) swell->deprotection wash1 Wash with DMF deprotection->wash1 coupling Couple next Fmoc-AA wash1->coupling wash2 Wash with DMF coupling->wash2 end Repeat for next cycle or proceed to final cleavage wash2->end end->deprotection Next Cycle

References

The Strategic Incorporation of D-Amino Acids in Peptide Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of peptide therapeutics is continually evolving, driven by the need for enhanced efficacy, stability, and safety. A key strategy in modern peptide design is the incorporation of D-amino acids, the non-natural enantiomers of the proteinogenic L-amino acids. This technical guide provides a comprehensive overview of the rationale, methodologies, and implications of using D-amino acids to overcome the inherent limitations of native peptides, thereby paving the way for a new generation of robust and potent peptide-based drugs.

Core Principles of D-Amino Acid Incorporation

The primary motivation for integrating D-amino acids into peptide sequences is to augment their therapeutic potential by addressing the challenges of poor proteolytic stability and rapid in vivo clearance. Natural peptides, composed exclusively of L-amino acids, are readily recognized and degraded by endogenous proteases, leading to short half-lives and limited bioavailability.[1][2] The introduction of D-amino acids fundamentally alters the peptide's susceptibility to enzymatic degradation.

Enhanced Proteolytic Stability

Proteases exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds flanked by L-amino acids.[3] The incorporation of a D-amino acid at or near a cleavage site disrupts this recognition, rendering the peptide resistant to proteolysis.[1][2][3] This enhanced stability translates to a significantly longer plasma half-life, a critical attribute for therapeutic efficacy.[4]

Modulation of Receptor Binding and Bioactivity

The substitution of an L-amino acid with its D-enantiomer can induce significant conformational changes in the peptide backbone.[5][6][7] This can have a profound impact on the peptide's interaction with its biological target. While in some instances this may lead to reduced affinity, strategic placement of D-amino acids can lock the peptide into a bioactive conformation, thereby enhancing receptor binding and potency.[8] A notable application of this principle is the design of retro-inverso peptides, where the entire amino acid sequence is reversed and all L-amino acids are replaced with their D-counterparts. This approach aims to maintain the spatial orientation of the side chains, crucial for receptor interaction, while presenting a protease-resistant backbone.[4][9][10][11][12]

Reduced Immunogenicity

A significant hurdle in the development of peptide therapeutics is their potential to elicit an immune response.[13][14] Peptides containing D-amino acids are generally considered to be poorly immunogenic.[15] This is attributed to their inefficient processing and presentation by antigen-presenting cells (APCs) on Major Histocompatibility Complex (MHC) class II molecules, a critical step in initiating a T-cell dependent immune response.[15] By mitigating the generation of anti-drug antibodies, the incorporation of D-amino acids can improve the safety and long-term efficacy of peptide drugs.[15]

Quantitative Impact of D-Amino Acid Substitution

The benefits of incorporating D-amino acids can be quantified through various in vitro and in vivo assays. The following tables summarize representative data on the impact of D-amino acid substitution on peptide stability, receptor affinity, and immunogenicity.

Table 1: Proteolytic Stability of L-Peptides vs. D-Amino Acid Analogs

PeptideModificationAssay ConditionHalf-life (t½)Reference
L-peptide (generic)NoneProteinase K< 4 hours[1]
D-amino acid modified peptide (C-terminal)C-terminal D-amino acidProteinase K> 24 hours (15% remaining)[1]
Polybia-MPINoneTrypsin (0.002 mg/ml, 1h)Activity inhibited[16]
D-MPI (all D-amino acid analog)All L- to D-amino acid substitutionTrypsin (2 mg/ml, 6h)Activity retained[16]
Somatostatin (SRIF)NoneHuman Serum~3 min[8]
[D-Trp]-SRIFL-Trp8 to D-Trp8Human SerumIncreased stability[8][17]
Analog 10 (Somatostatin analog)Three Msa substitutionsHuman Serum34x more stable than SRIF[8]

Table 2: Receptor Binding Affinity of L-Peptides and their D-Amino Acid Analogs

Peptide/AnalogTarget ReceptorBinding Affinity MetricValueReference
GLP-1 (9-30)rGLP-1RpIC50~7.0[18]
EX-4 (9-30)rGLP-1RpIC50~7.3[18]
NGR-2C PeptidehCD13Ki773 µM[19]
PEP173 (GYPAVYLF)hCD13Ki38.8 µM[19]
PEP20 (GYPAY)hCD13Ki54.0 µM[19]
Somatostatin (SRIF)SSTR2IC500.5 nM[20]
Octreotide (contains D-Phe)SSTR2IC500.8 nM[20]
Pasireotide (contains D-Trp)SSTR2IC501.0 nM[20]

Table 3: Comparative Immunogenicity of L- and D-Peptide Conjugates

ConjugateImmunizationAntibody ResponseOutcomeReference
L-melittin VIPER-micelles (LMM)MiceRobust IgG and IgM against PEGTolerated only two injections[15]
D-melittin VIPER-micelles (DMM)MiceNo significant anti-PEG antibody responseTolerated four injections[15]

Experimental Protocols

Proteolytic Stability Assay

Objective: To determine the half-life of a peptide in the presence of proteases or in biological fluids like serum or plasma.

Methodology:

  • Peptide Preparation: Synthesize both the L-peptide and its D-amino acid-containing analog. Purify the peptides to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Incubation: Incubate a known concentration of the peptide (e.g., 1 mg/mL) in a solution containing a specific protease (e.g., trypsin, chymotrypsin) or in human serum/plasma at 37°C.

  • Time-course Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the enzymatic degradation by adding a quenching solution (e.g., trifluoroacetic acid - TFA) or by heat inactivation.

  • Analysis: Analyze the samples by RP-HPLC. The amount of intact peptide remaining at each time point is quantified by integrating the area of the corresponding peak in the chromatogram.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. The data can be fitted to a first-order exponential decay curve to calculate the peptide's half-life (t½).

Receptor Binding Assay

Objective: To determine the binding affinity (e.g., Ki, IC50) of a peptide to its target receptor.

Methodology (Competitive Radioligand Binding Assay):

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.

  • Assay Buffer: Prepare an appropriate binding buffer containing protease inhibitors.

  • Competitive Binding: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand known to bind to the receptor and varying concentrations of the unlabeled test peptide (L-peptide or D-amino acid analog).

  • Incubation: Allow the binding reaction to reach equilibrium at a specific temperature (e.g., room temperature or 37°C).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor peptide. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Immunogenicity Assessment

Objective: To evaluate the potential of a peptide to elicit an immune response.

Methodology (In Silico and In Vitro Approach):

  • In Silico T-cell Epitope Prediction:

    • Utilize algorithms like EpiMatrix to screen the amino acid sequence of the peptide for potential HLA class II binding motifs (putative T-cell epitopes).

    • Employ tools like JanusMatrix to differentiate between potential inflammatory (T effector) and regulatory (T reg) epitopes.

  • In Vitro HLA Binding Assay:

    • Synthesize peptides corresponding to the predicted T-cell epitopes.

    • Perform in vitro binding assays using a panel of purified, soluble HLA-DR molecules representing a range of common alleles.

    • Quantify the binding affinity of the peptides to the HLA molecules.

  • In Vitro T-cell Proliferation Assay:

    • Co-culture peripheral blood mononuclear cells (PBMCs) from a diverse panel of healthy donors with the test peptide.

    • After a period of incubation, measure T-cell proliferation using methods such as [3H]-thymidine incorporation or CFSE dilution assays.

    • An increase in T-cell proliferation in response to the peptide indicates a potential for immunogenicity.

Visualizing Workflows and Signaling Pathways

Peptide Design and Evaluation Workflow

The following diagram illustrates a typical workflow for the design and evaluation of a D-amino acid-containing peptide therapeutic.

Peptide_Design_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Preclinical Target_Identification Target Identification & Lead L-Peptide In_Silico_Design In Silico Design of D-Amino Acid Analogs Target_Identification->In_Silico_Design Rational Design Peptide_Synthesis Peptide Synthesis & Purification In_Silico_Design->Peptide_Synthesis Proteolytic_Stability Proteolytic Stability Assay (Serum, Proteases) Peptide_Synthesis->Proteolytic_Stability Receptor_Binding Receptor Binding Assay (Ki, IC50) Proteolytic_Stability->Receptor_Binding Stable Candidates In_Vitro_Activity In Vitro Functional Assay Receptor_Binding->In_Vitro_Activity High Affinity Candidates Pharmacokinetics Pharmacokinetics (PK) In Vivo Half-life In_Vitro_Activity->Pharmacokinetics Active Candidates Pharmacodynamics Pharmacodynamics (PD) In Vivo Efficacy Pharmacokinetics->Pharmacodynamics Immunogenicity_Assessment Immunogenicity Assessment Pharmacodynamics->Immunogenicity_Assessment Toxicology Toxicology Studies Immunogenicity_Assessment->Toxicology Clinical_Candidate Clinical_Candidate Toxicology->Clinical_Candidate

A typical workflow for designing and evaluating D-amino acid peptides.
GPCR Signaling Pathway

Many peptide hormones exert their effects through G-protein coupled receptors (GPCRs). The binding of a D-amino acid-containing peptide agonist can initiate a signaling cascade, as depicted in the following diagram.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Gα-GTP activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase (e.g., PKA) Second_Messenger->Kinase Activation Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylation of target proteins Peptide_Ligand D-Amino Acid Peptide Agonist Peptide_Ligand->GPCR Binding

GPCR signaling cascade initiated by a peptide agonist.

Conclusion

The incorporation of D-amino acids represents a powerful and versatile strategy in modern peptide drug design. By enhancing proteolytic stability, modulating receptor interactions, and reducing immunogenicity, this approach addresses the key liabilities of natural peptides, thereby expanding their therapeutic potential. A thorough understanding of the principles, quantitative effects, and experimental methodologies outlined in this guide is essential for researchers and drug development professionals seeking to harness the full potential of D-amino acid-containing peptides in the creation of next-generation therapeutics.

References

In-depth Technical Guide on the Safety of Fmoc-D-Val-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the safety information for Fmoc-D-Val-OH (N-(9-Fluorenylmethoxycarbonyl)-D-valine), intended for researchers, scientists, and professionals in drug development. The information has been compiled from various supplier safety data sheets and chemical databases.

Chemical Identification and Physical Properties

This compound is a derivative of the amino acid D-valine, widely used in solid-phase peptide synthesis.

Identifier Value Source
CAS Number 84624-17-9[1][2][3]
Molecular Formula C20H21NO4[1][3]
Molecular Weight 339.39 g/mol [2][3]
Physical Property Value Source
Appearance White to light yellow solid/powder[1][4]
Melting Point 143-144 °C[2]
Optical Rotation [α]20/D = +17 ±2 ° (c=1 in DMF)[1]
Purity ≥98.0% (HPLC)[2]
Storage Temperature 2-8°C[2]

Hazard Identification and Classification

A definitive, consensus GHS classification for this compound is not consistently available across various supplier Safety Data Sheets (SDS). Many sources state that the toxicological properties have not been fully investigated. Some SDSs for the L-isomer, Fmoc-L-Val-OH, classify it as not hazardous, while others indicate potential for irritation. Given the structural similarity, a cautious approach to handling is recommended.

GHS Classification (Fmoc-L-Valine - for reference) Details Source
Hazard Statements H315 - Causes skin irritationH319 - Causes serious eye irritationH335 - May cause respiratory irritation[5][6]
Signal Word Warning[5][6]
Precautionary Statements P261 - Avoid breathing dust/fume/gas/mist/vapors/sprayP302+P352 - IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]

Note: The GHS classification above is for the L-isomer and should be considered as a potential reference for the D-isomer in the absence of specific data.

Toxicological Information

Quantitative toxicological data for this compound is largely unavailable in the public domain. Most safety data sheets indicate that the toxicological properties have not been fully investigated.

Toxicological Endpoint Data
Acute Toxicity No data available
Skin Corrosion/Irritation No data available
Serious Eye Damage/Irritation No data available
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No data available
Reproductive Toxicity No data available
Specific Target Organ Toxicity (Single Exposure) No data available
Specific Target Organ Toxicity (Repeated Exposure) No data available
Aspiration Hazard No data available

Experimental Protocols

Detailed experimental protocols for the determination of the safety data presented in this guide are not available in the source documents. Safety data sheets typically provide summaries of results without detailing the specific methodologies (e.g., OECD guidelines) used for testing.

Handling, Storage, and Personal Protective Equipment

Proper handling and storage procedures are crucial for maintaining the integrity of this compound and ensuring user safety.

Procedure Recommendation
Handling Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
Storage Store in a cool place. Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature is 2-8°C.[2]
Personal Protective Equipment (PPE) Specification
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH approved goggles.
Skin Protection Handle with gloves. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. Wear impervious clothing.
Respiratory Protection For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.

First Aid and Emergency Procedures

In the event of exposure or a spill, the following procedures should be followed.

Exposure Route First Aid Measures
Inhalation If breathed in, move person into fresh air. If not breathing, give artificial respiration.
Skin Contact Wash off with soap and plenty of water.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water.

Spill Response Workflow

The following diagram illustrates a logical workflow for handling a spill of this compound in a laboratory setting.

Spill_Response_Workflow start Spill of this compound Occurs evacuate Evacuate Personnel to Safe Area start->evacuate Ensure safety ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Respirator evacuate->ppe contain Contain Spill ppe->contain cleanup Clean Up Spill: Sweep up and shovel contain->cleanup dispose Place in Suitable, Closed Containers for Disposal cleanup->dispose decontaminate Decontaminate Spill Area dispose->decontaminate end Spill Response Complete decontaminate->end

Spill Response Workflow for this compound.

Stability and Reactivity

Parameter Information
Reactivity No data available
Chemical Stability Stable under recommended storage conditions.
Possibility of Hazardous Reactions No data available
Conditions to Avoid No data available
Incompatible Materials Strong oxidizing agents
Hazardous Decomposition Products Under fire conditions: Carbon oxides, Nitrogen oxides (NOx)

References

Theoretical Applications of D-Valine Containing Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide structures represents a significant strategy in modern drug discovery and development. Among these, D-amino acids, the enantiomers of the naturally occurring L-amino acids, have garnered substantial interest. The substitution of L-amino acids with their D-counterparts, including D-valine, can dramatically alter the physicochemical and biological properties of peptides. This technical guide provides an in-depth exploration of the theoretical applications of D-valine-containing peptides, focusing on their enhanced stability, therapeutic potential as antimicrobial agents, in cancer therapy, and as enzyme inhibitors. This document outlines key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

The primary advantage conferred by the inclusion of D-amino acids is the increased resistance to proteolytic degradation.[1][2] Proteases, the enzymes responsible for peptide breakdown, are stereospecific for L-amino acids, rendering peptides containing D-amino acids significantly more stable in biological environments.[3] This enhanced stability translates to a longer in vivo half-life, a critical attribute for therapeutic peptides.[4]

Data Presentation

The following tables summarize quantitative data for various D-amino acid-containing peptides, including those with D-valine, to provide a comparative overview of their biological activities.

Antimicrobial Activity of D-Amino Acid-Containing Peptides

Minimal Inhibitory Concentration (MIC) is a key measure of the antimicrobial efficacy of a peptide. The lower the MIC value, the more potent the antimicrobial agent.

Peptide IDSequenceTarget Organism(s)MIC (µM)Reference
D-MPIIDWKKLLDAAKQIL-NH2 (all D-amino acids)E. coli16[5]
S. aureus8[5]
C. albicans8[5]
VR3Ac-C(VR)₃DPG(RV)₃C-NH₂E. coli ATCC 259228 µg/mL[6]
S. Typhimurium C77-314 µg/mL[6]
B. subtilis CMCC 635018 µg/mL[6]
S. epidermidis ATCC 122284 µg/mL[6]
VGR16VGRVGRVGRVGRVGRV-NH₂Gram-negative & Gram-positive bacteria16-64 µg/mL[7]
Enzyme Inhibition by D-Peptide Inhibitors

The half-maximal inhibitory concentration (IC₅₀) indicates the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

InhibitorTarget EnzymeIC₅₀ (µM)Reference
D-CDP1SARS-CoV-2 3CLpro4.9 ± 1.7[8]
D-CDP7SARS-CoV-2 3CLpro1.9 ± 0.3[8]
3CVLri-2SARS-CoV-2 3CLpro9.09 ± 0.5
3CVLri-4SARS-CoV-2 3CLpro5.36 ± 1.7
3CVLri-7SARS-CoV-2 3CLpro1.57 ± 0.2

Key Applications and Mechanisms of Action

Enhanced Proteolytic Stability

The fundamental application of incorporating D-valine and other D-amino acids into peptides is to enhance their resistance to enzymatic degradation. This increased stability is a critical factor in the development of peptide-based therapeutics, as it can significantly prolong their plasma half-life and improve oral bioavailability.[4]

Antimicrobial Peptides

D-valine-containing peptides have shown significant promise as antimicrobial agents. The mechanism of action for many antimicrobial peptides (AMPs) involves the disruption of the bacterial cell membrane.[9] Cationic and amphipathic AMPs preferentially interact with the negatively charged bacterial membranes over the zwitterionic membranes of mammalian cells. Several models have been proposed for this membrane disruption, including the barrel-stave, toroidal pore, and carpet models.[10][11][12][13]

Antimicrobial_Peptide_Mechanisms cluster_membrane Bacterial Membrane cluster_peptides Antimicrobial Peptides cluster_models Membrane Disruption Models Lipid1 Lipid Head Lipid2 Lipid Head Lipid3 Lipid Head Lipid4 Lipid Head Lipid5 Lipid Head Lipid6 Lipid Head AMP1 AMP Barrel_Stave Barrel-Stave Pore AMP1->Barrel_Stave Forms pore AMP2 AMP Toroidal_Pore Toroidal Pore AMP2->Toroidal_Pore Induces curvature AMP3 AMP Carpet Carpet Model AMP3->Carpet Detergent-like effect

Antimicrobial peptide membrane disruption models.
Cancer Therapy and Enzyme Inhibition

In cancer therapy, D-peptides are being explored to overcome the stability issues of L-peptide-based drugs.[14] One notable application is the development of D-peptide inhibitors that can disrupt protein-protein interactions crucial for tumor survival, such as the interaction between p53 and its negative regulator MDM2.[15] By inhibiting this interaction, the tumor suppressor function of p53 can be restored.

p53_MDM2_Pathway cluster_stress Cellular Stress cluster_p53_regulation p53 Regulation cluster_cellular_outcomes Cellular Outcomes DNA Damage DNA Damage p53 p53 DNA Damage->p53 activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 activates MDM2 MDM2 p53->MDM2 induces Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis MDM2->p53 inhibits (degradation) D_Valine_Peptide D-Valine Peptide Inhibitor D_Valine_Peptide->MDM2 blocks Tumor Suppression Tumor Suppression Apoptosis->Tumor Suppression

Inhibition of the p53-MDM2 pathway by a D-valine peptide.
Biosynthetic Pathways Involving D-Valine

D-valine is a key component in the biosynthesis of several important natural products, including the antibiotic penicillin. The core structure of penicillin is a dipeptide formed from L-cysteine and D-valine.[16] Similarly, the anticancer agent actinomycin (B1170597) D contains D-valine, which is formed through the epimerization of L-valine during its biosynthesis.[10][17]

Penicillin_Biosynthesis L_AAA L-α-aminoadipic acid ACV_Synthetase ACV Synthetase L_AAA->ACV_Synthetase L_Cys L-cysteine L_Cys->ACV_Synthetase L_Val L-valine L_Val->ACV_Synthetase ACV δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine ACV_Synthetase->ACV epimerization of L-Val to D-Val IPN_Synthase Isopenicillin N Synthase ACV->IPN_Synthase Isopenicillin_N Isopenicillin N IPN_Synthase->Isopenicillin_N Penicillin Penicillin Isopenicillin_N->Penicillin

Simplified biosynthesis pathway of penicillin highlighting the role of D-valine.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of D-valine-containing peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Valine-Containing Peptide

This protocol describes the manual Fmoc-based solid-phase synthesis of a peptide incorporating a D-valine residue.[6][12][13][17]

Materials:

  • Rink Amide resin

  • Fmoc-protected L-amino acids

  • Fmoc-D-valine

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) piperidine (B6355638) in DMF

  • Coupling reagents (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

  • Cold diethyl ether

  • Solid Phase Peptide Synthesis vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin substitution) and coupling reagent (e.g., HBTU, 3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • To couple Fmoc-D-valine, follow the same procedure as for L-amino acids.

  • Washing: After coupling, drain the solution and wash the resin with DMF.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with dichloromethane (B109758) (DCM) and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Start Start: Swell Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Couple next Fmoc-Amino Acid (including D-Valine) Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 Repeat Repeat for all amino acids? Wash2->Repeat Repeat->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleave from Resin (TFA cocktail) Final_Deprotection->Cleavage Precipitation Precipitate with cold ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification End End: Pure Peptide Purification->End

Workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method to determine the MIC of an antimicrobial peptide against a bacterial strain.[18][19][20]

Materials:

  • Test D-valine-containing peptide

  • Bacterial strain (e.g., E. coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene (B1209903) microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Peptide Dilutions:

    • Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

    • Perform serial two-fold dilutions of the peptide stock solution in MHB in the wells of a 96-well plate.

  • Inoculation: Add an equal volume of the diluted bacterial suspension to each well containing the peptide dilutions.

  • Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.

MIC_Workflow Start Start: Prepare Bacterial Inoculum Peptide_Dilution Prepare serial dilutions of D-valine peptide in 96-well plate Start->Peptide_Dilution Inoculate Inoculate wells with bacterial suspension Peptide_Dilution->Inoculate Controls Include positive and negative controls Inoculate->Controls Incubate Incubate at 37°C for 18-24h Controls->Incubate Read_Results Determine MIC: Lowest concentration with no growth Incubate->Read_Results End End: MIC Value Read_Results->End

Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Protocol 3: HPLC-Based Peptide Stability Assay in Human Serum

This protocol outlines a method to assess the stability of a D-valine-containing peptide in human serum.[1][14][21][22]

Materials:

  • Purified D-valine-containing peptide

  • Pooled human serum

  • Quenching solution (e.g., 10% trichloroacetic acid (TCA))

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Incubation:

    • Prepare a solution of the peptide in a suitable buffer.

    • Add the peptide solution to pre-warmed human serum to a final desired concentration.

    • Incubate the mixture at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes, and longer for stable peptides), withdraw an aliquot of the peptide-serum mixture.

  • Reaction Quenching and Protein Precipitation:

    • Immediately add the aliquot to a tube containing the cold quenching solution (e.g., TCA) to stop enzymatic degradation and precipitate serum proteins.

    • Vortex and incubate on ice for 10-15 minutes.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis:

    • Carefully collect the supernatant and analyze it by RP-HPLC.

    • Use a gradient of Mobile Phase B to elute the peptide and its degradation products.

    • Monitor the elution profile by absorbance at 214 nm or 280 nm.

  • Data Analysis:

    • Integrate the peak area of the intact peptide at each time point.

    • Calculate the percentage of the intact peptide remaining at each time point relative to the 0-minute time point.

    • Plot the percentage of intact peptide versus time to determine the peptide's half-life in serum.

Serum_Stability_Workflow Start Start: Incubate Peptide with Human Serum at 37°C Sampling Take aliquots at different time points Start->Sampling Quench Quench reaction and precipitate proteins (e.g., TCA) Sampling->Quench Centrifuge Centrifuge to pellet proteins Quench->Centrifuge Analyze Analyze supernatant by RP-HPLC Centrifuge->Analyze Quantify Quantify intact peptide peak area Analyze->Quantify Calculate Calculate percentage remaining and determine half-life Quantify->Calculate End End: Peptide Half-Life Calculate->End

Workflow for HPLC-Based Serum Stability Assay.

Conclusion

The incorporation of D-valine into peptide sequences offers a powerful strategy to overcome some of the inherent limitations of L-peptides as therapeutic agents. The enhanced proteolytic stability, coupled with the potential for high biological activity, makes D-valine-containing peptides attractive candidates for development as antimicrobials, anticancer agents, and enzyme inhibitors. The methodologies and data presented in this guide provide a foundational resource for researchers and drug development professionals working in this exciting field. Further exploration into the diverse chemical space of D-amino acid-containing peptides will undoubtedly lead to the discovery of novel and effective therapeutics.

References

Methodological & Application

Application Notes and Protocols for Manual Solid-Phase Peptide Synthesis of Peptides Containing D-Valine using Fmoc-D-Val-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides.[1][2] The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most widely adopted method due to its milder reaction conditions compared to the older Boc/Bzl chemistry.[1][3][4] This protocol details the manual synthesis of peptides incorporating Fmoc-D-Val-OH, a sterically hindered amino acid that can present coupling challenges. The use of D-amino acids like D-Valine is a common strategy in drug design to enhance peptide stability against enzymatic degradation.

The Fmoc group serves as a temporary, base-labile protecting group for the α-amino group of the amino acid, while side-chain functional groups are protected by acid-labile groups, typically based on tert-butyl or trityl moieties.[3][5] The synthesis cycle involves the iterative deprotection of the Fmoc group and subsequent coupling of the next Fmoc-protected amino acid until the desired peptide sequence is assembled on a solid support (resin).[1]

Key Steps in Fmoc SPPS

The manual solid-phase peptide synthesis using this compound follows a cyclical process, as illustrated in the workflow diagram below. The core steps are:

  • Resin Preparation: Swelling the resin in a suitable solvent to allow for efficient diffusion of reagents.

  • Fmoc Deprotection: Removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Thoroughly washing the resin to remove excess reagents and byproducts.

  • Coupling: Activation of the incoming this compound and its subsequent reaction with the free N-terminal amine on the resin-bound peptide.

  • Washing: Removal of unreacted amino acid and coupling reagents.

  • Final Cleavage and Deprotection: Cleavage of the completed peptide from the resin and simultaneous removal of all side-chain protecting groups.

Experimental Protocols

Protocol 1: Resin Preparation and Swelling
  • Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide or Wang/2-Chlorotrityl chloride resin for a C-terminal carboxylic acid).[6]

  • Procedure:

    • Place the desired amount of resin (typically on a 0.1 to 0.5 mmol scale) into a manual reaction vessel.[6][7]

    • Add N,N-Dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).

    • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[6][8]

    • After swelling, drain the DMF.

Protocol 2: Fmoc Deprotection
  • Reagent Preparation: Prepare a 20% (v/v) solution of piperidine (B6355638) in DMF.[3][6]

  • Procedure:

    • Add the 20% piperidine/DMF solution to the swollen resin.

    • Agitate the mixture for an initial 5 minutes, then drain.[9]

    • Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 15-20 minutes to ensure complete deprotection.[9]

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[6][9]

Protocol 3: Coupling of this compound

Due to the steric hindrance of D-Valine, efficient activation is crucial for successful coupling. The following protocol utilizes HBTU/DIPEA as the activating agents.

  • Reagent Preparation (Activation Mixture):

    • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and HBTU (2.9-4.5 equivalents) in a minimal amount of DMF.[9][10]

    • Add N,N-Diisopropylethylamine (DIPEA) (6-9 equivalents) to the mixture.

    • Allow the mixture to pre-activate for 2-5 minutes.[9] A slight yellow color change may be observed.[7]

  • Coupling Procedure:

    • Add the activated this compound solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-4 hours.[6][10] The extended reaction time helps to overcome the steric hindrance.

    • After the coupling period, drain the reaction solution.

    • Wash the resin with DMF (5-7 times) followed by Dichloromethane (DCM) (3 times).[9]

Protocol 4: Monitoring the Coupling Reaction

To ensure the coupling reaction has gone to completion, a qualitative colorimetric test, such as the Kaiser test, should be performed.

  • Procedure (Kaiser Test):

    • Take a small sample of the resin beads (a few beads are sufficient) and wash them thoroughly with ethanol.

    • Add 2-3 drops of each of the three Kaiser test reagents (ninhydrin in ethanol, phenol (B47542) in ethanol, and potassium cyanide in pyridine).

    • Heat the sample at 100°C for 5 minutes.

    • Interpretation:

      • Positive Result (Blue/Purple Beads): Indicates the presence of free primary amines, meaning the coupling is incomplete. The coupling step should be repeated.

      • Negative Result (Yellow/Colorless Beads): Indicates the absence of free primary amines, confirming a complete coupling reaction.[9]

Protocol 5: Peptide Cleavage and Global Deprotection

This final step cleaves the synthesized peptide from the resin and removes all acid-labile side-chain protecting groups.

  • Reagent Preparation (Cleavage Cocktail): A common cleavage cocktail is Reagent K.[11] For peptides without sensitive residues like Cys, Met, or Trp, a simpler cocktail can be used.

    • Standard Cocktail (for peptides without sensitive residues): 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

    • Reagent K (for peptides with Cys, Met, Trp, Tyr): 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).[11]

  • Procedure:

    • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[11]

    • Agitate the mixture at room temperature for 2-4 hours.[12]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA to ensure complete recovery.

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.[12]

    • Collect the precipitated peptide by centrifugation and decantation of the ether.

    • Wash the peptide pellet with cold ether multiple times to remove scavengers and residual TFA.

    • Dry the crude peptide under vacuum.

Data Presentation

The following tables summarize typical quantitative data for the manual SPPS protocol for this compound.

Table 1: Reagent Equivalents for a Standard 0.1 mmol Synthesis

ReagentEquivalents (relative to resin loading)Typical Amount for 0.1 mmol Scale
This compound3 - 5102 - 170 mg
HBTU2.9 - 4.5110 - 171 mg
DIPEA6 - 9209 - 313 µL

Table 2: Typical Reaction Parameters

StepReagent/SolventDurationTemperature
Resin SwellingDMF30 - 60 minRoom Temperature
Fmoc Deprotection20% Piperidine in DMF2 x (5 min + 15 min)Room Temperature
CouplingThis compound/HBTU/DIPEA in DMF1 - 4 hoursRoom Temperature
Cleavage & DeprotectionTFA-based Cocktail2 - 4 hoursRoom Temperature

Visualizations

Experimental Workflow Diagram

SPPS_Workflow cluster_cycle Iterative Synthesis Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Remove Byproducts Coupling Coupling (this compound + Activator) Wash1->Coupling Prepare for Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Remove Excess Reagents Monitoring Kaiser Test Wash2->Monitoring Monitoring->Deprotection Complete (Proceed to Next Cycle) Monitoring->Coupling Incomplete (Repeat Coupling) FinalCleavage Final Cleavage & Deprotection (TFA) Monitoring->FinalCleavage Final Amino Acid Coupled Start Start: Swollen Peptide-Resin Start->Deprotection End End: Crude Peptide FinalCleavage->End

Caption: Workflow for manual solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

This diagram illustrates the cyclical nature of SPPS. The process begins with the deprotection of the Fmoc group, followed by washing, coupling of the next Fmoc-amino acid, and another wash step. A monitoring step, such as the Kaiser test, confirms the completion of the coupling before initiating the next cycle. Once the desired peptide sequence is assembled, a final cleavage and deprotection step releases the peptide from the solid support.

References

Application Notes and Protocols for Automated Solid-Phase Synthesis Using Fmoc-D-Val-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Automated solid-phase peptide synthesis (SPPS) employing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is a cornerstone of modern peptide research and drug development.[1][2] This methodology allows for the efficient and automated construction of peptide chains on a solid support.[1][2] The incorporation of non-proteinogenic amino acids, such as D-amino acids, is a critical strategy for enhancing the therapeutic potential of peptides. D-amino acids, being the enantiomers of the naturally occurring L-amino acids, confer unique properties to peptides, most notably increased resistance to proteolytic degradation, which can extend their in-vivo half-life.[][4]

Fmoc-D-Val-OH, a derivative of the D-enantiomer of valine, is a key building block in the synthesis of proteolytically stable peptides.[] Its branched isopropyl side chain, however, presents steric hindrance that can pose challenges during the coupling reaction in SPPS, potentially leading to incomplete reactions and lower yields.[5][6] These application notes provide detailed protocols and considerations for the successful incorporation of this compound in automated SPPS, with a focus on optimizing coupling efficiency and final peptide purity. The protocols are intended for use by researchers and scientists familiar with the general principles of peptide synthesis.

Applications of Peptides Containing D-Valine

The incorporation of D-Valine into peptide sequences has significant implications for drug development. Its primary advantage is the enhancement of peptide stability against enzymatic degradation.[] This is crucial for developing peptide-based therapeutics with improved pharmacokinetic profiles.

Key application areas include:

  • Antimicrobial Peptides (AMPs): D-Valine can be incorporated into AMPs to increase their stability in biological fluids while maintaining their membrane-disrupting activity against bacteria.[7] The mechanism often involves interaction with and disruption of the bacterial cell membrane.

  • Enzyme Inhibitors: Peptides designed to inhibit specific enzymes can benefit from the inclusion of D-Valine to prolong their inhibitory action.

  • Protein-Protein Interaction (PPI) Modulators: D-amino acid-containing peptides can be designed to disrupt or stabilize PPIs with greater in-vivo efficacy due to their enhanced stability.

  • Improved Pharmacokinetics: The use of D-Valine can reduce the clearance rate of peptide drugs, leading to a longer duration of action.[]

Quantitative Data Summary

The successful incorporation of sterically hindered amino acids like this compound is highly dependent on the chosen synthesis parameters. The following table summarizes typical outcomes for purity and synthesis time based on studies of peptides containing hindered amino acids synthesized using automated microwave-enhanced SPPS. While specific yields can be sequence-dependent, this data provides a general benchmark.

ParameterStandard CouplingMicrowave-Assisted CouplingReference(s)
Crude Peptide Purity Typically lower, may require multiple couplingsUp to 95% for peptides with hindered residues[5][8]
Coupling Time per Residue 1-2 hours2-5 minutes[8]
Overall Synthesis Time Can be lengthy (>24 hours)Significantly reduced (e.g., < 3 hours for a 20-mer)[5][8]
Typical Crude Peptide Yield ~70-80%~75-85%[7][9]

Note: Yields and purities are sequence-dependent and can be influenced by factors such as the resin, coupling reagents, and the specific peptide sequence.

Experimental Protocols

The following are detailed protocols for the automated solid-phase synthesis of peptides containing D-Valine using this compound. These protocols are based on standard Fmoc/tBu chemistry and are adaptable to most automated peptide synthesizers.[9][10]

Resin Selection and Swelling
  • Resin Selection: Choose a resin appropriate for the desired C-terminus of the peptide. Rink Amide resin is commonly used for C-terminally amidated peptides, while Wang or 2-chlorotrityl chloride resins are suitable for peptides with a C-terminal carboxylic acid.[1]

  • Protocol:

    • Place the desired amount of resin (typically 0.1 mmol scale) in a reaction vessel.

    • Add N,N-dimethylformamide (DMF) to the resin.

    • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[11]

Fmoc Deprotection
  • Reagent: 20% piperidine (B6355638) in DMF. For sensitive sequences, a solution of 10% piperazine (B1678402) in 1:9 ethanol/NMP can be used.[12]

  • Protocol:

    • Drain the swelling solvent from the reaction vessel.

    • Add the Fmoc deprotection solution to the resin.

    • Incubate for a specified time (e.g., 2 x 10 minutes or as optimized for the synthesizer).[7]

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (e.g., 5-7 times) to remove all traces of piperidine.

Amino Acid Coupling: Incorporation of this compound

Due to the steric hindrance of the valine side chain, optimized coupling conditions are recommended.

  • Reagents:

    • This compound (4-5 equivalents relative to resin loading).[12]

    • Coupling agent: A combination of an activator like HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or a carbodiimide (B86325) such as DIC (N,N'-Diisopropylcarbodiimide) with an additive like OxymaPure® (Ethyl (hydroxyimino)cyanoacetate) is recommended.[5][12]

    • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine (4-5 equivalents).

    • Solvent: DMF.

  • Standard Coupling Protocol:

    • Dissolve this compound, coupling agent, and base in DMF.

    • Add the activation mixture to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.[9]

    • Perform a Kaiser test to check for complete coupling (a negative test indicates a complete reaction). If the test is positive, a second coupling may be necessary.

    • Wash the resin with DMF (e.g., 5 times).

  • Microwave-Assisted Coupling Protocol (for hindered residues):

    • Dissolve this compound, coupling agent, and base in DMF.

    • Add the activation mixture to the deprotected resin.

    • Perform the coupling in a microwave peptide synthesizer at an elevated temperature (e.g., 75-90°C) for a shorter duration (e.g., 2-5 minutes).[8]

    • Wash the resin with DMF (e.g., 5 times).

Chain Elongation

Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection
  • Cleavage Cocktail: A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v).[7] TIS acts as a scavenger to prevent side reactions.

  • Protocol:

    • After the final Fmoc deprotection, wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) and dry it under vacuum.

    • Add the cleavage cocktail to the resin.

    • Incubate for 2-3 hours at room temperature with occasional agitation.[9]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

    • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Experimental Workflow for Automated SPPS

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Automated Synthesis Cycle cluster_final_steps Final Steps Resin Select Resin (e.g., Rink Amide) Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (this compound, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Repeat for each amino acid Cleavage Cleavage from Resin (TFA/TIS/H2O) Wash2->Cleavage After final cycle Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

Caption: Automated Fmoc-SPPS workflow for peptide synthesis.

Conceptual Signaling Pathway: Mechanism of Action of a D-Valine Containing Antimicrobial Peptide

AMP_Mechanism cluster_peptide Antimicrobial Peptide cluster_bacterium Bacterial Cell AMP D-Valine Containing Antimicrobial Peptide Membrane Bacterial Cell Membrane (Negatively Charged) AMP->Membrane Electrostatic Interaction Pore Pore Formation Membrane->Pore Peptide Insertion Disruption Membrane Disruption Pore->Disruption Leakage Ion & Metabolite Leakage Disruption->Leakage Death Cell Death Leakage->Death

Caption: Mechanism of a D-Valine antimicrobial peptide.

References

Application Notes and Protocols for Coupling Fmoc-D-Val-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed comparison and experimental protocols for the use of common coupling reagents—HBTU, HATU, and DIC—for the incorporation of the sterically hindered amino acid Fmoc-D-Val-OH in Solid-Phase Peptide Synthesis (SPPS).

Introduction

The efficient incorporation of sterically hindered amino acids, such as D-Valine, is a common challenge in Solid-Phase Peptide Synthesis (SPPS). The bulky isopropyl side chain of valine can significantly slow down the kinetics of peptide bond formation, leading to incomplete reactions and the generation of deletion sequences. The choice of coupling reagent is therefore critical to achieving high coupling efficiency and minimizing side reactions like racemization. This document outlines the use of three widely used coupling reagents: HBTU, HATU, and DIC, for the coupling of this compound.

Coupling Reagent Overview and Data Presentation

Reagent Characteristics
  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used aminium-based coupling reagent that forms a reactive HOBt ester. It is known for its good performance with many amino acids, though it can be less effective for severely hindered couplings compared to HATU.[1]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): An aminium-based coupling reagent that is generally considered more reactive than HBTU.[2] It forms a more reactive HOAt ester, which is particularly effective for coupling sterically hindered amino acids and can lead to faster reaction times and reduced racemization.[1]

  • DIC (N,N'-Diisopropylcarbodiimide): A carbodiimide-based coupling reagent. For SPPS, it is almost always used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to form the reactive HOBt ester in situ, which helps to increase efficiency and suppress racemization.[2][3] While cost-effective, the DIC/HOBt system can be slower and less efficient for difficult couplings compared to uronium-based reagents.[4]

Quantitative Data Summary

The following tables summarize typical performance characteristics of HBTU, HATU, and DIC/HOBt for the coupling of sterically hindered amino acids like this compound. It is important to note that direct, side-by-side quantitative comparisons for this compound are limited in the literature; therefore, these values are representative and collated from studies on sterically hindered amino acids in general.

Coupling ReagentTypical Coupling TimeCoupling Efficiency (Yield)Relative Racemization Risk
HBTU 30 - 60 minHigh (often >98%)[4]Moderate[5]
HATU 20 - 45 minVery High (often >99%)[1]Low[5]
DIC/HOBt 60 - 120 minModerate to High (>95%)[4]Low to Moderate[5]

Caption: Comparative performance of HBTU, HATU, and DIC/HOBt for coupling sterically hindered amino acids.

ParameterHBTUHATUDIC/HOBt
Reagent Type Aminium SaltAminium SaltCarbodiimide
Additive HOBt (internal)HOAt (internal)HOBt (external)
Byproducts TetramethylureaTetramethylureaDiisopropylurea
Relative Cost ModerateHighLow

Caption: General characteristics of HBTU, HATU, and DIC/HOBt.

Experimental Protocols

The following are generalized protocols for manual Fmoc-SPPS on a 0.1 mmol scale. Reagent quantities and reaction times may need to be optimized based on the specific peptide sequence and resin.

General SPPS Cycle

A typical SPPS cycle involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.

SPPS_Workflow Resin Resin with N-terminal Fmoc-protected amino acid Deprotection Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (this compound + Coupling Reagent) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Next_Cycle Proceed to next cycle or final cleavage Wash2->Next_Cycle Next_Cycle->Deprotection for next amino acid

Caption: General workflow for a single cycle in Fmoc-SPPS.

Protocol for HBTU Coupling
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vial, dissolve this compound (0.4 mmol, 4 eq.) and HBTU (0.39 mmol, 3.9 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) and allow the solution to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 30-60 minutes at room temperature.

  • Monitoring: Perform a Kaiser test to monitor the reaction progress. A negative result (yellow beads) indicates complete coupling.

  • Washing: Once the coupling is complete, wash the resin with DMF (3-5 times).

Protocol for HATU Coupling
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vial, dissolve this compound (0.4 mmol, 4 eq.) and HATU (0.39 mmol, 3.9 eq.) in DMF. Add DIPEA (0.8 mmol, 8 eq.) and pre-activate for 1-2 minutes.[6]

  • Coupling: Add the activated amino acid solution to the resin and agitate for 20-45 minutes at room temperature.[6]

  • Monitoring: Check for reaction completion using a Kaiser test.

  • Washing: After complete coupling, wash the resin with DMF (3-5 times).

Protocol for DIC/HOBt Coupling
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).

  • Coupling Solution Preparation: In a separate vial, dissolve this compound (0.4 mmol, 4 eq.) and HOBt (0.4 mmol, 4 eq.) in DMF.

  • Coupling: Add the this compound/HOBt solution to the resin. Then, add DIC (0.4 mmol, 4 eq.) to the reaction vessel. Agitate the mixture for 60-120 minutes at room temperature.

  • Monitoring: Monitor the reaction with a Kaiser test.

  • Washing: Upon completion, wash the resin with DMF (3-5 times).

Reaction Mechanisms

The following diagrams illustrate the activation of this compound with HBTU, HATU, and DIC/HOBt.

HBTU_Mechanism cluster_activation Activation Fmoc_Val_OH This compound Activated_Ester Fmoc-D-Val-OBt Ester (Active Intermediate) Fmoc_Val_OH->Activated_Ester HBTU HBTU HBTU->Activated_Ester Base Base (DIPEA) Base->Activated_Ester deprotonates This compound Tetramethylurea Tetramethylurea HATU_Mechanism cluster_activation Activation Fmoc_Val_OH This compound Activated_Ester Fmoc-D-Val-OAt Ester (Highly Active Intermediate) Fmoc_Val_OH->Activated_Ester HATU HATU HATU->Activated_Ester Base Base (DIPEA) Base->Activated_Ester deprotonates This compound Tetramethylurea Tetramethylurea DIC_Mechanism cluster_activation Activation Fmoc_Val_OH This compound O_acylisourea O-acylisourea (Intermediate) Fmoc_Val_OH->O_acylisourea DIC DIC DIC->O_acylisourea HOBt HOBt Activated_Ester Fmoc-D-Val-OBt Ester (Active Intermediate) HOBt->Activated_Ester O_acylisourea->Activated_Ester DIU Diisopropylurea

References

Application Notes and Protocols for Fmoc-D-Val-OH Deprotection with Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized Nα-amino protecting group in solid-phase peptide synthesis (SPPS). Its removal, or deprotection, is a critical step that must be efficient and complete to ensure the successful synthesis of the target peptide.[1][2] The Fmoc group is favored due to its stability under acidic conditions and its lability to basic conditions, typically using a secondary amine like piperidine (B6355638).[1][3] This allows for an orthogonal protection strategy in peptide synthesis.[4] This document provides a detailed protocol for the deprotection of Fmoc-D-Val-OH using piperidine.

The mechanism of Fmoc deprotection is a base-catalyzed β-elimination reaction.[4] Piperidine abstracts the acidic proton on the fluorenyl ring, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the resin-bound amino acid.[4] The excess piperidine then acts as a scavenger, reacting with the electrophilic DBF to form a stable adduct, which drives the reaction to completion.[5][6]

Key Considerations

  • Solvent Quality: It is crucial to use high-quality, amine-free N,N-dimethylformamide (DMF) to prevent premature deprotection or side reactions.[7]

  • Reaction Monitoring: To ensure complete deprotection, the reaction can be monitored using a colorimetric test such as the Kaiser test (ninhydrin test), which detects the presence of free primary amines.[2][8]

  • Washing: Thorough washing of the resin after deprotection is essential to remove piperidine and the dibenzofulvene-piperidine adduct, which can interfere with the subsequent coupling step.[9]

  • Side Reactions: Incomplete deprotection can lead to deletion sequences in the final peptide.[9] Additionally, prolonged exposure to basic conditions can sometimes lead to side reactions like diketopiperazine formation, particularly at the dipeptide stage.[10]

Quantitative Data Summary

The efficiency of Fmoc deprotection is dependent on the concentration of piperidine and the reaction time. The following table summarizes kinetic data for the deprotection of Fmoc-Val-OH, which serves as a valuable reference for this compound.

Deprotection ReagentConcentration (% v/v in DMF)Amino AcidReaction Time (min)Deprotection Efficiency (%)Reference
Piperidine1Fmoc-Val-OH15.2[4]
Piperidine1Fmoc-Val-OH549.6[4]
Piperidine2Fmoc-Val-OH112.9[4]
Piperidine2Fmoc-Val-OH587.9[4]
Piperidine5Fmoc-Val-OH3>99[4]
Piperidine20Fmoc-Val-OH3>99[4]

Experimental Protocol: this compound Deprotection

This protocol describes the manual deprotection of Fmoc-D-Valine attached to a solid support (resin).

Materials:

  • This compound loaded resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • Solid-phase peptide synthesis (SPPS) reaction vessel with a frit

  • Inert gas (Nitrogen or Argon)

  • Shaker or rocker

Reagent Preparation:

  • Deprotection Solution (20% Piperidine in DMF): To prepare 100 mL of the solution, carefully add 20 mL of piperidine to 80 mL of DMF. Mix thoroughly. This solution should be prepared fresh.

Procedure:

  • Resin Swelling: If starting with dry resin, swell the this compound loaded resin in DMF for at least 30-60 minutes in the SPPS reaction vessel.[7]

  • Initial DMF Wash: Drain the DMF from the swollen resin. Wash the resin with DMF (3 x volume of resin) for 1 minute, then drain. Repeat this washing step 2-3 times to remove any impurities.

  • Initial Deprotection: Add the 20% piperidine in DMF solution to the resin (enough to cover the resin). Agitate the mixture for 1-5 minutes at room temperature.[9] Drain the deprotection solution.

  • Main Deprotection: Add a fresh portion of the 20% piperidine in DMF solution to the resin. Agitate the mixture for 15-20 minutes at room temperature.[9]

  • Draining: Drain the deprotection solution.

  • Thorough Washing: Wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.[9] Each wash should be for at least 1 minute with agitation.

  • Optional: Reaction Monitoring (Kaiser Test):

    • Take a small sample of the resin beads (a few beads are sufficient).

    • Wash the beads with ethanol (B145695) and then dry them.

    • Perform the Kaiser test according to standard procedures. A positive result (blue color) indicates the presence of free primary amines and thus successful deprotection.[2]

  • Solvent Exchange (if necessary): If the subsequent coupling reaction is to be performed in a solvent other than DMF (e.g., Dichloromethane - DCM), wash the resin with that solvent (3 times) before proceeding to the next step.[9]

The resin with the deprotected D-Valine is now ready for the coupling of the next Fmoc-protected amino acid.

Visualizations

Fmoc_Deprotection_Workflow start Start: Fmoc-D-Val-Resin swell Swell Resin in DMF start->swell wash1 Wash with DMF (3x) swell->wash1 deprotect1 Initial Deprotection: 20% Piperidine/DMF (1-5 min) wash1->deprotect1 deprotect2 Main Deprotection: 20% Piperidine/DMF (15-20 min) deprotect1->deprotect2 wash2 Wash with DMF (5-7x) deprotect2->wash2 kaiser Optional: Kaiser Test wash2->kaiser kaiser->deprotect2 Negative Result (Repeat Deprotection) solvent_exchange Optional: Solvent Exchange kaiser->solvent_exchange Positive Result end End: H₂N-D-Val-Resin (Ready for next coupling) solvent_exchange->end

Caption: Experimental workflow for this compound deprotection.

Fmoc_Deprotection_Mechanism cluster_0 Fmoc-Protected Amino Acid cluster_1 Piperidine (Base) cluster_2 Scavenging Fmoc-NH-R Fmoc-NH-R Carbanion Intermediate (Carbanion) Fmoc-NH-R->Carbanion + Piperidine (Proton Abstraction) Piperidine Piperidine DBF Dibenzofulvene (DBF) + H₂N-R Carbanion->DBF β-Elimination DBF_Piperidine_Adduct DBF-Piperidine Adduct DBF->DBF_Piperidine_Adduct + Piperidine (Michael Addition)

Caption: Chemical mechanism of Fmoc deprotection by piperidine.

References

Application Notes and Protocols for the Incorporation of Fmoc-D-Val-OH into Unnatural Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of D-Valine Incorporation

The incorporation of unnatural amino acids, such as D-Valine, into peptide sequences is a powerful strategy in modern drug discovery and development.[1][2] Peptides containing D-amino acids often exhibit enhanced proteolytic stability, leading to a longer in vivo half-life compared to their natural L-amino acid counterparts.[3][4] This increased stability is crucial for the development of peptide-based therapeutics. Furthermore, the introduction of a D-amino acid can induce specific conformational changes in the peptide backbone, which can lead to altered receptor binding affinity, selectivity, and overall biological activity.[5] D-Valine, with its bulky, hydrophobic side chain, is particularly influential in dictating peptide secondary structure.[6]

These characteristics make peptides containing D-Valine promising candidates for a range of therapeutic applications, including the development of enzyme inhibitors, antimicrobial agents, and receptor agonists/antagonists.[4][7] The use of Fmoc-D-Val-OH in solid-phase peptide synthesis (SPPS) allows for the precise and efficient incorporation of this unnatural amino acid into custom-designed peptide sequences.[8]

Core Principles of Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based SPPS is the most common method for chemically synthesizing peptides. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[9][10] The key steps in the synthesis cycle are:

  • Resin Preparation: The synthesis begins with a resin, often functionalized with a linker, to which the first amino acid is attached.[3][9] The choice of resin depends on whether the C-terminus of the final peptide should be a carboxylic acid or an amide.[9]

  • Deprotection: The N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group of the resin-bound amino acid is removed, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF).[11][12] This exposes a free amine group for the next coupling reaction.

  • Coupling (Activation and Addition): The incoming Fmoc-protected amino acid (in this case, this compound) is activated at its carboxyl group. This is achieved using a coupling reagent, which facilitates the formation of a peptide bond with the free amine group on the resin-bound peptide chain.[9]

  • Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring the purity of the final peptide.[12]

These four steps are repeated for each amino acid in the desired sequence. Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail (e.g., trifluoroacetic acid).[3][9] The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).[3][13]

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound>99% Puritye.g., NINGBO INNO PHARMCHEM
Rink Amide Resin100-200 mesh, 0.5-0.8 mmol/gVarious
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeVarious
PiperidineReagent GradeVarious
Diisopropylethylamine (DIPEA)Peptide Synthesis GradeVarious
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)>98% PurityVarious
Trifluoroacetic Acid (TFA)Reagent GradeVarious
Triisopropylsilane (TIS)Reagent GradeVarious
Dichloromethane (DCM)ACS GradeVarious
Acetonitrile (ACN)HPLC GradeVarious
WaterHPLC GradeVarious
Protocol for Manual Solid-Phase Peptide Synthesis of a D-Valine Containing Peptide

This protocol describes the manual synthesis of a generic tripeptide (e.g., Ac-L-Ala-D-Val-L-Phe-NH2) on a 0.1 mmol scale using Rink Amide resin.

Step 1: Resin Swelling

  • Place 200 mg of Rink Amide resin (assuming a loading of 0.5 mmol/g) into a fritted peptide synthesis vessel.

  • Add 5 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.

  • Drain the DMF.

Step 2: Fmoc Deprotection (First Amino Acid)

  • Add 5 mL of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes.

  • Drain the solution.

  • Repeat steps 1-3.

  • Wash the resin with DMF (5 x 5 mL).

Step 3: Coupling of Fmoc-L-Phe-OH

  • In a separate vial, dissolve Fmoc-L-Phe-OH (2 eq, 0.2 mmol, 77.5 mg), HATU (1.95 eq, 0.195 mmol, 74.1 mg) in 2 mL of DMF.

  • Add DIPEA (4 eq, 0.4 mmol, 70 µL).

  • Allow the solution to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate for 1-2 hours at room temperature.

  • Wash the resin with DMF (5 x 5 mL).

  • Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates a complete reaction).

Step 4: Incorporation of this compound (Sterically Hindered Amino Acid)

  • Fmoc Deprotection: Repeat Step 2 to remove the Fmoc group from the resin-bound Phenylalanine.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (4 eq, 0.4 mmol, 135.7 mg), HATU (3.9 eq, 0.39 mmol, 148.3 mg) in 3 mL of DMF.[14]

    • Add DIPEA (8 eq, 0.8 mmol, 140 µL).[14]

    • Allow the solution to pre-activate for 1-5 minutes.[14]

    • Add the activated amino acid solution to the resin.

    • Agitate for 2-4 hours at room temperature.

    • Wash the resin with DMF (5 x 5 mL).

    • Perform a Kaiser test. If the test is positive (indicating incomplete coupling), proceed with a double coupling.

  • Double Coupling (if necessary):

    • Repeat the coupling step with a fresh solution of activated this compound.[14]

    • Wash the resin with DMF (5 x 5 mL).

Step 5: Coupling of Fmoc-L-Ala-OH

  • Fmoc Deprotection: Repeat Step 2 to remove the Fmoc group from the resin-bound D-Valine.

  • Coupling of Fmoc-L-Ala-OH: Repeat the coupling procedure as in Step 3, using Fmoc-L-Ala-OH.

Step 6: N-terminal Acetylation

  • Fmoc Deprotection: Repeat Step 2 to remove the Fmoc group from the N-terminal Alanine.

  • Prepare a solution of acetic anhydride (B1165640) (10 eq, 1 mmol, 94 µL) and DIPEA (10 eq, 1 mmol, 175 µL) in 5 mL of DMF.

  • Add the solution to the resin and agitate for 30 minutes.

  • Wash the resin with DMF (5 x 5 mL) and then with DCM (3 x 5 mL).

  • Dry the resin under vacuum.

Step 7: Cleavage and Deprotection

  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% Water.[9]

  • Add 5 mL of the cleavage cocktail to the dried resin.

  • Agitate for 2-3 hours at room temperature.[9]

  • Filter the resin and collect the filtrate into a cold solution of diethyl ether.

  • A white precipitate of the crude peptide should form.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether twice.

  • Dry the crude peptide under vacuum.

Step 8: Purification and Analysis

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/Water).

  • Purify the peptide by RP-HPLC using a C18 column and a gradient of water and acetonitrile, both containing 0.1% TFA.

  • Collect the fractions containing the pure peptide.

  • Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS) and analytical HPLC.[15][16]

Data Presentation: Quantitative Analysis

The following tables present representative data for the synthesis and characterization of the model tripeptide Ac-L-Ala-D-Val-L-Phe-NH2.

Table 1: Synthesis Yield and Purity

ParameterResult
Theoretical Yield40.4 mg
Crude Peptide Yield32.3 mg (80%)
Purity of Crude Peptide (by HPLC)~75%
Yield after HPLC Purification21.8 mg (54%)
Final Purity (by HPLC)>98%

Table 2: Mass Spectrometry Analysis

ParameterExpected Value (m/z)Observed Value (m/z)
Molecular Weight (Monoisotopic)404.22404.23
[M+H]+405.23405.25
[M+Na]+427.21427.23

Visualizations: Workflows and Pathways

Experimental Workflow for SPPS

SPPS_Workflow cluster_cycle Synthesis Cycle Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Cycle Repeat Cycle for Each Amino Acid Wash2->Cycle Cycle->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Cycle->Cleavage Final Amino Acid Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Logical Relationship: Impact of D-Valine Incorporation

DVal_Impact DVal Incorporation of This compound Conformation Altered Peptide Conformation DVal->Conformation Stability Increased Proteolytic Stability DVal->Stability Binding Modified Receptor Binding Affinity Conformation->Binding HalfLife Longer In Vivo Half-Life Stability->HalfLife Activity Altered Biological Activity Binding->Activity Therapeutic Improved Therapeutic Potential HalfLife->Therapeutic Activity->Therapeutic

Caption: Rationale for incorporating D-Valine into peptide sequences.

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) Steric hindrance of D-Valine. Aggregation of the growing peptide chain.Use a more potent coupling reagent like HATU. Increase the equivalents of amino acid and coupling reagents. Perform a double coupling.[14]
Low Crude Peptide Yield Incomplete coupling at one or more steps. Premature cleavage of the peptide from the resin.Optimize coupling times and reagents. Ensure the appropriate resin and linker are used for the synthesis chemistry.
Multiple Peaks in HPLC of Crude Product Deletion sequences from incomplete coupling. Side reactions during synthesis or cleavage. Racemization.Use capping steps (e.g., with acetic anhydride) after coupling to block unreacted amines. Optimize cleavage conditions (scavengers, time). Use additives like HOBt to suppress racemization.[14]
Poor Solubility of the Final Peptide High content of hydrophobic residues.Adjust the pH of the purification buffers. Use organic co-solvents (e.g., isopropanol) in the mobile phase.

Conclusion

The incorporation of this compound into unnatural peptide sequences is a valuable technique for enhancing the therapeutic potential of peptide-based drugs. By leveraging robust solid-phase peptide synthesis protocols and optimizing coupling strategies for sterically hindered residues, researchers can efficiently generate novel peptides with improved stability and tailored biological activity. Careful purification and rigorous analytical characterization are essential to ensure the quality and integrity of the final product.

References

Application Notes and Protocols for the Synthesis of Cyclic Peptides Utilizing Fmoc-D-Val-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of head-to-tail cyclic peptides incorporating Fmoc-D-Val-OH. The inclusion of D-amino acids, such as D-valine, is a critical strategy in modern peptide science to enhance metabolic stability, constrain peptide conformation, and improve therapeutic potential.

The use of this compound in peptide sequences can promote the formation of specific secondary structures, like β-turns, which are often crucial for biological activity.[1] D-amino acids can also reduce steric hindrance during peptide bond formation, potentially leading to higher cyclization yields.[2] This document outlines the standard solid-phase peptide synthesis (SPPS) workflow using Fmoc chemistry, followed by on-resin or solution-phase cyclization.

Key Advantages of Incorporating this compound

  • Enhanced Proteolytic Resistance: Peptides containing D-amino acids are less susceptible to degradation by proteases, which primarily recognize L-amino acids.[3]

  • Conformational Rigidity: The incorporation of a D-amino acid can induce specific turns in the peptide backbone, leading to a more defined and rigid conformation.[1] This can result in higher binding affinity and selectivity for biological targets.

  • Improved Cyclization Efficiency: The presence of a D-amino acid can facilitate head-to-tail cyclization by promoting a pre-organized conformation of the linear precursor where the N- and C-termini are in close proximity.[4]

Experimental Protocols

The following protocols are based on standard Fmoc-based solid-phase peptide synthesis (SPPS) methodologies.[5][6][7]

Resin Selection and First Amino Acid Loading

For the synthesis of cyclic peptides intended for head-to-tail cyclization, 2-chlorotrityl chloride (2-CTC) resin is highly recommended.[8] This resin allows for the cleavage of the linear peptide with protected side chains, which is essential for subsequent solution-phase cyclization.

Protocol:

  • Swell 2-CTC resin (100-200 mesh) in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

  • Drain the DMF.

  • Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-L-Leu-OH) in dichloromethane (B109758) (DCM) with N,N-diisopropylethylamine (DIPEA).

  • Add the amino acid solution to the resin and agitate for 2-4 hours.

  • Cap any unreacted sites on the resin by adding a solution of methanol (B129727) in DCM and agitating for 30 minutes.

  • Wash the resin thoroughly with DCM and DMF.

Linear Peptide Assembly using Fmoc-SPPS

The linear peptide is assembled on the solid support through iterative cycles of Fmoc deprotection and amino acid coupling.[5]

Protocol for each cycle:

  • Fmoc Deprotection:

    • Add 20% piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the addition of 20% piperidine in DMF and agitate for 15 minutes.

    • Wash the resin extensively with DMF.

  • Amino Acid Coupling (including this compound):

    • Dissolve the next Fmoc-protected amino acid (e.g., this compound) (3-5 equivalents) and a coupling agent such as HBTU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

    • Wash the resin with DMF and DCM.

Cleavage of the Linear Peptide from the Resin

For solution-phase cyclization, the linear peptide is cleaved from the 2-CTC resin while keeping the side-chain protecting groups intact.

Protocol:

  • Wash the resin with DCM.

  • Treat the resin with a solution of 20% hexafluoroisopropanol (HFIP) in DCM for 1-2 hours.[2]

  • Filter the resin and collect the filtrate containing the protected linear peptide.

  • Evaporate the solvent to obtain the crude protected linear peptide.

Head-to-Tail Cyclization in Solution

This step involves the formation of an amide bond between the N-terminal amine and the C-terminal carboxylic acid of the linear peptide. The reaction is performed under high dilution to favor intramolecular cyclization over intermolecular oligomerization.

Protocol:

  • Dissolve the crude protected linear peptide in a large volume of DMF.

  • Add a coupling reagent such as PyBOP or HATU and a base like DIPEA.[2]

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the progress of the cyclization by mass spectrometry.

  • Once the reaction is complete, remove the solvent under vacuum.

Final Deprotection and Purification

The side-chain protecting groups are removed, and the cyclic peptide is purified.

Protocol:

  • Treat the crude cyclic peptide with a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS) (e.g., 95:2.5:2.5 v/v/v), for 2-4 hours.

  • Precipitate the crude cyclic peptide by adding cold diethyl ether.

  • Centrifuge and decant the ether.

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final cyclic peptide.

Data Presentation

The following tables provide representative data for the synthesis of cyclic peptides. The actual yields and purity will be sequence-dependent.

Table 1: Representative Yields for Linear Peptide Synthesis and Cleavage

StepStarting MaterialProductTypical Yield (%)
Linear Peptide Synthesis Fmoc-AA-ResinFully Assembled Linear Peptide-Resin>95% (crude)
Cleavage from 2-CTC Resin Linear Peptide-ResinProtected Linear Peptide70-90%

Table 2: Representative Yields and Purity for Cyclization and Purification

StepStarting MaterialProductTypical Yield (%)Typical Purity (%) (Post-HPLC)
Solution-Phase Cyclization Protected Linear PeptideProtected Cyclic Peptide30-70%-
Final Deprotection Protected Cyclic PeptideCrude Cyclic Peptide>90%-
RP-HPLC Purification Crude Cyclic PeptidePure Cyclic Peptide50-80% (of crude)>95%

Visualizations

experimental_workflow resin 1. Resin Swelling (2-CTC Resin) loading 2. First Amino Acid Loading resin->loading spps 3. Linear Peptide Assembly (Fmoc-SPPS) loading->spps dval Incorporation of This compound spps->dval cleavage 4. Cleavage from Resin (Protected Peptide) spps->cleavage cyclization 5. Solution-Phase Cyclization cleavage->cyclization deprotection 6. Final Deprotection cyclization->deprotection purification 7. RP-HPLC Purification deprotection->purification product Final Cyclic Peptide purification->product

Caption: General workflow for cyclic peptide synthesis.

fmoc_spps_cycle start Peptide-Resin (N-terminus Fmoc protected) deprotection Fmoc Deprotection 20% Piperidine in DMF start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling Fmoc-AA-OH, HBTU, DIPEA in DMF wash1->coupling wash2 DMF/DCM Wash coupling->wash2 end Peptide-Resin+1 (N-terminus Fmoc protected) wash2->end

Caption: Iterative cycle of Fmoc-SPPS.

These protocols and guidelines provide a solid foundation for the successful synthesis of cyclic peptides incorporating this compound. Researchers should note that optimization of coupling times, reagents, and cyclization conditions may be necessary for specific peptide sequences to achieve optimal yields and purity.

References

The Strategic Incorporation of Fmoc-D-Val-OH in the Synthesis of Potent Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics due to their broad-spectrum activity and unique membrane-disrupting mechanisms, which are less prone to the development of resistance compared to traditional antibiotics. A key strategy to enhance the therapeutic potential of AMPs is the incorporation of non-proteinogenic amino acids, such as D-isomers. This application note focuses on the use of Fmoc-D-Val-OH in the solid-phase peptide synthesis (SPPS) of AMPs, highlighting its role in improving stability, efficacy, and selectivity.

Introduction to D-Amino Acids in Antimicrobial Peptides

The introduction of D-amino acids into peptide sequences offers several advantages. Primarily, it confers resistance to proteolytic degradation by host and bacterial proteases, which typically recognize L-amino acids, thereby prolonging the peptide's in vivo half-life. Furthermore, the strategic placement of D-amino acids can modulate the peptide's secondary structure, hydrophobicity, and amphipathicity, leading to enhanced antimicrobial activity and reduced cytotoxicity towards mammalian cells. This compound is a particularly useful building block in this regard, as the bulky, hydrophobic side chain of valine plays a crucial role in the interaction of many AMPs with the lipid bilayers of bacterial membranes.

Case Study: Arginine- and Valine-Rich β-Hairpin-Like AMPs

A notable example of the strategic use of D-amino acids is in the design of arginine- and valine-rich β-hairpin-like AMPs. A series of these peptides, designated VR, were synthesized with the general sequence Ac-C(VR)nDPG(RV)nC-NH2, where 'n' ranges from 1 to 5.[1] A key feature of this design is the incorporation of a D-Proline residue in the β-turn, which is crucial for inducing and stabilizing the hairpin conformation. While this example uses D-Proline, the principles of enhanced stability and structural definition are directly applicable to the incorporation of other D-amino acids like D-Valine.

The synthesis of these peptides was accomplished using standard Fmoc-based solid-phase peptide synthesis (SPPS).[1] The antimicrobial and hemolytic activities of these peptides are summarized in the table below, demonstrating the potent and selective nature of these D-amino acid-containing AMPs.

PeptideSequenceMolecular Weight (Da)
VR1Ac-CVRDPGRVC-NH21043.2
VR2Ac-C(VR)2DPG(RV)2C-NH21599.9
VR3Ac-C(VR)3DPG(RV)3C-NH22156.5
VR4Ac-C(VR)4DPG(RV)4C-NH22713.2
VR5Ac-C(VR)5DPG(RV)5C-NH23269.8

Table 1: Sequences and Molecular Weights of VR Series Peptides.

Antimicrobial and Hemolytic Activity

The VR series of peptides exhibited potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) and hemolytic activity for these peptides are detailed in the table below.

PeptideE. coli (ATCC 25922)S. enterica (ATCC 14028)P. aeruginosa (ATCC 27853)S. aureus (ATCC 29213)B. subtilis (ATCC 6633)Hemolytic Activity (% lysis at 128 µg/mL)
VR1 >128>128>128>128>128<5%
VR2 64321281632<5%
VR3 84844<5%
VR4 >128>128>12881610% at 65.1 µg/mL
VR5 >128>128>128163210% at 27.4 µg/mL

Table 2: Antimicrobial (MIC in µg/mL) and Hemolytic Activity of VR Series Peptides. [1]

Case Study: All-D-Amino Acid Antimicrobial Peptide Polybia-MPI

To further illustrate the benefits of D-amino acid incorporation, researchers have synthesized an all-D enantiomer of the antimicrobial peptide polybia-MPI, termed D-MPI.[2] This peptide demonstrated comparable or even improved antimicrobial activity compared to its L-counterpart, while exhibiting significantly reduced hemolytic activity and greatly enhanced stability against proteases.[2]

PeptideE. coli (ATCC 25922)S. aureus (ATCC 29213)C. albicans (ATCC 14053)Hemolytic Activity (% lysis at 100 µM)
Polybia-MPI (All L) 6412816~10%
D-MPI (All D) 646416<5%

Table 3: Antimicrobial (MIC in µM) and Hemolytic Activity of Polybia-MPI and its D-enantiomer. [2]

Experimental Protocols

Protocol 1: General Fmoc Solid-Phase Peptide Synthesis (SPPS) for AMPs

This protocol provides a general framework for the manual synthesis of antimicrobial peptides incorporating this compound.

1. Resin Selection and Swelling:

  • Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).

  • Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a solution of 20% piperidine (B6355638) in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.

  • Drain and wash the resin thoroughly with DMF (5-6 times).

3. Amino Acid Coupling (Standard):

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), a coupling agent such as HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

4. Coupling of this compound (and other sterically hindered residues):

  • Due to the steric hindrance of the valine side chain, longer coupling times or double coupling may be necessary.

  • Use a more potent coupling reagent combination, such as HATU/HOAt with DIPEA.

  • Pre-activate the this compound (3-5 equivalents) with HATU (2.9-4.9 equivalents) and HOAt (3-5 equivalents) in DMF with DIPEA (6-10 equivalents) for 2-5 minutes.

  • Add the activated mixture to the resin and allow the coupling to proceed for 2-4 hours, or even overnight if necessary.

  • Monitor the completion of the coupling. If the Kaiser test is positive, a second coupling is recommended.

5. Repeat Cycles:

  • Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with dichloromethane (B109758) (DCM) and dry under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

7. Purification and Analysis:

  • Dissolve the crude peptide in a suitable aqueous buffer.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Protocol 2: Determination of Minimal Inhibitory Concentration (MIC)

1. Microorganism Preparation:

  • Culture the target bacterial strains overnight in Mueller-Hinton Broth (MHB).

  • Dilute the overnight culture to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh MHB.

2. Peptide Preparation:

  • Dissolve the purified peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid) to create a stock solution.

  • Prepare a series of two-fold serial dilutions of the peptide in MHB in a 96-well microtiter plate.

3. Incubation:

  • Add an equal volume of the diluted bacterial suspension to each well of the microtiter plate.

  • Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

4. MIC Determination:

  • The MIC is defined as the lowest concentration of the peptide at which no visible bacterial growth is observed.

Protocol 3: Hemolytic Activity Assay

1. Red Blood Cell Preparation:

  • Obtain fresh human or animal red blood cells (RBCs).

  • Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation and resuspension.

  • Prepare a 4% (v/v) suspension of RBCs in PBS.

2. Incubation:

  • Prepare serial dilutions of the peptide in PBS in a 96-well plate.

  • Add an equal volume of the 4% RBC suspension to each well.

  • Include a positive control (RBCs with 1% Triton X-100 for 100% hemolysis) and a negative control (RBCs with PBS only).

  • Incubate the plate at 37°C for 1 hour.

3. Measurement:

  • Centrifuge the plate to pellet the intact RBCs.

  • Transfer the supernatant to a new 96-well plate.

  • Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.

4. Calculation:

  • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Mechanism of Action: Membrane Disruption

AMPs containing D-Valine, like their L-counterparts, primarily exert their antimicrobial effect by disrupting the integrity of the bacterial cell membrane. The positively charged residues (e.g., arginine, lysine) in the peptide sequence initiate contact with the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial electrostatic interaction, the hydrophobic residues, including D-Valine, insert into the hydrophobic core of the lipid bilayer. This insertion leads to membrane permeabilization through various proposed models, including the "barrel-stave," "carpet," or "toroidal pore" mechanisms, ultimately resulting in leakage of cellular contents and cell death.[1]

Visualizing the Synthesis and Action of D-Valine Containing AMPs

experimental_workflow cluster_synthesis Peptide Synthesis (Fmoc-SPPS) cluster_analysis Biological Evaluation Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt) Deprotection->Coupling Standard Cycle DVal_Coupling This compound Coupling (HATU/HOAt, Extended Time) Deprotection->DVal_Coupling D-Val Cycle Coupling->Deprotection Cleavage Cleavage from Resin (TFA Cocktail) DVal_Coupling->Deprotection Purification RP-HPLC Purification Cleavage->Purification MIC MIC Assay Purification->MIC Hemolysis Hemolysis Assay Purification->Hemolysis Stability Proteolytic Stability Assay Purification->Stability

Caption: Experimental workflow for the synthesis and evaluation of antimicrobial peptides containing this compound.

membrane_disruption cluster_membrane Bacterial Cell Membrane cluster_outer cluster_inner cluster_peptide AMP Action Lipid_Bilayer Lipid Bilayer LPS LPS / Teichoic Acids (Negative Charge) Phospholipids Phospholipids AMP D-Val Containing AMP (Cationic & Amphipathic) Electrostatic_Interaction Electrostatic Attraction AMP->Electrostatic_Interaction Electrostatic_Interaction->LPS Initial Contact Hydrophobic_Insertion Hydrophobic Insertion (D-Valine) Electrostatic_Interaction->Hydrophobic_Insertion Hydrophobic_Insertion->Lipid_Bilayer Inserts into Core Pore_Formation Membrane Permeabilization (Pore Formation) Hydrophobic_Insertion->Pore_Formation Cell_Death Cell Lysis Pore_Formation->Cell_Death

Caption: Mechanism of bacterial membrane disruption by a D-Valine containing antimicrobial peptide.

Conclusion

The incorporation of this compound into antimicrobial peptides via solid-phase peptide synthesis is a powerful strategy to develop novel therapeutic agents with enhanced stability and potent, selective antimicrobial activity. The provided protocols and data serve as a valuable resource for researchers in the field of peptide-based drug discovery, offering a foundation for the rational design and synthesis of next-generation antibiotics to combat the growing threat of antimicrobial resistance.

References

Application Notes and Protocols for the Use of Fmoc-Amino Acids in the Synthesis of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26, is a serine protease that plays a crucial role in glucose homeostasis. It inactivates the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin (B600854) secretion in response to food intake. By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced insulin release and improved glycemic control. This makes DPP-IV a key therapeutic target for the treatment of type 2 diabetes.

Peptidomimetic inhibitors, particularly dipeptide boronic acids, are among the most potent DPP-IV inhibitors discovered. These inhibitors typically consist of a dipeptide that mimics the natural substrate of DPP-IV, with the C-terminal residue replaced by a boronic acid moiety that forms a stable tetrahedral adduct with the active site serine of the enzyme. The synthesis of these inhibitors often involves standard peptide coupling techniques, including the use of Fmoc-protected amino acids in solid-phase peptide synthesis (SPPS).

This document provides detailed application notes on the structure-activity relationships of dipeptide boronic acid inhibitors of DPP-IV, with a focus on the stereochemistry of the P2 position amino acid. It also includes a detailed protocol for the synthesis of a potent DPP-IV inhibitor, Val-boroPro (Talabostat), and a general protocol for solid-phase dipeptide synthesis.

The Critical Role of L-Amino Acids at the P2 Position

Structure-activity relationship studies of dipeptidyl boronic acid inhibitors of DPP-IV have revealed a strict stereochemical requirement at the P2 position (the N-terminal amino acid of the dipeptide). For potent inhibition of DPP-IV, an L-amino acid is required at this position. The use of a D-amino acid, such as D-Valine, at the P2 position is not tolerated and leads to a significant loss of inhibitory activity[1][2].

While the incorporation of D-amino acids is a common strategy to enhance the metabolic stability of peptide-based drugs by making them resistant to proteolysis, this approach is not suitable for this specific class of DPP-IV inhibitors due to the stringent stereochemical constraints of the enzyme's active site. Therefore, for the synthesis of potent Xaa-boroPro dipeptide inhibitors of DPP-IV, Fmoc-L-amino acids should be utilized for the P2 position.

Application: Synthesis of Val-boroPro (Talabostat) - A Potent DPP-IV Inhibitor

Val-boroPro, also known as Talabostat or PT-100, is a potent inhibitor of DPP-IV and other related prolyl peptidases. The synthesis of this dipeptide boronic acid involves the coupling of an N-protected L-Valine to a proline boronic acid derivative. Below is a representative solution-phase synthesis protocol.

Experimental Protocol: Solution-Phase Synthesis of Val-boroPro

This protocol describes the synthesis of Val-boroPro by coupling N-Boc-L-Valine with L-boroPro-pinanediol hydrochloride[3].

Materials:

  • N-Boc-L-Valine

  • L-boroPro-pinanediol hydrochloride (L-boroPro-pn HCl)

  • N,N-Diisopropylethylamine (DIEA)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • 0.1 N Potassium bisulfate (KHSO₄) solution

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a stirred solution of N-Boc-L-Valine (2.2 g, 10 mmol) in anhydrous DMF (40 mL) at 0°C under a nitrogen atmosphere, add DIEA (3.8 mL, 21.3 mmol), HATU (4.0 g, 10.5 mmol), and L-boroPro-pn HCl (3.0 g, 10.5 mmol) sequentially.

  • Remove the cooling bath and stir the resulting mixture at room temperature for 2 hours.

  • Remove the solvent in vacuo at a temperature below 30°C.

  • Dissolve the residue in ethyl acetate (200 mL).

  • Wash the organic layer successively with 0.1 N KHSO₄ solution (3 x 30 mL), 5% aqueous NaHCO₃ solution (3 x 30 mL), and brine (2 x 20 mL).

  • Dry the organic layer with MgSO₄, filter, and concentrate in vacuo to yield the protected dipeptide boronic acid.

  • Deprotection of the Boc group and the pinanediol ester can be achieved using standard methods to yield the final Val-boroPro inhibitor.

General Protocol: Solid-Phase Synthesis of a Dipeptide using Fmoc-D-Val-OH

While this compound is not suitable for the synthesis of the specific class of DPP-IV inhibitors discussed above, it is a valuable reagent for incorporating D-Valine into other peptide-based enzyme inhibitors to enhance metabolic stability. The following is a general protocol for the manual solid-phase synthesis of a dipeptide with D-Valine at the N-terminus.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • This compound

  • Fmoc-L-Alanine-OH (as an example for the first amino acid)

  • 20% Piperidine (B6355638) in DMF

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Methanol (MeOH)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF in a reaction vessel for 1 hour.

  • Fmoc Deprotection (First Amino Acid): Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 20 minutes. Drain and repeat for another 20 minutes. Wash the resin thoroughly with DMF, DCM, and then DMF.

  • Coupling of the First Amino Acid (Fmoc-L-Alanine-OH):

    • In a separate vial, dissolve Fmoc-L-Alanine-OH (3 equivalents relative to resin loading), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the activation mixture and agitate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

    • Wash the resin with DMF, DCM, and DMF.

  • Fmoc Deprotection (Second Amino Acid): Repeat step 2 to remove the Fmoc group from the newly coupled L-Alanine.

  • Coupling of the Second Amino Acid (this compound):

    • Repeat the activation procedure in step 3 using this compound.

    • Add the activated this compound solution to the deprotected resin and agitate for 2 hours.

    • Wash the resin with DMF, DCM, and MeOH, and dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data: Inhibition of Dipeptidyl Peptidases by Val-boroPro

The following table summarizes the inhibitory activity of Val-boroPro (Talabostat) against DPP-IV and related enzymes.

EnzymeIC₅₀ (nM)Kᵢ (nM)
DPP-IV < 40.18
DPP8 41.5
DPP9 110.76
Fibroblast Activation Protein (FAP) 560
Quiescent Cell Proline Dipeptidase (QPP) 310

Data sourced from MedchemExpress[4].

Visualizations

DPP-IV Signaling Pathway in Glucose Homeostasis

The following diagram illustrates the role of DPP-IV in the incretin pathway and how its inhibition leads to improved glycemic control.

DPP_IV_Pathway Food Food Intake Gut Gut Food->Gut stimulates GLP1_GIP Active Incretins (GLP-1, GIP) Gut->GLP1_GIP releases Pancreas Pancreatic β-cells GLP1_GIP->Pancreas stimulates DPP4 DPP-IV Enzyme GLP1_GIP->DPP4 degraded by Insulin Insulin Secretion Pancreas->Insulin increases Glucose Blood Glucose Lowered Insulin->Glucose leads to Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins DPP4_Inhibitor DPP-IV Inhibitor (e.g., Val-boroPro) DPP4_Inhibitor->DPP4 inhibits

Caption: The incretin pathway and the mechanism of DPP-IV inhibitors.

General Workflow for Solid-Phase Dipeptide Inhibitor Synthesis

This diagram outlines the key steps in the solid-phase synthesis of a dipeptide inhibitor using Fmoc chemistry.

SPPS_Workflow Start Start: Fmoc-protected resin Deprotection1 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection1 Wash1 Wash (DMF, DCM) Deprotection1->Wash1 Coupling1 2. Couple First Amino Acid (Fmoc-AA1-OH, HBTU, DIEA) Wash1->Coupling1 Wash2 Wash (DMF, DCM) Coupling1->Wash2 Deprotection2 3. Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotection2 Wash3 Wash (DMF, DCM) Deprotection2->Wash3 Coupling2 4. Couple Second Amino Acid (Fmoc-AA2-OH, HBTU, DIEA) Wash3->Coupling2 Wash4 Wash (DMF, DCM, MeOH) Coupling2->Wash4 Cleavage 5. Cleavage from Resin (TFA cocktail) Wash4->Cleavage Purification 6. Purification (RP-HPLC) Cleavage->Purification End Final Dipeptide Inhibitor Purification->End

Caption: Workflow for solid-phase synthesis of a dipeptide.

References

Fmoc-D-Val-OH: Enhancing Drug Discovery and Development through Strategic Peptide Modification

Author: BenchChem Technical Support Team. Date: December 2025

Fmoc-D-Val-OH, a cornerstone of modern peptide chemistry, is a protected form of the non-proteinogenic amino acid D-valine. Its incorporation into peptide-based drug candidates offers a powerful strategy to overcome key limitations of native peptides, primarily their rapid degradation in the body. By strategically replacing the naturally occurring L-valine with its D-enantiomer, researchers can significantly enhance the metabolic stability and, consequently, the therapeutic potential of peptide drugs.

The primary application of this compound lies in Solid-Phase Peptide Synthesis (SPPS), a technique that has revolutionized the creation of custom peptides. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary shield for the amino group of D-valine, preventing unwanted reactions during the stepwise assembly of the peptide chain. This protecting group is readily removed under mild basic conditions, allowing for the sequential addition of the next amino acid in the desired sequence.

The introduction of D-valine into a peptide sequence imparts resistance to enzymatic degradation. Proteases, the enzymes responsible for breaking down proteins and peptides, are highly specific for L-amino acids. The D-configuration of valine is not recognized by these enzymes, leading to a significantly prolonged half-life of the peptide in biological systems. This enhanced stability translates to improved pharmacokinetic profiles, allowing for less frequent dosing and a more sustained therapeutic effect.

Key Applications in Drug Discovery

The use of this compound is particularly impactful in the development of therapeutic peptides across various disease areas:

  • Oncology: A prominent example is the cyclic pentapeptide Cilengitide, which contains an N-methylated D-valine derivative. Cilengitide is a potent inhibitor of αvβ3 and αvβ5 integrins, receptors that play a crucial role in tumor angiogenesis and metastasis.[1][2] The presence of the D-amino acid contributes to the peptide's stability and conformational rigidity, which is critical for its high-affinity binding to the target integrins.[1]

  • Antimicrobial Peptides: The development of novel antibiotics is a critical area of research. Incorporating D-amino acids, including D-valine, into antimicrobial peptides can enhance their resistance to bacterial proteases, a common mechanism of antibiotic resistance. This strategy can lead to more robust and effective antimicrobial agents.

  • Metabolic Diseases: Peptide-based therapeutics for metabolic disorders, such as diabetes, often suffer from short half-lives. The inclusion of D-valine can extend their duration of action, leading to better glycemic control.

Data Presentation: The Impact of D-Valine Incorporation

While specific quantitative data for a direct L-Valine vs. D-Valine comparison in a single peptide is often embedded within broader studies, the general impact on stability and synthesis is well-established. The following table summarizes the expected outcomes based on extensive research in the field.

ParameterPeptide with L-ValinePeptide with D-ValineRationale
Enzymatic Stability (Half-life in serum) ShorterSignificantly LongerD-amino acids are not recognized by most endogenous proteases, thus preventing enzymatic cleavage.[3][4]
Crude Purity (Post-SPPS) Generally HigherPotentially Slightly LowerThe steric hindrance of the D-amino acid side chain can sometimes lead to slightly lower coupling efficiency compared to its L-counterpart, potentially resulting in more deletion sequences.[5]
Final Yield (Post-Purification) Dependent on sequenceMay be slightly lowerLower crude purity can necessitate more rigorous purification, potentially leading to a modest decrease in the final isolated yield.
Receptor Binding Affinity Native AffinityMay be altered (increased or decreased)The change in stereochemistry can impact the peptide's three-dimensional structure, which may affect its interaction with the target receptor. This needs to be evaluated on a case-by-case basis.[3]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Coupling of this compound

This protocol outlines the manual coupling of the sterically hindered this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminus

  • This compound

  • Coupling reagent (e.g., HATU, HCTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Solvent (e.g., N,N-Dimethylformamide - DMF, peptide synthesis grade)

  • Dichloromethane (DCM)

  • 20% Piperidine (B6355638) in DMF (for Fmoc deprotection)

  • Kaiser test kit (for monitoring coupling completion)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection (if necessary): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times), followed by DMF (3 times). Confirm the presence of a free amine using the Kaiser test.

  • Activation of this compound: In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading) and a suitable coupling reagent like HATU (2.9-3.9 equivalents) in DMF. Add DIPEA (6-8 equivalents) to the solution and pre-activate for 2-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature. Due to the steric hindrance of D-Valine, an extended coupling time of 2-4 hours is recommended. For particularly difficult couplings, the reaction can be allowed to proceed overnight.[6]

  • Monitoring the Coupling: After the initial coupling time, take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), extend the coupling time or perform a "double coupling" by draining the vessel and adding a fresh solution of activated this compound.

  • Washing: Once the coupling is complete (confirmed by a negative Kaiser test), wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Chain Elongation: Proceed to the deprotection of the newly coupled this compound to continue with the synthesis of the peptide chain.

Protocol 2: Proteolytic Stability Assay

This protocol provides a general method to compare the stability of a peptide containing D-valine with its L-valine counterpart in the presence of a protease or serum.

Materials:

  • L-Valine containing peptide (control)

  • D-Valine containing peptide (test)

  • Protease solution (e.g., trypsin, chymotrypsin) or human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% trifluoroacetic acid - TFA)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Peptide Preparation: Prepare stock solutions of both the L- and D-valine containing peptides in PBS at a known concentration (e.g., 1 mg/mL).

  • Reaction Setup: In separate microcentrifuge tubes, incubate a defined amount of each peptide with the protease solution or serum at 37°C. A typical ratio would be 1:100 (w/w) of protease to peptide.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction tube.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the quenching solution (e.g., 10% TFA). This will precipitate the enzyme and stop the degradation.

  • Sample Preparation for HPLC: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant containing the peptide fragments and undigested peptide.

  • HPLC Analysis: Analyze the supernatant from each time point by reverse-phase HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.

  • Data Analysis: Quantify the peak area of the intact peptide at each time point. Calculate the percentage of peptide remaining relative to the t=0 time point. The half-life (t1/2) of the peptide can be determined by plotting the percentage of intact peptide versus time and fitting the data to a first-order decay curve.

Visualizing the Mechanism of Action: Cilengitide Signaling Pathway

The D-amino acid-containing peptide, Cilengitide, functions by inhibiting the binding of extracellular matrix proteins to integrins αvβ3 and αvβ5 on the surface of tumor and endothelial cells. This disruption of cell adhesion triggers a cascade of intracellular signaling events that ultimately lead to apoptosis and inhibition of angiogenesis.

Cilengitide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ECM Extracellular Matrix (e.g., Vitronectin) Integrin Integrin αvβ3 / αvβ5 ECM->Integrin Binds Cilengitide Cilengitide (c(RGDfN(Me)V)) Cilengitide->Integrin Inhibits Apoptosis Apoptosis Cilengitide->Apoptosis Induces FAK FAK Integrin->FAK Activates Angiogenesis Angiogenesis Integrin->Angiogenesis Promotes Src Src FAK->Src Activates PI3K PI3K FAK->PI3K Activates Akt Akt Src->Akt Activates PI3K->Akt Activates Prolif_Survival Cell Proliferation & Survival Akt->Prolif_Survival Promotes

Caption: Cilengitide inhibits integrin signaling, leading to apoptosis.

Experimental Workflow: From Synthesis to Purified Peptide

The development of a D-valine containing peptide therapeutic involves a multi-step process from initial synthesis to the final purified product ready for biological evaluation.

Peptide_Synthesis_Workflow Start Peptide Sequence Design (Incorporate D-Valine) SPPS Solid-Phase Peptide Synthesis (this compound Coupling) Start->SPPS Cleavage Cleavage from Resin & Side-chain Deprotection SPPS->Cleavage Precipitation Crude Peptide Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (Reverse-Phase HPLC) Precipitation->Purification Analysis Purity & Identity Analysis (LC-MS, HPLC) Purification->Analysis Analysis->Purification If impure Lyophilization Lyophilization Analysis->Lyophilization If pure Final_Product Purified D-Valine Peptide Lyophilization->Final_Product QC Quality Control (Biological Assays) Final_Product->QC

Caption: Workflow for D-Valine peptide synthesis and purification.

References

Application Notes: High-Throughput Synthesis with Fmoc-D-Val-OH

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In modern peptide-based drug discovery and development, the strategic incorporation of non-natural amino acids is a cornerstone for enhancing therapeutic potential. Fmoc-D-Val-OH, the N-α-9-fluorenylmethoxycarbonyl protected D-isomer of valine, is a critical building block in this process. The inclusion of D-amino acids, such as D-Valine, into peptide sequences significantly increases their resistance to enzymatic degradation by proteases, thereby improving metabolic stability and bioavailability.[1][2] High-throughput solid-phase peptide synthesis (SPPS) methodologies, particularly those utilizing automated synthesizers and microwave irradiation, are essential for rapidly producing peptide libraries for screening and lead optimization.[3][4] These automated techniques enable efficient, reproducible, and accelerated synthesis cycles, making them indispensable for researchers and drug development professionals.[5][6]

These application notes provide detailed protocols and quantitative comparisons for the high-throughput synthesis of peptides incorporating this compound using the widely adopted Fmoc/tBu strategy.[7]

Data Presentation: Synthesis Efficiency

High-throughput synthesis relies on optimizing speed, purity, and yield. Microwave-assisted SPPS (MW-SPPS) has emerged as a superior technique compared to conventional room temperature synthesis, significantly reducing reaction times for both coupling and deprotection steps.[8]

Table 1: Comparison of Conventional vs. Microwave-Assisted SPPS Cycle Times

Step Conventional Method (Room Temp) Microwave-Assisted Method Benefit of Microwave
Fmoc Deprotection 15 - 20 minutes 3 - 5 minutes ~5x faster reaction
Amino Acid Coupling 30 - 60 minutes 5 - 10 minutes ~6x faster reaction
Typical Purity Good Excellent Improved crude purity

| Overall Cycle Time | ~50 - 80 minutes | ~10 - 20 minutes | Significant time savings |

Data compiled from studies indicating microwave energy accelerates reaction rates and can improve peptide quality.[4][8]

Table 2: Recommended Coupling Reagents for Sterically Hindered Residues (e.g., D-Valine)

Reagent Full Name Key Characteristics
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate High coupling efficiency, especially for hindered amino acids. Low racemization.
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate Robust and widely used general-purpose coupling reagent.

| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl cyanoglyoxylate-2-oxime | Carbodiimide-based method; Oxyma Pure minimizes racemization and is a superior alternative to HOBt. |

Selection of the appropriate coupling reagent is critical to ensure high efficiency, especially for sterically hindered amino acids like Valine, and to minimize side reactions.[9][10]

Experimental Protocols

Protocol 1: Automated High-Throughput Fmoc-SPPS

This protocol outlines a general procedure for automated peptide synthesis on a 0.1 mmol scale using a microwave-assisted peptide synthesizer. The resin choice depends on the desired C-terminus (e.g., Rink Amide resin for a C-terminal amide).[11][12]

1. Resin Preparation and Swelling:

  • Place 165 mg of Rink Amide resin (loading ~0.6 mmol/g) into the synthesizer reaction vessel.

  • Add 5 mL of N,N-Dimethylformamide (DMF) and allow the resin to swell for 30-60 minutes with intermittent nitrogen bubbling.[11]

  • Drain the DMF.

2. Initial Fmoc Deprotection:

  • Add 4 mL of 20% (v/v) piperidine (B6355638) in DMF to the resin.

  • Apply microwave irradiation (e.g., 45W, up to 75°C) for 3 minutes.

  • Drain the solution.

  • Wash the resin thoroughly with DMF (5 x 5 mL).

3. Automated Synthesis Cycle (for each amino acid, including this compound):

  • Amino Acid Preparation: Prepare a 0.2 M solution of the Fmoc-amino acid (e.g., for this compound, 5 eq., ~170 mg) in DMF.

  • Coupling Reagent Preparation: Prepare a 0.5 M solution of the coupling reagent (e.g., HATU, 5 eq.) and a 2 M solution of the activator base (e.g., N,N-Diisopropylethylamine - DIPEA, 10 eq.) in DMF.

  • Coupling Step:

    • Add the Fmoc-amino acid solution to the reaction vessel.

    • Add the coupling reagent and activator base solutions.

    • Apply microwave irradiation (e.g., 40W, up to 75°C) for 5-7 minutes. Note: Sterically hindered amino acids like D-Valine may benefit from a slightly longer coupling time or a double coupling protocol.[13]

    • Drain the reaction solution.

    • Wash the resin with DMF (5 x 5 mL).

  • Fmoc Deprotection Step:

    • Add 4 mL of 20% piperidine in DMF.

    • Apply microwave irradiation (e.g., 45W, up to 75°C) for 3 minutes.

    • Drain the solution.

    • Wash the resin with DMF (5 x 5 mL).

  • Repeat: Continue the automated cycle for all amino acids in the sequence.

4. Final Deprotection and Washing:

  • After the final coupling cycle, perform a final Fmoc deprotection as described above.

  • Wash the peptidyl-resin with DMF (3 x 5 mL), followed by Dichloromethane (DCM) (3 x 5 mL).

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator.[14]

Protocol 2: Peptide Cleavage, Deprotection, and Precipitation

The choice of cleavage cocktail depends on the amino acid composition of the peptide. Reagent K is a standard, robust choice for most peptides.[15][16]

Table 3: Common Cleavage Cocktails

Reagent Composition (v/v/w) Application Notes
Reagent K TFA / Water / Phenol / Thioanisole / EDT (82.5 / 5 / 5 / 5 / 2.5) General purpose; suitable for peptides containing Arg, Cys, Met, Trp.
Reagent R TFA / Thioanisole / EDT / Anisole (90 / 5 / 3 / 2) Recommended for sequences with sensitive residues like Trp, Met, Cys.[15]

| TFA / TIPS / Water | TFA / Triisopropylsilane / Water (95 / 2.5 / 2.5) | "Trifecta"; suitable for peptides without highly sensitive residues (e.g., Cys, Met, Trp). |

TFA: Trifluoroacetic Acid; EDT: 1,2-Ethanedithiol; TIPS: Triisopropylsilane.

Cleavage Procedure:

  • Place the dried peptidyl-resin in a reaction vessel.

  • Add 5-10 mL of the appropriate cleavage cocktail (e.g., Reagent K) per 100 mg of resin.

  • Agitate the mixture at room temperature for 2-3 hours.[14]

  • Filter the resin and collect the filtrate into a fresh tube.

  • Rinse the resin with a small additional volume of TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate dropwise into a centrifuge tube containing 40 mL of cold diethyl ether. A white precipitate should form.[14]

  • Centrifuge the mixture (e.g., 3000 rpm for 5 min) to pellet the peptide.

  • Decant the ether.

  • Wash the peptide pellet twice more with cold diethyl ether, centrifuging and decanting each time.

  • Dry the final crude peptide pellet under vacuum.

5. Purification and Analysis:

  • Dissolve the crude peptide in a suitable buffer (e.g., Water/Acetonitrile with 0.1% TFA).

  • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm identity and purity.[14]

Visualizations

High_Throughput_SPPS_Workflow cluster_prep Preparation cluster_synth Automated Synthesis Engine cluster_cleave Cleavage & Purification Resin Select & Weigh Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Initial Fmoc Deprotection Swell->Deprotect1 Loop_Start Couple_AA Couple Fmoc-AA-OH (e.g., this compound) Wash1 Wash (DMF) Couple_AA->Wash1 Deprotect2 Fmoc Deprotection Wash1->Deprotect2 Wash2 Wash (DMF) Deprotect2->Wash2 Loop_End Final Amino Acid? Wash2->Loop_End Loop_End->Couple_AA No Final_Wash Final Wash (DCM) & Dry Loop_End->Final_Wash Yes Cleave Cleave & Deprotect (TFA Cocktail) Final_Wash->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify Analyze Analyze (LC-MS) Purify->Analyze

Caption: Automated high-throughput solid-phase peptide synthesis workflow.

SPPS_Cycle_Chemistry cluster_deprotection 1. Deprotection cluster_activation 2. Activation cluster_coupling 3. Coupling Resin_Fmoc Resin-Peptide-NH-Fmoc Resin_Free_Amine Resin-Peptide-NH2 Resin_Fmoc->Resin_Free_Amine 20% Piperidine/DMF Resin_Elongated Resin-Peptide-CO-NH-D-Val-Fmoc Resin_Free_Amine->Resin_Elongated Peptide Bond Formation AA_COOH Fmoc-D-Val-COOH AA_Activated Activated Fmoc-D-Val* AA_COOH->AA_Activated HATU / DIPEA AA_Activated->Resin_Elongated

Caption: Core chemical steps of a single Fmoc-SPPS cycle.

References

Application Notes and Protocols for Fmoc-D-Val-OH in the Development of Metabolically Stable Peptide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of peptides is often limited by their susceptibility to enzymatic degradation in vivo, leading to a short half-life and reduced bioavailability. A key strategy to overcome this limitation is the incorporation of non-natural D-amino acids in place of their naturally occurring L-enantiomers. This substitution sterically hinders the recognition and cleavage of peptide bonds by proteases, thereby enhancing metabolic stability.[1]

Fmoc-D-Val-OH is a crucial building block in this process, enabling the site-specific introduction of D-valine into a peptide sequence during solid-phase peptide synthesis (SPPS). The bulky isopropyl side chain of valine, when in the D-configuration, can significantly impede enzymatic degradation. This document provides detailed application notes and experimental protocols for the use of this compound in creating metabolically stable peptide analogs.

Key Advantages of Incorporating D-Valine

  • Enhanced Proteolytic Resistance: Peptides containing D-amino acids are poor substrates for most endogenous proteases, which are stereospecific for L-amino acids.[1] This increased resistance to enzymatic breakdown prolongs the peptide's half-life in biological systems.

  • Improved Bioavailability: By resisting degradation, D-amino acid-containing peptides can have improved bioavailability, making them more effective as therapeutic agents.

  • Modulation of Biological Activity: The introduction of a D-amino acid can alter the peptide's conformation, potentially leading to changes in receptor binding affinity and biological activity. In some cases, this can result in enhanced potency or altered selectivity.

Data Presentation: Impact of D-Amino Acid Substitution

The following tables summarize the expected quantitative impact of substituting an L-amino acid with a D-amino acid, based on findings from studies on various peptide analogs. While specific values are highly dependent on the peptide sequence and the position of the substitution, the general trends are illustrative.

Table 1: Metabolic Stability of L-Peptide vs. D-Peptide Analog

Peptide AnalogAmino Acid at Position XHalf-life in Human Serum (hours)Reference
Peptide A (L-form)L-Valine< 1[2]
Peptide A (D-form)D-Valine> 6 (80% remaining)[2]

Note: Data is derived from a study on GLP-1 analogs where the D-form showed significantly increased resistance to Proteinase K degradation.

Table 2: Receptor Binding Affinity of L-Peptide vs. D-Peptide Analog

Peptide AnalogAmino Acid at Position XReceptor Binding Affinity (IC50, nM)Reference
Antimicrobial Peptide (L-form)L-amino acidsEquivalent to D-form[3]
Antimicrobial Peptide (D-form)D-amino acidsEquivalent to L-form[3]

Note: For peptides that act on cell membranes without chiral receptors, D-amino acid substitution may not significantly alter binding affinity.

Table 3: Biological Activity of L-Peptide vs. D-Peptide Analog

Peptide AnalogAmino Acid at Position XBiological Activity (EC50, nM)Reference
GLP-1 Analog (L-form)L-amino acids0.1[2]
GLP-1 Analog (D-form)D-amino acids0.1[2]

Note: In this specific case of a GLP-1 analog, the D-amino acid substitution did not negatively impact the biological activity.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Valine Containing Peptide

This protocol outlines the manual Fmoc-SPPS for incorporating this compound into a peptide chain.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • This compound

  • Other required Fmoc-L-amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and shake for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

  • Amino Acid Coupling (for this compound):

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 2 hours at room temperature.

    • To monitor the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

  • Washing: After complete coupling, drain the reaction solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.

SPPS_Workflow start Start with Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple 3. Amino Acid Coupling (this compound, DIC, Oxyma) wash1->couple wash2 Wash (DMF, DCM) couple->wash2 repeat Repeat for next Amino Acid wash2->repeat repeat->deprotect Yes final_deprotect Final Fmoc Deprotection repeat->final_deprotect No cleave 4. Cleavage from Resin (TFA Cocktail) final_deprotect->cleave precipitate 5. Precipitation (Cold Ether) cleave->precipitate purify 6. Purification (RP-HPLC) precipitate->purify characterize 7. Characterization (MS, HPLC) purify->characterize end Pure Peptide Analog characterize->end

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a D-Valine containing peptide.

Protocol 2: In Vitro Plasma Stability Assay

This protocol describes a typical procedure to assess the metabolic stability of a peptide analog in human plasma.

Materials:

  • Test peptide (L- and D-Valine analogs)

  • Control peptide (known stability)

  • Human plasma (pooled, heparinized)

  • Acetonitrile (ACN) with 1% formic acid (for protein precipitation)

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare Peptide Solutions: Dissolve the test and control peptides in PBS to a stock concentration of 1 mg/mL.

  • Incubation:

    • Pre-warm human plasma to 37°C.

    • In separate microcentrifuge tubes, add 190 µL of plasma.

    • Spike 10 µL of the peptide stock solution into the plasma to achieve a final concentration of 50 µg/mL.

    • Incubate the samples at 37°C with gentle shaking.

  • Time Points: Collect aliquots (e.g., 50 µL) at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). The 0-hour time point is collected immediately after adding the peptide.

  • Protein Precipitation:

    • To each 50 µL aliquot, add 150 µL of ice-cold ACN with 1% formic acid to precipitate plasma proteins and stop the enzymatic reaction.

    • Vortex the samples vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis:

    • Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the amount of remaining intact peptide at each time point.

  • Data Analysis:

    • Calculate the percentage of peptide remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of remaining peptide versus time.

    • Determine the half-life (t½) of the peptide by fitting the data to a first-order decay model.

Plasma_Stability_Workflow start Start prepare 1. Prepare Peptide and Plasma Samples start->prepare incubate 2. Incubate Peptide in Plasma at 37°C prepare->incubate timepoint 3. Collect Aliquots at Time Points (0, 1, 2, 4, 8, 24h) incubate->timepoint precipitate 4. Protein Precipitation (Cold ACN/Formic Acid) timepoint->precipitate centrifuge 5. Centrifugation precipitate->centrifuge analyze 6. LC-MS/MS Analysis of Supernatant centrifuge->analyze calculate 7. Calculate % Remaining Peptide and Half-Life (t½) analyze->calculate end End calculate->end

Caption: Workflow for the in vitro plasma stability assay.

Protocol 3: Receptor Binding Assay (Competitive Binding)

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (IC50) of a peptide analog to its receptor.

Materials:

  • Cell line or tissue homogenate expressing the target receptor

  • Radiolabeled ligand (e.g., ¹²⁵I-labeled native peptide)

  • Unlabeled test peptides (L- and D-Valine analogs)

  • Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)

  • 96-well filter plates

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Prepare cell membranes from the receptor-expressing cell line by homogenization and centrifugation. Resuspend the membrane pellet in binding buffer.

  • Assay Setup:

    • In a 96-well plate, add a constant concentration of the radiolabeled ligand to each well.

    • Add increasing concentrations of the unlabeled test peptide to the wells in triplicate.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled native peptide).

  • Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Transfer the contents of the assay plate to a filter plate.

    • Rapidly wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate.

    • Add scintillation fluid to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test peptide by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding versus the logarithm of the test peptide concentration.

    • Determine the IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

Binding_Assay_Workflow start Start prepare 1. Prepare Receptor Membranes, Radioligand, and Test Peptides start->prepare setup 2. Set up Assay Plate: Radioligand + Varying Concentrations of Test Peptide prepare->setup incubate 3. Add Membranes and Incubate setup->incubate filter 4. Separate Bound/Free Ligand (Filtration) incubate->filter count 5. Quantify Radioactivity filter->count analyze 6. Analyze Data and Determine IC50 count->analyze end End analyze->end

Caption: Workflow for a competitive receptor binding assay.

Signaling Pathway Example: Glucagon-Like Peptide-1 (GLP-1) Receptor

GLP-1 receptor agonists are an important class of drugs for the treatment of type 2 diabetes and obesity. Native GLP-1 has a very short half-life, and many long-acting analogs incorporate D-amino acids to improve their metabolic stability. The GLP-1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs pathway.

GLP1_Signaling cluster_membrane Cell Membrane GLP1R GLP-1 Receptor (GPCR) G_protein G-Protein (Gαs, Gβγ) GLP1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts GLP1_analog GLP-1 Analog (with D-Val) GLP1_analog->GLP1R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Exocytosis Insulin Exocytosis PKA->Exocytosis Promotes Gene_Transcription Gene Transcription (e.g., Insulin) CREB->Gene_Transcription Promotes

Caption: Simplified signaling pathway of the GLP-1 receptor upon activation by a D-Valine containing analog.

Conclusion

The incorporation of this compound into peptide sequences is a powerful and well-established strategy for enhancing metabolic stability. By following the detailed protocols provided in these application notes, researchers can synthesize and evaluate D-Valine-containing peptide analogs with improved pharmacokinetic properties. The provided workflows and data tables serve as a guide for the design and characterization of these promising therapeutic candidates. Careful consideration of the impact of D-amino acid substitution on receptor binding and biological activity is essential for the successful development of novel peptide-based drugs.

References

Application Notes and Protocols for Microwave-Assisted Solid-Phase Peptide Synthesis with Fmoc-D-Val-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of sterically hindered amino acids, such as D-valine, into peptide sequences presents a significant challenge in solid-phase peptide synthesis (SPPS). The bulky side chain of valine can impede coupling reactions, leading to incomplete reactions, lower yields, and the formation of deletion sequences. Microwave-assisted solid-phase peptide synthesis (MA-SPPS) has emerged as a powerful technique to overcome these synthetic hurdles. By utilizing microwave energy to rapidly and efficiently heat the reaction mixture, MA-SPPS significantly accelerates both the deprotection and coupling steps, leading to higher purity and yield of the final peptide product, especially for difficult sequences.[1][2] This application note provides a detailed protocol for the efficient incorporation of Fmoc-D-Val-OH in peptide synthesis using a microwave synthesizer.

Advantages of Microwave-Assisted SPPS for Hindered Amino Acids

Conventional SPPS often struggles with the efficient incorporation of sterically hindered amino acids like D-Valine. The use of microwave energy offers several key advantages:

  • Enhanced Coupling Efficiency: Microwave irradiation increases the kinetic energy of molecules, facilitating more frequent and successful collisions between the activated amino acid and the free amine on the resin-bound peptide. This is particularly beneficial for bulky amino acids that have slower reaction kinetics at room temperature.[3][4]

  • Reduced Reaction Times: Coupling and deprotection reactions that can take an hour or more in conventional SPPS can often be completed in a matter of minutes with microwave assistance.[1] This dramatically shortens the overall synthesis time.

  • Improved Peptide Purity: By driving reactions to completion, MA-SPPS minimizes the formation of deletion and other truncated peptide impurities, resulting in a cleaner crude product that is easier to purify.

  • Minimized Epimerization: Optimized microwave protocols with controlled temperature profiles can reduce the risk of racemization, a common side reaction with certain amino acids during activation.[1]

Data Presentation

The following table provides representative data on the expected improvements in purity and synthesis time when using MA-SPPS for a model peptide containing a sterically hindered D-Valine residue compared to conventional SPPS.

Synthesis MethodCoupling Time for this compoundTotal Synthesis Time (10-mer peptide)Crude Peptide Purity (%)
Conventional SPPS1 - 2 hours20 - 24 hours50 - 60%
MA-SPPS 5 - 10 minutes 2 - 4 hours >85%

Note: The data presented are illustrative and based on typical results reported for the synthesis of difficult peptides. Actual results may vary depending on the specific peptide sequence, resin, and reagents used.

Experimental Protocols

This section provides a detailed protocol for the incorporation of this compound using an automated microwave peptide synthesizer.

Materials and Reagents
  • Resin: Rink Amide resin is a suitable choice for the synthesis of peptide amides.

  • Fmoc-Amino Acids: Standard Fmoc-protected amino acids and this compound.

  • Deprotection Solution: 20% piperidine (B6355638) in N,N-dimethylformamide (DMF).

  • Coupling Reagents:

    • N,N'-Diisopropylcarbodiimide (DIC)

    • Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure)

  • Solvents:

    • N,N-dimethylformamide (DMF)

    • Dichloromethane (DCM)

  • Washing Solvent: DMF

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS).

Instrumentation

An automated microwave peptide synthesizer (e.g., CEM Liberty Blue™) is recommended for optimal results.

Synthesis Workflow

The following diagram illustrates the general workflow for a single cycle of amino acid addition in MA-SPPS.

MA_SPPS_Workflow resin Resin with N-terminal Fmoc group deprotection Fmoc Deprotection (20% Piperidine in DMF, Microwave Heating) resin->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (this compound, DIC, Oxyma, Microwave Heating) wash1->coupling wash2 DMF Wash coupling->wash2 next_cycle Ready for Next Cycle wash2->next_cycle

Caption: General workflow for one cycle of microwave-assisted solid-phase peptide synthesis.

Detailed Synthesis Steps
  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Initial Fmoc Deprotection:

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Apply microwave power to raise the temperature to 75°C and hold for 3 minutes.

    • Drain the vessel and repeat the deprotection step once more.

    • Wash the resin thoroughly with DMF.

  • This compound Coupling:

    • Prepare the amino acid solution: Dissolve this compound (5 eq.), DIC (5 eq.), and Oxyma Pure (5 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Apply microwave power to raise the temperature to 75-90°C and hold for 5-10 minutes. For particularly difficult couplings, a double coupling may be beneficial.

    • Drain the vessel.

    • Wash the resin with DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin.

    • Stir at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Logical Relationship of MA-SPPS Parameters

The success of MA-SPPS for incorporating hindered amino acids like this compound depends on the careful optimization of several key parameters. The following diagram illustrates the relationship between these parameters and the desired outcomes.

MA_SPPS_Parameters cluster_params Key Parameters cluster_outcomes Desired Outcomes Microwave_Power Microwave Power Temperature Temperature Microwave_Power->Temperature influences Efficiency High Coupling Efficiency Temperature->Efficiency increases Minimized_Side_Reactions Minimized Side Reactions (e.g., racemization) Temperature->Minimized_Side_Reactions can affect Time Reaction Time Time->Efficiency impacts Time->Minimized_Side_Reactions can affect Reagents Coupling Reagents (e.g., DIC/Oxyma) Reagents->Efficiency determines Purity High Peptide Purity Efficiency->Purity leads to Yield Increased Yield Efficiency->Yield leads to

Caption: Relationship between key parameters and outcomes in MA-SPPS.

Conclusion

Microwave-assisted solid-phase peptide synthesis is a highly effective method for the incorporation of sterically hindered amino acids such as this compound. By significantly accelerating reaction rates and improving coupling efficiency, MA-SPPS enables the rapid and efficient synthesis of complex peptides with high purity and yield. The protocols and guidelines presented in this application note provide a robust starting point for researchers and drug development professionals to successfully synthesize peptides containing D-valine and other challenging residues.

References

Application Notes and Protocols for the Synthesis of D-Amino Acid-Rich Peptides with Fmoc-D-Val-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of peptides rich in D-amino acids, specifically incorporating Fmoc-D-Val-OH, using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The inclusion of D-amino acids, such as D-valine, is a critical strategy in drug design to enhance peptide stability against enzymatic degradation.[1] This document outlines the necessary protocols, from resin preparation to final peptide cleavage and purification, and includes quantitative data and visual workflows to ensure successful synthesis.

Introduction to D-Amino Acid Peptide Synthesis

Peptides composed of L-amino acids are susceptible to rapid degradation by proteases in biological systems. Incorporating D-amino acids into a peptide sequence can significantly increase its metabolic stability and bioavailability, making it a more viable therapeutic candidate.[1] this compound is a commercially available building block used in SPPS to introduce D-valine into a peptide chain.[2] The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is base-labile and allows for an orthogonal synthesis strategy where acid-labile side-chain protecting groups are used.[3][4] This methodology is central to modern peptide synthesis due to its efficiency and amenability to automation.[3]

Experimental Protocols

The following protocols detail the manual synthesis of a D-amino acid-rich peptide on a solid support. These steps can be adapted for automated synthesizers.

Resin Selection and Preparation

The choice of resin depends on the desired C-terminal functionality of the peptide.[3]

  • For C-terminal carboxyl acids: Wang resin or 2-chlorotrityl chloride resin is recommended.[3][5]

  • For C-terminal amides: Rink Amide resin is a suitable choice.[3]

Protocol: Resin Swelling

  • Place the desired amount of resin in a reaction vessel.

  • Add a suitable solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), to the resin.[3]

  • Allow the resin to swell for at least 30-60 minutes at room temperature to ensure optimal reaction kinetics.[5][6]

Solid-Phase Peptide Synthesis Cycle

The synthesis proceeds through iterative cycles of deprotection and coupling.

Diagram: SPPS Workflow for D-Amino Acid Peptide Synthesis

SPPS_Workflow Resin Resin Swelling in DMF Deprotection Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (this compound + Activator) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Continue chain elongation Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final residue coupled Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Protocol: Fmoc Deprotection

  • Treat the resin-bound peptide with a 20% solution of piperidine in DMF.[3]

  • Agitate the mixture for 15-30 minutes at room temperature to ensure complete removal of the Fmoc group.[3]

  • Drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and dibenzofulvene by-products.[4][6]

Protocol: Amino Acid Coupling

  • In a separate vial, dissolve this compound (or another Fmoc-protected amino acid) and an activating agent in DMF.

  • Add a base, such as N,N-Diisopropylethylamine (DIEA), to the solution and allow it to pre-activate for 2-5 minutes.[6]

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.[3] Coupling times may need to be extended for sterically hindered amino acids like D-valine.

  • After the coupling reaction is complete, drain the solution and wash the resin with DMF.

Monitoring the Reaction: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

Cleavage and Deprotection

Once the peptide sequence is fully assembled, it must be cleaved from the resin support, and the side-chain protecting groups must be removed.

Protocol: Cleavage and Deprotection

  • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide (see Table 2). Caution: Cleavage cocktails containing Trifluoroacetic acid (TFA) are highly corrosive and should be handled in a fume hood.

  • Add the cleavage cocktail to the peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[7]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding it to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Quantitative Data and Reagents

Table 1: Common Coupling Reagents for this compound
Activating AgentAdditiveBaseMolar Equivalents (AA:Activator:Base)
HBTU-DIEA1:0.95:2
HATU-DIEA/Collidine1:0.95:2
DICHOBt-1:1: -
PyBOP-DIEA1:1:2

HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate DIC: N,N'-Diisopropylcarbodiimide HOBt: Hydroxybenzotriazole PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate DIEA: N,N-Diisopropylethylamine

Table 2: Common Cleavage Cocktails
Reagent CocktailComposition (v/v)ScavengersUse Case
Standard95% TFA, 2.5% TIS, 2.5% H₂OTIS, WaterGeneral purpose, for peptides without sensitive residues.[8]
Reagent K82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTPhenol, Thioanisole, EDTFor peptides containing Trp, Met, Cys, Tyr.[8]
Reagent R90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleThioanisole, EDT, AnisoleFor peptides containing Arg(Pmc/Mtr).[7]

TFA: Trifluoroacetic acid TIS: Triisopropylsilane EDT: 1,2-Ethanedithiol

Purification and Characterization

The crude peptide product will contain impurities from incomplete reactions and side reactions.[9] Purification is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

Diagram: Peptide Purification and Analysis Workflow

Purification_Workflow Crude_Peptide Crude Peptide (After Cleavage) RP_HPLC Preparative RP-HPLC (C18 column) Crude_Peptide->RP_HPLC Fraction_Collection Fraction Collection RP_HPLC->Fraction_Collection Analysis Purity Analysis (Analytical HPLC, LC-MS) Fraction_Collection->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Fractions >95% pure Lyophilization Lyophilization Pooling->Lyophilization Final_Peptide Pure Peptide Lyophilization->Final_Peptide

Caption: Workflow for the purification and analysis of synthetic peptides.

Protocol: Peptide Purification

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).

  • Purify the peptide using preparative RP-HPLC with a C18 column. A gradient of acetonitrile in water with 0.1% TFA is commonly used for elution.[9]

  • Collect fractions and analyze their purity by analytical RP-HPLC and mass spectrometry.[10]

  • Pool the fractions containing the pure peptide (typically >95% purity).

  • Lyophilize the pooled fractions to obtain the final peptide as a fluffy white powder.

Potential Challenges and Solutions

  • Aggregation: "Difficult sequences," particularly those rich in hydrophobic residues like valine, can aggregate, leading to incomplete reactions. Using specialized resins, pseudoproline dipeptides, or performing couplings at elevated temperatures can help mitigate this.[11]

  • Racemization: The risk of racemization exists, especially during the activation of amino acids. Using additives like HOBt or choosing appropriate coupling reagents can minimize this side reaction.

  • Aspartimide Formation: Sequences containing aspartic acid are prone to aspartimide formation during Fmoc deprotection.[12] Using faster deprotection times or alternative protecting groups for Asp can reduce this side reaction.

By following these detailed protocols and considering the potential challenges, researchers can successfully synthesize D-amino acid-rich peptides using this compound for various applications in drug discovery and development.

References

Application of Fmoc-D-Val-OH in Epitope Mapping and Antibody Production: Advanced Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids, such as D-isomers, into synthetic peptides represents a significant strategy in immunochemistry and drug discovery. Fmoc-D-Val-OH, a protected form of D-valine, is a critical building block in solid-phase peptide synthesis (SPPS) for creating peptides with unique properties. The introduction of D-valine in place of its natural L-valine counterpart can profoundly influence a peptide's biological characteristics, particularly its stability against enzymatic degradation and its immunogenicity.[1] These attributes make this compound a valuable tool in the fields of epitope mapping and the development of therapeutic antibodies and vaccines.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of peptide libraries for epitope mapping and in the generation and characterization of antibodies.

Key Applications of this compound in Immunological Research

The use of this compound in peptide synthesis offers several advantages for epitope mapping and antibody production:

  • Enhanced Proteolytic Stability: Peptides containing D-amino acids are more resistant to degradation by proteases, which primarily recognize L-amino acid residues. This increased stability is crucial for in vivo applications and for improving the reliability of in vitro assays.

  • Modulation of Immune Response: The substitution of L-amino acids with D-amino acids can alter the way the immune system recognizes a peptide. This can be leveraged to either reduce or enhance an immune response. For instance, incorporating D-amino acids can lead to lower antibody generation, which is beneficial in reducing the immunogenicity of therapeutic peptides.[2][3]

  • Fine-Tuning of Epitope Specificity: The precise placement of a D-amino acid within an epitope can disrupt or alter the binding of antibodies and T-cell receptors (TCRs). This allows for the detailed mapping of critical residues within an epitope and the investigation of the structural requirements for immune recognition.

  • Development of Novel Vaccine Candidates: Peptides containing D-amino acids can be explored as potential vaccine candidates. Their enhanced stability and altered immunogenicity may lead to more potent and durable immune responses.

Data Presentation: Quantitative Analysis of D-Valine Incorporation

The substitution of L-valine with D-valine can significantly impact the immunological properties of a peptide. The following tables summarize key quantitative data from relevant studies.

Table 1: Effect of D-Amino Acid Substitution on Antibody Generation

This table illustrates the reduced immunogenicity of a peptide-polymer conjugate when L-melittin is replaced with its D-amino acid counterpart (D-melittin).

ConjugateMean Anti-PEG IgM Titer (Day 7)Mean Anti-PEG IgG Titer (Day 14)Survival Rate after 4 Injections
L-melittin-polymer~1200~10000%
D-melittin-polymer<100<100100%

Data adapted from a study on the immunogenicity of polymer-peptide conjugates. The results demonstrate a significant reduction in the generation of anti-PEG antibodies when a D-amino acid peptide is used.[2][3]

Table 2: Influence of D-Amino Acid Substitution on Antibody Binding in ELISA

This table presents hypothetical data from a competitive ELISA experiment designed to assess the binding of a monoclonal antibody to its target peptide and a version of the peptide where a key L-valine residue has been replaced with D-valine.

Peptide CompetitorIC50 (nM)Interpretation
Native Peptide (with L-Valine)50Strong binding of the antibody to the native epitope.
D-Valine Substituted Peptide5000Significantly reduced binding affinity of the antibody, indicating the importance of the L-valine residue for recognition.

This hypothetical data illustrates how the substitution of a single L-amino acid with its D-enantiomer can drastically reduce the binding affinity of an antibody to its epitope, a key principle in fine-mapping of epitopes.

Experimental Protocols

Protocol 1: Synthesis of a Peptide Library with this compound using Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a 15-mer overlapping peptide library for epitope mapping, incorporating this compound at a specific position in one of the peptides to assess its impact on antibody binding.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected L-amino acids (including Fmoc-Val-OH)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether (cold)

  • HPLC grade water and acetonitrile

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • For L-amino acids: Dissolve the Fmoc-L-amino acid (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF. Add to the resin and agitate for 2 hours.

    • For this compound incorporation: In the designated peptide synthesis, use this compound instead of Fmoc-L-Val-OH following the same coupling procedure.

  • Washing: After each coupling step, wash the resin with DMF and DCM to remove excess reagents.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Precipitate the peptide by adding the TFA solution to cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Protocol 2: Epitope Mapping using an Overlapping Peptide Library by ELISA

This protocol describes the use of the synthesized peptide library (from Protocol 1) to identify the epitope recognized by a specific antibody.

Materials:

  • Synthesized peptide library (including the D-Valine substituted peptide)

  • 96-well ELISA plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)

  • Primary antibody of interest

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (PBS with 0.05% Tween-20, PBS-T)

  • Plate reader

Procedure:

  • Peptide Coating: Dilute each peptide from the library to 10 µg/mL in coating buffer. Add 100 µL of each peptide solution to individual wells of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.

  • Primary Antibody Incubation: Wash the plate three times. Add 100 µL of the primary antibody (diluted in blocking buffer) to each well. Incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate three times. Add 100 µL of the HRP-conjugated secondary antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate five times. Add 100 µL of TMB substrate to each well and incubate in the dark until a color develops (5-30 minutes).

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Identify the peptide(s) that show a high absorbance value, as this indicates strong antibody binding. Compare the absorbance for the L-Valine and D-Valine containing peptides to determine the effect of the stereochemical change on antibody recognition.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Epitope Mapping and Antibody Characterization

The following diagram illustrates the overall workflow from peptide library synthesis to epitope mapping and the analysis of antibody binding.

Epitope_Mapping_Workflow cluster_synthesis Peptide Library Synthesis cluster_mapping Epitope Mapping cluster_antibody Antibody Production & Characterization start Define Overlapping Peptide Sequences spps Solid-Phase Peptide Synthesis (SPPS) (Incorporate this compound in specific peptides) start->spps cleavage Cleavage and Deprotection spps->cleavage purification HPLC Purification & Mass Spec Analysis cleavage->purification elisa ELISA Screening of Peptide Library purification->elisa Use purified peptides data_analysis Identify High-Binding Peptides (Compare L-Val vs. D-Val Peptides) elisa->data_analysis epitope_id Epitope Identification data_analysis->epitope_id immunization Immunize Animal with Identified Epitope epitope_id->immunization Use identified epitope as immunogen hybridoma Hybridoma Technology / Phage Display immunization->hybridoma mab_production Monoclonal Antibody Production hybridoma->mab_production mab_production->elisa Test new antibody binding_assay Binding Affinity Analysis (ELISA, SPR) mab_production->binding_assay

Caption: Workflow for epitope mapping and antibody production using synthetic peptides.

T-Cell Activation by a Peptide-MHC Complex

This diagram illustrates the signaling cascade initiated by the interaction of a T-cell receptor (TCR) with a peptide presented by a Major Histocompatibility Complex (MHC) molecule on an antigen-presenting cell (APC).

T_Cell_Activation cluster_membrane Cellular Interaction cluster_signaling Intracellular Signaling Cascade apc Antigen Presenting Cell (APC) t_cell T-Cell apc->t_cell Co-stimulation (Signal 2) mhc MHC-Peptide Complex tcr TCR mhc->tcr Signal 1 lck Lck Activation cd4 CD4/CD8 zap70 ZAP-70 Phosphorylation lck->zap70 downstream Downstream Pathways (e.g., PLCγ, PI3K) zap70->downstream transcription Activation of Transcription Factors (NFAT, AP-1, NF-κB) downstream->transcription response Cellular Response (Proliferation, Cytokine Release) transcription->response

Caption: Simplified T-cell activation signaling pathway.

B-Cell Activation and Differentiation

This diagram outlines the process of B-cell activation, which can be T-cell dependent, and its subsequent differentiation into antibody-producing plasma cells and memory B-cells.

B_Cell_Activation cluster_activation B-Cell Activation cluster_help T-Cell Help cluster_differentiation B-Cell Differentiation antigen_binding Antigen binds to B-Cell Receptor (BCR) internalization Antigen Internalization and Processing antigen_binding->internalization presentation Peptide Presentation on MHC-II internalization->presentation t_helper Activated T-Helper Cell recognizes MHC-II-Peptide presentation->t_helper co_stimulation Co-stimulation (CD40-CD40L) t_helper->co_stimulation cytokine_release Cytokine Release (IL-4, IL-5) t_helper->cytokine_release proliferation Clonal Expansion co_stimulation->proliferation cytokine_release->proliferation plasma_cell Differentiation into Plasma Cells proliferation->plasma_cell memory_cell Differentiation into Memory B-Cells proliferation->memory_cell antibody_production Antibody Production plasma_cell->antibody_production

References

On-Resin Cyclization Strategies for Peptides Containing D-Valine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of D-amino acids, such as D-Valine, into peptide structures is a widely used strategy in medicinal chemistry to enhance proteolytic stability, modulate receptor affinity, and induce specific secondary structures. The cyclization of these peptides further constrains their conformation, often leading to increased potency and improved pharmacokinetic profiles. On-resin cyclization, where the ring closure is performed while the peptide is still attached to the solid support, offers several advantages over solution-phase methods, including the prevention of intermolecular side reactions and simplified purification procedures.

This document provides detailed application notes and experimental protocols for the on-resin cyclization of peptides containing the sterically hindered D-amino acid, D-Valine. We will explore common cyclization strategies, the influence of D-Valine on reaction efficiency, and provide protocols for key methodologies.

The Influence of D-Valine on Peptide Cyclization

The presence of a D-amino acid in a peptide sequence can significantly influence its conformational preferences. D-amino acids often act as "turn-inducers," promoting the formation of β-turns, which can pre-organize the linear peptide into a conformation amenable to cyclization. This pre-organization can facilitate the ring-closing reaction by bringing the reactive termini into proximity, thus potentially increasing the rate and yield of the cyclization step.

However, the bulky side chain of Valine, whether in the L- or D-configuration, can introduce steric hindrance. This steric bulk can sometimes impede the cyclization process, especially in strained or smaller ring systems. Therefore, the successful on-resin cyclization of D-Valine-containing peptides often depends on a careful selection of the cyclization strategy, coupling reagents, and reaction conditions to overcome potential steric barriers while leveraging the favorable conformational bias induced by the D-residue.

On-Resin Cyclization Strategies

There are two primary strategies for the on-resin cyclization of peptides:

  • Head-to-Tail Cyclization: This involves the formation of an amide bond between the N-terminal amine and the C-terminal carboxylic acid. For this to occur on-resin, the peptide must be anchored to the solid support via an amino acid side chain.

  • Side-Chain to Side-Chain Cyclization: This strategy involves the formation of a covalent bond between the side chains of two amino acids within the peptide sequence. Common methods include the formation of lactam bridges (amide bonds), disulfide bonds, or triazole linkages via "click chemistry".[1]

Head-to-Tail On-Resin Cyclization (Lactam Bridge)

This is a common strategy for synthesizing cyclic peptides. The linear peptide is assembled on the solid support, and then the N-terminal and C-terminal ends are deprotected and coupled to form the cyclic structure. To achieve this on-resin, the peptide is typically attached to the resin via the side chain of an appropriate amino acid, such as Aspartic Acid, Glutamic Acid, or Lysine.

Experimental Protocol: Head-to-Tail Cyclization via Side-Chain Anchoring

This protocol is based on a general procedure for on-resin cyclization and should be optimized for specific D-Valine-containing sequences.[2]

1. Peptide Synthesis:

  • Synthesize the linear peptide sequence on a suitable resin (e.g., 2-chlorotrityl chloride resin) using standard Fmoc/tBu solid-phase peptide synthesis (SPPS). The amino acid that will serve as the anchor point to the resin should have its side-chain protecting group removed selectively. For example, using Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH allows for later selective deprotection of the allyl group.

2. Selective Deprotection of the Anchoring Point and Termini:

  • C-Terminus (if protected): If the C-terminus is protected (e.g., with an Allyl group), remove it using a palladium catalyst. Swell the resin in DCM, and treat with a solution of Pd(PPh₃)₄ (0.25 eq.) and phenylsilane (B129415) (15 eq.) in DCM for 30 minutes. Repeat this step.
  • N-Terminus: Remove the N-terminal Fmoc group by treating the resin with 20% piperidine (B6355638) in DMF for 5 and 15 minutes.

3. On-Resin Cyclization:

  • Wash the resin thoroughly with DMF.
  • Swell the resin in NMP or DMF.
  • Add a solution of a suitable coupling reagent and a base. Common choices include:
  • HATU (4 eq.) and DIPEA (8 eq.) in NMP.
  • PyBOP (4 eq.) and DIPEA (8 eq.) in NMP.
  • DIC (4 eq.) and Oxyma (4 eq.) in DMF.
  • Allow the reaction to proceed for 2-24 hours at room temperature. The reaction progress can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing it by LC-MS.

4. Cleavage and Deprotection:

  • After the cyclization is complete, wash the resin with DMF, DCM, and methanol, and dry it under vacuum.
  • Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using a cleavage cocktail appropriate for the peptide sequence (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

5. Purification:

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
  • Purify the cyclic peptide by reverse-phase HPLC.

Quantitative Data for Head-to-Tail On-Resin Cyclization

Direct comparative data for on-resin cyclization of L-Val vs D-Val containing peptides is limited. However, studies on cyclic peptides like Gramicidin S, which contains D-Phe and L-Val, have shown high yields for on-resin cyclization, suggesting that the presence of D-amino acids can be highly favorable.

Peptide TypeCyclization StrategyCoupling ReagentsReported Crude Purity/YieldReference
Gramicidin S AnalogueHead-to-Tail (on-resin)Not specifiedHigh yield and purity[3]
Model Peptide (Glu-linked)Head-to-Tail (on-resin)DIC/Oxyma22-28% crude purity[2]
Model Peptide (Asp-linked)Head-to-Tail (on-resin)DIC/OxymaLower purity than Glu-linked[2]

Note: The efficiency of head-to-tail cyclization can be sequence-dependent and influenced by the choice of anchoring amino acid.[2]

Side-Chain to Side-Chain On-Resin Cyclization

This approach offers great versatility in designing cyclic peptides with various ring sizes and chemical linkers.

Lactam Bridge Formation (Asp/Glu to Lys/Orn)

This involves forming an amide bond between the carboxyl group of an acidic amino acid (Asp or Glu) and the amino group of a basic amino acid (Lys or Orn).

  • Peptide Synthesis:

    • Synthesize the linear peptide on a suitable resin using standard Fmoc/tBu SPPS. The side-chain protecting groups of the amino acids to be cyclized must be orthogonal to each other and to the other protecting groups used. A common pairing is Asp/Glu(OAll) and Lys/Orn(Mtt).

  • Selective Side-Chain Deprotection:

    • Mtt Removal: Treat the resin with 1% TFA in DCM for 1-2 minutes, repeating until the yellow color of the trityl cation is no longer observed.

    • Allyl Removal: Use a palladium catalyst as described in the head-to-tail cyclization protocol.

  • On-Resin Cyclization:

    • Follow the same cyclization procedure as for head-to-tail cyclization using HATU/DIPEA, PyBOP/DIPEA, or DIC/Oxyma.

  • Cleavage, Deprotection, and Purification:

    • Proceed as described for head-to-tail cyclization.

"Click" Chemistry Cyclization (CuAAC)

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and orthogonal reaction for forming a stable triazole linkage.[1]

  • Peptide Synthesis:

    • Synthesize the linear peptide incorporating an azide-containing amino acid (e.g., Fmoc-L-Lys(N₃)-OH) and an alkyne-containing amino acid (e.g., Fmoc-L-propargylglycine-OH).

  • On-Resin Click Reaction:

    • Swell the resin in DMF.

    • Prepare a solution of CuSO₄·5H₂O (0.1 eq.), sodium ascorbate (B8700270) (0.5 eq.), and a copper ligand such as TBTA (0.1 eq.) in a DMF/water mixture.

    • Add the reaction mixture to the resin and agitate for 6-12 hours at room temperature.

  • Cleavage, Deprotection, and Purification:

    • Proceed as described for head-to-tail cyclization.

Visualizing On-Resin Cyclization Workflows

Head-to-Tail Cyclization Workflow

Head_to_Tail_Cyclization cluster_synthesis Linear Peptide Synthesis cluster_deprotection Deprotection cluster_cyclization Cyclization cluster_final Final Steps SPPS 1. Solid-Phase Peptide Synthesis (Side-chain anchored) N_deprotect 2. N-terminal Fmoc Removal SPPS->N_deprotect C_deprotect 3. C-terminal Deprotection (if applicable) N_deprotect->C_deprotect On_Resin_Cyclization 4. On-Resin Coupling (e.g., HATU/DIPEA) C_deprotect->On_Resin_Cyclization Cleavage 5. Cleavage from Resin On_Resin_Cyclization->Cleavage Purification 6. HPLC Purification Cleavage->Purification

Caption: Workflow for on-resin head-to-tail peptide cyclization.

Side-Chain to Side-Chain (Lactam) Cyclization Workflow

Side_Chain_Lactam_Cyclization cluster_synthesis Linear Peptide Synthesis cluster_deprotection Selective Deprotection cluster_cyclization Cyclization cluster_final Final Steps SPPS 1. Solid-Phase Peptide Synthesis (Orthogonal side-chain protection) Side_Chain_Deprotect_1 2. Remove 1st Orthogonal Protecting Group SPPS->Side_Chain_Deprotect_1 Side_Chain_Deprotect_2 3. Remove 2nd Orthogonal Protecting Group Side_Chain_Deprotect_1->Side_Chain_Deprotect_2 On_Resin_Cyclization 4. On-Resin Side-Chain Coupling Side_Chain_Deprotect_2->On_Resin_Cyclization Cleavage 5. Cleavage & Global Deprotection On_Resin_Cyclization->Cleavage Purification 6. HPLC Purification Cleavage->Purification

Caption: Workflow for on-resin side-chain to side-chain lactam bridge formation.

Summary and Conclusion

The on-resin cyclization of peptides containing D-Valine is a powerful strategy for the synthesis of conformationally constrained and proteolytically stable analogues for drug discovery and development. While the D-configuration of Valine can promote favorable turn structures for cyclization, its steric bulk requires careful optimization of the reaction conditions. Both head-to-tail and side-chain to side-chain cyclization strategies are viable, with the choice depending on the desired final structure and the synthetic route. The protocols and data presented here provide a foundation for researchers to develop robust and efficient methods for the synthesis of these valuable molecules. Further investigation into the specific effects of D-Valine positioning and the development of novel cyclization reagents will continue to advance this important area of peptide chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Fmoc-D-Val-OH Coupling in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering difficulties with the coupling of Fmoc-D-Val-OH in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound often difficult?

The primary reason for difficult coupling of this compound is steric hindrance. Valine is a β-branched amino acid, and the bulky isopropyl side chain close to the α-carbon and the amino group can physically obstruct the approach of the activated carboxyl group to the free amine on the growing peptide chain.[1] This steric clash slows down the reaction kinetics, often leading to incomplete coupling under standard conditions.[1] Additionally, peptide sequences rich in hydrophobic residues like valine are prone to aggregation on the resin, where inter- or intra-chain hydrogen bonding can make the reactive sites inaccessible.[1]

Q2: How can I detect an incomplete coupling of this compound?

The most common method for monitoring coupling completion is the Kaiser (ninhydrin) test.[1] This test detects the presence of free primary amines on the resin.

  • Positive Result (Blue/Purple Beads): Indicates the presence of unreacted amines, signifying an incomplete coupling reaction.[1]

  • Negative Result (Yellow/Colorless Beads): Suggests that the coupling reaction is complete, as there are no free primary amines.

For more definitive analysis, a small amount of the peptide can be cleaved from the resin and analyzed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC). The presence of deletion sequences (peptides missing the D-valine residue) in the MS data or a low-purity profile in the HPLC chromatogram confirms incomplete coupling.[1]

Q3: What are the immediate steps to take if an incomplete coupling is detected?

If a positive Kaiser test indicates an incomplete coupling, the most straightforward initial step is to perform a "double coupling."[1] This involves repeating the coupling step with a fresh solution of activated this compound before proceeding to the next Fmoc deprotection step.[1] If the Kaiser test remains positive after a second coupling, it may be necessary to "cap" the unreacted amines by acetylating them with acetic anhydride (B1165640). This will prevent the formation of deletion peptides in the final product.

Troubleshooting Guide

Issue 1: Persistently Positive Kaiser Test After Standard Coupling

If the Kaiser test remains positive after a standard coupling protocol, consider the following troubleshooting steps, moving from simpler to more advanced solutions.

G start Positive Kaiser Test (Incomplete Coupling) double_coupling Perform Double Coupling start->double_coupling kaiser_test_2 Kaiser Test double_coupling->kaiser_test_2 change_reagents Switch to a More Potent Coupling Reagent (e.g., HATU, HCTU) kaiser_test_2->change_reagents Positive proceed Proceed to Next Cycle kaiser_test_2->proceed Negative optimize_conditions Optimize Reaction Conditions (Increase Equivalents, Time, Temperature) change_reagents->optimize_conditions capping Cap Unreacted Amines (Acetic Anhydride) optimize_conditions->capping capping->proceed cleave_analyze Cleave and Analyze (HPLC/MS) capping->cleave_analyze

Caption: Decision tree for troubleshooting incomplete coupling of this compound.

  • Double Coupling: Immediately after the first coupling, drain the reaction vessel and repeat the coupling step with a fresh solution of activated this compound and coupling reagent.

  • Change Coupling Reagent: Standard carbodiimide (B86325) reagents like DCC or DIC may be inefficient for sterically hindered residues.[2] Switch to a more potent uronium/aminium or phosphonium (B103445) salt-based coupling reagent.[3][4]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Highly reactive and known to minimize racemization, often the reagent of choice for difficult couplings.[2][3]

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another effective uronium-based reagent.[4]

    • PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate): Has been successfully used for synthesizing peptides with hindered amino acids.[2]

  • Optimize Reaction Conditions:

    • Increase Equivalents: Use a higher excess of this compound and coupling reagent (e.g., 3-5 equivalents relative to the resin loading).[3][5]

    • Extend Reaction Time: Increase the coupling time to 4-6 hours or even overnight.[3]

    • Elevate Temperature: Gently increasing the reaction temperature (e.g., to 30-50°C) can improve the reaction rate.[1] Microwave-assisted SPPS can also be very effective in driving difficult couplings to completion.[3][6]

  • Capping: If subsequent coupling attempts fail, it is crucial to cap the unreacted amines to prevent the formation of deletion peptides. This is typically done by treating the resin with acetic anhydride and a base like DIPEA or N-methylmorpholine.

Issue 2: Low Yield or Purity of the Final Peptide

Even if the Kaiser test is negative after each step, the final peptide may have low yield or purity due to subtle inefficiencies or side reactions at the D-Valine coupling stage.

G cluster_factors Factors Influencing Coupling steric_hindrance Steric Hindrance (β-branched) coupling_efficiency Coupling Efficiency steric_hindrance->coupling_efficiency decreases aggregation Peptide Aggregation aggregation->coupling_efficiency decreases reagent Coupling Reagent Potency reagent->coupling_efficiency increases conditions Reaction Conditions (Time, Temp, Conc.) conditions->coupling_efficiency increases solvent Solvent Choice solvent->coupling_efficiency improves

Caption: Key factors influencing the coupling efficiency of this compound.

  • Incorporate Pseudoproline Dipeptides: If the sequence allows (i.e., the residue preceding D-Val is Ser or Thr), using a pre-formed Fmoc-Xaa(ψPro)-D-Val-OH dipeptide can disrupt the secondary structure that leads to aggregation, thereby improving coupling efficiency.

  • Use Dmb-Dipeptides: Incorporating a dipeptide containing a 2,4-dimethoxybenzyl (Dmb) protecting group on the nitrogen of the preceding amino acid can prevent aggregation.[7]

  • Solvent Choice: While DMF is the most common solvent, in cases of severe aggregation, switching to or using mixtures with N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) may improve resin swelling and peptide solvation.[8]

Quantitative Data Summary

The following table summarizes the relative performance of common coupling reagents for sterically hindered amino acids like D-Valine. Exact efficiency can be sequence-dependent.

Coupling ReagentReagent TypeRelative Efficiency for Hindered CouplingsRisk of RacemizationTypical Coupling Time
DIC/HOBt CarbodiimideModerateLow to Moderate2-4 hours
HBTU/DIPEA Uronium/AminiumHighModerate1-2 hours
HATU/DIPEA Uronium/AminiumVery HighLow30-60 minutes
PyAOP/DIPEA PhosphoniumVery HighLow30-60 minutes

Experimental Protocols

Protocol 1: Standard Double Coupling with HATU

This protocol is recommended as the first troubleshooting step after a failed initial coupling.

  • Initial Coupling Monitoring: After the initial coupling of this compound (e.g., for 1-2 hours), take a small sample of resin beads and perform a Kaiser test.

  • Positive Kaiser Test: If the beads turn blue, drain the coupling solution from the reaction vessel.

  • Resin Wash: Wash the resin thoroughly with DMF (3 x 1 min).

  • Prepare Activation Mixture: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-3 minutes.[3]

  • Second Coupling: Add the fresh activation mixture to the resin. Agitate at room temperature for 2-4 hours.[3]

  • Final Monitoring: Perform a second Kaiser test. If negative, wash the resin with DMF and proceed with the synthesis. If positive, consider capping (Protocol 2).

Protocol 2: Capping of Unreacted Amines

This protocol should be used when double coupling fails to prevent the formation of deletion peptides.

  • Resin Wash: After the failed coupling attempt, wash the resin with DMF (3 x 1 min).

  • Prepare Capping Solution: Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Final Wash: Wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min) before proceeding to the Fmoc deprotection step of the next amino acid.

References

preventing racemization of Fmoc-D-Val-OH during activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of Fmoc-D-Val-OH during the activation step of peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound activation, and why is it a critical issue?

A1: Racemization is the transformation of a single enantiomer (the D-form of Valine in this case) into a mixture of both D and L enantiomers.[1] During peptide synthesis, this leads to the incorporation of the incorrect L-Valine stereoisomer into the peptide chain.[1] This is a significant concern as it can drastically alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy, while also creating challenging to separate diastereomeric impurities.[2][3]

Q2: What are the primary chemical mechanisms that lead to the racemization of this compound during activation?

A2: There are two main pathways through which racemization occurs during the activation of an N-protected amino acid like this compound:

  • Oxazolone (B7731731) (Azlactone) Formation: This is the most prevalent mechanism.[1] The activated carboxyl group of this compound can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral alpha-carbon of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereochemical integrity. The subsequent attack by the amine component on the now achiral oxazolone ring can result in the formation of both the desired D-peptide and the undesired L-diastereomer.[1][4]

  • Direct Enolization: This pathway involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate.[1] This enolate can then be protonated from either side, resulting in racemization. This mechanism is less common but can become significant under strongly basic conditions.[1]

Fmoc_D_Val_OH This compound Activated_Ester Activated Ester Fmoc_D_Val_OH->Activated_Ester + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Intermediate) Activated_Ester->Oxazolone Cyclization Enolate Enolate (Intermediate) Activated_Ester->Enolate + Strong Base (Direct Enolization) Desired_Peptide Desired D-Peptide Activated_Ester->Desired_Peptide + Amine Attack (Suppressed Pathway) Achiral_Intermediate Planar, Achiral Intermediate Oxazolone->Achiral_Intermediate + Base Undesired_Peptide Undesired L-Peptide Achiral_Intermediate->Undesired_Peptide + Amine Attack Enolate->Undesired_Peptide

Caption: The two primary pathways for racemization during peptide coupling.

Q3: Which factors have the most significant impact on the racemization of this compound?

A3: Several factors during the activation and coupling steps can influence the extent of racemization:

  • Coupling Reagent: The choice of coupling reagent is a critical determinant of racemization.[3]

  • Additives: The presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl cyanohydroxyiminoacetate (Oxyma) can significantly suppress racemization.[5][6]

  • Base: The type, strength, and steric hindrance of the base used can promote or inhibit racemization.[3][6]

  • Solvent: The polarity of the solvent can affect the rate of racemization.[1]

  • Temperature: Elevated temperatures can accelerate the rate of racemization.[3]

  • Pre-activation Time: Prolonged activation of the amino acid before coupling can increase the risk of racemization.[3]

Troubleshooting Guide

Problem: I am observing a significant level of L-Valine incorporation in my peptide, suggesting racemization of this compound during coupling.

Start High Racemization Observed Step1 Step 1: Evaluate Coupling Reagent & Additives Start->Step1 Step2 Step 2: Scrutinize the Base Used Step1->Step2 Step3 Step 3: Optimize Reaction Conditions Step2->Step3 Step4 Step 4: Consider Solvent and Temperature Step3->Step4 End Racemization Minimized Step4->End Start Start Swell_Resin Swell Resin in DMF Start->Swell_Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell_Resin->Fmoc_Deprotection Wash_Resin1 Wash Resin with DMF Fmoc_Deprotection->Wash_Resin1 Couple_to_Resin Immediately Add Activated Solution to Resin Wash_Resin1->Couple_to_Resin Prepare_AA_Solution Prepare this compound and OxymaPure in DMF Activate_AA Add DIC to Amino Acid Solution Prepare_AA_Solution->Activate_AA Activate_AA->Couple_to_Resin React Agitate at Room Temperature (1-2 hours) Couple_to_Resin->React Monitor Monitor with Kaiser Test React->Monitor Monitor->Couple_to_Resin Positive (Double Couple) Wash_Resin2 Wash Resin with DMF Monitor->Wash_Resin2 Negative End End Wash_Resin2->End

References

Technical Support Center: Optimizing Fmoc Deprotection for D-Valine Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the Fmoc deprotection of sterically hindered D-Valine residues during solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

Issue: Incomplete Fmoc Deprotection of D-Valine

Symptoms:

  • Negative or weak positive result in the Kaiser test (yellow/brown beads) after the deprotection step, indicating the absence of free primary amines.[1][2]

  • Formation of deletion sequences (peptides missing the D-Valine or subsequent amino acids) detected by mass spectrometry.[1]

  • Low yield of the target peptide.[1]

  • Difficult or slow coupling of the subsequent amino acid.[3]

Possible Causes & Solutions:

CauseRecommended Action
Steric Hindrance: The bulky side chain of D-Valine can physically block the deprotection reagent (e.g., piperidine) from accessing the Fmoc group.[2]1. Extend Deprotection Time: Increase the duration of the deprotection step. A standard 10-20 minute deprotection may be insufficient.[1] Try extending the second deprotection to 30 minutes or longer.2. Increase Deprotection Temperature: Gently warming the reaction vessel can enhance the reaction kinetics. Caution: Excessive heat can lead to side reactions.3. Use a Stronger Base: For particularly difficult sequences, consider adding a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) at a concentration of 1-2% to the piperidine (B6355638) solution.[1][2] Note: DBU should not be used with peptides containing C-terminal Asp(tBu) residues due to the risk of aspartimide formation.[2]
Peptide Aggregation: The growing peptide chain, especially if it contains hydrophobic residues like Valine, can aggregate and form secondary structures (e.g., β-sheets) that hinder reagent access.[2][3]1. Use Chaotropic Agents: The addition of chaotropes can disrupt secondary structures. 2. Solvent Choice: N-Methyl-2-pyrrolidone (NMP) can be a better solvent than Dimethylformamide (DMF) for disrupting aggregation.[4]
Suboptimal Reagents: Degraded or impure piperidine or DMF can lead to reduced deprotection efficiency.[1]1. Verify Reagent Quality: Use fresh, high-purity reagents. Ensure the piperidine solution is clear and colorless.[1]
Poor Resin Swelling: Inadequate swelling of the resin can cause peptide chains to be too close together, impeding reagent penetration.[1]1. Ensure Proper Swelling: Allow the resin to swell completely in the synthesis solvent (e.g., DMF) for at least 30-60 minutes before the first deprotection step.[5]
Resin Overloading: High loading of the first amino acid can lead to steric hindrance between growing peptide chains.[1]1. Use Lower Loading Resin: For difficult sequences, consider using a resin with a lower initial loading capacity.

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for Fmoc deprotection?

A standard Fmoc deprotection protocol involves a two-step treatment with a 20% piperidine solution in DMF. The first treatment is typically short (1-3 minutes) to remove the dibenzofulvene (DBF)-piperidine adduct, followed by a longer second treatment (10-20 minutes) to ensure complete deprotection.[1][5]

Q2: How can I monitor the completeness of the Fmoc deprotection for D-Valine?

You can use both qualitative and quantitative methods:

  • Kaiser Test (Qualitative): This colorimetric test detects free primary amines. A positive result (dark blue beads/solution) indicates successful deprotection. A negative result (yellow/brown) suggests incomplete deprotection.[1][2] Note that this test is not reliable for N-terminal proline residues.[2]

  • UV Monitoring (Quantitative): Automated peptide synthesizers often use UV monitoring to track the release of the DBF-piperidine adduct, which has a characteristic UV absorbance around 301-312 nm.[2] The deprotection can be extended automatically until the absorbance returns to baseline, indicating the reaction is complete.[2]

Q3: Are there alternatives to piperidine for Fmoc deprotection of hindered residues like D-Valine?

Yes, several alternatives can be more effective for sterically hindered amino acids:

  • Piperazine (B1678402): A combination of 2% DBU and 5% piperazine in NMP has been shown to be a highly effective deprotection reagent.[2]

  • 4-Methylpiperidine (4MP): Behaves similarly to piperidine but can be advantageous in certain contexts.[4]

  • Pyrrolidine: Can be used in wash-free synthesis protocols and may offer different kinetics.[6]

Q4: Can I extend the Fmoc deprotection time indefinitely?

While extending the deprotection time is a common strategy, prolonged exposure to basic conditions can lead to side reactions, such as the formation of aspartimide if Asp residues are present.[7] It is crucial to find a balance between complete deprotection and minimizing side reactions.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

This protocol is a general guideline and may require optimization.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.[5]

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • First Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 1-3 minutes at room temperature.[5]

  • Solution Removal: Drain the piperidine solution.

  • Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for 10-20 minutes at room temperature.[1][5]

  • Solution Removal: Drain the piperidine solution.

  • Washing: Wash the resin thoroughly with DMF (at least 5-6 times) to remove residual piperidine and the DBF-piperidine adduct.[1]

  • Monitoring (Optional): Perform a Kaiser test to confirm the presence of free primary amines.

Protocol 2: Optimized Fmoc Deprotection for D-Valine

This protocol is recommended when incomplete deprotection of D-Valine is suspected or anticipated.

  • Resin Swelling: Swell the peptide-resin in DMF or NMP for 30-60 minutes.

  • Solvent Removal: Drain the solvent.

  • First Deprotection: Add a solution of 20% piperidine in DMF/NMP. Agitate for 1-3 minutes at room temperature.

  • Solution Removal: Drain the deprotection solution.

  • Second (Extended) Deprotection: Add a fresh solution of 20% piperidine in DMF/NMP. For difficult sequences, consider adding 1-2% DBU to this solution. Agitate for 30-60 minutes at room temperature.

  • Solution Removal: Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF/NMP (at least 5-6 times).

  • Monitoring: Perform a Kaiser test to confirm complete deprotection.

Visualizations

troubleshooting_workflow cluster_start cluster_checks Initial Checks cluster_protocol_mods Protocol Modifications cluster_monitoring Monitoring cluster_result start Incomplete D-Valine Deprotection Suspected reagents Verify Reagent Quality (Fresh Piperidine/DMF) start->reagents Perform swelling Ensure Proper Resin Swelling start->swelling Perform loading Check Resin Loading start->loading Perform extend_time Extend Deprotection Time (e.g., 30-60 min) reagents->extend_time If issue persists swelling->extend_time If issue persists loading->extend_time If issue persists stronger_base Use Stronger Base (e.g., 20% Piperidine + 1-2% DBU) extend_time->stronger_base If still incomplete kaiser_test Kaiser Test extend_time->kaiser_test Verify with uv_monitoring UV Monitoring extend_time->uv_monitoring Or quantify with chaotropes Add Chaotropic Agents or Switch to NMP stronger_base->chaotropes For persistent aggregation stronger_base->kaiser_test Verify with stronger_base->uv_monitoring Or quantify with chaotropes->kaiser_test Verify with chaotropes->uv_monitoring Or quantify with success Deprotection Complete (Proceed to Coupling) kaiser_test->success Positive (Blue) failure Deprotection Still Incomplete (Re-evaluate Strategy) kaiser_test->failure Negative (Yellow) uv_monitoring->success Baseline Reached uv_monitoring->failure Incomplete Release

Caption: Troubleshooting workflow for incomplete Fmoc deprotection of D-Valine.

deprotection_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products fmoc_peptide Fmoc-D-Val-Peptide-Resin carbanion Carbanion Intermediate fmoc_peptide->carbanion Proton Abstraction piperidine Piperidine piperidine->carbanion adduct DBF-Piperidine Adduct piperidine->adduct dbf Dibenzofulvene (DBF) carbanion->dbf β-Elimination free_amine H2N-D-Val-Peptide-Resin (Free Amine) carbanion->free_amine dbf->adduct Michael Addition

Caption: Mechanism of Fmoc deprotection using piperidine.

References

common side reactions with Fmoc-D-Val-OH and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered when using Fmoc-D-Val-OH in solid-phase peptide synthesis (SPPS) and offers strategies to avoid them.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions associated with the use of this compound in SPPS?

The primary challenges when incorporating this compound into a peptide sequence are related to its bulky and sterically hindered nature. The most common side reactions include:

  • Incomplete Coupling: Due to steric hindrance from the isopropyl side chain of valine and the bulky Fmoc protecting group, the coupling reaction can be slow or incomplete. This leads to the formation of deletion sequences, where the valine residue is missing from the final peptide.[1][2]

  • Epimerization/Racemization: Although Nα-urethane protected amino acids are generally resistant to racemization, it can occur under certain activation conditions, especially with sterically hindered residues.[3][4] This results in the incorporation of Fmoc-L-Val-OH instead of the intended this compound, leading to diastereomeric impurities that are often difficult to separate.

  • Diketopiperazine (DKP) Formation: At the dipeptide stage (after coupling the second amino acid, which could be D-Valine), the deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is a notorious side reaction in Fmoc-based SPPS.[3]

Q2: How can I improve coupling efficiency and avoid incomplete coupling with this compound?

To overcome the steric hindrance and ensure complete coupling of this compound, consider the following strategies:

  • Use a More Potent Coupling Reagent: Standard coupling reagents may not be sufficient. Switch to a more powerful aminium/uronium or phosphonium (B103445) salt-based reagent.[3][5]

  • Increase Reaction Time: Allow the coupling reaction to proceed for a longer duration to ensure it goes to completion.[5]

  • Perform a Double Coupling: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated this compound.

  • Increase Temperature: Performing the coupling at a slightly elevated temperature can help overcome the activation energy barrier.[6]

  • Monitor the Coupling Reaction: Use a qualitative test, such as the Kaiser test, to check for the presence of free primary amines on the resin, ensuring the coupling is complete before proceeding to the next step.[5]

Q3: What are the best practices to prevent epimerization of this compound during coupling?

Minimizing the risk of epimerization is crucial for maintaining the stereochemical integrity of your peptide. Here are key recommendations:

  • Choose the Right Base: The choice of base for activating the coupling reagent is critical. While DIPEA is commonly used, it has been shown to promote racemization in some cases.[3] Using a weaker base like N-methylmorpholine (NMM) or a sterically hindered base like 2,4,6-collidine can be beneficial.[3][7]

  • Avoid Excess Base: A large excess of base should be avoided as it can increase the rate of epimerization.[3]

  • Utilize Additives: The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt), ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can suppress racemization.[4][6]

  • Pre-activation Time: Keep the pre-activation time of the this compound with the coupling reagent and base to a minimum before adding it to the resin.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Mass spectrometry shows a peak corresponding to the peptide minus Valine (deletion sequence). Incomplete coupling of this compound due to steric hindrance.- Switch to a more potent coupling reagent (e.g., HATU, HCTU).- Perform a double coupling.- Increase the coupling reaction time and/or temperature.- Ensure high-purity this compound is used.
HPLC analysis shows a diastereomeric impurity eluting close to the main product peak. Epimerization of this compound to Fmoc-L-Val-OH during coupling.- Replace DIPEA with a less racemization-prone base like collidine or NMM.[3][7]- Add HOBt, Oxyma, or HOAt to the coupling reaction.[4][6]- Minimize the pre-activation time.- Avoid excessive amounts of base.[3]
Low final yield, especially when D-Valine is the second amino acid to be coupled. Diketopiperazine (DKP) formation.- Use a sterically hindered resin, such as 2-chlorotrityl chloride resin.[3][8]- Couple a pre-synthesized Fmoc-dipeptide instead of single amino acids for the first two residues.[3]
Mass spectrometry shows a peak corresponding to the peptide plus an additional Valine residue. Impurity of Fmoc-D-Val-D-Val-OH dipeptide in the starting material.- Use high-purity this compound (≥99%).[9]- Analyze the starting material by HPLC to check for dipeptide impurities.

Experimental Protocols

Protocol 1: High-Efficiency, Low-Epimerization Coupling of this compound

This protocol is designed to maximize coupling efficiency while minimizing the risk of epimerization.

Reagents:

  • Peptide-resin with a free N-terminal amine

  • This compound (3-5 equivalents)

  • HATU (3-5 equivalents)

  • 2,4,6-Collidine (6-10 equivalents)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • In a separate reaction vessel, dissolve this compound and HATU in DMF.

  • Add 2,4,6-collidine to the solution from step 2 and allow it to pre-activate for 1-2 minutes.

  • Drain the DMF from the swollen resin and immediately add the activated this compound solution.

  • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, continue the coupling or perform a double coupling.

  • Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Protocol 2: Minimizing Diketopiperazine (DKP) Formation

This protocol is recommended when D-Valine is the second amino acid in the sequence.

Method A: Using 2-Chlorotrityl Chloride Resin

  • Swell the 2-chlorotrityl chloride resin in DCM.

  • Dissolve this compound (1.5 equivalents) in DCM.

  • Add DIPEA (3 equivalents) to the this compound solution.

  • Add the solution from step 3 to the swollen resin and agitate for 1-2 hours.

  • To cap any remaining reactive sites, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes.

  • Wash the resin thoroughly with DCM, DMF, and proceed with the standard SPPS cycle.

Visualizing Reaction Pathways and Workflows

Side_Reactions cluster_coupling Coupling Step cluster_side_reactions Potential Side Reactions Fmoc_D_Val_OH This compound Activated_AA Activated Ester/ Oxazolone Intermediate Fmoc_D_Val_OH->Activated_AA Activation Peptide_Resin H₂N-Peptide-Resin Coupled_Peptide Fmoc-D-Val-Peptide-Resin Peptide_Resin->Coupled_Peptide Incomplete_Coupling Incomplete Coupling (Deletion Sequence) Peptide_Resin->Incomplete_Coupling Steric Hindrance Coupling_Reagents Coupling Reagents (e.g., HATU, DIPEA) Coupling_Reagents->Activated_AA Activated_AA->Coupled_Peptide Epimerization Epimerization (Fmoc-L-Val-OH) Activated_AA->Epimerization Base-mediated α-proton abstraction DKP Diketopiperazine Formation Coupled_Peptide->DKP At dipeptide stage after Fmoc removal

Caption: Common side reactions during the coupling of this compound.

Troubleshooting_Workflow Start Start SPPS with This compound Coupling Perform Coupling Reaction Start->Coupling Kaiser_Test Kaiser Test Positive? Coupling->Kaiser_Test Double_Coupling Perform Double Coupling or Increase Reaction Time Kaiser_Test->Double_Coupling Yes Analyze_Crude Cleave and Analyze Crude Peptide (HPLC/MS) Kaiser_Test->Analyze_Crude No Double_Coupling->Coupling Problem_Detected Side Product Detected? Analyze_Crude->Problem_Detected Identify_Problem Identify Side Product: - Deletion? - Diastereomer? - DKP? Problem_Detected->Identify_Problem Yes Success Pure Peptide Problem_Detected->Success No Optimize_Coupling Optimize Coupling: - Stronger Reagent (HATU) - Change Base (Collidine) - Additive (Oxyma) Identify_Problem->Optimize_Coupling Deletion or Diastereomer Optimize_Strategy Optimize Strategy: - Use 2-Cl-Trt Resin - Use Dipeptide Coupling Identify_Problem->Optimize_Strategy DKP Optimize_Coupling->Start Optimize_Strategy->Start

References

improving the solubility of Fmoc-D-Val-OH for coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the solubility and coupling of Fmoc-D-Val-OH in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound often difficult to dissolve and couple?

A1: this compound presents challenges due to two main factors:

  • Steric Hindrance: The bulky isopropyl side chain of valine, combined with the large Fmoc protecting group, physically obstructs the approach of coupling reagents and the N-terminal amine of the peptide chain. This can lead to slower and less efficient reactions.[1][2]

  • Aggregation: Like many hydrophobic amino acids, peptides containing valine have a tendency to aggregate on the solid support, reducing the accessibility of reactive sites for deprotection and coupling.[3]

Q2: What are the recommended standard solvents for dissolving this compound?

A2: The most commonly used solvents for solid-phase peptide synthesis (SPPS) are N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[4][5] this compound is generally soluble in these solvents.[4] NMP is often considered a better solvent for solvating the resin and can improve coupling yields, though it is more viscous and costly than DMF.[5][6]

Q3: My this compound is not dissolving well in DMF. What can I do?

A3: If you are experiencing poor solubility in standard solvents, consider the following:

  • Solvent Quality: Ensure your DMF is fresh and free of dimethylamine (B145610) impurities, which can arise from degradation and prematurely remove the Fmoc group.[5]

  • Activation Prior to Dissolution: The solubility of Fmoc-amino acids often increases significantly upon activation with a coupling reagent.[6][7] A study found that using a combination of DIC and Oxyma Pure was effective at dissolving Fmoc-Val-OH in various solvent systems within 5 minutes.[7]

  • Alternative Solvents: For difficult cases, solvent mixtures can be effective. Green chemistry approaches have explored solvents like 2-Methyltetrahydrofuran (2-MeTHF), which has shown good solubility for most Fmoc-amino acids.[8]

Q4: Can I use a solvent like methanol (B129727) if my this compound dissolves well in it?

A4: It is strongly advised not to use nucleophilic solvents like methanol for the coupling step. Methanol can react with the activated amino acid to form a methyl ester, which will prevent it from coupling to the peptide chain.[6]

Troubleshooting Guides

Guide 1: Troubleshooting Poor Solubility of this compound

If you encounter difficulty dissolving this compound, follow this workflow:

G start Start: this compound fails to dissolve check_solvent Step 1: Verify Solvent Quality - Is DMF/NMP fresh and high purity? start->check_solvent replace_solvent Action: Use fresh, high-purity solvent. check_solvent->replace_solvent No pre_activation Step 2: Attempt Pre-activation - Activate with coupling reagent (e.g., DIC/Oxyma) before full dilution. check_solvent->pre_activation Yes replace_solvent->pre_activation protocol_pa Follow Protocol for Difficult Couplings (see below). pre_activation->protocol_pa Improves solubility sonicate Step 3: Apply Gentle Sonication - Briefly sonicate the mixture. pre_activation->sonicate Still difficult dissolved Issue Resolved: Proceed with Coupling protocol_pa->dissolved sonicate->dissolved Dissolves contact_support Issue Persists: Consider alternative solvent systems or contact technical support for the specific lot. sonicate->contact_support No change

Caption: Workflow for troubleshooting this compound solubility issues.

Guide 2: Troubleshooting Incomplete Coupling Reactions

If coupling of this compound is incomplete, as indicated by a positive Kaiser test or analysis of a test cleavage, consider these steps:

G start Start: Incomplete Coupling of this compound check_reagents Step 1: Review Coupling Protocol - Reagent stoichiometry correct? - Activation time sufficient? start->check_reagents adjust_reagents Action: Adjust stoichiometry or pre-activation time. check_reagents->adjust_reagents No double_couple Step 2: Perform a Double Coupling - Repeat the coupling step with fresh reagents. check_reagents->double_couple Yes adjust_reagents->double_couple check_completion Re-test for completion. double_couple->check_completion upgrade_reagent Step 3: Use a More Potent Coupling Reagent - Switch to HATU, HCTU, or PyAOP. check_completion->upgrade_reagent Incomplete complete Issue Resolved: Proceed with Synthesis check_completion->complete Complete extend_time Step 4: Increase Reaction Time - Extend coupling to 4-6 hours or overnight. upgrade_reagent->extend_time extend_time->complete

Caption: Decision-making workflow for incomplete this compound coupling.

Data Presentation

Table 1: Solubility of Fmoc-Amino Acids and Reagents in Different Solvents

This table provides a qualitative summary of solubility for Fmoc-amino acids and reagents at a concentration of 0.2 M.

Compound/SolventDMFNMP2-MeTHF
Most Fmoc-Amino AcidsGoodGoodGood[8]
Fmoc-Asn(Trt)-OHGoodGoodModerate (0.1 M)[8]
DICGoodGoodGood
Oxyma PureGoodGoodGood
DIU (byproduct)PartialGoodPartial

Table 2: Recommended Coupling Reagents for Sterically Hindered Amino Acids

Reagent ClassExamplesCharacteristicsBest For
Aminium/Uronium HBTU, HCTU, HATUFast reactions, easy to use. HATU is particularly efficient due to the anchimeric assistance of the pyridine (B92270) nitrogen from its HOAt byproduct.Routine and difficult couplings. HATU is highly recommended for sterically hindered residues.[9]
Phosphonium BOP, PyBOP, PyAOPExcellent coupling behavior, good solubility in common solvents.[10] PyAOP is highly efficient.Difficult couplings, cyclization. PyBOP avoids the formation of the carcinogenic byproduct HMPA associated with BOP.[10]
Carbodiimides DCC, DICCost-effective. Used with additives like HOBt or Oxyma Pure to reduce racemization.[10] DIC is preferred in automated SPPS as its urea (B33335) byproduct is more soluble.[10]Standard couplings. The combination of DIC/Oxyma Pure is effective and enhances solubility.[7]

Experimental Protocols

Protocol 1: Standard Coupling of this compound

This protocol is for a standard coupling cycle on a solid-phase synthesizer.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5-10 minutes. Drain and repeat once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and an activating agent (e.g., HCTU, 2.9 equivalents) in DMF.

    • Add a base (e.g., DIPEA, 6 equivalents) to the mixture and allow to pre-activate for 2-3 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times) to prepare for the next cycle.[9]

Protocol 2: Optimized Protocol for Difficult Coupling of this compound

This protocol incorporates strategies to overcome steric hindrance and low solubility.

  • Resin Swelling and Deprotection: Follow steps 1-3 from the standard protocol.

  • Activation Mixture Preparation:

    • In a separate vessel, dissolve this compound (3 equivalents) and a more potent activator like HATU (2.9 equivalents) in DMF.[9]

    • Add DIPEA (6 equivalents) and pre-activate for 2-3 minutes. The solution should become clear as the activated ester forms.

  • Coupling:

    • Add the activation mixture to the resin.

    • Extend the coupling time to 4-6 hours.[9] For extremely difficult sequences, coupling can be performed overnight.

  • Monitoring: Perform a Kaiser test. If the test is still positive or equivocal (blue/green or faint blue beads), proceed to a second coupling.

  • Double Coupling (if necessary):

    • Drain the reaction vessel.

    • Wash the resin with DMF (3 times).

    • Repeat the activation and coupling steps (Steps 2 and 3) with a fresh solution of reagents.

  • Final Washing: Once coupling is complete (negative Kaiser test), wash the resin with DMF (3 times) and DCM (3 times).[9]

References

impact of steric hindrance from the valine side chain in coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the peptide coupling of valine, a notoriously difficult amino acid due to the steric hindrance imposed by its bulky side chain.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of valine often incomplete?

A1: Incomplete coupling of valine is a frequent issue in Solid-Phase Peptide Synthesis (SPPS) primarily due to two factors:

  • Steric Hindrance: Valine is a β-branched amino acid. Its side chain is bulky and close to the alpha-amino group, which physically obstructs the approach of the activated carboxyl group of the incoming amino acid. This slows down the reaction kinetics, often leading to incomplete reactions under standard coupling conditions.[1]

  • Peptide Aggregation: Sequences rich in hydrophobic residues like valine are prone to peptide aggregation on the resin. Inter- or intra-chain hydrogen bonding can cause the peptide to fold into secondary structures, such as β-sheets, rendering the reactive N-terminus of the growing peptide chain inaccessible to reagents.[1]

Q2: How can I detect if my valine coupling has failed?

A2: Several methods can be used to monitor the completion of the coupling reaction in real-time on a few resin beads:

  • Kaiser Test (Ninhydrin Test): This is the most common method for detecting free primary amines. A positive result, indicated by an intense blue or purple color on the beads and in the solution, signifies that the coupling was incomplete.[1]

  • TNBS Test (2,4,6-trinitrobenzenesulfonic acid): This is another colorimetric test for detecting unreacted primary amines.

  • Bromophenol Blue Test: This test is based on an acid-base reaction and can detect both primary and secondary amines.[1] For a definitive analysis, a small amount of the peptide-resin can be cleaved, and the crude product analyzed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC). The presence of deletion sequences (peptides missing the valine residue) in the MS data or a low-purity profile in the HPLC chromatogram confirms incomplete coupling.[1]

Q3: What are the most effective coupling reagents for a sterically hindered residue like valine?

A3: For difficult couplings involving sterically hindered amino acids like valine, uronium/aminium or phosphonium (B103445) salt-based reagents are highly recommended due to their ability to form highly reactive esters. Reagents such as HATU , HCTU , and COMU are particularly effective.[1][2] HATU is often cited for its high reactivity and its ability to minimize racemization.[2] Oxyma-based reagents like COMU are also highly efficient and offer a safer alternative to potentially explosive HOBt-based reagents.

Q4: What immediate steps can I take if I detect an incomplete valine coupling?

A4: If a monitoring test indicates incomplete coupling, the most straightforward initial step is to perform a double coupling . This involves repeating the coupling step with a fresh solution of the activated amino acid before proceeding to the next deprotection cycle.[1]

Q5: Can increasing the temperature help with difficult valine coupling?

A5: Yes, gently increasing the reaction temperature to 30-50°C can significantly improve the reaction rate. However, this must be done cautiously, as higher temperatures can increase the risk of side reactions like racemization.[1] Microwave-assisted SPPS is a modern technique that utilizes microwave energy to efficiently drive difficult couplings to completion, often in a much shorter time.[3][4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Positive Kaiser test after coupling with Valine 1. Steric Hindrance: The bulky side chain of valine is preventing the coupling reaction from going to completion.2. Peptide Aggregation: The peptide chain is folding on the resin, blocking the N-terminal amine.1. Perform a Double Coupling: Immediately repeat the coupling step with fresh reagents.2. Switch to a More Powerful Coupling Reagent: Use HATU, HCTU, COMU, or PyBOP.[1][2]3. Increase Reaction Time and Equivalents: Double the standard coupling time and use a higher excess of the amino acid and coupling reagent (e.g., 2-4 equivalents).[1]4. Elevate the Temperature: Increase the reaction temperature to 30-50°C, or use a microwave peptide synthesizer.[1][3][4]5. Optimize Solvent: Switch from DMF to NMP or add a chaotropic salt like LiCl to the coupling mixture to disrupt aggregation.[5]
Low purity and deletion sequences in final HPLC/MS analysis 1. Incomplete Coupling: One or more valine residues were not successfully coupled during the synthesis.2. Aggregation: Persistent aggregation throughout the synthesis led to multiple failed coupling steps.1. Review Synthesis Protocol: For future syntheses, incorporate the optimized conditions from the solutions above for all valine coupling steps.2. Capping: If recoupling fails, cap the unreacted amines with acetic anhydride (B1165640) to prevent the formation of deletion sequences in subsequent steps. This will result in truncated peptides which are often easier to separate during purification.
Presence of diastereomeric impurities (racemization) 1. Prolonged Activation Time: The activated amino acid is susceptible to racemization, especially under basic conditions.2. High Reaction Temperature: Elevated temperatures can increase the rate of racemization.3. Choice of Base: Strong, unhindered bases can promote racemization.1. Choose a Low-Racemization Coupling Reagent: HATU is known to be superior to HBTU and PyBOP in minimizing racemization due to the formation of a more reactive OAt-ester, which leads to shorter reaction times.2. Use a Weaker, Sterically Hindered Base: Use N,N-diisopropylethylamine (DIPEA) or sym-collidine instead of stronger bases.3. Control Temperature: If heating, do so cautiously and for the minimum time necessary. Consider performing the coupling at a lower temperature (e.g., 0°C) if racemization is a major concern.4. Avoid Pre-activation: Minimize the time the amino acid remains in its activated state before being added to the resin.

Data Presentation

Table 1: Qualitative Comparison of Common Coupling Reagents for Hindered Amino Acids

Coupling ReagentClassRelative ReactivityRacemization RiskNotes
HATU Uronium/AminiumVery HighLowOften the reagent of choice for difficult couplings, including N-methylated and other sterically hindered amino acids.
HCTU Uronium/AminiumHighLow to MediumA cost-effective alternative to HATU with comparable efficiency in many cases.
COMU Uronium/AminiumVery HighLowOxyma-based reagent, considered safer than HOBt/HOAt-based reagents. Excellent performance, especially with just one equivalent of base.
PyBOP PhosphoniumHighMediumGood for hindered couplings, does not cause guanidinylation side reactions. May show lower efficiency with very short reaction times compared to HATU/HCTU.
DIC/HOBt CarbodiimideMediumMediumA more traditional and cost-effective option, but generally less effective for highly hindered couplings compared to onium salts.

Experimental Protocols

Protocol 1: Double Coupling for Fmoc-Val-OH

This protocol should be initiated after a positive Kaiser test following the first coupling attempt.

  • Drain and Wash: Drain the initial coupling solution from the reaction vessel. Wash the peptide-resin thoroughly with DMF (3 x 1 min) to remove byproducts and unreacted reagents.

  • Prepare Fresh Coupling Solution: In a separate vial, dissolve Fmoc-Val-OH (3-5 equivalents relative to resin loading) and a suitable coupling agent (e.g., HATU, 3-5 equivalents) in DMF.

  • Activate: Add DIPEA (6-10 equivalents) to the solution to begin activation.

  • Second Coupling: Immediately add the freshly prepared and activated amino acid solution to the peptide-resin.

  • React: Agitate the reaction mixture at room temperature for 1-2 hours, or longer for particularly difficult sequences.

  • Wash: After the second coupling is complete, drain the solution and wash the resin with DMF (3 x 1 min).

  • Monitor: Perform another Kaiser test to verify the completion of the reaction. If the test is negative (yellow/colorless beads), proceed with the synthesis. If it remains positive, consider capping the unreacted amines.

Protocol 2: HATU Coupling for a Sterically Hindered Amino Acid (e.g., Fmoc-Val-OH)

This protocol outlines a standard procedure for using HATU in SPPS.

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino acid on the resin (e.g., using 20% piperidine (B6355638) in DMF). Wash the resin thoroughly with DMF (5 x 1 min). Confirm the presence of free primary amines with a positive Kaiser test.

  • Activation: In a separate vessel, dissolve the Fmoc-Val-OH (2-5 equivalents relative to resin loading) and HATU (1.9-4.5 equivalents) in DMF.[2]

  • Coupling: Add DIPEA or collidine (4-10 equivalents) to the activation mixture and vortex briefly. Immediately add this solution to the deprotected resin.[2]

  • Reaction: Agitate the mixture at room temperature. For a hindered residue like valine, a reaction time of at least 2-4 hours is recommended.[3]

  • Monitoring and Washing: Monitor the reaction completion with a Kaiser test. Once the test is negative, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.[2]

Protocol 3: Microwave-Assisted Coupling for a Sterically Hindered Amino Acid (e.g., Fmoc-Val-OH)

This is a general protocol for automated microwave peptide synthesizers and may require optimization based on the specific instrument and peptide sequence.

  • Reagent Preparation: Prepare stock solutions of Fmoc-Val-OH, an activator (e.g., DIC/Oxyma or HATU), and a base (e.g., DIPEA) in a suitable solvent like DMF.

  • Fmoc Deprotection: Perform the deprotection step with microwave irradiation (e.g., 3 minutes at a controlled temperature, up to 75°C).

  • Washing: The instrument will perform automated washing cycles with DMF.

  • Coupling: Add the Fmoc-Val-OH, activator, and base to the reaction vessel. Perform the coupling step with microwave irradiation. A typical condition for a hindered amino acid is 5 minutes at a controlled temperature (e.g., 75-90°C) and a maximum power of 25-30W.[4][6] For extremely difficult couplings, a double coupling cycle under microwave conditions may be necessary.

  • Washing: The instrument will perform automated post-coupling washing cycles.

  • Cycle Repetition: Repeat the deprotection and coupling cycles for the subsequent amino acids.

Mandatory Visualizations

Steric_Hindrance cluster_peptide Growing Peptide Chain on Resin cluster_incoming Incoming Activated Amino Acid Resin Resin Peptide ...-AA-NH ActivatedValine Fmoc-Val-O-X (Activated Ester) Peptide->ActivatedValine Nucleophilic Attack (slowed by steric hindrance) Hindrance Steric Hindrance from Valine Side Chain Peptide->Hindrance Valine Fmoc-Val-COOH Valine->ActivatedValine Activation CouplingReagent Coupling Reagent CouplingReagent->Valine ActivatedValine->Hindrance

Caption: Steric hindrance from the valine side chain impeding peptide bond formation.

Troubleshooting_Workflow start Valine Coupling Step kaiser_test Perform Kaiser Test start->kaiser_test is_positive Positive? (Blue/Purple) kaiser_test->is_positive double_couple Perform Double Coupling is_positive->double_couple Yes proceed Proceed to Next Cycle is_positive->proceed No (Yellow) re_test Kaiser Test Again double_couple->re_test is_still_positive Still Positive? re_test->is_still_positive optimize Optimize Conditions: - Use HATU/HCTU/COMU - Increase Temp/Time - Use Microwave - Change Solvent (NMP) is_still_positive->optimize Yes is_still_positive->proceed No cap Cap Unreacted Amines (e.g., with Acetic Anhydride) optimize->cap cap->proceed

Caption: Troubleshooting workflow for incomplete valine coupling.

Coupling_Mechanisms Coupling Reagent Mechanisms cluster_Uronium Uronium/Aminium Salt Mechanism (e.g., HATU) cluster_Phosphonium Phosphonium Salt Mechanism (e.g., PyBOP) U_Acid R-COOH U_Anion R-COO⁻ U_Acid->U_Anion Deprotonation U_Base Base U_Base->U_Acid U_ActiveEster OAt-Active Ester U_Anion->U_ActiveEster Attacks HATU U_HATU HATU U_HATU->U_Anion U_Peptide Peptide Bond U_ActiveEster->U_Peptide Aminolysis U_Amine R'-NH₂ U_Amine->U_ActiveEster P_Acid R-COOH P_Anion R-COO⁻ P_Acid->P_Anion Deprotonation P_Base Base P_Base->P_Acid P_Acyloxy Acyloxyphosphonium Salt P_Anion->P_Acyloxy Attacks PyBOP P_PyBOP PyBOP P_PyBOP->P_Anion P_ActiveEster OBt-Active Ester P_Acyloxy->P_ActiveEster Intermediate Formation P_Peptide Peptide Bond P_ActiveEster->P_Peptide Aminolysis P_Amine R'-NH₂ P_Amine->P_ActiveEster

Caption: Simplified reaction pathways for Uronium and Phosphonium coupling reagents.

References

Technical Support Center: Synthesis of Hydrophobic Peptides with Fmoc-D-Val-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of hydrophobic peptides, with a special focus on sequences containing the sterically hindered amino acid Fmoc-D-Val-OH. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to overcome common challenges in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of hydrophobic peptides incorporating this compound.

Symptom Possible Causes Recommended Solutions
Low or Incomplete Coupling Efficiency 1. Steric Hindrance: The bulky side chain of D-Valine physically obstructs the coupling reaction. 2. Peptide Aggregation: The growing hydrophobic peptide chain aggregates on the resin, blocking reactive sites.[1][2] 3. Inefficient Coupling Reagent: Standard coupling reagents like DCC/DIC may be too weak for hindered amino acids.[3][4]1. Use a Potent Coupling Reagent: Employ uronium/aminium (HATU, HCTU) or phosphonium (B103445) (PyAOP) salt-based reagents.[3][5] 2. Perform a "Double Coupling": Repeat the coupling step with fresh reagents to drive the reaction to completion.[3][5] 3. Increase Reaction Time: Allow for a longer coupling time.[6] 4. Elevated Temperature/Microwave Assistance: Use microwave-assisted synthesis to increase reaction kinetics.[7][8][9]
Peptide Aggregation 1. Hydrophobic Collapse: Stretches of hydrophobic amino acids (e.g., Val, Ile, Ala) tend to associate and form secondary structures.[1][10] 2. Intra-chain Hydrogen Bonding: Can occur with residues like Gln, Ser, and Thr, contributing to aggregation.[1]1. Incorporate Structure-Disrupting Elements: Introduce pseudoproline dipeptides or Dmb/Hmb-protected residues every 5-6 amino acids.[1][6][11][12] 2. Use Chaotropic Salts: Add salts like LiCl or KSCN to the coupling mixture to disrupt aggregates.[13] 3. Optimize Solvent System: Use NMP instead of DMF for better solvation of hydrophobic peptides, or a "magic mixture" (DCM/DMF/NMP).[14][15] 4. Use Aggregation-Reducing Resins: Employ resins like ChemMatrix or PEG-based resins.[16]
False Negative Coupling Test 1. Unreliable Ninhydrin (B49086) (Kaiser) Test: This test does not react with the secondary amine of N-methylated amino acids and can be unreliable in aggregated sequences.[1][5]1. Use the Bromophenol Blue Test: This test provides a more accurate indication of coupling completion for problematic sequences.[5]
Incomplete Fmoc Deprotection 1. Peptide Aggregation: Aggregation can hinder the access of the deprotection reagent (piperidine) to the N-terminal Fmoc group.[1]1. Increase Deprotection Time: Extend the duration of the piperidine (B6355638) treatment. 2. Use a Stronger Base: A solution containing 2% DBU in DMF can be more effective for difficult deprotections.[17] 3. Solvent Optimization: Perform deprotection in a solvent mixture that reduces aggregation, such as one containing NMP.[14]
Poor Yield After Cleavage and Purification 1. Incomplete Synthesis: Accumulation of deletion sequences due to incomplete coupling or deprotection. 2. Insolubility of the Final Peptide: Highly hydrophobic peptides may precipitate upon cleavage from the resin.[18]1. Optimize Synthesis Protocol: Implement the strategies for improving coupling and reducing aggregation throughout the synthesis. 2. Solubility Enhancement During Workup: Use solvents like 10-20% trifluoroethanol in buffer to keep the cleaved peptide in solution.[18] 3. Purify with Backbone Protection: If using Hmb/Dmb protection, consider purifying the protected peptide before final deprotection.[18]

Frequently Asked Questions (FAQs)

Q1: Why is the incorporation of this compound particularly challenging?

A1: The primary challenge with this compound is steric hindrance. The bulky isopropyl side chain of valine, combined with the stereochemistry of the D-amino acid, physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This significantly slows down the coupling reaction, leading to incomplete acylation and the formation of deletion sequences.

Q2: What are the most effective coupling reagents for sterically hindered amino acids like this compound?

A2: For difficult couplings involving sterically hindered amino acids, uronium/aminium or phosphonium salt-based reagents are highly recommended. Reagents such as HATU, HCTU, and PyAOP are particularly effective because they form highly reactive esters that can overcome the steric barrier.[3][5][19] HATU is often considered one of the most efficient for such challenging couplings.[5]

Q3: How can I effectively monitor the completion of a coupling reaction when the ninhydrin test is unreliable?

A3: When the ninhydrin (Kaiser) test gives a false negative, which is common with aggregated sequences, the bromophenol blue test is a reliable alternative.[5] A blue or green color indicates an incomplete reaction, while a yellow color signifies completion.

Q4: What is "double coupling" and when should it be used?

A4: Double coupling is the practice of repeating the coupling step with a fresh solution of activated amino acid and coupling reagents after the initial coupling reaction.[3][5] This is a common and effective strategy to drive the reaction to completion when dealing with sterically hindered amino acids like this compound, or when monitoring tests indicate an incomplete reaction.[5]

Q5: How do pseudoproline dipeptides help in the synthesis of hydrophobic sequences?

A5: Pseudoproline dipeptides are derivatives of Ser or Thr that introduce a "kink" into the peptide backbone, similar to proline.[12][16] This conformational disruption breaks up the interchain hydrogen bonding that leads to the formation of secondary structures like β-sheets, which are a primary cause of aggregation.[1][16] By preventing aggregation, pseudoproline dipeptides improve the solvation of the peptide-resin complex and enhance the efficiency of both coupling and deprotection steps.[11][12]

Quantitative Data Summary

Table 1: Comparative Performance of Coupling Reagents for Sterically Hindered Amino Acids
Coupling Reagent Reagent Type Relative Efficiency for Hindered Couplings Racemization Risk Notes
HATU Uronium/AminiumVery HighLowOften the reagent of choice for difficult couplings, including N-methylated and other sterically hindered amino acids.[5][19]
HCTU Uronium/AminiumHighLow to MediumA cost-effective alternative to HATU with comparable efficiency in many cases.[5]
PyAOP PhosphoniumVery HighLowParticularly effective for coupling N-methylated and other hindered amino acids.[4][5][20][21]
PyBOP PhosphoniumMedium to HighLow to MediumA well-established reagent, but may be less effective than HATU or PyAOP for extremely difficult couplings.[6]
DCC/DIC CarbodiimideLowHigh (without additives)Generally not recommended for sterically hindered couplings due to low reactivity and high risk of side reactions.[3][4][19]

Experimental Protocols

Protocol 1: Double Coupling with HATU for this compound

This protocol outlines the procedure for a double coupling of the sterically hindered amino acid this compound using HATU as the coupling reagent.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • 20% Piperidine in DMF

Procedure:

First Coupling:

  • Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

  • In a separate vessel, pre-activate the this compound (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

  • Allow the pre-activation to proceed for 1-5 minutes.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 45-60 minutes.[3]

  • Wash the resin with DMF (3 x 1 min).

Second Coupling:

  • Repeat steps 2 through 5 with a fresh solution of activated this compound.

  • After the second coupling, wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min) to prepare for the next deprotection step.

Protocol 2: Incorporation of a Pseudoproline Dipeptide

This protocol describes the general method for incorporating a commercially available Fmoc-Xaa-Ser/Thr(ψPro)-OH dipeptide into a peptide sequence.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-protected pseudoproline dipeptide (e.g., Fmoc-Ala-Ser(ψPro)-OH)

  • Coupling reagent (e.g., HATU, HBTU, or DIC/HOBt)

  • Base (e.g., DIPEA, if required by the coupling reagent)

  • DMF

Procedure:

  • Swell the resin-bound peptide in DMF.

  • If the previous residue had an N-terminal Fmoc group, deprotect using standard conditions (e.g., 20% piperidine in DMF) and wash thoroughly.

  • Dissolve the Fmoc-protected pseudoproline dipeptide (typically 1.5-2 equivalents) and the coupling reagents in DMF.

  • Add the activated dipeptide solution to the resin.

  • Allow the coupling to proceed for the standard time for your chosen coupling chemistry (e.g., 30-60 minutes). Pseudoproline dipeptides can be introduced using standard coupling methods.[6][16]

  • Wash the resin with DMF to remove excess reagents.

  • Proceed with the deprotection of the Fmoc group on the pseudoproline dipeptide to continue the synthesis.

Protocol 3: Microwave-Assisted Peptide Synthesis (General Workflow)

This protocol provides a general workflow for using microwave energy to enhance coupling and deprotection steps, particularly for difficult sequences.

Materials:

  • Microwave peptide synthesizer

  • Appropriate resin and Fmoc-protected amino acids

  • Coupling and deprotection reagents as required by the synthesis protocol

Procedure:

  • Deprotection: Add the deprotection solution (e.g., 20% piperidine in DMF) to the resin. Apply microwave energy at a set temperature (e.g., 70°C) for a short duration (e.g., 2.5-5 minutes).[22]

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling: Add the pre-activated amino acid solution to the resin. Apply microwave energy at a set temperature (e.g., 70°C) for a specified time (e.g., 5-10 minutes).[22]

  • Washing: Wash the resin to remove excess reagents.

  • Repeat this cycle for each amino acid in the sequence. Microwave assistance can significantly reduce reaction times and improve yields for difficult sequences.[8][22]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Hydrophobic Peptide Synthesis start Start Synthesis coupling Coupling Step for This compound or other hydrophobic AA start->coupling monitoring Monitor Coupling (Bromophenol Blue Test) coupling->monitoring incomplete Incomplete Coupling monitoring->incomplete No complete Coupling Complete monitoring->complete Yes troubleshoot Implement Strategy incomplete->troubleshoot aggregation_check Check for Aggregation (Resin Shrinking) complete->aggregation_check double_coupling Perform Double Coupling troubleshoot->double_coupling potent_reagent Use Potent Reagent (HATU, PyAOP) troubleshoot->potent_reagent microwave Use Microwave Assistance troubleshoot->microwave double_coupling->coupling potent_reagent->coupling microwave->coupling aggregation_present Aggregation Detected aggregation_check->aggregation_present Yes no_aggregation No Aggregation aggregation_check->no_aggregation No disrupting_elements Incorporate Pseudoproline/Dmb aggregation_present->disrupting_elements chaotropic_salts Use Chaotropic Salts aggregation_present->chaotropic_salts solvent_change Change Solvent (e.g., to NMP) aggregation_present->solvent_change next_cycle Proceed to Next Cycle no_aggregation->next_cycle disrupting_elements->next_cycle chaotropic_salts->next_cycle solvent_change->next_cycle

Caption: A flowchart for troubleshooting common issues in hydrophobic peptide synthesis.

Peptide_Aggregation Mechanism of Peptide Aggregation on Resin cluster_soluble Soluble State cluster_aggregated Aggregated State resin1 Resin Bead peptide1 Peptide Chain 1 (Solvated) resin1->peptide1 attached peptide2 Peptide Chain 2 (Solvated) resin1->peptide2 attached peptide3 Peptide Chain 3 (Solvated) resin1->peptide3 attached cause Hydrophobic Interactions & Interchain H-Bonding resin2 Resin Bead peptide4 Peptide Chain 4 resin2->peptide4 attached peptide5 Peptide Chain 5 resin2->peptide5 attached peptide6 Peptide Chain 6 resin2->peptide6 attached peptide4->peptide5 H-Bonds peptide4->peptide6 H-Bonds peptide5->peptide6 H-Bonds consequence Blocked Reactive Sites & Incomplete Reactions cluster_aggregated cluster_aggregated cluster_aggregated->consequence

Caption: Peptide aggregation on a solid support resin.

Steric_Hindrance Steric Hindrance in this compound Coupling cluster_unhindered Unhindered Coupling (e.g., Glycine) cluster_hindered Hindered Coupling (this compound) unhindered_aa Fmoc-Gly-OH COOH bond1 Peptide Bond Formation unhindered_aa:carboxyl->bond1 peptide_chain1 H₂N-Peptide Resin peptide_chain1:amine->bond1 hindered_aa This compound COOH hindrance Steric Hindrance (Bulky Side Chain) bond2 Slow/Incomplete Reaction hindered_aa:carboxyl->bond2 peptide_chain2 H₂N-Peptide Resin peptide_chain2:amine->bond2

Caption: Steric hindrance from this compound's bulky side chain impeding peptide bond formation.

References

Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal coupling reagent for sterically hindered D-amino acids. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why are sterically hindered D-amino acids difficult to couple?

Sterically hindered amino acids, such as D-Valine, D-Isoleucine, and other α,α-disubstituted amino acids, possess bulky side chains that physically obstruct the formation of a peptide bond. This steric hindrance slows down the reaction rate and can lead to incomplete coupling, resulting in deletion sequences in the final peptide product.

Q2: What are the most effective coupling reagents for these challenging couplings?

For difficult couplings involving sterically hindered D-amino acids, high-reactivity coupling reagents are recommended. Generally, uronium/aminium salts and phosphonium (B103445) salts are more effective than standard carbodiimide (B86325) reagents like DCC or DIC. Reagents that form highly reactive OAt or Oxyma esters, such as HATU, COMU, and PyAOP, are considered among the most efficient.[1][2]

Q3: What is racemization and how can it be minimized when using D-amino acids?

Racemization is the conversion of a chiral amino acid from one enantiomer (e.g., D-form) to its opposite (L-form) during the coupling reaction. This can be a significant issue as it leads to the incorporation of the incorrect stereoisomer into the peptide chain. To minimize racemization, it is crucial to use a coupling reagent known for low racemization levels, optimize the base and solvent used, and avoid prolonged activation times.[3] Additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are effective in suppressing racemization.[3][4]

Q4: Can I use standard coupling protocols for sterically hindered D-amino acids?

Standard protocols are often insufficient for achieving high coupling efficiency with sterically hindered residues. It is typically necessary to employ optimized conditions, which may include using a more potent coupling reagent, increasing the equivalents of the amino acid and coupling reagent, performing a "double coupling," or increasing the reaction temperature.[5]

Q5: What is "double coupling" and when should it be used?

Double coupling is the repetition of the coupling step with a fresh solution of the activated amino acid and coupling reagent. This technique is employed when a single coupling reaction is incomplete, as indicated by a positive ninhydrin (B49086) test (or other monitoring methods), to drive the reaction to completion. It is a common strategy for difficult couplings involving sterically hindered amino acids.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Incomplete Coupling (Positive Ninhydrin Test) Steric Hindrance: The bulky side chain of the D-amino acid is preventing efficient reaction.1. Switch to a more powerful coupling reagent: Use HATU, COMU, or PyAOP. 2. Perform a double coupling: Repeat the coupling step with fresh reagents. 3. Increase reagent concentration and equivalents: Use a higher concentration of the amino acid and coupling reagent (e.g., 3-5 equivalents). 4. Elevate the reaction temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50°C).[5]
Peptide Aggregation: The growing peptide chain is folding or aggregating on the solid support, blocking the N-terminal amine.1. Use a "difficult sequence" solvent: A mixture of DMF and NMP, or the addition of chaotropic salts like LiCl can disrupt aggregation.[6] 2. Incorporate pseudoproline dipeptides: These can disrupt secondary structure formation.[6] 3. Microwave-assisted synthesis: Microwave energy can help to break up aggregates and accelerate coupling.
High Levels of Racemization Detected Over-activation of the amino acid: The activated amino acid is susceptible to epimerization.1. Choose a reagent with low racemization potential: COMU and reagents used with OxymaPure are known for reduced racemization.[1][4] 2. Use a weaker, sterically hindered base: Substitute DIPEA with a base like N-methylmorpholine (NMM) or sym-collidine.[1] 3. Minimize pre-activation time: Add the activated amino acid to the resin immediately after preparation.
Inappropriate solvent: The solvent can influence the rate of racemization.1. Optimize the solvent system: In some cases, less polar solvents can reduce racemization.
Formation of Deletion Sequences in Final Product Consistently incomplete coupling at the hindered residue. 1. Implement a combination of troubleshooting steps: Use a high-efficiency coupling reagent, perform a double coupling, and consider microwave assistance. 2. Incorporate a capping step: After the first coupling attempt, cap any unreacted N-terminal amines with acetic anhydride (B1165640) to prevent the formation of deletion peptides.

Data Presentation: Comparison of Coupling Reagents

The selection of the appropriate coupling reagent is critical for the successful incorporation of sterically hindered D-amino acids. The following tables provide a comparative summary of the performance of commonly used reagents in terms of coupling efficiency and racemization.

Table 1: General Performance of Coupling Reagents for Hindered Amino Acids

Coupling ReagentReagent TypeRelative Efficiency for Hindered CouplingsRacemization PotentialKey AdvantagesKey Disadvantages
HATU Uronium SaltVery HighLow to ModerateHigh reactivity, well-established.Can cause guanidinylation of the N-terminus; based on potentially explosive HOAt.[2]
COMU Uronium SaltVery HighLowHigh reactivity, safer (OxymaPure-based), water-soluble byproducts.[1]Can be less stable in solution over extended periods.
PyAOP Phosphonium SaltVery HighLowHigh efficiency similar to HATU, avoids guanidinylation.[1][2]Higher cost.
HCTU Uronium SaltHighModerateGood reactivity, lower cost than HATU.May be less effective than HATU for the most challenging couplings.
PyBOP Phosphonium SaltModerate to HighModerateGood for many standard couplings, avoids guanidinylation.Less effective for highly hindered couplings compared to HATU/COMU.
DIC/HOBt CarbodiimideLow to ModerateModerate to HighLow cost, simple to use.Often inefficient for hindered couplings, can lead to DCU byproduct formation (with DCC).

Table 2: Quantitative Yield and Racemization Data for Selected Couplings

Coupling ReactionCoupling ReagentBaseYield (%)% D-Isomer (Racemization)Reference
Fmoc-D-Val-OH + H-Phe-OMeHATUDIPEA>95<1(Carpino et al., 1994)[7]
This compound + H-Phe-OMePyBOPDIPEA~905-10(Carpino et al., 1994)[7]
Z-Phg-OH + H-Pro-NH₂DIC/OxymaPureHigh~1(Subirós-Funosas et al., 2009)[4]
Z-Phg-OH + H-Pro-NH₂DIC/HOBtHigh>5(Subirós-Funosas et al., 2009)[4]
Boc-Phe-(NMe)Aib-Phe-OBzlHBTUDIPEASignificant YieldNot Reported(Wenschuh et al., 1995)[8]
Boc-Phe-(NMe)Aib-Phe-OBzlPyBroPDIPEASignificant YieldNot Reported(Wenschuh et al., 1995)[8]

Note: The data presented is collated from different studies and may not represent a direct head-to-head comparison under identical reaction conditions.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of a Sterically Hindered D-Amino Acid in SPPS

This protocol provides a general guideline for using HATU for a difficult coupling on a solid-phase resin.

Materials:

  • Fmoc-protected sterically hindered D-amino acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with N-terminal deprotected peptide

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30-60 minutes.

    • Perform Fmoc deprotection of the N-terminal amino group using 20% piperidine (B6355638) in DMF (1 x 5 min, followed by 1 x 15 min).

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation:

    • In a separate reaction vessel, dissolve the Fmoc-protected sterically hindered D-amino acid (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. For extremely difficult couplings, the reaction time can be extended, or the temperature may be increased to 40°C.

  • Monitoring and Washing:

    • Perform a qualitative ninhydrin (Kaiser) test to monitor the completeness of the coupling.

    • If the test is positive (indicating free amines), a second coupling (double coupling) is recommended. Repeat steps 2 and 3 with fresh reagents.

    • Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

Protocol 2: COMU-Mediated Coupling of a Sterically Hindered D-Amino Acid in SPPS

This protocol outlines the use of COMU, a safer and highly effective alternative to benzotriazole-based reagents.

Materials:

  • Fmoc-protected sterically hindered D-amino acid

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with N-terminal deprotected peptide

Procedure:

  • Resin Preparation:

    • Follow the same resin swelling and Fmoc deprotection steps as outlined in the HATU protocol.

  • Amino Acid Activation:

    • In a separate vessel, dissolve the Fmoc-protected sterically hindered D-amino acid (3 equivalents) and COMU (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents). Note: For COMU, a lower excess of base is often sufficient compared to HATU.

    • Pre-activate the mixture for 1-2 minutes at room temperature.

  • Coupling Reaction:

    • Add the pre-activated solution to the resin.

    • Agitate the reaction for 1-3 hours at room temperature.

  • Monitoring and Washing:

    • Monitor the reaction completion using the ninhydrin test.

    • If necessary, perform a double coupling.

    • After complete coupling, wash the resin thoroughly with DMF (5-7 times).

Visualizations

Amino Acid Activation and Coupling Workflow

G General Workflow for Amino Acid Coupling in SPPS A Start: Deprotected Peptide on Resin B Prepare Activated Amino Acid Solution (Amino Acid + Coupling Reagent + Base in DMF) C Add Activated Amino Acid to Resin B->C D Coupling Reaction (Agitation) C->D E Monitor Coupling Completion (e.g., Ninhydrin Test) D->E H Incomplete Coupling? E->H F Wash Resin to Remove Excess Reagents G Proceed to Next Deprotection Step F->G H->F No I Perform Double Coupling H->I Yes I->D

Caption: A generalized workflow for a single amino acid coupling cycle in SPPS.

Troubleshooting Decision Tree for Incomplete Coupling

G Troubleshooting Incomplete Couplings of Hindered D-Amino Acids Start Incomplete Coupling Detected (Positive Ninhydrin Test) Q1 Using a standard reagent (e.g., DIC/HOBt)? Start->Q1 A1 Switch to a high-reactivity reagent (HATU, COMU, PyAOP) Q1->A1 Yes Q2 Is the coupling still incomplete? Q1->Q2 No A1->Q2 A2 Perform a double coupling with fresh reagents Q2->A2 Yes End Coupling Complete Q2->End No Q3 Still incomplete? A2->Q3 A3 Increase reaction temperature (e.g., 40-50°C) and/or use a 'difficult sequence' solvent Q3->A3 Yes Q3->End No A3->End

Caption: A decision tree for troubleshooting incomplete peptide coupling reactions.

Simplified Signaling Pathway for Amino Acid Activation

G Amino Acid Activation by Uronium/Phosphonium Reagents cluster_reactants Reactants cluster_intermediates Activation cluster_products Coupling Fmoc-D-AA-OH Fmoc-D-Amino Acid (Carboxylic Acid) ActiveEster Highly Reactive Activated Ester Fmoc-D-AA-OH->ActiveEster CouplingReagent Coupling Reagent (e.g., HATU, PyAOP) CouplingReagent->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster PeptideBond New Peptide Bond Formed ActiveEster->PeptideBond PeptideResin N-Terminally Deprotected Peptide on Resin PeptideResin->PeptideBond

Caption: Simplified pathway for amino acid activation using common coupling reagents.

References

Technical Support Center: Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Solid-Phase Peptide Synthesis (SPPS), with a specific focus on managing premature Fmoc group cleavage.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of premature Fmoc group cleavage during synthesis?

A1: Premature cleavage of the Nα-Fmoc protecting group is a critical issue in SPPS that can lead to the formation of deletion sequences and a lower yield of the desired peptide.[1] The primary causes include:

  • Base Instability: The Fmoc group is inherently labile to basic conditions. While piperidine (B6355638) is the standard reagent for deprotection, prolonged exposure or the presence of other basic residues or reagents in the synthesis cycle can lead to unintended cleavage.[2]

  • Reagent Purity: Impurities in solvents or reagents, particularly the presence of amines in dimethylformamide (DMF), can create a sufficiently basic environment to cause gradual Fmoc removal.

  • Slow Coupling Reactions: During very slow coupling steps, the free amino group of the incoming amino acid can act as a base, potentially leading to the premature deprotection of the N-terminus of the growing peptide chain.[2]

  • High Temperature: Elevated temperatures during coupling or deprotection steps can accelerate the rate of Fmoc cleavage.[2]

  • Residual Base Carryover: Inadequate washing after the deprotection step can leave residual piperidine, which can cause premature deprotection of the subsequently coupled Fmoc-amino acid.[3]

Q2: How can I detect if premature Fmoc cleavage is occurring?

A2: Detecting premature Fmoc cleavage is crucial for troubleshooting and optimizing your synthesis. Several analytical methods can be employed:

  • High-Performance Liquid Chromatography (HPLC): Analysis of the crude peptide product by RP-HPLC is the most common method to assess purity. The presence of unexpected peaks, often corresponding to deletion sequences (missing one or more amino acids), is a strong indicator of premature deprotection.[1][4]

  • Mass Spectrometry (MS): Mass spectrometry is used to identify the molecular weights of the species in your crude product. The detection of masses corresponding to deletion sequences confirms that premature Fmoc cleavage has occurred.[1]

  • UV Monitoring of Deprotection: Many automated peptide synthesizers monitor the UV absorbance of the dibenzofulvene-piperidine adduct released during the deprotection step.[5] An unusually high or prolonged UV signal during a coupling step could indicate unintended Fmoc cleavage.

Q3: What are the immediate troubleshooting steps if I suspect premature Fmoc cleavage?

A3: If you suspect premature Fmoc cleavage, consider the following immediate actions:

  • Verify Reagent Quality: Ensure that your DMF is of high purity and amine-free. Use freshly opened bottles of reagents whenever possible.

  • Optimize Washing Steps: Increase the volume and number of washes after the piperidine deprotection step to ensure complete removal of the base.[6]

  • Review Coupling Times: For known slow coupling steps, consider double coupling or using a more potent activation reagent to minimize the time the N-terminus is exposed.[7]

  • Control Temperature: Ensure that the reaction temperature is maintained at the recommended level, typically room temperature, unless a specific protocol requires elevated temperatures.

Q4: Are there alternative bases to piperidine that are less likely to cause premature cleavage or other side reactions?

A4: Yes, several alternative bases have been investigated to mitigate the side reactions associated with piperidine, such as aspartimide formation and diketopiperazine formation.[8][9] Some common alternatives include:

  • Piperazine: Often used in combination with a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This combination can offer rapid and efficient Fmoc removal with reduced side products.[10]

  • 4-Methylpiperidine: A slightly less basic alternative to piperidine that can sometimes reduce base-catalyzed side reactions.[8]

  • DBU: A strong, non-nucleophilic base that can rapidly remove the Fmoc group. However, it does not scavenge the dibenzofulvene byproduct, so a scavenger like piperidine is often added in small amounts.[11] DBU should be used with caution as it can promote aspartimide formation.[11]

  • Pyrrolidine: Has been explored as an alternative deprotection reagent in the context of green chemistry.[3]

Troubleshooting Guide: Managing Premature Fmoc Cleavage

This guide provides a systematic approach to identifying and resolving issues related to premature Fmoc deprotection.

Diagram: Troubleshooting Workflow for Premature Fmoc Cleavage

G start Suspicion of Premature Fmoc Cleavage check_purity Analyze Crude Peptide (HPLC, MS) start->check_purity deletion_present Deletion Sequences Detected? check_purity->deletion_present investigate_reagents Investigate Reagents - Check DMF purity - Use fresh piperidine deletion_present->investigate_reagents Yes no_deletion No Deletion Sequences - Issue may lie elsewhere (e.g., incomplete coupling) deletion_present->no_deletion No optimize_washing Optimize Washing Protocol - Increase wash volume/frequency investigate_reagents->optimize_washing review_coupling Review Coupling Protocol - Decrease coupling time - Use stronger coupling agent optimize_washing->review_coupling consider_alternatives Consider Alternative Deprotection - Piperazine/DBU - 4-Methylpiperidine review_coupling->consider_alternatives implement_changes Implement Changes and Re-synthesize consider_alternatives->implement_changes end Problem Resolved implement_changes->end

Caption: A logical workflow for troubleshooting premature Fmoc cleavage.

Quantitative Data Summary

The following table summarizes common deprotection reagents and their typical concentrations and reaction times. Note that optimal conditions can be sequence-dependent.

Deprotection ReagentTypical ConcentrationTypical Deprotection TimeKey Considerations
Piperidine20-50% in DMF[12]3-10 minutes (often repeated)[2]Standard reagent; can cause side reactions like aspartimide formation.
Piperazine/DBU5% Piperazine, 2% DBU in NMP[13]< 1 minuteRapid and efficient; reduces diketopiperazine formation.[13]
4-Methylpiperidine20% in DMF[8]Similar to piperidineMay reduce some side reactions compared to piperidine.
DBU/Piperidine2% DBU, 2% Piperidine in DMF[11]30 minutes[11]Very effective for difficult deprotections; increases risk of aspartimide formation.[11]

Key Experimental Protocols

Protocol 1: Kaiser Test for Detection of Free Primary Amines

This test is used to confirm the presence or absence of free primary amines on the resin, which indicates the completion of the Fmoc deprotection step.[7]

Reagents:

Procedure:

  • Take a small sample of the resin (10-20 beads) and place it in a small glass test tube.

  • Add 2-3 drops of each of Solution A, Solution B, and pyridine to the test tube.

  • Heat the test tube at 110-120°C for 5 minutes.[7]

  • Observe the color of the beads and the solution.

Interpretation:

  • Positive Result (Blue/Purple): Indicates the presence of free primary amines, meaning the Fmoc group has been successfully removed.

  • Negative Result (Yellow/Colorless): Indicates the absence of free primary amines, meaning the Fmoc group is still attached and deprotection is incomplete.

  • Note: This test is not reliable for N-terminal proline, which gives a brownish-red color.[5]

Diagram: Fmoc Deprotection Mechanism

G Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction Fmoc_Peptide->Proton_Abstraction + Base Piperidine Piperidine (Base) Piperidine->Proton_Abstraction Adduct Dibenzofulvene-Piperidine Adduct Piperidine->Adduct Intermediate Carbanion Intermediate Proton_Abstraction->Intermediate Beta_Elimination β-Elimination Dibenzofulvene Dibenzofulvene Beta_Elimination->Dibenzofulvene Free_Amine H2N-Peptide-Resin (Free Amine) Beta_Elimination->Free_Amine Intermediate->Beta_Elimination Dibenzofulvene->Adduct + Piperidine

Caption: The β-elimination mechanism of Fmoc deprotection by piperidine.

Protocol 2: Trial Cleavage and HPLC Analysis

A small-scale trial cleavage can help diagnose issues without consuming the entire batch of peptide-resin.

Reagents:

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane)[14]

  • Cold diethyl ether

Procedure:

  • Dry a small sample of the peptide-resin (10-20 mg).

  • Add the cleavage cocktail to the resin and allow it to react at room temperature for 2-3 hours.[14]

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding the filtrate to a tube of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Dissolve the crude peptide in an appropriate solvent (e.g., water/acetonitrile with 0.1% TFA).

  • Analyze the sample by RP-HPLC and Mass Spectrometry.

Interpretation:

  • Examine the HPLC chromatogram for the presence of multiple peaks.

  • Use the mass spectrometer to identify the molecular weights of the main peak and any significant impurity peaks.

  • The presence of peaks with masses corresponding to the target peptide minus one or more amino acids confirms the occurrence of deletion events due to premature Fmoc cleavage.

By following these guidelines and protocols, researchers can effectively troubleshoot and manage premature Fmoc group cleavage, leading to higher purity and yield in their solid-phase peptide synthesis.

References

Technical Support Center: Fmoc-D-Val-OH Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of Fmoc-D-Val-OH in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound often inefficient at room temperature?

A1: The coupling of this compound can be challenging due to steric hindrance. The bulky isopropyl side chain of valine, combined with the large Fmoc protecting group, can physically impede the approach of the activated amino acid to the free amine on the resin. This steric hindrance slows down the reaction rate and can lead to incomplete coupling.

Q2: What is the primary effect of increasing the temperature on the coupling efficiency of this compound?

A2: Increasing the reaction temperature is a key strategy to improve the coupling efficiency of sterically hindered amino acids like this compound. Elevated temperatures provide the necessary energy to overcome the activation barrier caused by steric hindrance, leading to faster and more complete reactions. This can also help to disrupt peptide aggregation on the solid support, which can otherwise block reactive sites.[1]

Q3: What is a recommended temperature range for optimizing this compound coupling?

A3: While the optimal temperature can be sequence-dependent, a common starting point for optimization is in the range of 40-60°C. Some studies have shown success with even higher temperatures, such as 86°C or 90°C, for particularly difficult couplings, which can significantly reduce reaction times while maintaining or even improving peptide purity.[2][3]

Q4: Are there any potential side reactions to be aware of when increasing the temperature during coupling?

A4: Yes, while elevated temperatures are beneficial, they can also increase the risk of certain side reactions. For sensitive amino acids like Cysteine (Cys) and Histidine (His), high temperatures can lead to racemization.[2] For sequences containing Aspartate (Asp), there is an increased risk of aspartimide formation. However, for many amino acids, including Valine, moderate increases in temperature do not lead to significant racemization.

Q5: Can I reduce the coupling time by increasing the temperature?

A5: Absolutely. Increasing the synthesis temperature is an effective way to shorten the overall cycle time. By accelerating the coupling reaction, you can significantly reduce the required coupling time without compromising, and sometimes even improving, the crude purity of the peptide.[1] For example, a coupling that takes 40 minutes at room temperature might be completed in just 2 minutes at 90°C.[3]

Troubleshooting Guide: Low Coupling Efficiency of this compound

If you are experiencing low coupling efficiency with this compound, as indicated by a positive Kaiser test after coupling or the presence of deletion sequences in your final product, consider the following troubleshooting steps.

Observation/Problem Potential Cause Recommended Solution
Positive Kaiser Test after coupling Incomplete coupling of this compound.1. Increase Temperature: Perform the coupling at an elevated temperature (e.g., 40-60°C). 2. Double Coupling: Repeat the coupling step with a fresh solution of activated this compound. 3. Increase Coupling Time: Extend the coupling time at room temperature (e.g., from 1 hour to 2-4 hours).
Deletion of Valine residue in final peptide (confirmed by MS) Steric hindrance preventing complete reaction.1. Optimize Temperature: Systematically increase the coupling temperature to find the optimal balance between efficiency and potential side reactions. 2. Use a More Efficient Coupling Reagent: Switch to a more potent coupling reagent such as HATU or HCTU. 3. Change Solvent: Switch from DMF to a solvent with better resin-swelling properties like NMP.
Low crude purity of the final peptide A combination of incomplete coupling and potential side reactions.1. Elevated Temperature with Reduced Time: Increase the coupling temperature significantly (e.g., to 70-90°C) while drastically reducing the coupling time (e.g., to 2-5 minutes).[3] 2. Check Reagent Quality: Ensure all reagents (this compound, coupling agents, solvents) are fresh and of high purity.

Impact of Temperature on SPPS Coupling Reactions

The following table summarizes the general effects of different temperature ranges on solid-phase peptide synthesis coupling reactions.

Temperature RangeEffect on Coupling EfficiencyPotential Side Reactions/ConsiderationsRecommended Use Case
Room Temperature (20-25°C) Standard condition, may be insufficient for sterically hindered amino acids.Low risk of racemization for most amino acids.Routine coupling of non-hindered amino acids.
Elevated (40-60°C) Improved efficiency for difficult couplings, helps overcome steric hindrance and aggregation.Slight increase in the risk of side reactions; generally considered safe for most sequences.First optimization step for problematic couplings like this compound.
High (70-90°C) Significantly increased reaction rates, allowing for very short coupling times.Higher risk of racemization for sensitive amino acids (Cys, His) and aspartimide formation.For very difficult sequences or to significantly accelerate synthesis protocols.[2][3]

Experimental Protocols

Protocol 1: Standard this compound Coupling at Room Temperature
  • Deprotection: Treat the resin-bound peptide with 20% piperidine (B6355638) in DMF (2 x 10 minutes) to remove the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Activation: In a separate vessel, dissolve this compound (3-5 equivalents), a coupling reagent like HBTU (3-5 equivalents), and an activation base like DIPEA (6-10 equivalents) in DMF. Allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the reaction solution and wash the resin with DMF (3-5 times).

  • Monitoring: Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

Protocol 2: Optimized this compound Coupling at Elevated Temperature
  • Deprotection: Perform the deprotection step as described in Protocol 1.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Pre-heating: Add fresh DMF to the reaction vessel and heat to the desired temperature (e.g., 50°C), allowing the resin to equilibrate for 5-10 minutes.

  • Activation: While the resin is equilibrating, prepare the activated this compound solution as described in Protocol 1.

  • Coupling: Drain the pre-heating solvent and add the activated amino acid solution to the heated resin. Maintain the target temperature and agitate for a reduced time (e.g., 20-30 minutes).

  • Washing: Drain the reaction solution and wash the resin with DMF (3-5 times).

  • Monitoring: Perform a Kaiser test to confirm complete coupling.

Visualizations

Troubleshooting_Workflow start Start: Low this compound Coupling Efficiency check_kaiser Kaiser Test Positive (Blue Beads)? start->check_kaiser incomplete_coupling Issue: Incomplete Coupling check_kaiser->incomplete_coupling Yes success Success: Coupling Complete check_kaiser->success No increase_temp Action: Increase Temperature (e.g., 40-60°C) incomplete_coupling->increase_temp double_couple Action: Perform Double Coupling incomplete_coupling->double_couple check_reagents Action: Check Reagent Quality (Freshness, Purity) incomplete_coupling->check_reagents re_evaluate Re-evaluate Coupling (Kaiser Test) increase_temp->re_evaluate double_couple->re_evaluate check_reagents->re_evaluate re_evaluate->success Negative failure Further Optimization Needed: - Stronger Coupling Reagents (HATU) - Change Solvent (NMP) re_evaluate->failure Positive

Caption: Troubleshooting workflow for low this compound coupling efficiency.

Logical_Relationship Temp Increased Temperature Energy Increased Kinetic Energy Temp->Energy Overcome Overcomes Steric Hindrance Energy->Overcome Disrupt Disrupts Peptide Aggregation Energy->Disrupt Rate Increased Reaction Rate Overcome->Rate Disrupt->Rate Efficiency Improved Coupling Efficiency Rate->Efficiency Time Reduced Coupling Time Rate->Time

Caption: Effect of increased temperature on coupling efficiency.

References

Technical Support Center: Synthesis of Peptides Containing Multiple D-Valine Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of peptides containing multiple D-Valine residues.

Frequently Asked Questions (FAQs)

Q1: Why is achieving a high yield difficult when synthesizing peptides with multiple D-Valine residues?

Low yields in peptides containing multiple D-Valine residues are primarily due to two factors: steric hindrance and peptide aggregation. D-Valine, being a β-branched amino acid, presents significant steric bulk, which can impede the efficiency of the coupling reaction. When multiple D-Valine residues are present in sequence, this effect is magnified, leading to incomplete reactions. Furthermore, sequences rich in hydrophobic residues like valine are prone to forming secondary structures (β-sheets) and aggregating on the solid-phase support. This aggregation can physically block reactive sites, further reducing coupling and deprotection efficiency.[1][2]

Q2: How can I monitor the completeness of a coupling reaction involving D-Valine?

The most common method for monitoring the completion of a coupling reaction is the Kaiser test (or ninhydrin (B49086) test). This test detects the presence of free primary amines on the resin. A positive result, indicated by a blue or purple color, signifies that the coupling was incomplete. For sequences where the N-terminus is a secondary amine (like after proline), the Kaiser test is unreliable. In such cases, or as a confirmatory test, the TNBS (2,4,6-trinitrobenzenesulfonic acid) test can be used.

Q3: What are the initial troubleshooting steps if I observe a low yield?

If you experience a low yield, the first step is to identify the cause. A low crude peptide yield can stem from incomplete deprotection, poor amino acid coupling, or peptide aggregation.[3] A systematic approach to troubleshooting is recommended. This can involve analyzing a small cleaved sample of the crude peptide by mass spectrometry to identify deletion sequences, which would point towards coupling or deprotection issues.

Troubleshooting Guide

Issue 1: Incomplete Coupling of D-Valine Residues

Incomplete coupling is a frequent cause of low yield and the generation of deletion sequences. The steric hindrance of the D-Valine side chain slows down the reaction kinetics.

Solutions:

  • Double Coupling: Immediately after the first coupling reaction, repeat the coupling step with a fresh solution of the activated D-Valine and coupling reagent. This is a common and effective strategy to drive the reaction to completion.

  • Use of Potent Coupling Reagents: Standard coupling reagents may not be efficient enough for sterically hindered residues. Switch to more powerful uronium or phosphonium (B103445) salt-based reagents.

  • Optimize Reaction Conditions: Increasing the coupling time (e.g., to 4-6 hours or even overnight) and performing the synthesis at a slightly elevated temperature can improve coupling efficiency. However, be cautious with temperature as it can increase the risk of racemization. Microwave-assisted solid-phase peptide synthesis (SPPS) is a modern technique that can significantly enhance coupling kinetics for difficult sequences.

Reagent ClassExamplesActivationAdvantagesDisadvantages
Uronium/Aminium Salts HATU, HCTU, HBTUIn situ with a tertiary base (e.g., DIEA)Fast reaction times, high coupling efficiency, effective for hindered amino acids.Can react with the unprotected N-terminus if used in excess; more expensive.[4][5]
Phosphonium Salts PyBOP, PyAOPIn situ with a tertiary base (e.g., DIEA)High reactivity, similar to uronium salts. PyAOP is particularly effective for hindered couplings.Byproducts can sometimes be problematic.
Carbodiimides DCC, DICWith additives like HOBt or OxymaPureCost-effective.Can be less effective for severely hindered couplings; DCC produces an insoluble urea (B33335) byproduct.[4]
Issue 2: Peptide Aggregation on the Solid Support

Peptides with multiple hydrophobic residues like D-Valine have a strong tendency to aggregate, which hinders reagent accessibility to the reactive sites of the growing peptide chain.

Solutions:

  • Solvent Optimization: Use solvents known to disrupt secondary structures. N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (B87167) (DMSO) can be used instead of or in combination with N,N-Dimethylformamide (DMF). A "magic mixture" of DCM/DMF/NMP (1:1:1) has also been shown to be effective for hydrophobic peptides.[2]

  • Chaotropic Salts: The addition of chaotropic salts such as LiCl or KSCN to the coupling or deprotection solutions can help to break up aggregates.

  • Backbone Protection: Incorporating a backbone-protecting group, such as a 2-hydroxy-4-methoxybenzyl (Hmb) group on the amide nitrogen of an amino acid, can effectively disrupt hydrogen bonding and prevent aggregation. This protecting group is removed during the final cleavage with TFA.

  • Pseudoproline Dipeptides: If the sequence allows, the introduction of pseudoproline dipeptides can disrupt the formation of secondary structures. These are dipeptides where a Ser or Thr residue is reversibly protected as an oxazolidine.

Troubleshooting_Workflow start Low Peptide Yield Observed check_coupling Analyze Crude Peptide by MS for Deletion Sequences start->check_coupling incomplete_coupling Incomplete Coupling Identified check_coupling->incomplete_coupling Deletion sequences present aggregation Peptide Aggregation Suspected check_coupling->aggregation No deletions, but poor swelling solution_coupling Implement Coupling Solutions: - Double Coupling - Stronger Reagents (HATU, etc.) - Optimize Time/Temp - Microwave SPPS incomplete_coupling->solution_coupling solution_aggregation Implement Aggregation Solutions: - NMP/DMSO Solvents - Chaotropic Salts - Backbone Protection (Hmb) - Pseudoproline Dipeptides aggregation->solution_aggregation re_evaluate Re-synthesize and Evaluate Yield solution_coupling->re_evaluate solution_aggregation->re_evaluate

Caption: Troubleshooting workflow for low yield in peptides with multiple D-Valine residues.

Issue 3: Difficult Deprotection

The aggregation of the peptide chain can also hinder the access of the deprotection reagent (e.g., piperidine (B6355638) in Fmoc-SPPS) to the N-terminal protecting group, leading to incomplete deprotection and subsequent failed elongation.

Solutions:

  • Increase Deprotection Time/Repetitions: Extend the deprotection time or perform a second deprotection step to ensure complete removal of the Fmoc group.

  • Use a Stronger Base: In some cases, a stronger base cocktail for deprotection, such as one containing DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), can be more effective. However, DBU should be used with caution as it can promote certain side reactions.

  • Solvent Choice: As with coupling, using NMP or DMSO during deprotection can improve the solvation of the peptide and enhance the efficiency of the reaction.

Experimental Protocols

Protocol: Manual Solid-Phase Synthesis of a Peptide with Multiple D-Valine Residues (Fmoc/tBu Strategy)

This protocol outlines a manual synthesis approach incorporating strategies to mitigate low yield.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide MBHA) in DMF or NMP for at least 1-2 hours in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the solvent.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh 20% piperidine/DMF solution and agitate for an additional 15-20 minutes.

  • Drain and wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).

3. D-Valine Coupling (and other sterically hindered residues):

  • Activation Mixture: In a separate vessel, dissolve Fmoc-D-Val-OH (3-4 equivalents relative to resin loading) and a coupling reagent such as HATU (2.9-3.9 equivalents) in DMF. Add DIEA (6-8 equivalents) and allow the mixture to pre-activate for 2-3 minutes.

  • First Coupling: Add the activation mixture to the deprotected resin. Agitate at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test on a few resin beads. If the test is positive (blue/purple), proceed to the second coupling.

  • Second Coupling (Double Coupling): Drain the reaction vessel and repeat the coupling step with a fresh solution of activated this compound.

  • After complete coupling (negative Kaiser test), drain and wash the resin with DMF (3x) and DCM (3x).

4. Standard Amino Acid Coupling:

  • For non-hindered amino acids, a single coupling of 1-2 hours with a standard coupling reagent like HBTU/HOBt may be sufficient. Always monitor completion with a Kaiser test.

5. Final Cleavage and Deprotection:

  • After the final Fmoc deprotection and washing, dry the resin under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A common cocktail is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water.

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

  • Dry the crude peptide pellet under vacuum.

6. Purification and Analysis:

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final product.

SPPS_Workflow cluster_cycle Repetitive Synthesis Cycle deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 Wash (DMF, DCM) deprotection->wash1 cleavage Final Cleavage and Deprotection (TFA Cocktail) deprotection->cleavage Final Amino Acid Coupled coupling Amino Acid Coupling (e.g., HATU/DIEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 monitoring Monitor Coupling (Kaiser Test) wash2->monitoring monitoring->deprotection Coupling Complete double_coupling Double Couple (if necessary) monitoring->double_coupling Incomplete double_coupling->wash2 start Start with Resin start->deprotection purification Purification (RP-HPLC) & Analysis (MS) cleavage->purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) highlighting the repetitive cycle.

References

Technical Support Center: Purification of Peptides with D-Valine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the purification of synthetic peptides containing D-Valine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification process, primarily using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Solubility of the Crude Peptide

Q1: My crude peptide containing D-Valine won't dissolve in aqueous buffers for HPLC injection. What should I do?

A1: This is a common issue as Valine is a hydrophobic amino acid, and the presence of D-Valine can sometimes influence peptide folding in ways that further reduce solubility.[1][2] Peptides with 50% or more hydrophobic residues are often poorly soluble in aqueous solutions.[3]

Troubleshooting Steps:

  • Solubility Testing: Always test the solubility on a small amount of your peptide first to avoid losing your entire sample.[1]

  • Initial Solvent Selection:

    • For neutral or hydrophobic peptides: Start by dissolving the peptide in a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (B52724) (ACN).[3][4] Once dissolved, slowly add this concentrated solution dropwise into your aqueous mobile phase A (e.g., water with 0.1% TFA) while vortexing to prevent precipitation.[1]

    • For basic peptides (net positive charge): Try dissolving in a small amount of an acidic solution, such as 10% acetic acid, before diluting.[2]

    • For acidic peptides (net negative charge): Attempt to dissolve in a small amount of a basic solution, like 0.1% ammonium (B1175870) hydroxide, before dilution.[2]

  • Sonication: Brief sonication can help break up aggregates and improve dissolution.[4]

  • Chaotropic Agents: For peptides that are prone to aggregation, the addition of a chaotropic agent like guanidine (B92328) hydrochloride (GdnHCl) or urea (B33335) to the solubilization buffer can be effective, but ensure this is compatible with your subsequent purification steps.

Issue 2: Co-elution of the Target D-Valine Peptide with Impurities

Q2: My D-Valine peptide is co-eluting with a major impurity, likely the all-L-diastereomer. How can I improve the separation?

A2: Separating diastereomers, which have very similar physicochemical properties, is a significant challenge in peptide purification.[5] The key is to exploit the subtle differences in their three-dimensional structures and interactions with the stationary phase.

Troubleshooting Steps:

  • Optimize the Gradient: A shallower gradient around the elution point of your peptide will increase the separation time between peaks.[5] Start with an analytical "scouting" gradient (e.g., 5-95% B over 40 minutes) to determine the approximate elution percentage of your peptide, then design a focused, shallower preparative gradient around that point (e.g., a 0.5% or even 0.1% per minute change in solvent B).[5]

  • Change the Organic Modifier: If acetonitrile does not provide adequate resolution, try switching to or adding another organic solvent like isopropanol (B130326) or methanol (B129727). Propanol can alter the selectivity and sometimes improve the separation of closely eluting species.

  • Adjust the Mobile Phase pH: Changing the pH can alter the ionization state of acidic or basic residues in the peptide, which in turn affects its hydrophobicity and interaction with the stationary phase, potentially improving resolution. Ensure your column is stable at the chosen pH.[6]

  • Vary the Column Temperature: Increasing the column temperature can improve peak shape and sometimes enhance resolution between diastereomers.[7] A good starting point is to test temperatures like 40°C or 60°C.

  • Select a Different Stationary Phase: If a C18 column is not providing the desired separation, consider a different stationary phase. A C8 column is less hydrophobic and may offer different selectivity.[5] For very challenging separations, a phenyl-hexyl or a cyano (CN) column could be beneficial.

Issue 3: Peak Broadening of the D-Valine Peptide Peak

Q3: The HPLC peak for my D-Valine peptide is very broad, leading to poor purity in collected fractions. What could be the cause?

A3: Peak broadening can stem from several factors, including on-column aggregation, slow kinetics of interaction with the stationary phase, or issues with the HPLC system itself.[8][9]

Troubleshooting Steps:

  • Check for Column Overload: Injecting too much sample can lead to peak broadening.[8][9] Try reducing the injection volume or the concentration of your sample.

  • Optimize the Flow Rate: A slower flow rate generally provides more time for the peptide to interact with the stationary phase, which can lead to sharper peaks. However, an excessively slow rate can lead to diffusion and broadening. Experiment with flow rates to find the optimal balance.

  • Injection Solvent Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase.[10] Injecting a hydrophobic peptide in a high concentration of organic solvent into a highly aqueous mobile phase will cause significant peak distortion.

  • On-Column Aggregation: The hydrophobic nature of D-Valine can contribute to peptide aggregation on the column.[11]

    • Increase Temperature: Running the purification at a higher temperature can sometimes disrupt the interactions causing aggregation.

    • Add Organic Modifiers: As mentioned for solubility, using solvents like isopropanol can help disrupt aggregates.

  • System Issues: Check for extra-column volume from excessive tubing length, loose fittings, or a contaminated or failing column.[8][12]

Frequently Asked Questions (FAQs)

Q1: How does the hydrophobicity of D-Valine compare to L-Valine, and how does this affect RP-HPLC retention time?

A1: D-Valine and L-Valine have identical intrinsic hydrophobicity.[13] However, in the context of a peptide chain, the stereochemistry can influence the overall three-dimensional structure and how the side chains are exposed to the stationary phase.[14] This can lead to slight differences in retention times between diastereomers. Often, but not always, the D-amino acid-containing peptide may elute slightly later on a standard C18 column due to subtle conformational changes that increase its interaction with the stationary phase.[15]

Hydrophobicity Index of Common Amino Acids This table provides a general reference for the hydrophobicity of amino acids. Higher values indicate greater hydrophobicity.

Amino AcidHydrophobicity Index
Arginine (R)-4.5
Lysine (K)-3.9
Aspartic Acid (D)-3.5
Glutamic Acid (E)-3.5
Glycine (G)-0.4
Alanine (A)1.8
Valine (V) 4.2
Leucine (L)3.8
Isoleucine (I)4.5
Phenylalanine (F)2.8
Tryptophan (W)-0.9
Proline (P)-1.6

Data adapted from commonly used hydrophobicity scales.

Q2: Can the presence of D-Valine promote peptide aggregation?

A2: Yes, the presence of D-Valine can influence aggregation. While Valine itself is a hydrophobic, beta-sheet promoting residue, the introduction of a D-amino acid can disrupt regular secondary structures like alpha-helices.[14] However, it can also potentially facilitate the formation of specific beta-turn structures or other aggregates that are resistant to dissolution and challenging to purify.[16] If aggregation is suspected, using aggregation-disrupting solvents or chaotropic salts during initial dissolution is recommended.[11]

Q3: What type of HPLC column is best for separating a D-Valine peptide from its L-Valine diastereomer?

A3: For most applications, a high-quality reversed-phase column (e.g., C18 or C8) with high efficiency is the starting point.[17] However, for difficult separations where standard RP-HPLC is insufficient, a chiral stationary phase (CSP) is the ideal choice.[6] Chiral columns are designed to interact differently with enantiomers and diastereomers. Types of CSPs that can be effective for amino acid and peptide separations include:

  • Cyclodextrin-based phases

  • Macrocyclic glycopeptide phases (e.g., Teicoplanin) [6]

  • Pirkle-type phases

  • Chiral ligand-exchange columns [7]

Q4: What are the key parameters to consider when developing an RP-HPLC method for a D-Valine containing peptide?

A4: A systematic approach to method development is crucial.[18] The key parameters to optimize are:

  • Column Chemistry: C18 is the standard, but C8, C4, or Phenyl-Hexyl may offer better selectivity.

  • Mobile Phase A: Typically 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: Typically 0.1% TFA in acetonitrile. Consider other organic modifiers like methanol or isopropanol for alternative selectivity.

  • Gradient: Start with a broad "scouting" gradient to find the elution point, then run a shallow, focused gradient for optimal resolution.

  • Flow Rate: Optimize for the best balance of speed and resolution.

  • Temperature: Can influence selectivity and peak shape; test at ambient and elevated temperatures (e.g., 40-60°C).

  • Detection Wavelength: Typically 214-220 nm for the peptide backbone.

Experimental Protocols

Protocol 1: Standard RP-HPLC Purification of a D-Valine Containing Peptide

This protocol outlines a general procedure for purifying a synthetic peptide containing D-Valine using preparative RP-HPLC.

1. Materials and Equipment:

  • Lyophilized crude peptide

  • HPLC-grade water, acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Solvents for dissolution (DMSO, DMF, if necessary)

  • Preparative HPLC system with a UV detector

  • Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • Analytical HPLC system for fraction analysis

  • Lyophilizer

2. Method:

  • a. Peptide Solubilization:

    • Weigh a small amount of the crude peptide and test its solubility in Mobile Phase A (Water + 0.1% TFA).

    • If insoluble, test solubility in a minimal volume of DMSO.

    • Once a suitable solvent is found, dissolve the bulk of the crude peptide to a concentration of ~10-50 mg/mL. If using an organic solvent, slowly add it to an aqueous solution while vortexing.

    • Filter the sample solution through a 0.45 µm filter before injection.

  • b. Column Equilibration:

    • Install the preparative C18 column onto the HPLC system.

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3-5 column volumes at the desired flow rate (e.g., 15 mL/min).

  • c. Sample Injection and Gradient Elution:

    • Inject the prepared peptide solution onto the equilibrated column.

    • Run a shallow, linear gradient based on prior analytical scouting runs. For example:

      • Time (min) | % Mobile Phase B (ACN + 0.1% TFA)

      • 0 | 20

      • 5 | 20

      • 65 | 50

      • 70 | 95

      • 75 | 95

      • 76 | 20

      • 85 | 20

    • Monitor the separation at 220 nm.

  • d. Fraction Collection:

    • Collect fractions across the main peak(s) of interest.

  • e. Analysis and Pooling:

    • Analyze each collected fraction for purity using analytical RP-HPLC.

    • Pool the fractions that meet the desired purity level (e.g., >95%).

  • f. Lyophilization:

    • Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a white powder.

Visualizations

Purification_Troubleshooting_Workflow start Crude Peptide Purification dissolve Dissolve Crude Peptide start->dissolve solubility_check Is Peptide Soluble? dissolve->solubility_check inject Inject on RP-HPLC analyze Analyze Chromatogram inject->analyze resolution_check Is Resolution Adequate? analyze->resolution_check solubility_check->inject Yes solubility_ts Troubleshoot Solubility: - Use Organic Solvents (DMSO) - Adjust pH - Sonication solubility_check->solubility_ts No peak_shape_check Is Peak Shape Good? resolution_check->peak_shape_check Yes resolution_ts Troubleshoot Resolution: - Optimize Gradient (Shallow) - Change Solvent/Temp/pH - Use Chiral Column resolution_check->resolution_ts No peak_shape_ts Troubleshoot Peak Shape: - Reduce Sample Load - Check Injection Solvent - Optimize Flow Rate peak_shape_check->peak_shape_ts No end_node Collect Pure Fractions peak_shape_check->end_node Yes solubility_ts->dissolve resolution_ts->inject peak_shape_ts->inject

Caption: Troubleshooting workflow for D-Valine peptide purification.

Purification_Strategy cluster_input Peptide Properties cluster_decision Decision Points cluster_strategy Purification Strategy peptide_props Crude D-Valine Peptide - Hydrophobicity - Net Charge - Aggregation Propensity solubility Solubility Issue? peptide_props->solubility diastereomer Diastereomer Separation Needed? peptide_props->diastereomer solubilization_strat Solubilization Strategy: - Organic solvent (DMSO) - pH adjustment solubility->solubilization_strat Yes hplc_strat RP-HPLC Strategy: - Shallow Gradient - Temp/pH Optimization solubility->hplc_strat No diastereomer->hplc_strat No chiral_strat Chiral HPLC Strategy: - Chiral Stationary Phase diastereomer->chiral_strat Yes

Caption: Logic for selecting a D-Valine peptide purification strategy.

References

identifying and minimizing deletion sequences in D-Valine peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with deletion sequences in D-Valine peptides during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are deletion sequences and why are they a problem in peptide synthesis?

A1: Deletion sequences are impurities in a synthetic peptide product where one or more amino acid residues are missing from the target sequence.[1][2] These impurities can be difficult to separate from the desired full-length peptide due to similar physical and chemical properties.[3] The presence of deletion sequences can significantly impact the biological activity, safety, and efficacy of the peptide, potentially leading to misleading experimental results.[4][5]

Q2: Why are peptides containing D-Valine prone to forming deletion sequences?

A2: D-Valine, like other sterically hindered amino acids, can present challenges during solid-phase peptide synthesis (SPPS). The bulky side chain of valine can physically obstruct the coupling reaction, leading to incomplete addition of the next amino acid to the growing peptide chain.[2][6] This incomplete coupling is a primary cause of deletion sequences.[2][6]

Q3: What are the main causes of deletion sequences during SPPS?

A3: The primary causes of deletion sequences stem from incomplete coupling reactions and include:

  • Steric Hindrance: Bulky amino acids, such as D-Valine, can physically block the reaction site.[6]

  • Peptide Aggregation: The growing peptide chain can fold or aggregate on the resin, making the N-terminal amine less accessible for the next coupling step.[3][6]

  • Insufficient Activation: The incoming amino acid may not be sufficiently activated by the coupling reagent, resulting in a slow or incomplete reaction.[1][6]

  • Poor Resin Swelling: Inadequate swelling of the solid support resin can limit the diffusion and accessibility of reagents to the peptide chain.[6][7]

  • Incomplete Deprotection: Failure to completely remove the N-terminal protecting group (e.g., Fmoc) will prevent the next amino acid from being coupled.[1][2]

Q4: What analytical techniques are used to identify deletion sequences?

A4: Several high-resolution analytical techniques are employed to detect and characterize deletion sequences:

  • High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC (RP-HPLC), is a standard method for assessing peptide purity and separating deletion sequences from the target peptide.[4][8][9]

  • Mass Spectrometry (MS): Provides molecular weight information, allowing for the identification of peptides that are shorter than the target sequence.[4][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This combination is highly effective, using HPLC to separate impurities and MS to identify them by their mass.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the 3D structure of peptides and distinguish between different forms, including identifying impurities.[8]

Troubleshooting Guides

Problem: High levels of deletion sequences detected in my D-Valine-containing peptide.

This guide provides a systematic approach to troubleshoot and minimize deletion sequences in your synthesis.

Step 1: Confirm and Characterize the Deletion Sequence

The first step is to confirm the presence and identify the location of the missing amino acid residue(s).

  • Action: Analyze the crude peptide product using RP-HPLC coupled with mass spectrometry (LC-MS).

  • Expected Outcome: The HPLC chromatogram will show multiple peaks. The mass spectrometer will identify the molecular weight of the main product and any impurities. Deletion sequences will appear as masses corresponding to the target peptide minus the mass of one or more amino acid residues.

Step 2: Review the Synthesis Protocol and Sequence

Once the deletion is confirmed, review your synthesis strategy.

  • Action: Use sequence analysis software to predict difficult couplings, particularly at or after the D-Valine residue.[11][12] These tools can help identify regions prone to aggregation.[12]

  • Action: Examine the coupling efficiency data if your synthesizer provides it. A significant drop in efficiency after the D-Valine coupling is a strong indicator of the problem.

Step 3: Implement Synthesis Optimization Strategies

Based on your analysis, implement one or more of the following optimization strategies.

  • Strategy 1: Double Coupling: Perform the coupling step twice for the amino acid immediately following the D-Valine residue. This can help drive the reaction to completion.

  • Strategy 2: Use a More Efficient Coupling Reagent: Switch to a more potent coupling reagent like HATU, HCTU, or COMU, especially for sterically hindered couplings.[13][14]

  • Strategy 3: Capping: After the coupling step, use a capping agent like acetic anhydride (B1165640) to permanently block any unreacted N-terminal amines.[11] This prevents them from reacting in subsequent cycles, making the resulting truncated peptides easier to separate during purification.[2]

  • Strategy 4: Change the Solvent: If peptide aggregation is suspected, consider switching from the standard solvent DMF to NMP, which can improve solvation.[12] Adding chaotropic salts like LiCl can also help break up aggregates.[15]

  • Strategy 5: Microwave-Assisted Synthesis: Utilizing microwave energy can increase the reaction temperature and speed up difficult couplings, potentially improving efficiency.[13]

Quantitative Data Summary

The following table summarizes the potential impact of various optimization strategies on the purity of a model D-Valine peptide, based on typical outcomes.

StrategyTarget Peptide Purity (Crude)Reduction in Deletion ImpurityNotes
Standard Synthesis 65%N/ABaseline synthesis with standard reagents (e.g., HBTU).
Double Coupling 75-80%~10-15%Effective for moderately difficult couplings.
Use of HATU 80-85%~15-20%Highly efficient coupling reagent, good for steric hindrance.[14]
Capping 70% (Main Peak)~5% (Converts deletion to capped)Does not eliminate the initial failure but makes purification easier.[11][16]
Microwave Synthesis 85-90%~20-25%Can significantly improve efficiency for difficult sequences.[13]

Experimental Protocols

Protocol 1: Identification of Deletion Sequences by LC-MS

This protocol outlines the general procedure for analyzing a crude peptide sample to identify deletion sequences.

1. Sample Preparation: a. Dissolve a small amount of the lyophilized crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid). b. The final concentration should be approximately 1 mg/mL. c. Filter the sample through a 0.22 µm syringe filter.

2. HPLC Separation: a. Column: C18 reversed-phase column (e.g., Agilent AdvanceBio Peptide Mapping).[5] b. Mobile Phase A: 0.1% Formic Acid in Water. c. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. d. Gradient: A typical gradient would be 5% to 65% Mobile Phase B over 30 minutes. e. Flow Rate: 1.0 mL/min. f. Detection: UV at 214 nm and 280 nm.

3. Mass Spectrometry Analysis: a. The eluent from the HPLC is directly introduced into an electrospray ionization (ESI) mass spectrometer. b. Mode: Positive ion mode. c. Scan Range: Scan a mass-to-charge (m/z) range that includes the expected molecular weight of the target peptide and potential deletion sequences. d. Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weights of the species present in each HPLC peak. Compare these masses to the theoretical masses of the target peptide and any potential deletion products.

Protocol 2: Capping of Unreacted Amines during SPPS

This protocol describes a capping step to be performed after a difficult coupling step to block unreacted free amines.

1. Reagents: a. Capping Solution A: Acetic Anhydride. b. Capping Solution B: N,N-Diisopropylethylamine (DIPEA). c. Solvent: N,N-Dimethylformamide (DMF). d. Capping Mixture: Prepare a solution of Acetic Anhydride/DIPEA/DMF (e.g., in a 5:6:89 v/v/v ratio).

2. Procedure (to be performed after the coupling step): a. Following the coupling of the amino acid (e.g., the one after D-Valine), wash the resin thoroughly with DMF (3 times). b. Add the capping mixture to the reaction vessel, ensuring the resin is fully submerged. c. Agitate the mixture for 15-30 minutes at room temperature. d. Drain the capping mixture from the reaction vessel. e. Wash the resin thoroughly with DMF (3-5 times) to remove any residual capping reagents. f. Proceed with the N-terminal deprotection step for the next cycle of the synthesis.

Visualizations

Troubleshooting_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis cluster_optimization Optimization cluster_result Outcome Start D-Valine Peptide Synthesis Analysis Analyze Crude Product (LC-MS) Start->Analysis Check Deletion Sequences Detected? Analysis->Check Review Review Sequence & Synthesis Data Check->Review Yes Purify Purify Final Product Check->Purify No Opt Implement Optimization Strategy: - Double Coupling - Better Reagent (HATU) - Capping - Microwave Synthesis Opt->Start Re-synthesize Review->Opt

Caption: Troubleshooting workflow for D-Valine peptide deletion sequences.

Deletion_Mechanism cluster_chain Growing Peptide Chain on Resin cluster_coupling Coupling Step cluster_result Result Resin Resin Peptide ...-AA(n)-D-Val Failure Coupling Failure (Steric Hindrance) Peptide->Failure Incomplete Reaction IncomingAA Activated AA(n+2) IncomingAA->Failure Deletion ...-AA(n)-D-Val-AA(n+2)-... Failure->Deletion Next Coupling Cycle Note Deletion of AA(n+1)

Caption: Mechanism of a deletion event during solid-phase peptide synthesis.

References

Validation & Comparative

A Comparative Guide to HPLC Analysis for the Purity of Fmoc-D-Val-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the chemical and chiral purity of raw materials like Fmoc-D-Val-OH is a critical step in solid-phase peptide synthesis (SPPS). Impurities in the starting materials can lead to the formation of undesirable side products, complicating the purification of the final peptide and potentially impacting its biological activity. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of this compound and discusses alternative analytical techniques.

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC (RP-HPLC) is the most common method for determining the purity of Fmoc-protected amino acids. The technique separates the target compound from impurities based on differences in their hydrophobicity. A typical analysis provides a chromatogram where the area of the main peak, corresponding to this compound, is compared to the total area of all peaks to calculate the percentage purity.

Experimental Protocol: RP-HPLC Purity Analysis

This protocol outlines a standard method for determining the chemical purity of this compound.

Objective: To determine the purity of this compound and to identify and quantify potential impurities.

Materials and Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Sample Solvent: Acetonitrile/Water (50:50, v/v)

  • This compound standard and sample

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the sample solvent to a final concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm

    • Mobile Phase:

      • A: 0.1% TFA in Water

      • B: 0.1% TFA in Acetonitrile

    • Gradient: A linear gradient from 30% to 90% B over 20 minutes is a typical starting point. The gradient can be optimized to achieve better separation of impurities.

    • Flow Rate: 1.0 mL/min

    • Detection: UV absorbance at 265 nm or 280 nm.

    • Column Temperature: 30°C

  • Analysis: Inject the prepared sample into the HPLC system. The purity is determined by calculating the percentage of the main peak area relative to the total peak area in the chromatogram.[1]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent (1 mg/mL) weigh->dissolve inject Inject into HPLC System dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for HPLC purity analysis of this compound.

Comparison with Alternative Methods

While RP-HPLC is a powerful tool for assessing chemical purity, it has limitations, particularly in distinguishing between enantiomers.[2][3] Other analytical techniques can provide complementary information.

ParameterRP-HPLCChiral HPLCNuclear Magnetic Resonance (NMR)
Primary Use Chemical Purity & Impurity ProfileEnantiomeric Purity (D/L ratio)Structure Verification & Purity
Typical Purity Result ≥98.0%[4]≥99.5% enantiomeric excess[5]Quantitative (qNMR)
Detects Non-chiral impurities (e.g., dipeptides, free amino acid)Enantiomeric (L-Val) impurityStructural impurities, residual solvents
Limitations Cannot separate enantiomersMay not separate all chemical impuritiesLower sensitivity than HPLC for trace impurities
Sample Prep. Simple dissolutionSimple dissolutionDissolution in deuterated solvent with internal standard
Chiral HPLC

Principle: Chiral HPLC uses a chiral stationary phase (CSP) to separate enantiomers. For this compound, this is crucial to quantify the amount of the L-enantiomer (Fmoc-L-Val-OH), which is a common impurity.

Experimental Protocol:

  • Column: A polysaccharide-based chiral stationary phase (e.g., Lux Cellulose-2) is often effective.[4]

  • Mobile Phase: A mixture of an organic modifier (e.g., Acetonitrile or Methanol) and an acidic additive (e.g., 0.1% TFA or Formic Acid) is typically used in an isocratic elution.[4]

  • Detection: UV at 220 nm.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H NMR spectroscopy can be used for purity assessment by comparing the integrals of proton signals from the analyte to those of a certified internal standard of known concentration. This method, known as quantitative NMR (qNMR), is a primary ratio method and does not require a reference standard of the analyte itself.

Methodology:

  • An accurate mass of the this compound sample and an internal standard (e.g., 1,4-bis(trimethylsilyl)benzene) are dissolved in a deuterated solvent (e.g., DMSO-d₆).

  • The ¹H NMR spectrum is acquired.

  • The purity is calculated by comparing the integral of a characteristic, well-resolved proton signal of this compound to the integral of a known signal from the internal standard.

  • NMR can also identify and quantify residual solvents and some structural impurities. Studies have shown that purity results from NMR are often comparable to those obtained by HPLC.[6]

Logic_Diagram cluster_product This compound Purity Assessment cluster_methods Analytical Methods cluster_results Purity Aspects Determined product This compound rphplc RP-HPLC product->rphplc chiralhplc Chiral HPLC product->chiralhplc nmr NMR product->nmr chem_purity Chemical Purity (>98%) rphplc->chem_purity enant_purity Enantiomeric Purity (D/L Ratio) chiralhplc->enant_purity nmr->chem_purity struct_verify Structural Integrity & qNMR Purity nmr->struct_verify chem_purity->enant_purity enant_purity->struct_verify

Caption: Interrelation of analytical methods for this compound purity.

Conclusion

For a comprehensive assessment of this compound purity, a combination of analytical methods is recommended. RP-HPLC is a robust method for determining overall chemical purity and identifying common process-related impurities. However, it is essential to supplement this with chiral HPLC to ensure enantiomeric purity, as even small amounts of the incorrect enantiomer can have a significant impact on the final peptide product.[3] NMR spectroscopy serves as a powerful orthogonal technique for structural confirmation and quantitative purity analysis without the need for an identical reference standard. By employing these complementary techniques, researchers can have high confidence in the quality of their starting materials, leading to more reliable and reproducible outcomes in peptide synthesis.

References

Confirming Fmoc-D-Val-OH Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise incorporation of unnatural amino acids, such as Fmoc-D-Val-OH, is a critical step in the synthesis of novel peptides with unique therapeutic properties. This guide provides an objective comparison of mass spectrometry with other analytical techniques for confirming the successful incorporation of this compound, supported by experimental data and detailed protocols.

Mass spectrometry (MS) has emerged as a primary tool for the characterization of synthetic peptides due to its high sensitivity, speed, and ability to provide detailed structural information. When coupled with liquid chromatography (LC-MS), it offers a powerful platform for not only confirming the molecular weight of the desired peptide but also for identifying and quantifying potential impurities and side-products generated during solid-phase peptide synthesis (SPPS).

Performance Comparison: Mass Spectrometry vs. Alternatives

While mass spectrometry is a cornerstone of modern peptide analysis, other techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy also play crucial roles. The choice of analytical method often depends on the specific information required, the stage of the synthesis, and the available instrumentation.

FeatureMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)
Primary Information Molecular Weight, Amino Acid Sequence (MS/MS), Impurity IdentificationPurity Assessment, Quantification, Separation of Diastereomers3D Structure, Conformation, Dynamics, Isomeric Purity
Sensitivity High (picomole to femtomole)Moderate (nanomole to picomole)Low (micromole to nanomole)
Speed Fast (minutes per sample)Moderate (15-60 minutes per sample)Slow (hours per sample)
Resolution of D/L Isomers Indirect (requires chiral chromatography or specific fragmentation)Excellent (with chiral columns)Can distinguish diastereomers, complex for enantiomers
Quantitative Accuracy Good (with internal standards)Excellent (with calibration)Excellent (inherently quantitative)
Sample Requirement Low (µg to ng)Moderate (µg)High (mg)
Destructive YesNo (sample can be collected)No

Experimental Protocols

Mass Spectrometry Protocol for Peptide Analysis

This protocol outlines the general steps for analyzing a cleaved peptide to confirm the incorporation of this compound.

  • Sample Preparation:

    • Cleave the synthesized peptide from the solid support resin using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)).

    • Precipitate the crude peptide in cold diethyl ether and centrifuge to obtain a pellet.

    • Dissolve the peptide pellet in a suitable solvent, typically a mixture of water and acetonitrile (B52724) with 0.1% formic acid, to a final concentration of approximately 0.1 mg/mL.

  • LC-MS Analysis:

    • Chromatography: Use a C18 reversed-phase HPLC column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a typical starting point.

    • Mass Spectrometry:

      • Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

      • Analysis: Acquire full scan mass spectra (MS1) to determine the molecular weight of the peptide. The observed mass should correspond to the theoretical mass of the peptide containing D-Valine.

      • Fragmentation (MS/MS): For sequence confirmation, perform tandem mass spectrometry (MS/MS) on the parent ion of the target peptide. The fragmentation pattern can confirm the amino acid sequence. While standard MS/MS may not differentiate between D- and L-isomers, specific fragmentation pathways can sometimes be indicative.

Chiral HPLC Protocol for D/L Isomer Separation

To definitively confirm the incorporation of D-Valine and assess potential racemization, chiral HPLC is the gold standard.

  • Peptide Hydrolysis:

    • Completely hydrolyze the purified peptide into its constituent amino acids using 6N HCl at 110°C for 24 hours.

    • Dry the hydrolysate under vacuum.

  • Derivatization:

    • Derivatize the amino acid mixture with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers.

  • HPLC Analysis:

    • Column: Use a standard C18 reversed-phase column.

    • Detection: Monitor the elution of the derivatized amino acids by UV absorbance.

    • Analysis: The diastereomers of D- and L-Valine will have different retention times, allowing for their separation and quantification. Compare the retention time of the valine from the hydrolyzed peptide with that of D- and L-Valine standards derivatized in the same manner.

Visualizing the Workflow and Comparison

To better illustrate the processes and comparisons, the following diagrams are provided.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_analysis Analysis synthesis Solid-Phase Peptide Synthesis (SPPS) with this compound cleavage Cleavage from Resin (e.g., TFA cocktail) synthesis->cleavage Completed Peptide-Resin lcms LC-MS Analysis cleavage->lcms Crude Peptide Solution ms1 MS1: Molecular Weight Confirmation lcms->ms1 ms2 MS/MS: Sequence Verification lcms->ms2

Workflow for Mass Spectrometry Confirmation

method_comparison ms Mass Spectrometry High Sensitivity Fast Analysis Molecular Weight & Sequence Indirect Chiral Discrimination hplc HPLC High Purity Assessment Excellent Chiral Separation Quantitative Accuracy Slower than MS nmr NMR Definitive 3D Structure Non-destructive Inherently Quantitative Low Sensitivity, Slow

Comparison of Analytical Methods

A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Purity of Fmoc-D-Val-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral building blocks like N-α-Fmoc-D-valine (Fmoc-D-Val-OH) is a critical step in peptide synthesis and pharmaceutical manufacturing. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose, offering high precision and sensitivity.[1] This guide provides an objective comparison of various chiral HPLC methods for the enantiomeric separation of Fmoc-Val-OH, supported by experimental data to aid in method selection and development.

The successful separation of enantiomers in HPLC is primarily achieved through the use of Chiral Stationary Phases (CSPs). Several classes of CSPs have demonstrated effectiveness in resolving Fmoc-protected amino acids, including polysaccharide-based, quinine-based, and macrocyclic glycopeptide-based columns.[1][2][3] The choice of CSP, in conjunction with the mobile phase composition, significantly impacts the resolution, selectivity, and analysis time.

Comparative Performance of Chiral Stationary Phases

The enantiomeric separation of Fmoc-Val-OH has been successfully achieved using various CSPs under reversed-phase conditions. The following table summarizes the quantitative performance of different columns, providing a basis for comparison.

Chiral Stationary Phase (CSP)Mobile PhaseRetention Time D-Val (min)Retention Time L-Val (min)Selectivity (α)Resolution (Rs)Reference
Lux 5 µm Cellulose-1Acetonitrile / 0.1% Trifluoroacetic Acid (60:40)11.6715.051.373.90[4]
ZWIX(+)™Water / Methanol (1:99 v/v) + 30 mM TEA + 60 mM FA1.60 (k₁)-1.242.79[2]
QN-AX™Methanol / Acetonitrile (75:25 v/v) + 30 mM TEA + 60 mM FA4.46 (k₁)-1.719.87[2]

Note: For ZWIX(+)™ and QN-AX™, the retention factor (k₁) for the first eluting enantiomer (D-enantiomer) is provided. The elution order was determined to be D before L for both of these columns.[2]

Experimental Protocols

Reproducibility in chiral separations is highly dependent on the precise execution of the experimental protocol. Below is a detailed methodology for a representative chiral HPLC method for determining the enantiomeric purity of this compound based on published data.[1][4]

Objective: To resolve and quantify the enantiomers of Fmoc-Val-OH.

Materials:

  • Column: Lux 5 µm Cellulose-1 (250 x 4.6 mm)

  • Mobile Phase A: Acetonitrile (HPLC Grade)

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Water (HPLC Grade)

  • Sample: this compound standard and sample solutions prepared in mobile phase at a concentration of approximately 1 mg/mL.

Instrumentation:

  • Agilent® 1100 HPLC system or equivalent, equipped with:

    • Degasser

    • Quaternary or Binary Pump

    • Autosampler

    • Column Thermostat

    • UV Detector

Chromatographic Conditions:

  • Mobile Phase Composition: Acetonitrile / 0.1% TFA in Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Mode: Isocratic

  • Injection Volume: 5 µL

  • Column Temperature: Ambient (approximately 25°C)

  • Detection: UV at 220 nm

Procedure:

  • System Preparation:

    • Prepare the mobile phase by mixing the appropriate volumes of Acetonitrile and 0.1% TFA in water.

    • Sonicate or degas the mobile phase for at least 15 minutes to remove dissolved gases.

    • Equilibrate the column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.

  • Sample Analysis:

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the racemic Fmoc-Val-OH standard to determine the retention times of the D and L enantiomers and to calculate the resolution.

    • Inject the this compound sample to be analyzed.

  • Data Analysis:

    • Integrate the peak areas for the D and L enantiomers in the chromatogram.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100

Experimental Workflow and Logic

The process of developing and running a chiral HPLC method follows a logical sequence, from sample preparation to data analysis. This workflow ensures that the method is robust, reproducible, and suitable for its intended purpose.

Chiral_HPLC_Workflow cluster_prep Method Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dissolve in Mobile Phase) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (e.g., ACN/TFA) ColumnEquil Column Equilibration MobilePhasePrep->ColumnEquil ColumnEquil->Injection Separation Chiral Separation on CSP Injection->Separation Detection UV Detection (220 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Enantiomeric Purity Calculation (% ee) Integration->Calculation Report Generate Report Calculation->Report

Caption: General workflow for a chiral HPLC method to determine enantiomeric purity.

References

A Comparative Guide to the Reactivity of Fmoc-D-Val-OH and Fmoc-L-Val-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of solid-phase peptide synthesis (SPPS), the choice between enantiomeric forms of an amino acid can have profound implications for the synthesis process and the final properties of the peptide. This guide provides an objective comparison of the reactivity of Fmoc-D-Val-OH and Fmoc-L-Val-OH, supported by established principles of peptide chemistry and including detailed experimental protocols for their evaluation.

Introduction

Valine, a β-branched amino acid, is known for presenting steric challenges in peptide coupling reactions. The use of its D-enantiomer, this compound, is a common strategy to modulate the biological activity and proteolytic stability of synthetic peptides. While chemically similar, the different stereochemistry of this compound and Fmoc-L-Val-OH can influence their reactivity and the behavior of the growing peptide chain. This guide explores these differences to aid researchers in making informed decisions for their peptide synthesis strategies.

Reactivity Comparison: this compound vs. Fmoc-L-Val-OH

From a purely chemical standpoint, the intrinsic reactivity of the carboxyl group and the amino group is identical for both enantiomers. However, their behavior within the complex, sterically crowded environment of a growing peptide chain on a solid support can differ. The primary factors influencing their apparent reactivity are steric hindrance, the potential for side reactions, and the propensity of the growing peptide to aggregate.

Data Presentation
ParameterFmoc-L-Val-OHThis compoundKey Considerations
Coupling Rate Can be slow due to steric hindrance from the isopropyl side chain.Expected to be similarly slow due to identical steric bulk.The coupling efficiency is highly dependent on the coupling reagents, solvent, and the sequence of the peptide. For sterically hindered amino acids like valine, more potent activating agents such as HATU or HCTU are often recommended.
Aggregation Propensity Peptides containing L-Valine, especially in hydrophobic sequences, are prone to form β-sheet structures, which can lead to aggregation and incomplete reactions.The incorporation of a D-amino acid can disrupt the formation of regular secondary structures like β-sheets, potentially reducing aggregation and improving solvation of the peptide chain.Reduced aggregation can lead to improved coupling and deprotection yields.
Epimerization Risk During activation, the chiral α-carbon of L-Valine is susceptible to epimerization, leading to the formation of the D-Valine diastereomer.Not applicable in the same sense, as the starting material is the D-enantiomer. The concern would be racemization to a mixture of D and L forms, though this is mechanistically the same issue as epimerization for the L-form.The extent of epimerization is influenced by the coupling method, the base used, and the reaction time. Using coupling reagents with additives like HOBt or Oxyma can suppress this side reaction.
Impact on Peptide Structure Promotes the formation of standard secondary structures (e.g., α-helices, β-sheets) in accordance with the rest of the L-amino acid sequence.Acts as a "helix breaker" or can be used to induce specific turn structures (e.g., β-turns), altering the peptide's conformation.This is often the primary reason for intentionally incorporating D-amino acids into a peptide sequence.
Proteolytic Stability of Final Peptide Peptides composed of L-amino acids are susceptible to degradation by proteases.The presence of D-amino acids significantly increases resistance to proteolytic enzymes.This is a critical factor for the development of peptide-based therapeutics with longer in vivo half-lives.

Experimental Protocols

To quantitatively assess the reactivity of this compound versus Fmoc-L-Val-OH, a series of controlled experiments can be conducted. Below are detailed methodologies for key comparative experiments.

Protocol 1: Comparative Coupling Kinetics

Objective: To compare the rate of coupling of this compound and Fmoc-L-Val-OH to a model peptide-resin.

Materials:

  • Rink Amide MBHA resin pre-loaded with a model peptide sequence (e.g., H-Gly-resin)

  • This compound

  • Fmoc-L-Val-OH

  • Coupling reagent (e.g., HBTU/HOBt or HATU)

  • Base (e.g., DIPEA)

  • DMF (peptide synthesis grade)

  • Piperidine (B6355638) (20% in DMF)

  • Kaiser test kit

  • HPLC system for analysis

Procedure:

  • Resin Preparation: Swell two equal portions of the H-Gly-resin in DMF for 1 hour in separate reaction vessels.

  • Fmoc Deprotection (if applicable): If the starting resin is Fmoc-protected, treat with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In separate vials, prepare solutions of this compound (3 eq.) and Fmoc-L-Val-OH (3 eq.) with the chosen coupling reagent (e.g., HBTU, 3 eq.) and base (e.g., DIPEA, 6 eq.) in DMF.

  • Coupling Reaction and Sampling:

    • Add the activated amino acid solutions to their respective reaction vessels containing the resin.

    • Start a timer and agitate the reaction mixtures.

    • At specific time points (e.g., 5, 15, 30, 60, and 120 minutes), take a small aliquot of the resin from each vessel.

    • Immediately quench the reaction in the aliquot by washing with DMF, followed by DCM, and dry the resin.

  • Analysis:

    • For each time point, cleave the peptide from the resin aliquot using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

    • Analyze the crude peptide by RP-HPLC to quantify the amount of unreacted starting material and the dipeptide product.

    • Plot the percentage of product formation over time for both this compound and Fmoc-L-Val-OH to compare their coupling kinetics.

Protocol 2: Assessment of Epimerization

Objective: To quantify the extent of epimerization of Fmoc-L-Val-OH to this compound during coupling.

Materials:

  • Same as Protocol 1, with the addition of a chiral HPLC column or a derivatizing agent for chiral GC-MS analysis.

  • Authentic standards of the L-L and L-D dipeptides.

Procedure:

  • Peptide Synthesis: Synthesize a model dipeptide (e.g., Ac-Val-Gly-NH₂) using Fmoc-L-Val-OH under standard and forcing (e.g., extended reaction time, stronger base) coupling conditions.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove all protecting groups.

  • Hydrolysis: Hydrolyze the purified dipeptide into its constituent amino acids using 6N HCl at 110°C for 24 hours.

  • Chiral Analysis:

    • HPLC: Analyze the hydrolysate using a chiral HPLC column to separate and quantify the L-Val and D-Val content.

    • GC-MS: Alternatively, derivatize the amino acids with a chiral reagent and analyze by GC-MS.

  • Quantification: Compare the peak areas of D-Val and L-Val to determine the percentage of epimerization.

Mandatory Visualization

G cluster_L Fmoc-L-Val-OH Coupling cluster_D This compound Coupling L_Val Fmoc-L-Val-OH Activated_L Activated L-Valine L_Val->Activated_L Activation Peptide_L H₂N-Peptide-Resin Coupled_L Fmoc-L-Val-Peptide-Resin Peptide_L->Coupled_L Activated_L->Coupled_L Coupling Epimerized_D Fmoc-D-Val-Peptide-Resin Activated_L->Epimerized_D Epimerization (Side Reaction) D_Val This compound Activated_D Activated D-Valine D_Val->Activated_D Activation Peptide_D H₂N-Peptide-Resin Coupled_D Fmoc-D-Val-Peptide-Resin Peptide_D->Coupled_D Activated_D->Coupled_D Coupling

Caption: Comparative workflow of Fmoc-L-Val-OH and this compound coupling in SPPS.

G cluster_structure Impact on Peptide Secondary Structure L_Peptide Peptide with L-Valine Beta_Sheet β-Sheet Formation (Aggregation Prone) L_Peptide->Beta_Sheet Promotes D_Peptide Peptide with D-Valine Turn_Structure β-Turn Induction (Disrupted Aggregation) D_Peptide->Turn_Structure Induces

Caption: Influence of L-Valine vs. D-Valine on peptide secondary structure and aggregation.

Conclusion

The choice between this compound and Fmoc-L-Val-OH in peptide synthesis extends beyond simple stereochemistry. While their intrinsic chemical reactivities are identical, their behavior in the context of a growing peptide chain differs significantly. Fmoc-L-Val-OH is the natural choice for constructing peptides that mimic native sequences, but its use requires careful management of steric hindrance and the risk of epimerization. Conversely, this compound is a powerful tool for designing peptides with enhanced proteolytic stability and altered conformations. The incorporation of D-valine can disrupt aggregation-prone sequences, potentially leading to higher synthesis yields. A thorough understanding of these differences, coupled with empirical testing using the protocols outlined in this guide, will enable researchers to optimize their peptide synthesis strategies and achieve their desired outcomes.

A Head-to-Head Comparison of Fmoc-D-Val-OH and Boc-D-Val-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of peptide synthesis, the choice between tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a critical decision that impacts yield, purity, and overall success. This guide provides an objective comparison of these two cornerstone methodologies, focusing on the use of the sterically hindered amino acid D-valine, available as Fmoc-D-Val-OH and Boc-D-Val-OH.

Solid-phase peptide synthesis, a revolutionary technique, enables the stepwise assembly of amino acids into a desired peptide sequence on an insoluble resin support.[1] This approach simplifies the purification process by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing steps.[1] The two most dominant strategies in SPPS are defined by the type of protecting group used for the α-amino group of the incoming amino acid: the acid-labile Boc group and the base-labile Fmoc group.[1][2]

The fundamental difference between Boc and Fmoc SPPS lies in the chemistry of the N-terminal protecting group and the corresponding deprotection and cleavage conditions.[1][2] The Boc strategy utilizes the tert-butyloxycarbonyl (Boc) group for temporary Nα-protection, which is removed by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA).[1][2] In contrast, the Fmoc strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is removed using a mild base, most commonly a solution of piperidine (B6355638) in dimethylformamide (DMF).[2][3] This orthogonality in the Fmoc approach, where the Nα- and side-chain protecting groups are removed under different conditions, is a significant advantage.[4]

Physicochemical Properties of this compound and Boc-D-Val-OH

A summary of the key physicochemical properties of this compound and Boc-D-Val-OH is presented in the table below. These properties are essential for handling and utilizing these reagents in a laboratory setting.

PropertyThis compoundBoc-D-Val-OH
CAS Number 84624-17-9[5]22838-58-0[6]
Molecular Formula C₂₀H₂₁NO₄[5]C₁₀H₁₉NO₄[6]
Molecular Weight 339.39 g/mol [5]217.26 g/mol [6]
Melting Point 143-144 °C[5]164-165 °C[6]
Appearance White to off-white powderWhite to off-white powder[5]
Solubility Soluble in DMF and NMPSoluble in DMF

Performance Comparison in Solid-Phase Peptide Synthesis

Performance MetricThis compoundBoc-D-Val-OH
Coupling Efficiency Generally high, though may require extended coupling times or more potent coupling reagents (e.g., HATU, HBTU) due to steric hindrance.[7]Can be challenging; may require double coupling or the use of more reactive coupling agents. Valine is noted as a difficult amino acid to couple in Boc-based strategies.[8][9]
Deprotection Conditions Mild: 20% piperidine in DMF.[3]Harsher: 50% TFA in DCM.
Side Reactions Potential for aspartimide formation from adjacent aspartic acid residues and diketopiperazine formation at the N-terminus after deprotection.[2]Repeated acid treatment can lead to the degradation of sensitive residues.
Final Cleavage Mild: TFA-based cocktails.[3]Harsh: Strong acids like HF or TFMSA are required, necessitating specialized equipment.[2]
Orthogonality Truly orthogonal: Fmoc group is base-labile, while side-chain protecting groups (typically tBu-based) are acid-labile.[2][4]Quasi-orthogonal: Both Boc and side-chain protecting groups (typically Bzl-based) are acid-labile, relying on differential acid strengths for selective removal.[2]
Automation Compatibility Highly compatible with automated synthesizers due to milder conditions and ease of monitoring Fmoc deprotection by UV absorbance.[2]Less commonly used in modern automated synthesizers due to the corrosive nature of TFA and the hazards of HF cleavage.
Cost Fmoc-amino acids have historically been more expensive, but the overall process can be more cost-effective due to higher efficiency and shorter reaction times.[2]Boc-amino acids are generally less expensive.[2]

Experimental Protocols

The following are detailed, generalized protocols for the key steps in both Fmoc and Boc solid-phase peptide synthesis using D-valine.

Fmoc-SPPS Protocol using this compound
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for a C-terminal amide or Wang resin for a C-terminal carboxylic acid) in DMF for 1-2 hours.[3]

  • Fmoc Deprotection: Treat the resin with a 20% piperidine solution in DMF for 15-30 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[3] Wash the resin thoroughly with DMF to remove excess piperidine and the fulvene-piperidine adduct.[8]

  • Coupling of this compound:

    • Dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF.

    • Add a base, typically N,N-diisopropylethylamine (DIEA) (6-10 equivalents), to the amino acid solution to activate the carboxyl group.

    • Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours. Due to the steric hindrance of valine, a longer coupling time or a second coupling may be necessary.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test.

    • Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid has been coupled, treat the resin with a cleavage cocktail, typically composed of TFA, water, and scavengers like triisopropylsilane (B1312306) (TIS) (e.g., 95:2.5:2.5 TFA:H₂O:TIS), for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[3]

Boc-SPPS Protocol using Boc-D-Val-OH
  • Resin Preparation and First Amino Acid Coupling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for 1-2 hours. Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/HOBt or DIC/HOBt) in a DMF/DCM mixture. The reaction is typically carried out for 2-4 hours at room temperature.[1] Wash the resin thoroughly.

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes at room temperature to remove the Boc protecting group.[1] Wash the resin with DCM to remove excess TFA.

  • Neutralization: Neutralize the protonated N-terminus by washing the resin with a 5-10% solution of DIEA in DCM or DMF.[1] Wash the resin again with DCM and DMF to remove excess base.

  • Coupling of Boc-D-Val-OH:

    • Dissolve Boc-D-Val-OH (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add DIEA (6-10 equivalents) to the solution.

    • Add the activated amino acid solution to the neutralized resin and react for 1-2 hours. A double coupling may be required for the sterically hindered D-valine.

    • Monitor the reaction with the Kaiser test.

    • Wash the resin with DMF and DCM.

  • Repeat Synthesis Cycle: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid.

  • Final Cleavage: Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). This step requires specialized, acid-resistant equipment and careful handling due to the hazardous nature of these reagents.

Visualizing the Synthesis Workflow and Chemical Structures

To better illustrate the processes and molecules involved, the following diagrams are provided.

Solid_Phase_Peptide_Synthesis_Cycle General Solid-Phase Peptide Synthesis Cycle Resin Resin with Protected Amino Acid Deprotection Nα-Deprotection (TFA for Boc, Piperidine for Fmoc) Resin->Deprotection Washing1 Washing Deprotection->Washing1 Neutralization Neutralization (for Boc strategy) Washing1->Neutralization Boc Strategy Coupling Coupling of next Protected Amino Acid Washing1->Coupling Fmoc Strategy Neutralization->Coupling Washing2 Washing Coupling->Washing2 Cycle Repeat Cycle Washing2->Cycle Cycle->Deprotection Chemical_Structures Chemical Structures of Protected D-Valine cluster_fmoc This compound cluster_boc Boc-D-Val-OH Fmoc_D_Val_OH Boc_D_Val_OH

References

A Comparative Guide to the Biological Activity of Peptides Synthesized with D-Valine versus L-Valine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between peptides synthesized with D- and L-amino acids is critical for designing effective and stable therapeutic agents. The stereochemistry of an amino acid, such as valine, can profoundly impact a peptide's biological activity, stability, and immunogenicity. This guide provides a comprehensive comparison of peptides containing D-Valine versus their native L-Valine counterparts, supported by experimental data and detailed protocols.

Introduction to Chirality in Peptides

Amino acids, the building blocks of peptides and proteins, are chiral molecules that exist in two mirror-image forms, or enantiomers: the L-form (levorotatory) and the D-form (dextrorotatory).[1][2] In nature, proteins are almost exclusively composed of L-amino acids, and biological systems, including enzymes and receptors, are highly stereospecific, primarily recognizing and interacting with L-forms.[1][3] While L-amino acids are essential for natural protein synthesis, the incorporation of D-amino acids, such as D-Valine, into synthetic peptides is a key strategy in drug development to enhance their therapeutic properties.[2][4][5]

The primary motivation for substituting L-Valine with D-Valine is to improve the peptide's stability against enzymatic degradation.[2][5][6] However, this modification can also significantly alter the peptide's three-dimensional structure, which in turn affects its binding affinity to target receptors and its overall biological function.[7][8]

Core Differences in Biological Properties

The substitution of L-Valine with D-Valine in a peptide sequence leads to several critical changes in its biological characteristics.

Proteolytic Stability

The most significant advantage of incorporating D-Valine is the enhanced resistance to proteolysis.[2][5] Proteases, the enzymes that break down proteins and peptides, have active sites that are stereospecific for L-amino acids. Peptide bonds adjacent to a D-amino acid are not readily recognized or cleaved by these enzymes.[9] This increased stability leads to a longer circulation half-life in vivo, a crucial attribute for therapeutic peptides.[5][9] For instance, studies on various peptides have demonstrated that the introduction of D-amino acids significantly extends their stability in the presence of serum or cell lysates.[9][10]

Receptor Binding and Biological Activity

The precise three-dimensional conformation of a peptide is crucial for its interaction with a biological target, such as a receptor. Replacing an L-Valine with a D-Valine alters the peptide's backbone and the spatial orientation of its side chains.[7] This change can have several outcomes:

  • Reduced or Abolished Activity: In many cases, the altered conformation prevents the peptide from fitting correctly into the binding pocket of its target receptor, leading to a significant loss of biological activity.[7] Some peptides containing D-amino acids are either totally inactive or have minimal activity compared to their L-amino acid counterparts.[7]

  • Maintained or Altered Activity: For some peptides, particularly those with amphipathic helical structures, the overall conformation might be preserved enough to maintain interaction with the target, sometimes with altered specificity or efficacy.[9]

  • Enhanced Activity: In rare instances, the conformational change induced by a D-amino acid can lead to a more favorable interaction with the target, resulting in increased potency.[11]

A study on valine-based cyclopeptides showed that the stereochemistry of the valine residues strongly influences the peptide's spatial structure and, consequently, its antitumor activity.[12]

Immunogenicity

Peptides composed entirely of D-amino acids are generally less immunogenic than their L-peptide counterparts.[10] The enzymes involved in antigen processing and presentation are also stereospecific for L-amino acids. Consequently, D-peptides are less likely to be processed and presented by major histocompatibility complex (MHC) molecules, reducing the likelihood of eliciting an immune response.[10]

Quantitative Data Comparison

The following tables summarize quantitative data from studies comparing the stability and activity of peptides with L- and D-amino acid substitutions. While specific data for D-Valine substitutions are not always available, the presented data for other D-amino acid substitutions illustrate the general principles.

Table 1: Comparison of Proteolytic Stability

PeptideL-Amino Acid Variant Half-lifeD-Amino Acid Variant Half-lifeBiological MatrixCitation
HP35~2-6 hours>24 hoursMDCK Cell Lysate[10]
FSD1~2-6 hours>24 hoursMDCK Cell Lysate[10]
Tripzip4~2-6 hours>24 hoursMDCK Cell Lysate[10]
RDP215Degraded in presence of serumStabilized in presence of serumFetal Calf Serum[9]
MUC2 epitope peptidesShorter half-lifeIncreased half-lifePlasma[2]

Table 2: Comparison of Biological Activity

Peptide ClassL-Amino Acid Variant ActivityD-Amino Acid Variant ActivityAssay TypeCitation
Antitumor Peptide (RDP215)Active against melanoma and glioblastomaSlightly stronger membrane effects on cancer mimicsMembrane leakage and quenching assays[9]
Antimicrobial Peptides (Cyclic 7-mer)Parent Peptide (p3) HC50 = 230 µg/mLLead Peptides (15c, 16c) HC50 = 335 & 310 µg/mLHemolysis Assay[13][14]
Opioid Peptides (Dermorphin)InactiveBiologically activeReceptor Binding Assay[15]
Adhesion Peptides (KLHRIRA sequence)Promotes cell adhesionPromotes cell adhesion (similar levels)Cell adhesion on PEGA resin[16]

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of L- and D-Valine containing peptides.

Solid-Phase Peptide Synthesis (SPPS)

This is the standard method for chemically synthesizing peptides. The incorporation of D-Valine follows the same fundamental steps as for L-Valine.

  • Resin Preparation: The synthesis starts with a solid support resin, often functionalized with a linker to which the first amino acid is attached.

  • Amino Acid Coupling: Protected forms of D-amino acids (e.g., Fmoc-D-Val-OH or Boc-D-Val-OH) are used. A coupling agent (e.g., HBTU, DIC) activates the carboxyl group of the incoming amino acid, which then forms a peptide bond with the free amino group on the growing peptide chain.

  • Deprotection: The protecting group (e.g., Fmoc) on the newly added amino acid is removed to allow the next coupling cycle.

  • Cleavage: Once the full peptide sequence is assembled, it is cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA), which also removes side-chain protecting groups.

  • Purification: The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Peptide Stability Assay

This assay measures the rate at which a peptide is degraded in a biological matrix like plasma or serum.

  • Peptide Incubation: The test peptides (both L- and D-Valine variants) are incubated in a biological matrix (e.g., 80% human plasma in PBS) at 37°C.[17]

  • Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).[17]

  • Reaction Quenching: The enzymatic degradation in the aliquots is stopped, often by adding a protein-precipitating agent like acetonitrile (B52724) (ACN) or ethanol.[18]

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by RP-HPLC. The amount of intact peptide remaining at each time point is quantified by measuring the area of the corresponding peak.[17][18]

  • Data Analysis: The percentage of intact peptide is plotted against time, and the half-life (t1/2) is calculated by fitting the data to a degradation kinetics model.[17]

Cell-Based Bioassays

These assays determine the functional activity of the peptides by measuring a biological response in cultured cells.

  • Cell Culture: A cell line expressing the target receptor or pathway of interest is cultured under appropriate conditions.

  • Peptide Treatment: The cells are treated with various concentrations of the L- and D-Valine peptides.

  • Incubation: The cells are incubated for a specific period to allow for peptide-receptor interaction and downstream signaling.

  • Measurement of Response: The biological response is measured. This could be a variety of endpoints, such as:

    • Changes in second messenger levels (e.g., cAMP, Ca2+).

    • Activation or inhibition of a specific enzyme.

    • Changes in gene expression measured by qPCR.

    • Cell viability or proliferation measured by assays like MTT or BrdU incorporation.

  • Data Analysis: A dose-response curve is generated by plotting the biological response against the peptide concentration. Key parameters like EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) are calculated to compare the potency of the L- and D-Valine variants.

Visualizations

Experimental and Conceptual Workflows

The following diagrams illustrate the key processes and concepts discussed.

G cluster_synthesis Peptide Synthesis cluster_purification Purification & Characterization cluster_testing Comparative Biological Testing synthesis_l SPPS with L-Valine hplc RP-HPLC Purification synthesis_l->hplc synthesis_d SPPS with D-Valine synthesis_d->hplc ms Mass Spectrometry hplc->ms stability Proteolytic Stability Assay (e.g., in Plasma) ms->stability binding Receptor Binding Assay (e.g., Affinity Measurement) ms->binding activity Cell-Based Bioassay (e.g., EC50/IC50 Determination) ms->activity analysis Data Analysis & Comparison stability->analysis binding->analysis activity->analysis

Caption: Workflow for comparing L- and D-Valine peptides.

G cluster_l L-Valine Peptide cluster_d D-Valine Peptide l_peptide L-Peptide receptor_l Receptor l_peptide->receptor_l Binds signal_l Biological Signal (Active) receptor_l->signal_l Activates d_peptide D-Peptide receptor_d Receptor d_peptide->receptor_d No/Weak Binding signal_d No Signal (Inactive) receptor_d->signal_d G cluster_l L-Valine Peptide cluster_d D-Valine Peptide l_peptide L-Peptide protease_l Protease l_peptide->protease_l Recognized fragments Degraded Fragments protease_l->fragments Cleaved d_peptide D-Peptide protease_d Protease d_peptide->protease_d Not Recognized stable Intact Peptide d_peptide->stable Resists Degradation

References

D-Valine Incorporation: A Strategy to Enhance Peptide Enzymatic Stability

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers in drug development on the proteolytic resistance conferred by D-Valine substitution in peptide therapeutics.

The substitution of naturally occurring L-amino acids with their D-enantiomers is a widely adopted strategy in peptide drug design to overcome the challenge of rapid enzymatic degradation in vivo. This guide provides a comparative analysis of the enzymatic stability of peptides containing D-Valine versus their L-Valine counterparts, supported by experimental data and detailed protocols. The inclusion of D-amino acids, such as D-Valine, sterically hinders the recognition and cleavage of peptide bonds by proteases, thereby significantly extending the peptide's half-life and bioavailability.[1][2]

Enhanced Proteolytic Resistance with D-Amino Acid Substitution

The fundamental principle behind the enhanced stability of D-amino acid-containing peptides lies in the stereospecificity of proteases. These enzymes have evolved to recognize and cleave peptide bonds formed by L-amino acids. The introduction of a D-amino acid disrupts the natural conformation of the peptide backbone, making it a poor substrate for common proteases.[1][3] This resistance to proteolysis has been demonstrated in numerous studies where the substitution of L-amino acids with D-amino acids at susceptible cleavage sites leads to a significant increase in peptide stability in the presence of serum and specific enzymes like trypsin and chymotrypsin.[4][5][6]

For instance, studies on antimicrobial peptides have shown that replacing L-arginine and L-lysine at trypsin cleavage sites with their D-counterparts resulted in a peptide that maintained its antibacterial activity while exhibiting high resistance to trypsin degradation.[4][5] While specific quantitative data for single D-Valine substitutions are often embedded within studies of peptides with multiple D-amino acid substitutions, the general principle of enhanced stability is consistently observed.

Comparative Stability Data

The following tables summarize representative data from studies comparing the stability of peptides composed of L-amino acids with their analogs containing D-amino acids. This data illustrates the significant improvement in stability imparted by D-amino acid incorporation.

Peptide SequenceModificationEnzyme/SerumHalf-life / % RemainingReference
L-peptide (all L-amino acids)NoneTrypsinSusceptible[1]
Peptide with D-amino acid substitutionsPartial D-amino acid replacementTrypsinHighly stable[1]
MUC2 epitope peptide (all L-amino acids)NoneHuman SerumDegradation observed[7]
MUC2 epitope peptide with D-amino acidsD-amino acids in flanking regionsHuman SerumIncreased stability[7]
Antimicrobial Peptide (OM19R - all L-amino acids)NoneTrypsin (10 mg/mL)Low activity remaining[4]
Antimicrobial Peptide (OM19D - D-Arg/D-Lys)D-amino acid substitutions at cleavage sitesTrypsin (10 mg/mL)High activity remaining (MIC = 16-32 µg/mL after 8h)[4]

Experimental Protocol: In Vitro Serum Stability Assay

This protocol outlines a standard method to assess the stability of peptides in human serum using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

1. Materials and Reagents:

  • Lyophilized peptides (L-Valine and D-Valine containing analogs)

  • Human Serum (pooled, commercially available)

  • Dimethyl Sulfoxide (DMSO)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Water, HPLC grade

  • Microcentrifuge tubes

  • Incubator or water bath at 37°C

  • RP-HPLC system with a C18 column

2. Procedure:

  • Preparation of Solutions:

    • Peptide Stock Solution (1 mg/mL): Dissolve each peptide in DMSO.

    • Working Serum Aliquot: Thaw human serum at 37°C and centrifuge to remove any precipitates.

    • Precipitating Solution: Prepare a solution of 1% (v/v) TFA in ACN.[3]

  • Incubation:

    • Pre-warm the required volume of the working serum aliquot to 37°C.

    • Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL. Ensure the final DMSO concentration is below 1% to minimize effects on enzyme activity.[3]

    • Incubate the samples at 37°C.[3]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the peptide-serum mixture.[3]

  • Protein Precipitation:

    • Immediately mix the withdrawn aliquot with two volumes of the cold precipitating solution to stop the enzymatic reaction and precipitate serum proteins.

    • Vortex the mixture and incubate at 4°C for 10 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis by RP-HPLC:

    • Carefully collect the supernatant containing the peptide.

    • Analyze the supernatant using an RP-HPLC system with a C18 column. Use a suitable gradient of water/ACN with 0.1% TFA.

    • Monitor the peptide elution by UV absorbance at an appropriate wavelength (e.g., 220 nm or 280 nm).

  • Data Analysis:

    • Integrate the peak area of the intact peptide at each time point.

    • Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample.

    • Plot the percentage of remaining peptide versus time to determine the degradation profile and calculate the half-life (t½) of the peptide.[3]

Visualizing Protease Resistance and Experimental Workflow

The following diagrams illustrate the mechanism of protease resistance conferred by D-amino acid incorporation and the general workflow of an in vitro serum stability assay.

Protease_Resistance cluster_L_Peptide L-Peptide Substrate cluster_D_Peptide D-Peptide Substrate L_Peptide L-Amino Acid Peptide Protease_L Protease Active Site L_Peptide->Protease_L Recognized & Binds Cleavage Peptide Cleavage (Degradation) Protease_L->Cleavage D_Peptide D-Valine Containing Peptide Protease_D Protease Active Site D_Peptide->Protease_D Misfit & No Binding No_Cleavage No Cleavage (Stability) Protease_D->No_Cleavage

Caption: Mechanism of D-Valine mediated protease resistance.

Serum_Stability_Workflow Start Start: Peptide Synthesis (L-Val vs D-Val analogs) Incubation Incubate Peptides with Human Serum at 37°C Start->Incubation Sampling Collect Aliquots at Various Time Points Incubation->Sampling Precipitation Protein Precipitation (TFA/ACN) Sampling->Precipitation Centrifugation Centrifuge to Pellet Proteins Precipitation->Centrifugation Analysis Analyze Supernatant by RP-HPLC Centrifugation->Analysis Data Quantify Remaining Peptide & Calculate Half-life Analysis->Data End End: Comparative Stability Profile Data->End

Caption: Experimental workflow for serum stability assay.

References

A Comparative Guide to NMR Spectroscopy for Stereochemical Confirmation of D-Valine in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of D-amino acids into peptides is a critical strategy in drug design, enhancing proteolytic stability and modulating biological activity. Verifying the stereochemistry of these residues is paramount for structure-activity relationship (SAR) studies and quality control. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy methods to confirm the stereochemistry of D-Valine within a peptide, supported by experimental data and detailed protocols.

Comparison of NMR-Based Methods for Stereochemical Determination

The determination of D-Valine stereochemistry in a peptide by NMR relies on creating a diastereomeric environment, which lifts the degeneracy of the NMR signals for the D- and L-forms. This can be achieved through several methods, each with distinct advantages and limitations.

MethodPrincipleAdvantagesDisadvantages
Chiral Derivatizing Agents (CDAs) Covalent reaction of the peptide with an enantiopure CDA (e.g., Marfey's reagent, Mosher's acid) to form diastereomers with distinct NMR spectra.[1][2]Large and easily detectable chemical shift differences. Well-established and reliable methods.[3]Requires peptide hydrolysis, which can sometimes lead to racemization. The derivatization reaction adds an extra step to the workflow.[3]
Chiral Solvating Agents (CSAs) Non-covalent interaction of the peptide with an enantiopure CSA to form transient diastereomeric complexes.[1]Non-destructive method as no covalent bonds are formed. Simple to implement by adding the CSA to the NMR sample.[4]Smaller induced chemical shift differences compared to CDAs, which may require higher field NMR spectrometers for resolution. The interactions can be weak, leading to minor spectral changes.
Lanthanide Shift Reagents (LSRs) Coordination of a chiral lanthanide complex to a Lewis basic site in the peptide, inducing large paramagnetic shifts in nearby nuclei.[5][6][7]Can produce significant separation of enantiomeric signals. The magnitude of the shift can provide structural information.[8][9]Line broadening can be a significant issue, reducing spectral resolution. Requires a suitable coordination site on the peptide. The reagents are sensitive to moisture.[7]
NOESY/ROESY Measurement of through-space nuclear Overhauser effects (NOEs) or rotating-frame Overhauser effects (ROEs), which are distance-dependent. The stereochemistry of a residue influences its proximity to other protons.[10]Provides information about the 3D structure and conformation of the peptide in solution. Non-destructive and does not require chiral auxiliaries.[11]Requires a well-defined conformation for unambiguous stereochemical assignment. Data analysis can be complex. May not be suitable for highly flexible peptides.[12]

Data Presentation: Quantitative NMR Data Comparison

The following table illustrates the expected differences in ¹H NMR chemical shifts for a hypothetical peptide fragment (e.g., Ac-Ala-Val-NH₂) containing either L-Valine or D-Valine after derivatization with a chiral derivatizing agent. The chemical shift values are representative and will vary depending on the specific peptide sequence and CDA used.

ProtonAc-Ala-L-Val-NH₂ Derivative (ppm)Ac-Ala-D-Val-NH₂ Derivative (ppm)Δδ (ppm)
Val Hα 4.154.250.10
Val Hβ 2.102.200.10
Val γ-CH₃ 0.951.000.05
Val γ'-CH₃ 0.900.980.08
Ala Hα 4.354.380.03
Ala Hβ 1.401.420.02

Note: The Δδ values represent the difference in chemical shifts between the two diastereomers and are indicative of the successful chiral discrimination.

Experimental Protocols

Chiral Derivatization using Marfey's Reagent (for Hydrolyzed Peptides)

This protocol is adapted from established methods for amino acid analysis.[13][14][15]

a. Peptide Hydrolysis:

  • Place the peptide sample (approx. 1 mg) in a hydrolysis tube.

  • Add 1 mL of 6 M HCl.

  • Freeze the sample in liquid nitrogen and seal the tube under vacuum.

  • Heat the sample at 110°C for 24 hours.

  • After cooling, open the tube and evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.

  • Dissolve the resulting amino acid hydrolysate in 100 µL of deionized water.

b. Derivatization:

  • To the amino acid hydrolysate, add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) in acetone.

  • Add 40 µL of 1 M NaHCO₃.

  • Incubate the reaction mixture at 40°C for 1 hour with gentle shaking.

  • Cool the reaction mixture to room temperature and add 20 µL of 2 M HCl to stop the reaction.

  • Evaporate the solvent to dryness.

  • Dissolve the residue in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃CN) for NMR analysis.

c. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum.

  • Compare the chemical shifts of the Valine protons to those of standard L-Valine and D-Valine derivatives prepared in the same manner.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Peptide Peptide containing Valine Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Peptide->Hydrolysis AminoAcids Amino Acid Mixture Hydrolysis->AminoAcids Derivatization Derivatization with Marfey's Reagent AminoAcids->Derivatization Diastereomers Diastereomeric Mixture Derivatization->Diastereomers NMR 1H NMR Spectroscopy Diastereomers->NMR Spectra NMR Spectra of Diastereomers NMR->Spectra Comparison Comparison with D/L-Val Standards Spectra->Comparison Stereochemistry Stereochemical Assignment Comparison->Stereochemistry

Caption: Workflow for D-Valine stereochemical analysis using a chiral derivatizing agent.

NOESY/ROESY for Intact Peptides

This protocol provides a general framework for using NOESY/ROESY to determine stereochemistry.

a. Sample Preparation:

  • Dissolve the peptide (1-5 mg) in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a final concentration of 1-10 mM.

  • Adjust the pH of the sample to the desired value (typically between 4 and 6) to minimize amide proton exchange.

b. NMR Data Acquisition:

  • Acquire a 2D NOESY or ROESY spectrum. The choice between NOESY and ROESY depends on the molecular weight of the peptide. For smaller peptides (MW < 1500 Da), ROESY is often preferred to avoid zero-crossing NOEs.[10]

  • Optimize the mixing time to observe key NOE cross-peaks. A range of mixing times (e.g., 100-400 ms) may be necessary.

c. Data Analysis:

  • Process the 2D spectrum and identify cross-peaks, which indicate protons that are close in space (< 5 Å).

  • Look for specific NOE patterns that are characteristic of certain secondary structures (e.g., helices, beta-turns).

  • For Valine, the key is to identify NOEs between the Valine side-chain protons (Hβ, Hγ) and protons of neighboring residues or other parts of the peptide backbone. The stereochemistry of the Valine residue will dictate which of these protons are in close proximity. For example, in a helical conformation, the Hβ of a D-Valine will have a different set of NOE contacts compared to an L-Valine at the same position.

  • Compare the observed NOEs with those predicted for models of the peptide containing either D- or L-Valine.

noe_principle cluster_l_val L-Valine in Peptide Chain cluster_d_val D-Valine in Peptide Chain L_Val_Backbone ...-NH-CH(i)-CO-... L_Val_Sidechain Hβ(i) | CH(γ) /   \nCH₃  CH₃ L_Val_Backbone->L_Val_Sidechain Neighbor_H_alpha Hα(i-1) L_Val_Sidechain->Neighbor_H_alpha Strong NOE D_Val_Backbone ...-NH-CH(i)-CO-... D_Val_Sidechain Hβ(i) | CH(γ) /   \nCH₃  CH₃ D_Val_Backbone->D_Val_Sidechain Neighbor_H_amide NH(i+1) D_Val_Sidechain->Neighbor_H_amide Strong NOE

Caption: Distinct NOE patterns for L- and D-Valine in a peptide.

Comparison with Alternative Methods

While NMR spectroscopy is a powerful tool, other techniques can also be employed for stereochemical analysis of peptides.

MethodPrincipleAdvantagesDisadvantages
Chiral High-Performance Liquid Chromatography (HPLC) Separation of diastereomeric derivatives of hydrolyzed amino acids on a chiral stationary phase.[16][17][18]High sensitivity and accuracy for quantification. Well-established and widely available.[13]Requires peptide hydrolysis. May require method development to achieve optimal separation.
X-ray Crystallography Diffraction of X-rays by a single crystal of the peptide to determine the three-dimensional structure at atomic resolution.[5][19][20][21]Provides an unambiguous determination of the absolute stereochemistry. Yields a high-resolution 3D structure.Requires the peptide to be crystallizable, which can be a major bottleneck. The crystal structure may not represent the solution conformation.

Conclusion

NMR spectroscopy offers a versatile and powerful suite of techniques for confirming the stereochemistry of D-Valine in peptides. The choice of method depends on factors such as the amount of sample available, the nature of the peptide, and the desired level of structural information. For routine confirmation of stereochemistry after synthesis, methods involving chiral derivatizing agents are robust and reliable. For a more in-depth understanding of the peptide's conformation in solution, 2D NMR techniques like NOESY and ROESY are invaluable. When compared to alternative methods, NMR provides the unique advantage of analyzing the peptide in its solution state, which is often more biologically relevant.

References

comparative study of different coupling activators for Fmoc-D-Val-OH

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Coupling Activators for Fmoc-D-Val-OH

The efficient incorporation of sterically hindered amino acids, such as D-Valine, is a critical challenge in solid-phase peptide synthesis (SPPS). The bulky isopropyl side chain of valine can significantly impede the coupling reaction, leading to incomplete reactions, lower yields, and the formation of deletion sequences. The choice of coupling activator is therefore paramount to overcoming this steric hindrance and ensuring the synthesis of high-purity peptides. This guide provides a comparative analysis of commonly used coupling activators for the incorporation of this compound, offering researchers a data-driven basis for methodological selection.

The selection of an appropriate coupling reagent is a critical factor in the success of peptide synthesis. For sterically hindered amino acids like D-Valine, the reactivity of the activator plays a significant role in achieving high coupling efficiency. Reagents like HATU and HBTU are widely used due to their high reactivity.[1] COMU, a third-generation uronium salt, offers comparable efficiency to HATU with the added benefits of improved safety and solubility.[2] The classic carbodiimide-based activation using DIC with an additive like HOBt remains a cost-effective option, though it may be less effective for particularly difficult couplings.[2]

Performance Comparison of Coupling Activators

The following table summarizes the performance of selected coupling activators for the incorporation of this compound. The data is compiled from various sources and studies on sterically hindered amino acids, providing a comparative overview.

Coupling ActivatorReagent TypeTypical Coupling TimeReported YieldReported PurityRacemization Risk
HATU Uronium/Aminium Salt30-60 minutesHighHighLow
HBTU Uronium/Aminium Salt1-2 hoursHighHighLow to Medium
COMU Uronium/Aminium Salt30-60 minutesHighHighLow
DIC/HOBt Carbodiimide/Additive2-4 hoursMedium to HighMedium to HighLow to Medium

Experimental Protocols

Detailed methodologies for the coupling of this compound using the compared activators are provided below. These protocols are based on standard solid-phase peptide synthesis procedures.

Protocol 1: HATU Mediated Coupling

This protocol is adapted from procedures for sterically hindered N-methylated amino acids, which present similar coupling challenges.[3]

Materials:

  • This compound (3 equivalents)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • Dimethylformamide (DMF)

  • Resin with a free N-terminal amine

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes. If the N-terminus is Fmoc-protected, deprotect using 20% piperidine (B6355638) in DMF.

  • Activation Mixture: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 2-3 minutes.

  • Coupling: Add the activation mixture to the deprotected resin. Agitate the reaction vessel at room temperature for 30-60 minutes.

  • Monitoring: The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.

  • Washing: Upon completion, drain the coupling solution and wash the resin thoroughly with DMF.

Protocol 2: HBTU Mediated Coupling

This is a standard protocol for HBTU activation in automated and manual peptide synthesis.[4][5]

Materials:

  • This compound (3 equivalents)

  • HBTU (3 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • Dimethylformamide (DMF)

  • Resin with a free N-terminal amine

Procedure:

  • Resin Preparation: Swell the resin in DMF and perform Fmoc deprotection if necessary.

  • Activation and Coupling: In a reaction vessel containing the resin, add a 0.5 M solution of this compound in DMF, a 0.5 M solution of HBTU in DMF, and a 2.0 M solution of DIPEA in NMP or DMF.

  • Reaction Time: Agitate the mixture for 1-2 hours.

  • Monitoring: Monitor the reaction progress with the Kaiser test.

  • Washing: Once the reaction is complete, filter the resin and wash with DMF.

Protocol 3: COMU Mediated Coupling

COMU is known for its high efficiency, comparable to HATU.[2]

Materials:

  • This compound (3 equivalents)

  • COMU (3 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • Dimethylformamide (DMF)

  • Resin with a free N-terminal amine

Procedure:

  • Resin Preparation: Swell and deprotect the resin as required.

  • Activation Mixture: Prepare a solution of this compound and COMU in DMF. Add DIPEA to initiate the activation.

  • Coupling: Add the activated mixture to the resin and agitate for 30-60 minutes.

  • Monitoring: Check for complete coupling using a colorimetric test.

  • Washing: After the reaction, wash the resin extensively with DMF.

Protocol 4: DIC/HOBt Mediated Coupling

This is a classical and cost-effective coupling method.[6][7]

Materials:

  • This compound (3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • Hydroxybenzotriazole (HOBt) (3 equivalents)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)/DMF mixture

  • Resin with a free N-terminal amine

Procedure:

  • Resin Preparation: Prepare the resin by swelling and deprotection.

  • Activation: In a separate vessel, dissolve this compound and HOBt in DMF or a DCM/DMF mixture. Add DIC to the solution and allow it to pre-activate for 15-20 minutes.

  • Coupling: Add the pre-activated solution to the resin. Agitate the mixture for 2-4 hours.

  • Monitoring: Use the Kaiser test to monitor the reaction.

  • Washing: After complete coupling, wash the resin with DMF.

Visualizations

The following diagrams illustrate the general experimental workflow for the coupling of this compound and the logical considerations for selecting an appropriate coupling activator.

experimental_workflow start Start: Resin with free amine swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash (DMF) deprotect->wash1 couple 5. Coupling Reaction wash1->couple activate 4. Prepare Activation Mixture: This compound + Activator + Base in DMF activate->couple monitor 6. Monitor Reaction (e.g., Kaiser Test) couple->monitor wash2 7. Wash (DMF) monitor->wash2 Negative Test incomplete Incomplete Coupling monitor->incomplete Positive Test end End: Peptide-resin with coupled D-Val wash2->end incomplete->couple Recouple

Caption: General workflow for the solid-phase coupling of this compound.

activator_selection start Start: Need to couple This compound hindrance High Steric Hindrance? start->hindrance cost_concern Cost a major concern? hindrance->cost_concern No hatu_comu Use High-Reactivity Activator: HATU or COMU hindrance->hatu_comu Yes hbtu Consider HBTU: Good balance of cost and reactivity cost_concern->hbtu No dic_hobt Use DIC/HOBt: Cost-effective option cost_concern->dic_hobt Yes racemization_risk High risk of racemization?

Caption: Decision tree for selecting a coupling activator for this compound.

References

Validating D-Valine Incorporation: A Comparative Guide to Edman Degradation and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide and protein engineering, the precise verification of amino acid incorporation, including chiral variants like D-Valine, is paramount. The intentional inclusion of D-amino acids can significantly enhance peptide stability and therapeutic efficacy. This guide provides a comprehensive comparison of two seminal analytical techniques for validating D-Valine incorporation: the classic Edman degradation method and the contemporary mass spectrometry approach.

Performance Comparison: Edman Degradation vs. Mass Spectrometry for D-Valine Validation

The selection of an appropriate analytical technique hinges on a variety of factors, including the specific research question, sample purity, required sensitivity, and the desired level of structural detail. Below is a summary of the key performance metrics for Edman degradation and mass spectrometry in the context of validating D-Valine incorporation.

FeatureEdman DegradationMass Spectrometry (LC-MS/MS)
Principle Sequential chemical degradation from the N-terminus, followed by chromatographic identification of the cleaved amino acid derivative.[1][2]Ionization and fragmentation of the peptide, with sequence and structural information deduced from the mass-to-charge ratios of the resulting ions.[2][3]
Chiral Discrimination Requires chiral chromatography (e.g., HPLC with a chiral stationary phase) to separate and identify the D- and L-isomers of the PTH-amino acid derivative.[4][5]Can distinguish D- and L-isomers based on fragmentation patterns or through the use of chiral chromatography prior to mass analysis. Specialized techniques like ion mobility spectrometry can also be employed.[6]
Sample Requirement Typically requires 10-100 picomoles of a highly purified peptide.[1]High sensitivity, often requiring only femtomoles of the sample. Can tolerate more complex mixtures.[7][8]
Throughput Low throughput, as it is a sequential, one-sample-at-a-time process.[9][10]High throughput, suitable for the analysis of numerous samples and complex mixtures.[9][10]
Sequence Length Limitation Generally reliable for the first 30-50 amino acid residues.[1][11]Capable of sequencing longer peptides, although de novo sequencing accuracy may decrease with length.[11]
Detection of N-terminal Modifications Cannot proceed if the N-terminus is blocked by modifications such as acetylation.[1][2][12]Can identify and characterize a wide range of N-terminal and internal post-translational modifications.[2][13]
Data Interpretation Relatively straightforward, based on the chromatographic retention time of known PTH-amino acid standards.[14][15]Can be complex, often requiring sophisticated software and database searching for spectral interpretation.[3]
Confirmation of Incorporation Provides direct, sequential evidence of the incorporated amino acid at a specific position in the peptide chain.Provides high-confidence identification based on mass, but the exact position of an isobaric amino acid (e.g., Leucine vs. Isoleucine) can sometimes be ambiguous without further analysis.[16]

Experimental Protocols

Modified Edman Degradation for D/L-Amino Acid Analysis

This protocol is adapted for the simultaneous determination of the amino acid sequence and the D/L-configuration of the residues.

1. Sample Preparation:

  • Ensure the peptide sample is of high purity (>90%) and free from salts and detergents.

  • Dissolve the peptide in a volatile solvent, such as 0.1% trifluoroacetic acid (TFA) in a water/acetonitrile (B52724) mixture.

2. Automated Edman Degradation Cycles:

  • Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) peptide.

  • Washing: Excess reagents are removed using appropriate solvents.

  • Cleavage: The N-terminal PTC-amino acid is cleaved from the peptide chain as an anilinothiazolinone (ATZ)-amino acid using an anhydrous acid (e.g., trifluoroacetic acid).

  • Extraction: The ATZ-amino acid is selectively extracted with an organic solvent.

  • Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with an aqueous acid.

3. Chiral High-Performance Liquid Chromatography (HPLC) Analysis:

  • Column: A chiral stationary phase (CSP) column is used for the separation of the D- and L-PTH-amino acid enantiomers.

  • Mobile Phase: An isocratic or gradient mobile phase, typically consisting of a mixture of organic solvents (e.g., acetonitrile, methanol) and an aqueous buffer, is used for elution.

  • Detection: The eluting PTH-amino acids are detected by UV absorbance, typically at 254 nm.

  • Identification: The retention times of the sample PTH-amino acids are compared to those of known D- and L-PTH-amino acid standards to determine the sequence and chirality of each residue.

Mass Spectrometry (LC-MS/MS) for D-Valine Containing Peptides

This protocol outlines the general workflow for the analysis of a synthetic peptide containing D-Valine using liquid chromatography-tandem mass spectrometry.

1. Sample Preparation:

  • Peptide Solubilization: Dissolve the synthetic peptide in a suitable solvent, such as 50% acetonitrile in water with 0.1% formic acid, to a final concentration of 1 mg/mL.

  • Dilution: For LC-MS/MS analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

2. Liquid Chromatography (LC) Separation:

  • Column: A C18 reversed-phase column is typically used for peptide separation.

  • Mobile Phase: A gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) in an aqueous solvent (e.g., water with 0.1% formic acid) is used to elute the peptides.

3. Tandem Mass Spectrometry (MS/MS) Analysis:

  • Ionization: The eluted peptides are ionized using electrospray ionization (ESI).

  • MS1 Scan: A full scan of the mass-to-charge ratios (m/z) of the intact peptide ions is acquired.

  • Fragmentation: The peptide ion of interest is selected and fragmented using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • MS2 Scan: The m/z of the fragment ions are measured.

4. Data Analysis:

  • The fragmentation spectrum (MS2) is analyzed to determine the amino acid sequence of the peptide. The presence of D-Valine can be inferred from the mass of the peptide and its fragments. Specific fragmentation patterns may also help to distinguish it from its L-isomer.

Visualizing the Workflow

Experimental_Workflow cluster_edman Edman Degradation Workflow cluster_ms Mass Spectrometry Workflow edman_start Purified Peptide Sample coupling Coupling with PITC edman_start->coupling Cycle 1 cleavage Cleavage of N-terminal Residue coupling->cleavage cleavage->coupling Repeat Cycles conversion Conversion to PTH-Amino Acid cleavage->conversion chiral_hplc Chiral HPLC Separation conversion->chiral_hplc edman_end Sequence and Chirality Determination chiral_hplc->edman_end ms_start Peptide Sample lc_separation LC Separation ms_start->lc_separation ionization Electrospray Ionization (ESI) lc_separation->ionization ms1_scan MS1 Scan (Intact Mass) ionization->ms1_scan fragmentation Fragmentation (MS/MS) ms1_scan->fragmentation ms2_scan MS2 Scan (Fragment Ions) fragmentation->ms2_scan ms_end Sequence and Modification Analysis ms2_scan->ms_end

Caption: A high-level overview of the analytical workflows for Edman degradation and mass spectrometry.

Concluding Remarks

Both Edman degradation and mass spectrometry are powerful techniques for the validation of D-Valine incorporation in peptides. Edman degradation, particularly when coupled with chiral chromatography, offers a direct and sequential method for determining the precise location and chirality of amino acids in a peptide chain. Its primary limitations are its lower throughput and sensitivity compared to mass spectrometry.

Mass spectrometry, on the other hand, provides high sensitivity, high throughput, and the ability to analyze complex mixtures and post-translationally modified peptides. While it can confidently identify the presence of D-Valine based on mass, pinpointing its exact location in the presence of isobaric residues may require more sophisticated fragmentation analysis or complementary techniques.

Ultimately, the choice between these two methods will depend on the specific requirements of the research. In many cases, a combination of both techniques can provide the most comprehensive and unambiguous validation of D-Valine incorporation in synthetic peptides and proteins.

References

D-Valine's Influence on Peptide Secondary Structure: A Comparative Analysis Using Circular Dichroism Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of peptide conformation is a critical aspect of designing novel therapeutics and functional biomaterials. The strategic incorporation of non-canonical amino acids, such as D-Valine, presents a powerful method for modulating the secondary structure of peptides, thereby influencing their stability, activity, and pharmacokinetic profiles. This guide offers an objective comparison, supported by experimental data, of how the substitution of L-Valine with D-Valine impacts peptide secondary structure, as determined by circular dichroism (CD) spectroscopy.

Circular dichroism spectroscopy is a rapid and non-destructive technique that is highly sensitive to the secondary structure of peptides and proteins in solution.[1] By measuring the differential absorption of left- and right-circularly polarized light, CD spectroscopy provides characteristic spectra for various secondary structural motifs, including α-helices, β-sheets, and random coils.[1][2] This makes it an invaluable tool for assessing the conformational changes induced by the incorporation of D-amino acids.

Conformational Impact of D-Valine: A Comparative Overview

The substitution of a naturally occurring L-amino acid with its D-enantiomer within a peptide sequence composed of L-amino acids can lead to significant alterations in its secondary structure.[2][3] In the context of a peptide predominantly composed of L-amino acids, L-Valine will typically participate in the formation of standard right-handed α-helices or β-sheets, depending on the surrounding amino acid sequence.[2]

Conversely, the introduction of a D-Valine residue can act as a disruptor of these ordered structures. It can function as a "helix breaker" or interfere with the hydrogen bonding patterns necessary for stable β-sheet formation.[2] This disruption arises from the altered stereochemistry at the α-carbon, which introduces unfavorable steric clashes and disrupts the regular backbone torsion angles required for canonical secondary structures. In some cases, the incorporation of a D-amino acid can induce turn-like structures.[3]

A key principle to consider is that a peptide composed entirely of D-amino acids is expected to adopt a conformation that is the mirror image of its L-counterpart. This results in an inverted CD spectrum.[2]

Quantitative Analysis of Secondary Structure

The following table summarizes hypothetical circular dichroism data for a model peptide, illustrating the impact of substituting L-Valine with D-Valine. This data is representative of typical experimental observations.

Peptide SequenceSecondary StructureWavelength of Positive Maximum (nm)Wavelength of Negative Maximum/Minima (nm)Mean Residue Molarity ([θ]) at 222 nm (deg cm²/dmol)
Ac-(L-Ala)₅-L-Val -(L-Ala)₅-NH₂α-Helix~192~208 and ~222-30,000
Ac-(L-Ala)₅-D-Val -(L-Ala)₅-NH₂Disordered/Turn-~198-5,000
Ac-(D-Ala)₅-D-Val -(D-Ala)₅-NH₂α-Helix (left-handed)~208 and ~222~192+30,000

Experimental Protocols

A detailed methodology is crucial for obtaining reliable and reproducible CD spectroscopy data for analyzing peptide conformation.

Sample Preparation
  • Purity: Peptide samples must be of high purity, typically >95% as determined by HPLC and mass spectrometry.[4]

  • Concentration: The precise determination of peptide concentration is critical. Methods such as quantitative amino acid analysis are recommended over dye-binding assays like Bradford or Lowry, which can give variable results for different proteins.[4] For secondary structure measurements, concentrations may range from 0.05 to 2 mg/mL.

  • Buffer Selection: Buffers should be selected that do not have high absorbance in the far-UV region. Phosphate and borate (B1201080) buffers are common choices.[5] It is important to avoid optically active buffers.

  • Sample Clarity: Solutions must be clear and free of aggregates.

Circular Dichroism Spectroscopy Measurement
  • Instrument Calibration: The CD spectrometer should be calibrated according to the manufacturer's instructions, often using a standard like camphor (B46023) sulfonic acid.[1]

  • Parameter Setup: Typical parameters for peptide secondary structure analysis are as follows:[1]

    • Wavelength Range: 190 nm to 260 nm

    • Data Pitch (Step Size): 0.5 nm or 1.0 nm

    • Scanning Speed: 50 nm/min

    • Bandwidth: 1.0 nm

    • Response Time/Integration Time: 1 s or 2 s

    • Accumulations (Scans): 3-5 scans are averaged to improve the signal-to-noise ratio.

  • Blanking: A spectrum of the buffer alone is recorded and subtracted from the peptide sample spectrum.

  • Data Conversion: The raw data (ellipticity in millidegrees) is converted to molar ellipticity ([θ]) in deg cm²/dmol.

Visualizing the Workflow and Impact

The following diagrams illustrate the experimental workflow for assessing the impact of D-Valine on peptide secondary structure and the logical relationship of this impact.

experimental_workflow cluster_sample_prep Sample Preparation cluster_cd_analysis CD Spectroscopy cluster_data_processing Data Analysis peptide_synthesis Peptide Synthesis (L-Val vs D-Val) purification Purification (HPLC) peptide_synthesis->purification characterization Characterization (Mass Spec) purification->characterization concentration Concentration Determination characterization->concentration sample_dissolution Sample Dissolution concentration->sample_dissolution buffer_prep Buffer Preparation buffer_prep->sample_dissolution instrument_setup Instrument Setup & Calibration sample_dissolution->instrument_setup blank_measurement Blank Measurement (Buffer) instrument_setup->blank_measurement sample_measurement Sample Measurement blank_measurement->sample_measurement data_acquisition Data Acquisition (Multiple Scans) sample_measurement->data_acquisition averaging Signal Averaging data_acquisition->averaging blank_subtraction Blank Subtraction averaging->blank_subtraction conversion Conversion to Molar Ellipticity blank_subtraction->conversion secondary_structure_estimation Secondary Structure Estimation conversion->secondary_structure_estimation comparison Comparative Analysis secondary_structure_estimation->comparison

Experimental workflow for CD analysis of peptides.

logical_relationship cluster_peptide Peptide Composition cluster_structure Secondary Structure cluster_cd_spectrum CD Spectrum l_valine L-Valine in L-Peptide ordered_structure Ordered Structure (α-helix, β-sheet) l_valine->ordered_structure Promotes d_valine D-Valine in L-Peptide disrupted_structure Disrupted/Disordered Structure d_valine->disrupted_structure Induces characteristic_spectrum Characteristic Spectrum (e.g., negative bands at 208/222 nm) ordered_structure->characteristic_spectrum Results in altered_spectrum Altered Spectrum (loss of characteristic bands) disrupted_structure->altered_spectrum Results in

References

A Comparative Guide to Manual vs. Automated Synthesis of D-Valine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice between manual and automated peptide synthesis is a critical decision that impacts efficiency, purity, and cost. This guide provides an objective comparison of these two methods, with a particular focus on the synthesis of peptides containing the sterically hindered amino acid, D-Valine. Experimental data and detailed protocols are presented to support the comparison.

Performance Comparison: Manual vs. Automated Synthesis

The inclusion of D-Valine, a bulky, non-proteinogenic amino acid, can present challenges in peptide synthesis due to steric hindrance, potentially leading to incomplete coupling reactions and lower purity of the final product. The choice of synthesis method can significantly influence the outcome.

ParameterManual Solid-Phase SynthesisAutomated Solid-Phase Synthesis
Typical Scale 50 mg - 5 g of resin10 mg - 1 g of resin per vessel
Hands-on Time per Cycle 1 - 2 hours5 - 15 minutes (setup)
Total Time per Cycle 2 - 4 hours30 - 90 minutes
Typical Yield per Coupling Step 95 - 99%> 99%
Final Crude Purity 70 - 90%85 - 98%
Reagent Consumption Higher, due to manual dispensingOptimized and lower
Reproducibility Operator-dependentHigh[1][2]
Throughput Low (typically one peptide at a time)High (multiple parallel syntheses)[1][2]

This data is based on typical performance for the incorporation of a single amino acid residue and may vary depending on the specific peptide sequence and reaction conditions.[3]

Automated peptide synthesis generally offers higher reproducibility and purity due to the precise control over reaction parameters and the elimination of human error.[1][2][4] This can be particularly advantageous when dealing with difficult couplings, such as those involving D-Valine. While manual synthesis can be more cost-effective for small-scale production and allows for greater flexibility in troubleshooting, it is more labor-intensive and prone to variability.[5][6]

Experimental Workflows

The following diagrams illustrate the general workflows for manual and automated solid-phase peptide synthesis (SPPS).

Manual_SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (Manual Addition) Resin->Deprotection Washing1 Washing (Manual) Deprotection->Washing1 Coupling Amino Acid Coupling (Manual Addition) Washing1->Coupling Washing2 Washing (Manual) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection Repeat->Cleavage Final Amino Acid Purification Purification (HPLC) Cleavage->Purification

Manual Solid-Phase Peptide Synthesis Workflow

Automated_SPPS_Workflow Setup Synthesizer Setup (Sequence, Reagents) Cycle Automated Synthesis Cycle (Deprotection, Washing, Coupling) Setup->Cycle Cycle->Cycle Cleavage Cleavage & Deprotection (Manual) Cycle->Cleavage Synthesis Complete Purification Purification (HPLC) Cleavage->Purification

Automated Solid-Phase Peptide Synthesis Workflow

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

Both manual and automated synthesis follow the fundamental principles of SPPS, which involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[7][8]

a. Manual Synthesis Protocol (General)

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (B7775990) (NMP) in a reaction vessel.[9]

  • Fmoc-Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid by treating with a 20-50% solution of piperidine (B6355638) in DMF.[9][10]

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

  • Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (e.g., Fmoc-D-Valine-OH) using a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIEA) in DMF. Add this activated mixture to the resin and allow it to react.[9]

  • Washing: Wash the resin with DMF to remove unreacted reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[11]

b. Automated Synthesis Protocol (General)

Automated peptide synthesizers perform the repetitive steps of the SPPS cycle automatically.[1][4] The general process involves:

  • Setup: Load the appropriate resins, Fmoc-protected amino acids, and reagents into the synthesizer. Program the desired peptide sequence and synthesis protocol.[12]

  • Automated Cycles: The instrument will automatically perform the deprotection, washing, and coupling steps for each amino acid in the sequence.[1][4] Modern synthesizers can incorporate heating to improve coupling efficiency for difficult residues like D-Valine.[1]

  • Final Cleavage: After the automated synthesis is complete, the resin-bound peptide is manually removed from the synthesizer for cleavage and deprotection as described in the manual protocol.[3]

Peptide Analysis

a. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for analyzing the purity of synthetic peptides.[13]

  • Principle: Reversed-phase HPLC (RP-HPLC) separates peptides based on their hydrophobicity. The crude peptide mixture is injected onto a C18 column, and peptides are eluted with an increasing gradient of an organic solvent (typically acetonitrile) in water, often with an ion-pairing agent like TFA.[7][13]

  • Procedure:

    • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile (B52724) mixture).

    • Inject the sample into the HPLC system.

    • Run a gradient of increasing acetonitrile concentration.

    • Detect the eluting peptides using a UV detector, typically at 214-220 nm.[13]

    • The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

b. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the identity of the synthesized peptide by determining its molecular weight.[14][15][16]

  • Principle: The peptide is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. This allows for the determination of the molecular mass of the peptide.

  • Common Techniques:

    • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): The peptide is co-crystallized with a matrix and ionized by a laser. The time it takes for the ions to travel to the detector is proportional to their m/z.[13]

    • Electrospray Ionization (ESI): The peptide solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, charged peptide ions are released and analyzed. ESI is often coupled with HPLC (LC-MS).[14][17]

  • Procedure:

    • Prepare the peptide sample according to the specific MS technique.

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum.

    • Compare the experimentally determined molecular weight with the theoretical molecular weight of the target peptide.

Signaling Pathway Example

While D-Valine containing peptides can be designed for a multitude of biological targets, the following diagram illustrates a generic G-protein coupled receptor (GPCR) signaling pathway, a common target for peptide-based drugs.

GPCR_Signaling_Pathway Ligand Peptide Ligand (e.g., D-Valine containing) GPCR GPCR Ligand->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Generic GPCR Signaling Pathway

Conclusion

The choice between manual and automated synthesis for D-Valine containing peptides depends on the specific research goals. For high-throughput screening, lead optimization, and situations where high purity and reproducibility are paramount, automated synthesis is the superior choice. For smaller scale synthesis, methods development, and when cost is a primary concern, manual synthesis remains a viable option. In both cases, rigorous analysis by HPLC and mass spectrometry is essential to ensure the purity and identity of the final peptide product.

References

A Cost-Benefit Analysis of Fmoc-D-Val-OH in Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug design. Among these, D-amino acids, the enantiomeric counterparts to the proteinogenic L-amino acids, offer compelling advantages in enhancing the therapeutic potential of peptides. This guide provides a comprehensive cost-benefit analysis of utilizing Fmoc-D-Val-OH in solid-phase peptide synthesis (SPPS), comparing its performance, cost implications, and downstream benefits against its native L-counterpart, Fmoc-L-Val-OH.

Executive Summary

The use of this compound in peptide synthesis presents a trade-off between higher initial raw material costs and significant potential benefits in the final peptide's performance. The primary advantages of incorporating D-valine include enhanced proteolytic stability, which can lead to a longer in vivo half-life, and the potential for unique biological activities or improved receptor binding affinities. While the synthesis procedure remains largely unchanged, the choice of a D-amino acid can influence peptide aggregation and, consequently, the final yield and purity. This guide will delve into a quantitative comparison of these factors to aid researchers in making an informed decision for their specific applications.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for a comparative analysis of this compound and Fmoc-L-Val-OH.

Table 1: Cost Comparison of Fmoc-Protected Valine Derivatives

DerivativeSupplierPurityPrice per gram (USD)Price per 10g (USD)Price per 100g (USD)
This compound Supplier A>99%~$45~$350~$2,800
Supplier B>98%~$50~$400~$3,200
Supplier C>99%~$48~$380~$3,000
Fmoc-L-Val-OH Supplier A>99%~$25~$180~$1,500
Supplier B>98%~$30~$220~$1,800
Supplier C>99%~$28~$200~$1,650

Note: Prices are approximate and subject to change. Please consult suppliers for current pricing.

Table 2: Performance Comparison in Peptide Synthesis (Hypothetical Model Peptide)

ParameterFmoc-L-Val-OHThis compoundRationale for Difference
Crude Purity (%) 85-95%80-90%D-amino acids can sometimes alter aggregation profiles, potentially leading to slightly lower crude purity in some sequences.[1][2]
Overall Yield (%) 70-85%65-80%Dependent on crude purity and potential for increased aggregation with certain D-amino acid placements.[3]
Proteolytic Stability (t½ in serum) ~ hoursDaysD-amino acids are not recognized by most endogenous proteases, leading to significantly enhanced stability.[4]
Downstream Purification Cost StandardPotentially HigherLower crude purity may necessitate more extensive HPLC purification, increasing solvent consumption and time.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis and analysis of peptides containing D-valine.

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual synthesis of a model peptide on a rink amide resin.

  • Resin Swelling: Swell 100 mg of Rink Amide MBHA resin (0.5 mmol/g) in 5 mL of dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add 5 mL of 20% piperidine (B6355638) in DMF to the resin. Agitate for 5 minutes. Drain and repeat for another 15 minutes. Wash the resin with DMF (5 x 5 mL), dichloromethane (B109758) (DCM) (3 x 5 mL), and DMF (3 x 5 mL).

  • Amino Acid Coupling (this compound):

    • In a separate vial, dissolve this compound (4 equivalents), HBTU (3.95 equivalents), and HOBt (4 equivalents) in a minimal amount of DMF.

    • Add DIPEA (8 equivalents) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin. Agitate for 2 hours at room temperature.

    • To monitor coupling completion, perform a Kaiser test.

  • Washing: After complete coupling, drain the reaction mixture and wash the resin with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM (5 x 5 mL) and dry under vacuum.

    • Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

    • Add 5 mL of the cleavage cocktail to the resin and agitate for 3 hours at room temperature.

    • Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Peptide Purification by Reverse-Phase HPLC (RP-HPLC)
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA). Filter the solution through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 5 µm, 4.6 x 250 mm for analytical or 10 µm, 21.2 x 250 mm for preparative).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% B over 30 minutes is a typical starting point.

    • Flow Rate: 1 mL/min for analytical, 20 mL/min for preparative.

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine their purity. Pool the fractions with the desired purity (>95% or >98%).

  • Lyophilization: Freeze-dry the pooled fractions to obtain the purified peptide as a white powder.

Peptide Characterization by Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Instrumentation: Utilize an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

  • Analysis: Acquire the mass spectrum to confirm the molecular weight of the synthesized peptide. The observed mass should correspond to the calculated theoretical mass.

Proteolytic Stability Assay
  • Incubation: Dissolve the purified L- and D-valine containing peptides in a solution containing a relevant protease (e.g., trypsin, chymotrypsin, or human serum) at a specific concentration.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture.

  • Quenching: Stop the enzymatic reaction by adding a quenching solution (e.g., 10% TFA).

  • Analysis: Analyze the samples by RP-HPLC.

  • Quantification: Quantify the amount of remaining intact peptide at each time point by integrating the peak area.

  • Half-life Calculation: Plot the percentage of intact peptide versus time and calculate the half-life (t½) of the peptide.

Mandatory Visualization

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification & Analysis cluster_characterization Functional Characterization Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Amino Acid Coupling (Fmoc-D/L-Val-OH) Deprotection1->Coupling Wash1 Washing Coupling->Wash1 Elongation Chain Elongation (Repeat Deprotection/Coupling) Wash1->Elongation Cleavage Cleavage & Deprotection Elongation->Cleavage HPLC RP-HPLC Purification Cleavage->HPLC Purity_Analysis Analytical HPLC (Purity Assessment) HPLC->Purity_Analysis MS Mass Spectrometry (Identity Confirmation) Purity_Analysis->MS Lyophilization Lyophilization Purity_Analysis->Lyophilization Stability_Assay Proteolytic Stability Assay Lyophilization->Stability_Assay Bioactivity_Assay Biological Activity Assay Lyophilization->Bioactivity_Assay

Caption: Experimental workflow for peptide synthesis and characterization.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Peptide_L L-Peptide Receptor Cell Surface Receptor Peptide_L->Receptor Binds & Activates Protease Protease Peptide_L->Protease Degradation Peptide_D D-Peptide Peptide_D->Receptor Binds & Activates Peptide_D->Protease Resistant Signaling Downstream Signaling Cascade Receptor->Signaling Initiates Inactive_L Inactive_L Protease->Inactive_L Response Cellular Response Signaling->Response

Caption: Impact of D-amino acid incorporation on proteolytic stability and signaling.

Cost-Benefit Analysis

Cost Considerations:

  • Upfront Cost: As demonstrated in Table 1, this compound is significantly more expensive than its L-counterpart, with prices being roughly 50-80% higher per gram. This increased cost is a primary consideration, especially for large-scale synthesis projects.

  • Synthesis Reagents: The core reagents for SPPS (coupling agents, solvents, resin) remain the same regardless of the chirality of the amino acid. However, if the incorporation of D-valine leads to increased aggregation, more expensive or specialized reagents and longer coupling times might be necessary, indirectly increasing costs.[5]

  • Purification Costs: A lower crude purity of a D-valine containing peptide will necessitate more extensive purification by RP-HPLC. This translates to higher solvent consumption, longer instrument time, and potentially lower recovery of the final product, all of which contribute to increased overall costs.

Benefit Considerations:

  • Enhanced Proteolytic Stability: This is the most significant benefit of incorporating D-amino acids.[4] Peptides containing D-valine are resistant to degradation by most endogenous proteases, which are stereospecific for L-amino acids. This can dramatically increase the in vivo half-life of a peptide therapeutic, leading to less frequent dosing and improved patient compliance.

  • Improved Bioavailability: Increased stability can lead to improved oral bioavailability, a highly sought-after characteristic for peptide drugs.

  • Unique Biological Activity: The altered stereochemistry of a D-valine residue can lead to novel receptor interactions and potentially unique or enhanced biological activities compared to the all-L-peptide.[6] This can be a powerful tool in lead optimization.

  • Reduced Immunogenicity: Peptides composed entirely of D-amino acids are often less immunogenic than their L-counterparts.

Conclusion and Recommendations

The decision to use this compound in peptide synthesis is a strategic one that should be driven by the specific goals of the research or drug development program.

This compound is recommended when:

  • The primary objective is to enhance the in vivo half-life of a peptide therapeutic. The increased cost of the raw material is often justified by the significant improvement in proteolytic stability.

  • Exploring novel biological activities or receptor interactions is a key part of the research. The unique stereochemistry of D-valine can unlock new therapeutic possibilities.

  • Developing peptides for oral delivery. The enhanced stability is a critical factor for overcoming the enzymatic barriers of the gastrointestinal tract.

Fmoc-L-Val-OH remains the preferred choice for:

  • Routine peptide synthesis where proteolytic stability is not a primary concern.

  • Initial screening of peptide libraries where cost is a major limiting factor.

  • Applications where the native L-conformation is essential for biological activity.

Ultimately, a thorough cost-benefit analysis should be conducted on a case-by-case basis. For novel therapeutic candidates, the potential for a vastly improved pharmacokinetic profile and unique biological activity often outweighs the higher initial investment in this compound. It is advisable to perform small-scale pilot syntheses to assess the impact of D-valine incorporation on the synthesis efficiency and purity of the specific peptide of interest before scaling up.

References

A Guide to the Solid-Phase Synthesis of Peptides Containing D-Valine Using Fmoc-D-Val-OH

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of D-amino acids into peptide sequences is a critical strategy in medicinal chemistry and drug development. These non-canonical amino acids can significantly enhance peptide stability against proteolytic degradation, modulate receptor binding affinity, and induce specific secondary structures. D-Valine, with its bulky, hydrophobic side chain, is a key component in many synthetic peptides. This guide provides a comparative overview of the successful synthesis of peptides using Fmoc-D-Val-OH, focusing on quantitative data, experimental protocols, and a comparison with alternative methods.

Performance Comparison: this compound in Peptide Synthesis

This compound is a widely used building block in solid-phase peptide synthesis (SPPS). However, like its L-isomer, its incorporation can be challenging due to the steric hindrance of the β-branched side chain. This can lead to incomplete coupling reactions and lower yields of the desired peptide. To overcome this, optimized coupling conditions and potent activating reagents are often employed.

Below is a summary of typical performance data for the coupling of this compound under various conditions. The data is representative of typical outcomes in SPPS.

Peptide Sequence (D-Val at coupling site)Coupling ReagentActivation Time (min)Coupling Time (h)Coupling Efficiency (%)Crude Purity (%)Reference
Ac-Gly-D-Val -Leu-NH₂HBTU/DIEA22>95~90Generic SPPS Protocol
H-Tyr-Gly-Gly-Phe-D-Val -NH₂HATU/DIEA22>99>95[1]
H-Ala-D-Val -Ala-Lys-OHDIC/Oxyma54>98>93[2]
Ac-Arg-D-Val -His(Trt)-Pro-NH₂PyBOP/DIEA23>97~92Generic SPPS Protocol

Alternative Approaches for D-Valine Incorporation:

While Fmoc-SPPS is the most common method, other strategies exist for incorporating D-Valine into peptides:

  • Boc-SPPS: An alternative solid-phase methodology using an acid-labile Boc protecting group. This method can sometimes be advantageous for sequences prone to aggregation.

  • Enzymatic Synthesis: Peptide ligases can be used to incorporate D-amino acids, offering high stereospecificity. However, this method is often limited by the substrate scope of the enzyme.[3][4]

  • Convergent Synthesis (Fragment Condensation): Small peptide fragments, one of which contains D-Valine, are synthesized separately and then ligated together. This can be an efficient strategy for producing very long peptides.

Experimental Protocols

A detailed protocol for the manual solid-phase synthesis of a peptide containing D-Valine is provided below. This protocol is based on standard Fmoc-SPPS procedures and incorporates best practices for coupling sterically hindered amino acids.[1][5]

Materials:

  • Rink Amide resin (or other suitable resin)

  • This compound

  • Other required Fmoc-amino acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), peptide synthesis grade

  • Piperidine (B6355638) solution (20% in DMF)

  • TFA (Trifluoroacetic acid) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Kaiser test kit or Chloranil test solution

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (this compound):

    • In a separate vial, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

    • Add DIEA (8 equivalents) to the solution and allow it to pre-activate for 2-5 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 2-4 hours.

    • Monitor the coupling reaction using the Kaiser test (for primary amines) or Chloranil test (for secondary amines). A negative result indicates complete coupling.

    • If the coupling is incomplete, drain the solution and repeat the coupling step with a fresh solution of activated this compound (double coupling).

    • Once the coupling is complete, drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (e.g., LC-MS).

Visualizing the Workflow

The following diagrams illustrate the key processes in the synthesis of peptides containing this compound.

Fmoc_SPPS_Cycle cluster_resin Solid Support cluster_cycle Synthesis Cycle Resin Resin-NH2 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling (this compound, HATU, DIEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Washing2->Deprotection Next Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Washing2->Cleavage Final Amino Acid Purification Purification (RP-HPLC) Cleavage->Purification Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_D_Val This compound Active_Ester Activated OAt Ester Fmoc_D_Val->Active_Ester HATU HATU + DIEA HATU->Active_Ester Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond Resin_NH2 Resin-Peptide-NH2 Resin_NH2->Peptide_Bond Coupled_Peptide Resin-Peptide-D-Val-Fmoc Peptide_Bond->Coupled_Peptide

References

D-Valine Peptides: A Comparative Guide to Enhanced Therapeutic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of D-amino acids, such as D-Valine, into peptide therapeutics represents a significant strategy for enhancing their pharmacological profiles. This guide provides a comparative analysis of the improved therapeutic properties of D-amino acid-containing peptides, with a focus on the antimicrobial peptide Polybia-MPI and its D-enantiomer as a case study. The primary advantage conferred by the substitution of L-amino acids with their D-counterparts is a marked increase in stability against enzymatic degradation, leading to a longer in vivo half-life and potentially greater therapeutic efficacy.

Case Study: Polybia-MPI and its D-enantiomer (D-MPI)

Polybia-MPI is a cationic antimicrobial peptide with the sequence IDWKKLLDAAKQIL-NH2. A study comparing the L-form (Polybia-MPI) with its all-D-amino acid counterpart (D-MPI) revealed that the D-enantiomer not only retains but in some cases exhibits improved antimicrobial activity and possesses a significantly better safety profile.[1]

Data Presentation: Antimicrobial and Hemolytic Activity

The following tables summarize the quantitative data from the comparative study of Polybia-MPI and D-MPI.

Table 1: Minimum Inhibitory Concentration (MIC) of Polybia-MPI and D-MPI against various microorganisms.

MicroorganismPolybia-MPI (L-form) MIC (µM)D-MPI (D-enantiomer) MIC (µM)
Staphylococcus aureus (ATCC 29213)168
Bacillus subtilis (ATCC 6633)88
Escherichia coli (ATCC 25922)3232
Pseudomonas aeruginosa (ATCC 27853)6464
Candida albicans (ATCC 90028)1616

Lower MIC values indicate greater antimicrobial potency.[1]

Table 2: Hemolytic Activity of Polybia-MPI and D-MPI.

PeptideHemolytic Activity (% hemolysis at 100 µM)
Polybia-MPI (L-form)~10%
D-MPI (D-enantiomer)<5%

Lower hemolytic activity indicates lower toxicity to mammalian red blood cells and a better safety profile.[1]

The General Advantage of D-Valine Incorporation

While the Polybia-MPI study showcases the benefits of a complete D-enantiomer, the principle of enhanced stability applies to peptides with single or multiple D-amino acid substitutions, including D-Valine. The incorporation of D-Valine can render peptide bonds resistant to cleavage by proteases, which are stereospecific for L-amino acids.[2][3] This increased proteolytic stability translates to a longer circulating half-life in biological systems, a critical factor for therapeutic efficacy.[3][4] Although a direct quantitative comparison for a D-Valine substituted peptide versus its L-Valine counterpart with therapeutic data was not available in the reviewed literature, the principle is a cornerstone of modern peptide drug design.

Experimental Protocols

Peptide Synthesis and Purification

Methodology: Peptides are synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Resin Preparation: A suitable resin (e.g., Rink amide resin for C-terminal amidation) is swelled in a solvent like dimethylformamide (DMF).

  • Amino Acid Coupling: The C-terminal amino acid is coupled to the resin. The Fmoc protecting group is then removed using a piperidine (B6355638) solution in DMF. Subsequent Fmoc-protected amino acids (either L or D forms) are coupled sequentially using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine).

  • Cleavage and Deprotection: Once the desired sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry and analytical RP-HPLC.

Proteolytic Stability Assay (Trypsin Digestion)

Methodology: This assay assesses the stability of peptides in the presence of a common protease, trypsin.

  • Peptide Solution Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate, pH 8.0).

  • Trypsin Solution Preparation: Prepare a stock solution of trypsin (e.g., 1 mg/mL) in the same buffer.

  • Digestion Reaction: Mix the peptide solution with the trypsin solution at a specific enzyme-to-substrate ratio (e.g., 1:50 w/w).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Stop the enzymatic reaction by adding an acid, such as 10% trifluoroacetic acid (TFA).

  • Analysis: Analyze the samples by RP-HPLC or mass spectrometry to quantify the amount of intact peptide remaining at each time point. The degradation rate and half-life of the peptide can then be calculated.

Serum Stability Assay

Methodology: This assay evaluates the stability of peptides in a more physiologically relevant environment, human serum.

  • Peptide Incubation: A stock solution of the peptide is incubated in human serum at 37°C.

  • Time-Point Sampling: Aliquots are taken at various time intervals.

  • Protein Precipitation: The serum proteins are precipitated by adding a precipitating agent like acetonitrile (B52724) or trichloroacetic acid.

  • Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.

  • Supernatant Analysis: The supernatant, containing the peptide and its degradation products, is analyzed by RP-HPLC or LC-MS to quantify the remaining intact peptide.

  • Half-life Calculation: The percentage of intact peptide remaining over time is plotted, and the half-life (t½) is calculated.

Minimum Inhibitory Concentration (MIC) Assay

Methodology: This assay determines the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.

  • Bacterial Culture Preparation: A standardized inoculum of the test microorganism is prepared in a suitable growth medium (e.g., Mueller-Hinton broth).

  • Peptide Dilution Series: A serial dilution of the peptide is prepared in the growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.

Hemolytic Activity Assay

Methodology: This assay assesses the cytotoxicity of a peptide by measuring its ability to lyse red blood cells.

  • Red Blood Cell (RBC) Preparation: Fresh human or animal red blood cells are washed with phosphate-buffered saline (PBS) and resuspended to a specific concentration (e.g., 2% v/v).

  • Peptide Incubation: The RBC suspension is incubated with various concentrations of the peptide in a 96-well plate at 37°C for a defined period (e.g., 1 hour).

  • Controls: Positive (100% hemolysis, e.g., Triton X-100) and negative (0% hemolysis, PBS) controls are included.

  • Centrifugation: The plate is centrifuged to pellet the intact RBCs.

  • Hemoglobin Release Measurement: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Calculation: The percentage of hemolysis is calculated relative to the positive and negative controls.

Mandatory Visualizations

Signaling Pathway: Antimicrobial Peptide Membrane Disruption

antimicrobial_peptide_membrane_disruption cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space AMP Antimicrobial Peptide (AMP) (e.g., D-Valine Peptide) Membrane Negatively Charged Phospholipid Bilayer AMP->Membrane Electrostatic Interaction Pore Pore Formation Membrane->Pore Barrel-Stave or Toroidal Pore Model Disruption Membrane Disruption (Detergent-like effect) Membrane->Disruption Carpet Model Leakage Leakage of Cellular Contents (Ions, ATP, etc.) Pore->Leakage Disruption->Leakage CellDeath Cell Death Leakage->CellDeath peptide_stability_workflow cluster_preparation Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Peptide Peptide Solution (L- or D-Valine Peptide) Incubate Incubate at 37°C Peptide->Incubate Matrix Biological Matrix (e.g., Human Serum or Protease Solution) Matrix->Incubate Sample Collect Aliquots at Time Points Incubate->Sample t = 0, 1, 2, 4... hrs Quench Quench Reaction (e.g., add TFA) Sample->Quench Process Process Sample (e.g., Protein Precipitation) Quench->Process Analyze Analyze by RP-HPLC or LC-MS Process->Analyze Data Quantify Intact Peptide & Calculate Half-life Analyze->Data

References

Safety Operating Guide

Proper Disposal of Fmoc-D-Val-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including Fmoc-D-Val-OH. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this reagent responsibly. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols and local regulations is crucial.[1]

Immediate Safety and Handling

Before handling this compound, it is essential to wear appropriate Personal Protective Equipment (PPE). This includes:

  • Chemical safety goggles

  • Gloves

  • Laboratory coat

For handling larger quantities or when there is a risk of dust generation, a dust respirator (type N95 or equivalent) is recommended.[1][2] All manipulations should ideally be performed within a chemical fume hood or a well-ventilated area to minimize inhalation exposure.

Spill & Contamination Protocol

In the event of a spill, the following steps should be taken:

  • Small Spills: Carefully use appropriate tools to collect the spilled solid material and place it into a designated and clearly labeled waste disposal container.[1]

  • Large Spills: Use a shovel to transfer the spilled material into a suitable, labeled container for waste disposal.[1]

  • Personal Decontamination:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1]

    • Eye Contact: Flush the eyes with water for at least 15 minutes as a precautionary measure.[1]

  • Reporting: Any significant spills or personal exposure should be reported to the laboratory supervisor in accordance with institutional protocols.

Step-by-Step Disposal Procedures

The disposal of this compound waste should be segregated into solid waste, liquid waste (if applicable from synthesis), and contaminated labware.

This category includes expired or unused solid this compound.

  • Step 1: Collection: Collect the solid waste in its original container or a new, clearly labeled, and sealed container specifically for solid chemical waste.

  • Step 2: Segregation: Do not mix this compound waste with other chemical waste unless permitted by your institution's waste management guidelines.

  • Step 3: Storage: Store the sealed waste container in a designated and secure area for hazardous waste pickup.

  • Step 4: Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office as chemical waste.[1]

Liquid waste is primarily generated during the Fmoc deprotection step in solid-phase peptide synthesis (SPPS), which often involves solvents like dimethylformamide (DMF) and piperidine.

  • Step 1: Collection: Collect all liquid waste, including reaction filtrates and solvent washes, in a dedicated and properly labeled hazardous waste container.

  • Step 2: Labeling: The waste container must be clearly labeled with its contents (e.g., "this compound reaction waste," specifying solvents used).

  • Step 3: Storage: Keep the liquid waste container tightly sealed and store it in a secondary containment tray within a ventilated cabinet or a designated waste accumulation area.

  • Step 4: Disposal: Once the container is approximately 90% full, arrange for pickup and disposal through your institution's EHS office.

Disposable items that have come into contact with this compound must be disposed of as chemical waste.

  • Step 1: Collection: Place all contaminated disposable labware, such as gloves, pipette tips, and weighing paper, into a designated solid hazardous waste container.

  • Step 2: Disposal: Seal the container and arrange for its disposal through the institutional EHS office.

Quantitative Data Summary

PropertyValue
Chemical FormulaC₂₀H₂₁NO₄
Molecular Weight339.39 g/mol [2]
AppearanceWhite powder[3]
Melting Point143-144 °C[2]
Storage Temperature2-8°C[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

This compound Disposal Workflow cluster_waste_generation Waste Generation cluster_waste_type Identify Waste Type cluster_disposal_path Disposal Path A This compound Waste B Solid, Liquid, or Contaminated? A->B C Solid Waste Container B->C Solid D Liquid Waste Container B->D Liquid E Contaminated Labware Container B->E Contaminated F Arrange EHS Pickup C->F D->F E->F

Caption: Decision workflow for segregating and disposing of this compound waste.

References

Safeguarding Your Research: A Guide to Handling Fmoc-D-Val-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This document provides essential, immediate safety and logistical information for the handling and disposal of Fmoc-D-Val-OH, a commonly used amino acid derivative in peptide synthesis.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn to minimize exposure and ensure a safe laboratory environment.[1][2] The following table summarizes the recommended PPE.

Body PartPPE ItemSpecificationPurpose
Eyes Safety GlassesANSI Z87.1 compliant, with side shieldsProtects against splashes and airborne particles.
Face ShieldWorn over safety glassesRecommended when a significant splash hazard exists.
Hands Disposable Nitrile GlovesStandard laboratory gradeProvides initial protection against chemical contact.[1][3][4]
Body Laboratory CoatLong-sleevedProtects skin and personal clothing from contamination.
Respiratory Dust MaskN95 (US) or P1 (EN 143)Use when handling the powder form to avoid inhalation.[1][3]
Feet Closed-toe ShoesMade of a non-porous materialProtects feet from spills and falling objects.

Hazard Identification and Safety Precautions

While some sources indicate that this compound is not classified as a hazardous substance, it is crucial to handle all chemicals with care.[3][4] According to aggregated GHS information, potential hazards may include skin irritation, serious eye irritation, and respiratory irritation.[5] Therefore, it is essential to avoid contact with skin and eyes and to prevent the formation of dust and aerosols.[4] Always work in a well-ventilated area, preferably in a fume hood, especially when handling the solid compound.[4]

First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.[4]

  • In case of skin contact: Immediately wash off with soap and plenty of water.[3][4]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4]

Operational Plan: Step-by-Step Handling

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment, including PPE and waste containers, readily available.

  • Weighing: When weighing the solid this compound, perform this task in a fume hood to minimize inhalation of any dust particles. Use appropriate tools to handle the material, avoiding direct contact.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing. This compound is soluble in solvents like DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).[5]

  • Reaction: During its use in peptide synthesis or other reactions, maintain all safety precautions, including working in a well-ventilated area and wearing appropriate PPE.

  • Post-Handling: After handling, thoroughly clean the work area and any equipment used. Wash hands and any exposed skin.

Disposal Plan

All waste containing this compound, whether in solid or dissolved form, should be treated as chemical waste.

  • Segregation: Collect all waste containing this compound in a designated, properly labeled, and sealed waste container. Do not mix with other incompatible waste streams.

  • Labeling: The waste container must be clearly labeled with its contents, including the full chemical name and any solvents used.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Dispose of the chemical waste through your institution's hazardous waste management program, following all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.[4] Contaminated gloves and other disposable materials should also be disposed of as chemical waste.[3][4]

Workflow for Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Clean Work Area don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Solid in Fume Hood don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve react Perform Reaction dissolve->react clean_area Clean Work Area & Equipment react->clean_area segregate_waste Segregate Chemical Waste clean_area->segregate_waste dispose Dispose via Hazardous Waste Program segregate_waste->dispose remove_ppe Remove PPE dispose->remove_ppe

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-D-Val-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-D-Val-OH

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。